molecular formula C10H16 B010128 Terpinolene CAS No. 586-62-9

Terpinolene

货号: B010128
CAS 编号: 586-62-9
分子量: 136.23 g/mol
InChI 键: MOYAFQVGZZPNRA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Terpinolene appears as a water-white to light amber colored liquid. Insoluble in water and less dense than water. Used to make plastics and resins.
This compound is a p-menthadiene with double bonds at positions 1 and 4(8). It has a role as a sedative, an insect repellent, a plant metabolite and a volatile oil component.
This compound is a natural product found in Camellia sinensis, Hypericum foliosum, and other organisms with data available.
This compound is found in allspice. This compound is a constituent of many essential oils e.g. Citrus, Mentha, Juniperus, Myristica species Parsnip oil (Pastinaca sativa) is a major source (40-70%). This compound is a flavouring ingredient. this compound has been shown to exhibit anti-fungal function (A7932).
See also: Peumus boldus leaf (part of);  Cannabis sativa subsp. indica top (part of).

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-methyl-4-propan-2-ylidenecyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYAFQVGZZPNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=C(C)C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Record name TERPINOLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4588
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027222
Record name Terpinolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Terpinolene appears as a water-white to light amber colored liquid. Insoluble in water and less dense than water. Used to make plastics and resins., Liquid, Colorless to pale-yellow, oily liquid with a pine-like odor; [HSDB], Solid, Colourless or very pale straw-coloured oily liquid; sweet-piney, oily, pleasant aroma
Record name TERPINOLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4588
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexene, 1-methyl-4-(1-methylethylidene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Terpinolene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1516
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Terpinolene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Terpinolene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

187 °C, 183.00 to 185.00 °C. @ 760.00 mm Hg
Record name TERPINOLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Terpinolene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

64 °C (147 °F) - closed cup, 99 °F (37.2 °C) (Closed cup)
Record name TERPINOLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 9.5 mg/L at 25 °C, Miscible with ethanol, diethyl ether; soluble in benzene, carbon tetrachloride, Soluble in alcohol, ether, glycol, 0.0095 mg/mL at 23 °C, Insoluble in water; soluble in oils, Soluble (in ethanol)
Record name TERPINOLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Terpinolene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Terpinolene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.8632 g/cu cm at 15 °C, Bulk density: wt/gal 7.2 lb at 15.5 °C, 0.872-0.882
Record name TERPINOLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Terpinolene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1330/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.74 [mmHg], 0.74 mm Hg at 25 °C
Record name Terpinolene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1516
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TERPINOLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Water-white to pale amber liquid, Colorless liquid or oil

CAS No.

586-62-9
Record name TERPINOLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4588
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Terpinolene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terpinolene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 1-methyl-4-(1-methylethylidene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Terpinolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-mentha-1,4(8)-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 586-62-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERPINOLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9830X5KSL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TERPINOLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5702
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Terpinolene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Terpinolene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Terpinolene: A Comprehensive Technical Guide to Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpinolene (C₁₀H₁₆), a monoterpene with a characteristic fresh, piney, and floral aroma, is a constituent of numerous essential oils derived from a wide array of botanicals. While not always the most abundant terpene, its presence significantly influences the aromatic and potential therapeutic profiles of these natural extracts. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its prevalence in various plant species. Furthermore, this document elucidates the intricate biosynthetic pathway leading to this compound formation, from precursor molecules to the enzymatic cyclization catalyzed by this compound synthase. Detailed experimental protocols for the extraction, identification, and quantification of this compound are provided to support further research and development in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is found in a diverse range of plant species, contributing to their unique aromatic profiles. Its concentration can vary significantly depending on the plant's genetics, geographical location, and cultivation conditions. Notable natural sources include Cannabis sativa, various species of Pine (Pinus), and Tea Tree (Melaleuca alternifolia).[1][2][3]

This compound in Cannabis sativa

In Cannabis sativa, this compound is a key contributor to the aroma of many cultivars, particularly those described as having fruity, floral, and fresh scents.[4] While often present in smaller quantities compared to other terpenes like myrcene (B1677589) and caryophyllene, some strains are this compound-dominant.[4][5] The presence and concentration of this compound are significant factors in the chemical fingerprinting of cannabis strains and are thought to contribute to the "entourage effect," where the combined action of cannabinoids and terpenes may modulate the plant's overall therapeutic effects.

Table 1: this compound Content in Select Cannabis sativa Cultivars

CultivarThis compound Content (% of total terpenes)Reference
'Sativa' Strains (Average)10.2 ± 1.8%
Strain 7 ('mostly sativa')41.8 ± 7.2%
Strain 8 ('mostly sativa')37.3 ± 3.5%
Jack HererHigh this compound content[3]
Lemon OG CandyHigh this compound content[3]
KalimistHigh this compound content[3]
This compound in Conifers (Pinus spp.)

Essential oils derived from various pine species are known to contain this compound, contributing to their characteristic woody and fresh aromas. The concentration of this compound in pine essential oils can differ based on the specific species and geographical origin.

Table 2: this compound Content in Select Pinus Species Essential Oils

SpeciesThis compound Content (% of essential oil)Reference
Pinus sylvestris1.53%[6]
Pinus ponderosa var. ponderosa0.7%[1]
Pinus contorta subsp. contorta0.4%[1]
Pinus flexilis0.8%[1]
Pinus brutia0.48%[7]
Pinus albicaulis3.3 - 5.1%[8]
Pinus monticola5.1%[8]
This compound in Tea Tree Oil (Melaleuca alternifolia)

Tea tree oil, renowned for its medicinal properties, contains this compound as one of its key components. While terpinen-4-ol is the most abundant compound, this compound contributes to the oil's overall aromatic profile and potential biological activity.[9][10]

Table 3: this compound Content in Melaleuca alternifolia (Tea Tree) Essential Oil

Source/AnalysisThis compound Content (% of essential oil)Reference
Analysis 13.11%[2]
Analysis 22.75 - 4.19%[11]
This compound ChemotypeDominant Component[10]
Other Natural Sources

Beyond the aforementioned sources, this compound is also found in the essential oils of various other plants, including:

  • Apples[3]

  • Cumin[3]

  • Lilacs[3]

  • Marjoram[3]

  • Nutmeg

  • Rosemary[3]

Biosynthesis of this compound

The biosynthesis of this compound, like all monoterpenes, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The initial steps of the pathway involve the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS) and results in the formation of the ten-carbon intermediate, geranyl pyrophosphate (GPP).

The final and decisive step in this compound biosynthesis is the enzymatic cyclization of GPP, which is catalyzed by a specific monoterpene synthase known as this compound synthase (TPS). The mechanism of this cyclization is a complex multi-step process that proceeds through several carbocation intermediates within the enzyme's active site. The generally accepted mechanism involves the following key steps:

  • Ionization of GPP: The pyrophosphate group of GPP departs, leading to the formation of a geranyl cation.

  • Isomerization: The geranyl cation undergoes isomerization to the more stable tertiary linalyl cation.

  • Cyclization: The linalyl cation then cyclizes to form the α-terpinyl cation.

  • Rearrangement and Deprotonation: A series of rearrangements and a final deprotonation event lead to the formation of this compound.

The precise stereochemistry and regiochemistry of the final product are tightly controlled by the three-dimensional structure of the this compound synthase active site.

Terpinolene_Biosynthesis cluster_0 Isoprenoid Precursors cluster_1 Monoterpene Precursor Synthesis cluster_2 This compound Synthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPPS This compound This compound GPP->this compound This compound Synthase (TPS)

Overview of the this compound biosynthesis pathway.

Terpinolene_Synthase_Mechanism GPP Geranyl Pyrophosphate (GPP) Geranyl_Cation Geranyl Cation GPP->Geranyl_Cation -OPP Linalyl_Cation Linalyl Cation Geranyl_Cation->Linalyl_Cation Isomerization Alpha_Terpinyl_Cation α-Terpinyl Cation Linalyl_Cation->Alpha_Terpinyl_Cation Cyclization This compound This compound Alpha_Terpinyl_Cation->this compound Rearrangement & -H+

Mechanism of GPP cyclization by this compound synthase.

Experimental Protocols

The accurate identification and quantification of this compound in complex plant matrices are crucial for research and quality control. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely employed analytical technique for this purpose.

Sample Preparation: Solvent Extraction of Terpenes from Plant Material

This protocol is suitable for the extraction of terpenes from dried plant material such as cannabis flowers, pine needles, or tea tree leaves.

Materials:

  • Dried and homogenized plant material

  • Organic solvent (e.g., hexane (B92381), ethyl acetate, or a mixture)[12]

  • Internal standard (e.g., n-tridecane)

  • Centrifuge tubes (e.g., 50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

Procedure:

  • Weigh approximately 100-500 mg of the homogenized plant material into a centrifuge tube.

  • Add a known volume of the organic solvent containing the internal standard. A solvent-to-sample ratio of 10:1 (v/w) is a common starting point.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample at a sufficient speed (e.g., 5000 rpm for 5 minutes) to pellet the solid plant material.

  • Carefully collect the supernatant (the solvent extract).

  • Filter the supernatant through a syringe filter into an autosampler vial for GC-MS analysis.[12]

Solvent_Extraction_Workflow Start Homogenized Plant Material Weigh Weigh Sample Start->Weigh Add_Solvent Add Solvent with Internal Standard Weigh->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter Collect_Supernatant->Filter GCMS_Analysis GC-MS Analysis Filter->GCMS_Analysis

Workflow for solvent extraction of terpenes.

GC-MS Analysis of Terpenes

The following provides a general set of parameters for the analysis of terpenes. These may need to be optimized depending on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split or splitless (depending on concentration)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 190 °C at 3 °C/min

    • Ramp to 280 °C at 20 °C/min, hold for 2 minutes

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Data Analysis:

  • Identification: this compound is identified by comparing its retention time and mass spectrum with those of a certified reference standard.

  • Quantification: The concentration of this compound is determined by creating a calibration curve using a series of known concentrations of a this compound standard. The internal standard is used to correct for variations in sample preparation and injection volume.

Terpene Synthase Enzyme Assay

This protocol describes a general method for the in vitro characterization of this compound synthase activity.

Materials:

  • Purified or partially purified this compound synthase enzyme

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, containing 15 mM MgCl₂, 5 mM DTT)[13]

  • Geranyl pyrophosphate (GPP) substrate

  • Organic solvent for extraction (e.g., hexane or pentane)

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the enzyme solution in a microcentrifuge tube.

  • Initiate the reaction by adding the GPP substrate to the mixture.

  • Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a volume of the organic solvent and vortexing vigorously to extract the terpene products.

  • Centrifuge the tube to separate the aqueous and organic layers.

  • Carefully remove the organic layer containing the terpene products and transfer it to a clean vial for GC-MS analysis.

  • Analyze the extracted products by GC-MS to identify and quantify the this compound produced.

Conclusion

This compound is a widely distributed monoterpene that plays a significant role in the chemical composition and aromatic properties of numerous plant species. Its biosynthesis from geranyl pyrophosphate is a fascinating example of the enzymatic control over complex chemical transformations. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound in natural sources and for the elucidation of its biosynthetic pathways. A thorough understanding of this compound's natural distribution and biosynthesis is essential for harnessing its potential in various applications, including the development of new pharmaceuticals, flavor and fragrance compounds, and for the quality control of botanical products.

References

An In-depth Technical Guide to Terpinolene Isomers and Their Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of terpinolene, focusing on their chemical and physical properties, spectroscopic data, and significant pharmacological activities. This document is intended to serve as a foundational resource for professionals in research and drug development, offering detailed experimental protocols and insights into the molecular mechanisms of these compounds.

Introduction to this compound Isomers

Terpinenes are a group of isomeric monoterpenes with the molecular formula C₁₀H₁₆. They are structural isomers, differing in the position of their carbon-carbon double bonds within a p-menthane (B155814) framework. The four primary isomers are alpha-terpinene (B1210023) (α-terpinene), beta-terpinene (B1206484) (β-terpinene), gamma-terpinene (B192506) (γ-terpinene), and delta-terpinene, which is commonly known as this compound.[1] While α- and γ-terpinene are common constituents of essential oils from various plants, and this compound is found in sources like tea tree and conifers, β-terpinene is not naturally occurring and is synthesized from other terpenes like sabinene.[1][2] These isomers exhibit a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, making them subjects of interest for therapeutic applications.

Physicochemical and Spectroscopic Properties

The distinct placement of double bonds in each isomer results in variations in their physical and chemical characteristics. A summary of their key physicochemical properties is presented in Table 1. Spectroscopic data, essential for their identification and characterization, are summarized in Table 2.

Data Presentation

Table 1: Physicochemical Properties of this compound Isomers

Propertyα-Terpineneβ-Terpineneγ-Terpineneδ-Terpinene (this compound)
Molecular Formula C₁₀H₁₆C₁₀H₁₆C₁₀H₁₆C₁₀H₁₆
Molecular Weight ( g/mol ) 136.23136.23136.23136.23
Boiling Point (°C) 173-175[3]173-174[1]181-183[4]186[5]
Density (g/cm³) 0.833-0.838[3]~0.838[1]0.841-0.845[4]0.8632 at 15°C[5]
Refractive Index (n²⁰) 1.475-1.480[3]1.4754 (at 22°C)[6]1.472-1.478[4]1.474-1.484[5]
Solubility Insoluble in water; soluble in most fixed oils.[3]Insoluble in water; soluble in alcohol and ether.[6]Insoluble in water; soluble in most fixed oils.[4]Insoluble in water; soluble in oils and ethanol.[5]
Odor Herbal, citrus-like[2]Less pronounced aroma[2]Herbaceous citrus[4]Sweet, piney, woody[2][5]

Table 2: Spectroscopic Data of this compound Isomers

Isomer1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)
α-Terpinene 5.62, 5.59, 2.28, 2.11, 2.09, 1.77, 1.03, 1.01[3][7]142.25, 132.89, 119.69, 116.58, 34.55, 29.06, 25.33, 22.89, 21.23[3]136 (M+), 121, 93[3]
β-Terpinene Data not readily available in searched literature.Data not readily available in searched literature.Data not readily available in searched literature.
γ-Terpinene 5.44, 5.42, 2.60, 2.28, 2.20, 2.12, 1.67, 1.05, 0.97[4]140.64, 131.26, 118.94, 116.06, 34.63, 31.68, 27.60, 23.02, 21.33[4]136 (M+), 121, 93[4]
δ-Terpinolene 5.37, 2.74, 2.34, 2.32, 2.31, 2.00, 1.69, 1.66[5]134.25, 127.59, 121.73, 120.77, 31.46, 29.52, 26.62, 23.45, 20.21, 19.75[5]136 (M+), 121, 93[5]

Pharmacological Activities and Signaling Pathways

This compound isomers have been investigated for a variety of pharmacological effects. This compound, in particular, has demonstrated notable anticancer, sedative, antioxidant, and antimicrobial properties.

Anticancer Activity and the PI3K/Akt Signaling Pathway

One of the significant findings in this compound research is its ability to downregulate the expression of AKT1, a key protein in the PI3K/Akt signaling pathway.[4] This pathway is crucial for cell proliferation and survival, and its dysregulation is implicated in various cancers.[4] By reducing AKT1 expression, this compound can inhibit cancer cell proliferation.[4]

PI3K_Akt_Pathway This compound This compound Akt Akt (Protein Kinase B) This compound->Akt downregulates expression PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibition Inhibition of Apoptosis Downstream->Inhibition

This compound's Inhibition of the PI3K/Akt Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound isomers.

Determination of Physicochemical Properties

This method is suitable for small sample volumes.

  • Apparatus Setup: Attach a small test tube containing 0.5-1 mL of the terpinene isomer to a thermometer using a rubber band.

  • Capillary Tube Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) and heat gently.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

  • Boiling Point Reading: Remove the heat source once a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid begins to re-enter the capillary tube as the apparatus cools.[8]

  • Sample Preparation: Add an excess amount of the terpinene isomer to a known volume of solvent (e.g., water, ethanol) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure saturation.

  • Phase Separation: Allow the mixture to stand until the undissolved solute settles. Centrifugation can be used to accelerate this process.

  • Quantification: Carefully remove an aliquot of the supernatant (the saturated solution) and analyze its concentration using a suitable analytical technique, such as gas chromatography (GC).[9]

Chemical Analysis

This protocol is for the qualitative and quantitative analysis of terpinene isomers.

GCMS_Workflow SamplePrep Sample Preparation (Extraction with Ethyl Acetate, add Internal Standard) Injection GC Injection (e.g., 1 µL) SamplePrep->Injection Separation GC Column Separation (e.g., HP-5MS column) Injection->Separation Ionization Mass Spectrometer (Electron Ionization) Separation->Ionization Detection Mass Analyzer & Detector Ionization->Detection Analysis Data Analysis (Library Matching, Quantification) Detection->Analysis

General Workflow for GC-MS Analysis of Terpenes.
  • Sample Preparation: Extract the plant material or essential oil with a suitable solvent like ethyl acetate. Add a known concentration of an internal standard (e.g., n-tridecane) for quantification.[10]

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 240°C at 3°C/minute.

    • Carrier Gas: Helium at a constant flow rate.[11][12]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.[13]

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the isomers by comparing their peak areas to that of the internal standard.

Biological Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[14]

DPPH_Assay_Workflow Prep_DPPH Prepare 0.1 mM DPPH in Methanol Reaction Mix Sample/Control with DPPH Solution Prep_DPPH->Reaction Prep_Sample Prepare Serial Dilutions of Terpene Isomer Prep_Sample->Reaction Incubation Incubate in Dark (30 minutes) Reaction->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition and IC₅₀ Value Measurement->Calculation

Workflow for the DPPH Antioxidant Assay.
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the terpinene isomer and a positive control (e.g., ascorbic acid).[14]

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well.[15]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[14]

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus in a suitable broth.

  • Serial Dilutions: Prepare serial two-fold dilutions of the terpinene isomer in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the terpinene isomer at which no visible growth of the microorganism is observed.[17]

This assay measures the ability of a compound to inhibit the enzyme acetylcholinesterase, which is relevant for neurodegenerative diseases.

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine (B1193921) iodide (ATCI), and Ellman's reagent (DTNB).

  • Reaction Mixture: In a 96-well plate, add the AChE enzyme solution, the this compound isomer at various concentrations, and the DTNB solution.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes).

  • Initiate Reaction: Add the substrate (ATCI) to start the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow product resulting from the reaction of thiocholine (B1204863) with DTNB.

  • Calculation: Calculate the percentage of enzyme inhibition for each concentration of the this compound isomer and determine the IC₅₀ value.[6][18]

Conclusion

The isomers of this compound, particularly this compound (δ-terpinene) itself, represent a promising class of natural compounds with diverse and potent biological activities. Their distinct chemical and physical properties, arising from the varied placement of double bonds, underscore the importance of precise analytical characterization. The provided experimental protocols offer a standardized approach for researchers to investigate these compounds further. The elucidation of their mechanism of action, such as the inhibition of the PI3K/Akt pathway by this compound, opens new avenues for the development of targeted therapies. This guide serves as a valuable resource to facilitate continued research and unlock the full therapeutic potential of this compound isomers.

References

The In Vitro Biological Activities of Terpinolene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinolene, a monoterpene commonly found in the essential oils of various plants such as pine, rosemary, and sage, has garnered significant scientific interest for its diverse pharmacological properties.[1] In vitro studies have been instrumental in elucidating the mechanisms underlying its biological activities, revealing its potential as a therapeutic agent. This technical guide provides an in-depth overview of the in vitro biological activities of this compound, with a focus on its anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. Quantitative data from various studies are summarized, detailed experimental protocols for key assays are provided, and relevant signaling pathways and experimental workflows are visualized.

Anticancer and Cytotoxic Activities

This compound has demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines. These effects are often attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: Antiproliferative and Cytotoxic Effects

The following table summarizes the in vitro anticancer and cytotoxic activities of this compound and related terpenes against various cancer cell lines.

CompoundCell LineAssayEndpointResultReference
This compoundN2a (Neuroblastoma)MTT AssayAntiproliferativeSignificant decrease in cell proliferation at 50 mg/L[2]
This compoundK562 (Human leukemic cells)Cell Proliferation AssayInhibition of cell proliferationSignificant inhibition[3]
Terpinen-4-olA549 (Nonsmall cell lung cancer)MTT AssayIC500.052%[4]
Terpinen-4-olCL1-0 (Nonsmall cell lung cancer)MTT AssayIC500.046%[4]
Terpene FractionAMJ13 (Breast cancer)MTT AssayIC508.455 ± 3.02 µg/mL[5]
Terpene FractionSK-GT-4 (Esophageal cancer)MTT AssayIC5015.14 ± 3.266 µg/mL[5]
GeraniolCOLO-205 (Colon adenocarcinoma)Not SpecifiedIC5020 µM[6]
Geranyl acetateCOLO-205 (Colon adenocarcinoma)Not SpecifiedIC5030 µM[6]
Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and culture for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage of the control (untreated cells).

The comet assay is a sensitive method for the detection of DNA damage in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from control and this compound-treated cells.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Signaling Pathways

In vitro studies have shown that this compound can downregulate the expression of AKT1, a key protein in the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[3]

AKT1_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT1 AKT1 PDK1->AKT1 activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->AKT1 inhibits expression Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Antioxidant_Assay_Workflow Start Start Prepare_Sample Prepare this compound Solutions (various concentrations) Start->Prepare_Sample Prepare_Reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) Start->Prepare_Reagent Mix Mix Sample and Reagent Prepare_Sample->Mix Prepare_Reagent->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance Incubate->Measure Analyze Calculate % Inhibition / IC50 / TEAC / FRAP value Measure->Analyze End End Analyze->End NFkB_Pathway cluster_0 Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) This compound This compound This compound->IKK inhibits

References

Terpinolene's Antioxidant Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpinolene, a monoterpene found in various essential oils, has demonstrated notable antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's antioxidant activity. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows. The multifaceted antioxidant action of this compound involves direct radical scavenging, modulation of cellular antioxidant enzyme activities, and potential interaction with critical signaling pathways, positioning it as a compound of interest for further investigation in the context of oxidative stress-related pathologies.

Direct Radical Scavenging and Inhibition of Lipid Peroxidation

This compound exhibits direct antioxidant effects by neutralizing free radicals and inhibiting lipid peroxidation, a key process in cellular damage.

Radical Scavenging Activity

While specific IC50 values for this compound in common radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not consistently reported in the literature, its structural features suggest a capacity for radical scavenging. The mechanism likely involves the donation of a hydrogen atom from its allylic positions to stabilize free radicals. The abstraction of a hydrogen atom from the bisallylic C-H bond of this compound leads to the formation of a resonance-stabilized radical, thus terminating the radical chain reaction.

Radical_Scavenging_Mechanism This compound This compound H_Abstraction Hydrogen Atom Abstraction This compound->H_Abstraction Radical Free Radical (R•) Radical->H_Abstraction Terpinolene_Radical Resonance-Stabilized This compound Radical H_Abstraction->Terpinolene_Radical Neutralized_Radical Neutralized Radical (RH) H_Abstraction->Neutralized_Radical

Inhibition of Lipid Peroxidation

This compound has been shown to effectively inhibit lipid peroxidation. This is particularly relevant in the context of cardiovascular health, as it can prevent the oxidative modification of low-density lipoproteins (LDL), a key event in the development of atherosclerosis.[1][2] The inhibition is attributed to the protection of both the lipid and protein components of LDL from oxidation.[1][2]

Assay System Concentration Inhibition Reference
Lipid PeroxidationEgg Yolk Model500 ppm56%Foti & Ingold, 2003
Lipid PeroxidationLinoleic Acid System10⁻³ M22%Foti & Ingold, 2003
LDL OxidationCopper-inducedNot specifiedSignificant protectionGrassmann et al., 2005[1][2]

Modulation of Cellular Antioxidant Defenses

Beyond direct scavenging, this compound influences the endogenous antioxidant defense systems of cells by modulating the activity of key antioxidant enzymes.

Effects on Antioxidant Enzyme Activity

Studies have indicated that this compound can alter the activity of primary antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). In a study on Rhyzopertha dominica, this compound exposure led to a dose-dependent decrease in SOD and CAT activity, while GPx activity was increased. This suggests a complex interaction with the cellular redox state, where this compound may directly scavenge certain reactive oxygen species (ROS), reducing the need for SOD and CAT, while potentially upregulating the glutathione system for detoxification of lipid peroxides.

Enzyme Effect of Increasing this compound Dosage
Superoxide Dismutase (SOD)Decreased activity
Catalase (CAT)Decreased activity
Glutathione Peroxidase (GPx)Increased activity
Impact on Total Antioxidant Capacity

In vitro studies on primary rat neurons have shown that this compound at lower concentrations (10-50 mg/L) can increase the total antioxidant capacity (TAC) of the cells.[3][4][5] However, at higher concentrations (above 50 mg/L), it was observed to increase total oxidative stress (TOS).[3][4][5] This dose-dependent effect highlights the importance of concentration in determining the pro- or antioxidant outcome of this compound treatment.

Putative Signaling Pathways Involved in this compound's Antioxidant Action

While direct studies on this compound are limited, the antioxidant effects of many terpenes are mediated through the activation of specific cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of the cellular antioxidant response.

The Nrf2-ARE Pathway

The Nrf2-antioxidant response element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). While not yet definitively shown for this compound, other terpenes have been demonstrated to activate this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Antioxidant_Proteins Antioxidant Proteins

The MAPK Pathway

The MAPK signaling pathways, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are involved in cellular responses to a variety of stimuli, including oxidative stress. Oxidative stress can lead to the activation of these kinases, which in turn can regulate the expression of genes involved in both cell survival and apoptosis. Some antioxidant compounds exert their protective effects by modulating MAPK signaling, often by inhibiting the pro-inflammatory and pro-apoptotic branches of the pathway (JNK and p38) while promoting the pro-survival ERK pathway. The potential for this compound to modulate these pathways in the context of oxidative stress warrants further investigation.

MAPK_Pathway ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 Raf Raf ROS->Raf MKKs MKK3/4/6/7 ASK1->MKKs JNK_p38 JNK / p38 MKKs->JNK_p38 Inflammation_Apoptosis Inflammation Apoptosis JNK_p38->Inflammation_Apoptosis MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Cell_Survival Cell Survival & Proliferation ERK->Cell_Survival This compound This compound This compound->JNK_p38 Putative Inhibition This compound->ERK Putative Activation

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant activity.

DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

    • Methanol

    • Test compound (this compound) dissolved in a suitable solvent (e.g., methanol) at various concentrations

    • Positive control (e.g., Ascorbic acid or Trolox)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, add a specific volume of each dilution (e.g., 100 µL).

    • Add an equal volume of DPPH solution (e.g., 100 µL) to each well.

    • Include a blank control containing the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) from a dose-response curve.

DPPH_Workflow start Start prep_samples Prepare this compound and Control Dilutions start->prep_samples add_to_plate Add Samples to 96-well Plate prep_samples->add_to_plate add_dpph Add DPPH Solution add_to_plate->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate end End calculate->end

ABTS Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

  • Reagents:

    • ABTS stock solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • Phosphate-buffered saline (PBS) or ethanol (B145695)

    • Test compound (this compound) and positive control (e.g., Trolox)

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution and allowing it to react in the dark for 12-16 hours.

    • Dilute the ABTS•+ working solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, add a small volume of each dilution (e.g., 10 µL).

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.

    • Incubate at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity as in the DPPH assay.

    • Determine the IC50 value from a dose-response curve.

Lipid Peroxidation (TBARS) Assay
  • Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a breakdown product of lipid peroxides. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.

  • Reagents:

    • Biological sample (e.g., tissue homogenate, cell lysate)

    • Trichloroacetic acid (TCA) solution

    • Thiobarbituric acid (TBA) solution

    • MDA standard for calibration curve

  • Procedure:

    • Homogenize the biological sample.

    • Induce lipid peroxidation if necessary (e.g., with FeSO4/ascorbate).

    • Add the test compound (this compound) at various concentrations.

    • Stop the reaction and precipitate proteins by adding TCA.

    • Centrifuge to collect the supernatant.

    • Add TBA solution to the supernatant and heat (e.g., 95°C for 60 minutes) to form the MDA-TBA adduct.

    • Cool the samples and measure the absorbance at 532 nm.

  • Data Analysis:

    • Quantify the amount of MDA formed using a standard curve prepared with known concentrations of MDA.

    • Calculate the percentage inhibition of lipid peroxidation by this compound compared to the control.

Conclusion

This compound demonstrates antioxidant activity through a combination of direct radical scavenging, inhibition of lipid peroxidation, and modulation of cellular antioxidant enzyme systems. While its precise interactions with key signaling pathways like Nrf2 and MAPK require further elucidation, the existing evidence suggests that this compound is a promising natural compound for mitigating oxidative stress. Future research should focus on determining its specific radical scavenging kinetics, its efficacy in various cellular and in vivo models of oxidative stress, and its detailed molecular targets within the cellular antioxidant network. This will be crucial for a comprehensive understanding of its therapeutic potential in the development of novel antioxidant-based therapies.

References

The Pharmacological Profile of Terpinolene: A Technical Guide for Central Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Terpinolene, a monoterpene found in a variety of botanicals, is gaining recognition for its diverse pharmacological activities within the central nervous system (CNS). This technical guide provides an in-depth overview of the current understanding of this compound's effects, including its sedative, anxiolytic, neuroprotective, antioxidant, and cholinesterase inhibitory properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental methodologies, and a visual representation of its known signaling pathways to facilitate further investigation into its therapeutic potential.

Introduction

This compound is a cyclic monoterpene commonly found in plants such as Cannabis sativa, lilac, tea tree, nutmeg, and cumin.[1][2] While often present in lower concentrations compared to other terpenes like myrcene (B1677589) and limonene, this compound contributes significantly to the aromatic profile and potential therapeutic effects of these plants.[1] Its aroma is characterized as fresh, woody, and slightly floral.[1] Emerging research has highlighted a range of potential CNS effects, positioning this compound as a compound of interest for the development of novel therapeutics for neurological and psychiatric disorders. This guide synthesizes the current preclinical evidence of its action on the CNS.

Pharmacological Effects on the Central Nervous System

Sedative and Anxiolytic Effects

This compound has demonstrated notable sedative and anxiolytic properties in preclinical studies. Inhalation of this compound has been shown to induce a sedative effect in mice, reducing spontaneous motor activity.[3][4] This effect is believed to occur after nasal absorption into the bloodstream.[3][4] The sedative action of this compound is not dependent on olfaction, as the effect was observed in olfactory-impaired mice.[2]

Studies have also indicated that this compound may exert its calming effects through the modulation of the GABAergic system. While one study found that this compound itself did not potentiate GABA-A receptor responses, its structural characteristics are similar to other terpenes that do, suggesting a potential for indirect modulation or interaction with specific receptor subtypes not yet tested.[5][6] The anxiolytic potential of this compound is supported by its use in combination with other terpenes, where it contributes to a calming and relaxing experience.[7]

Neuroprotective and Antioxidant Effects

This compound exhibits significant neuroprotective and antioxidant properties. In vitro studies have shown its ability to protect neuronal cells from oxidative stress, which is implicated in the pathophysiology of neurodegenerative diseases.[1][8] this compound has been shown to increase the total antioxidant capacity in primary rat neurons at certain concentrations.[9][10]

Furthermore, this compound has demonstrated anti-proliferative effects against brain tumor cells, suggesting a potential role in neuro-oncology.[9][10] Its neuroprotective mechanisms may also involve the inhibition of amyloid-β fibril formation, a key pathological hallmark of Alzheimer's disease.[8] The antioxidant and anti-inflammatory actions of this compound are thought to be mediated, in part, through the modulation of cellular signaling pathways such as the PI3K/Akt pathway.[8][11][12]

Cholinesterase Inhibition

This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[5][13][14] The inhibition of these enzymes increases the availability of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease. This suggests that this compound could have potential cognitive-enhancing effects.

Interaction with Neurotransmitter Systems

Beyond its effects on the GABAergic and cholinergic systems, this compound is believed to interact with other key neurotransmitter systems. It has been proposed that this compound's effects may be mediated by serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.[1] Specifically, the 5-HT2A receptor has been suggested as a potential target for its antihyperalgesic effects, which may also contribute to its mood-modulating properties.[3] There is also evidence to suggest that this compound can modulate the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of monoamine neurotransmitters like serotonin and dopamine.

Quantitative Data

The following tables summarize the quantitative data available on the pharmacological effects of this compound on the central nervous system.

Table 1: Cholinesterase Inhibitory Activity of this compound

EnzymeIC50 (µg/mL)Source
Acetylcholinesterase (AChE)156.4[5]
Butyrylcholinesterase (BChE)147.1[5]

Table 2: In Vitro Effects of this compound on Neuronal Cells

EffectCell LineConcentrationObservationSource
AntiproliferativeN2a neuroblastoma cellsStarting at 50 mg/LSignificant decrease in cell proliferation[9][10]
CytotoxicPrimary rat neuronsStarting at 100 mg/LSignificant decrease in cell viability[9][10]
AntioxidantPrimary rat neurons10, 25, and 50 mg/LIncreased Total Antioxidant Capacity (TAC)[9][10]
Oxidative StressPrimary rat neurons & N2a cellsAbove 50 mg/LIncreased Total Oxidative Stress (TOS)[9][10]

Table 3: In Vivo Sedative Effects of this compound in Mice

Administration RouteDoseEffectSource
Inhalation0.04 mg in airReduced motor activity to 47.3% of baseline[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Sedative Effect of Inhaled this compound in Mice
  • Objective: To evaluate the sedative effect of inhaled this compound on spontaneous motor activity in mice.

  • Animal Model: Male mice.

  • Apparatus: An activity-monitoring system consisting of a transparent acrylic cage with infrared beam sensors to detect movement.

  • Procedure:

    • A filter paper with a specific dose of this compound (e.g., 0.04 mg) is placed in the activity cage.

    • A mouse is introduced into the cage.

    • Spontaneous motor activity is measured by counting the number of interruptions of the infrared beams over a set period (e.g., 20 minutes).

    • The activity of the this compound-exposed group is compared to a control group exposed to a filter paper without this compound.

  • Data Analysis: The percentage reduction in motor activity is calculated by comparing the mean activity counts of the this compound group to the control group.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of this compound against AChE and BChE.

  • Method: Spectrophotometric method based on Ellman's reagent.

  • Reagents:

    • Acetylcholinesterase (from Electrophorus electricus)

    • Butyrylcholinesterase (from equine serum)

    • Acetylthiocholine iodide (ATCI) as substrate for AChE

    • Butyrylthiocholine chloride (BTCC) as substrate for BChE

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Tris-HCl buffer (pH 8.0)

    • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • In a 96-well microplate, add the buffer, DTNB solution, and a solution of this compound at various concentrations.

    • Add the enzyme solution (AChE or BChE) to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI or BTCC).

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

    • Measure the absorbance of the yellow product at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Antiproliferative and Antioxidant Assays in Neuronal Cells
  • Objective: To assess the antiproliferative and antioxidant effects of this compound on neuronal cell lines.

  • Cell Lines: Primary rat neurons and N2a neuroblastoma cells.

  • Methods:

    • MTT Assay (for cell viability and proliferation):

      • Seed cells in a 96-well plate and allow them to adhere.

      • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm). A decrease in absorbance indicates reduced cell viability/proliferation.

    • Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) Assays:

      • Treat cells with this compound as described above.

      • Lyse the cells to obtain cell extracts.

      • Use commercially available kits to measure TAC and TOS levels in the cell lysates according to the manufacturer's instructions. These assays are typically colorimetric.

  • Data Analysis: Compare the results from this compound-treated cells to untreated control cells. Statistical analysis (e.g., ANOVA) is used to determine significant differences.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the CNS effects of this compound are still under investigation. However, current evidence points to its interaction with several key signaling pathways.

GABAergic System Modulation

While direct potentiation of GABA-A receptors by this compound has not been consistently demonstrated, its sedative and anxiolytic effects suggest a potential modulation of this primary inhibitory neurotransmitter system in the brain.

GABAergic_Modulation This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Potential Modulation (Direct or Indirect) Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Cl- influx Sedative_Anxiolytic Sedative & Anxiolytic Effects Neuronal_Inhibition->Sedative_Anxiolytic

Caption: Potential modulation of the GABA-A receptor by this compound.

Cholinergic System Interaction

This compound's inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) leads to an increase in acetylcholine levels in the synapse, which is a key mechanism for enhancing cholinergic neurotransmission.

Cholinergic_System This compound This compound AChE_BChE AChE & BChE This compound->AChE_BChE Inhibition Acetylcholine Acetylcholine (in synapse) AChE_BChE->Acetylcholine Decreased Breakdown Cognitive_Function Potential for Improved Cognitive Function Acetylcholine->Cognitive_Function

Caption: Inhibition of cholinesterases by this compound.

Neuroprotective Signaling

The neuroprotective effects of this compound are likely mediated through multiple pathways, including the activation of antioxidant defense mechanisms and modulation of cell survival pathways like PI3K/Akt.

Neuroprotective_Signaling This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Reduction PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activation Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Antioxidant_Enzymes Increased Antioxidant Enzyme Expression PI3K_Akt->Antioxidant_Enzymes Cell_Survival Promotion of Cell Survival PI3K_Akt->Cell_Survival Antioxidant_Enzymes->Neuroprotection Cell_Survival->Neuroprotection

Caption: Proposed neuroprotective signaling pathways of this compound.

Experimental Workflow for In Vivo Sedative Effect Assessment

The following diagram illustrates the workflow for assessing the sedative effects of inhaled this compound in a mouse model.

Sedative_Workflow start Start acclimatize Acclimatize Mice to Test Environment start->acclimatize prepare_cages Prepare Activity Cages (with or without this compound) acclimatize->prepare_cages introduce_mice Introduce Mice to Cages prepare_cages->introduce_mice record_activity Record Spontaneous Motor Activity introduce_mice->record_activity data_analysis Analyze Data & Compare Groups record_activity->data_analysis end End data_analysis->end

Caption: Workflow for in vivo sedative effect assessment.

Conclusion and Future Directions

This compound presents a compelling profile of pharmacological effects on the central nervous system, with preclinical evidence supporting its sedative, anxiolytic, neuroprotective, and cognitive-enhancing potential. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further research.

Future investigations should focus on elucidating the precise molecular mechanisms of this compound's action, including the identification of specific receptor subtypes and downstream signaling cascades. Further in vivo studies are warranted to confirm these effects in more complex models of neurological and psychiatric disorders. The development of novel delivery systems to enhance the bioavailability of this compound to the CNS could also be a promising avenue for translating these preclinical findings into therapeutic applications. A deeper understanding of the synergistic effects of this compound with other cannabinoids and terpenes (the "entourage effect") will also be crucial for optimizing its therapeutic potential.

References

In Vivo Efficacy and Safety of Terpinolene Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpinolene, a monoterpene found in various botanicals, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vivo efficacy and safety profile of this compound administration. It summarizes key quantitative data from preclinical studies, details experimental methodologies, and elucidates the known signaling pathways involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of this compound as a potential therapeutic agent.

Safety Profile

The safety of this compound has been evaluated in preclinical models, with acute toxicity data primarily available for oral and dermal routes of administration.

Table 1: Acute Toxicity of this compound
SpeciesRoute of AdministrationLD50Reference
RatOral3.740 - 4390 mg/kg[1][2][3]
RabbitDermal> 4,300 mg/kg[3]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.

In Vivo Efficacy

In vivo studies have demonstrated the therapeutic potential of this compound across several pharmacological domains, including sedative, anti-inflammatory, anti-nociceptive, and anticancer effects.

Sedative and Anxiolytic Effects

This compound has been shown to possess sedative and anxiolytic properties, primarily investigated through inhalation and oral administration in murine models.

Animal ModelAdministration RouteDose/ConcentrationKey FindingsReference
MiceInhalation0.05% and 0.1%Significant decrease in locomotor velocity. At 0.1%, a significant increase in time spent in the center zone of an open field test, indicating anxiolytic effects.[4]
MiceInhalationNot specifiedReduced spontaneous motor activity.[5]
  • Animal Model: Male CD-1 or similar strains of mice are commonly used.

  • Administration: For inhalation studies, this compound is vaporized in an enclosed chamber. For oral administration, it is typically dissolved in a vehicle like olive oil and administered via gavage.

  • Assessment of Locomotor Activity: Spontaneous motor activity is measured using an automated activity meter or an open-field test. The open-field test involves placing the mouse in a novel, open arena and tracking its movements (e.g., distance traveled, time spent in different zones) over a defined period. A reduction in locomotor activity is indicative of a sedative effect.

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the activity levels of this compound-treated groups with a vehicle-control group.

experimental_workflow_sedative cluster_protocol Sedative Effect Evaluation Workflow animal_model Mouse Model (e.g., CD-1) administration This compound Administration (Inhalation or Oral) animal_model->administration open_field Open Field Test administration->open_field data_collection Data Collection (Locomotor Activity, Time in Zones) open_field->data_collection analysis Statistical Analysis data_collection->analysis outcome Determination of Sedative/Anxiolytic Effect analysis->outcome

Caption: Workflow for assessing the sedative and anxiolytic effects of this compound.

Anti-inflammatory and Anti-nociceptive Effects

This compound exhibits significant anti-inflammatory and anti-nociceptive properties, demonstrated in various preclinical models of inflammation and pain.

Animal ModelAdministration RouteDoseKey FindingsReference
Wistar ratsOral6.25, 12.5, and 25 mg/kgDose-dependently increased the mechanical withdrawal threshold in a model of chronic inflammation (CFA-induced).[6]
Wistar ratsOral25 mg/kg (in combination with 5 mg/kg Diclofenac)Synergistic anti-inflammatory and analgesic effect in a chronic inflammation model.[6][7]
  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of carrageenan solution into the plantar surface of the rat's hind paw induces a localized inflammatory response characterized by edema.

  • Administration: this compound, dissolved in a suitable vehicle, is administered orally or intraperitoneally at various doses prior to carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema in the this compound-treated groups is calculated relative to the vehicle-control group.

experimental_workflow_inflammation cluster_protocol Anti-inflammatory Paw Edema Assay Workflow animal_model Rat Model (e.g., Wistar) administration This compound Administration (Oral or IP) animal_model->administration induction Carrageenan Injection (Paw) administration->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis outcome Assessment of Anti-inflammatory Activity analysis->outcome

Caption: Workflow for the carrageenan-induced paw edema model.

Anticancer Effects

In vivo studies have indicated that this compound possesses anticancer properties, demonstrating the ability to inhibit tumor growth in xenograft models. A related compound, 4-terpineol, has also shown significant anticancer effects in vivo.

CompoundAnimal ModelAdministration RouteDoseKey FindingsReference
4-TerpineolBALB/c nude mice with Hep-G2 xenograftsNot specified10 and 20 mg/kgDose-dependent decrease in tumor weight and volume.[8][9]
Terpinen-4-olNude mice with DLD1 xenograftsIntratumoral0.1% and 1%40% and 70% reduction in tumor volume, respectively.[3]
Terpinen-4-olNude mice with A549 xenograftsIntratumoral0.1%Significantly suppressed tumor growth by inducing apoptosis.[10]
  • Animal Model: Immunocompromised mice, such as BALB/c nude or SCID mice, are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of human cancer cells (e.g., Hep-G2, A549, DLD1) are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, treatment with this compound or its derivatives (dissolved in a suitable vehicle) is initiated. Administration can be via various routes, including oral, intraperitoneal, or intratumoral injection.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted, and statistical comparisons are made between the treated and control groups to determine the significance of tumor growth inhibition.

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with several key signaling pathways.

Anti-inflammatory Signaling: NF-κB Pathway

This compound has been shown to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6. By inhibiting the activation of NF-κB, this compound can suppress the production of these inflammatory mediators.

nf_kb_pathway cluster_pathway This compound's Modulation of the NF-κB Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk activates This compound This compound This compound->ikk inhibits ikb IκB ikk->ikb phosphorylates nf_kb NF-κB (p50/p65) ikb->nf_kb releases nucleus Nucleus nf_kb->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) nucleus->gene_transcription initiates

Caption: this compound inhibits the NF-κB signaling pathway.

Neuromodulatory Signaling: Receptor Interactions

This compound's sedative, anxiolytic, and anti-nociceptive effects are believed to be mediated through its interaction with various neurotransmitter receptor systems.

  • Serotonergic System: this compound's anti-nociceptive effects may involve the 5-HT2A serotonin (B10506) receptors.[6][7] Antagonism of these receptors has been shown to reverse the analgesic effects of a this compound/diclofenac (B195802) combination.[6]

  • Cannabinoid System: In vitro studies suggest that this compound can act as a CB1 receptor agonist, activating downstream signaling pathways such as ERK.[2] This interaction may contribute to its sedative and other central nervous system effects.

receptor_interaction_pathway cluster_pathway This compound's Neuromodulatory Receptor Interactions cluster_serotonin Serotonergic System cluster_cannabinoid Cannabinoid System This compound This compound ht2a 5-HT2A Receptor This compound->ht2a modulates cb1 CB1 Receptor This compound->cb1 activates (agonist) analgesia Analgesia ht2a->analgesia contributes to erk ERK Activation cb1->erk cns_effects CNS Effects (e.g., Sedation) erk->cns_effects

Caption: this compound's interaction with serotonergic and cannabinoid receptors.

Conclusion

The available in vivo data suggest that this compound has a favorable safety profile and demonstrates significant efficacy in preclinical models of sedation, inflammation, pain, and cancer. Its mechanisms of action appear to involve the modulation of key signaling pathways, including the NF-κB pathway and various neurotransmitter receptor systems. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human health and disease. This guide provides a solid foundation for such future investigations.

References

An In-depth Technical Guide to the Terpinolene Biosynthetic Pathway in Cannabis sativa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpenes, the aromatic compounds responsible for the characteristic scent of Cannabis sativa, are gaining significant attention for their potential therapeutic properties and their synergistic interactions with cannabinoids. Among the myriad of terpenes, terpinolene stands out for its unique woody, citrus-like aroma and its prevalence in specific sativa-dominant strains.[1][2] Understanding the biosynthesis of this monoterpene is critical for metabolic engineering, targeted breeding, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in Cannabis sativa, detailing the enzymatic steps, precursor molecules, and relevant quantitative data. It includes detailed experimental protocols for the analysis of this pathway and visual diagrams to elucidate key processes.

The this compound Biosynthetic Pathway

The formation of this compound, like all monoterpenes in Cannabis sativa, is a multi-step enzymatic process that originates from primary metabolites. The biosynthesis is primarily localized within the glandular trichomes of the female inflorescence.[3] The pathway begins with the production of the five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[4]

Isoprenoid Precursor Formation: The MEP Pathway

In plants, two distinct pathways produce IPP and DMAPP: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway.[4][5] The biosynthesis of monoterpenes, including this compound, predominantly utilizes precursors from the MEP pathway, which occurs inside the plastids.[3][6] This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate.[7]

The key steps of the MEP pathway lead to the formation of IPP and DMAPP, the universal building blocks for all terpenes.[8][9]

Formation of the Monoterpene Precursor: Geranyl Pyrophosphate (GPP)

Within the plastids, Geranyl Pyrophosphate Synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the ten-carbon molecule, geranyl pyrophosphate (GPP).[3][7][10] GPP is the direct and crucial precursor for all monoterpenes.[3][7] It also serves as a precursor for the geranyl group that is attached to olivetolic acid in the biosynthesis of cannabinoids.[11][12]

The Final Step: this compound Synthesis

The final and definitive step in the pathway is the conversion of GPP into this compound. This complex cyclization reaction is catalyzed by a specific monoterpene synthase enzyme known as this compound synthase (TPS). In Cannabis sativa, the specific enzyme identified is CsTPS37FN , also referred to as CsTOS.[1][13] This enzyme manipulates the GPP molecule, facilitating a series of carbocation rearrangements to yield this compound as the primary product.[1] It's important to note that many terpene synthases are multi-product enzymes, and CsTPS37FN has been shown to produce minor amounts of other monoterpenes like limonene (B3431351) and β-myrcene as byproducts.[13]

Terpinolene_Biosynthesis_Pathway Figure 1: this compound Biosynthetic Pathway in Cannabis sativa cluster_MEP Plastidial MEP Pathway cluster_Monoterpene_Synth Monoterpene Synthesis Pyruvate Pyruvate MEP_Intermediates MEP Pathway Intermediates Pyruvate->MEP_Intermediates G3P Glyceraldehyde-3-P G3P->MEP_Intermediates IPP Isopentenyl Diphosphate (IPP) MEP_Intermediates->IPP Multiple Enzymatic Steps DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IPPi GPPS GPP Synthase (GPPS) IPP->GPPS DMAPP->GPPS GPP Geranyl Diphosphate (GPP) TPS This compound Synthase (CsTPS37FN) GPP->TPS This compound This compound Other_Monoterpenes Other Monoterpenes (e.g., Limonene, Myrcene) GPPS->GPP TPS->this compound TPS->Other_Monoterpenes Minor Products

Figure 1: this compound Biosynthetic Pathway in Cannabis sativa

Quantitative Data

The production of this compound is quantifiable at multiple levels, from the catalytic efficiency of the synthase enzyme to the final concentration in the plant material.

Enzyme Kinetics

The kinetic properties of the primary enzyme, this compound synthase, determine the rate of this compound production from its GPP substrate. Recent studies have characterized the Michaelis-Menten kinetics for several Cannabis sativa terpene synthases.

Table 1: Michaelis-Menten Kinetics of CsTPS37FN

Enzyme Substrate kcat (s⁻¹) Reference
CsTPS37FN (this compound Synthase) GPP 0.0011 [13][14]

Note: The turnover rate (kcat) indicates the maximum number of substrate molecules converted to product per enzyme active site per second. The reported value for CsTPS37FN is within the range of other characterized Cannabis TPS enzymes.[13][14]

Product Profile of CsTPS37FN

In vitro assays reveal that while CsTPS37FN predominantly produces this compound, it also generates other monoterpenes as minor products.

Table 2: In Vitro Product Distribution of CsTPS37FN

Product Relative Abundance (%) Reference
This compound 81.62 [13]
Limonene 6.38 [13]

| β-Myrcene | 3.89 |[13] |

This compound Concentration in Cannabis sativa Strains

The concentration of this compound varies significantly among different Cannabis sativa strains, largely due to genetic differences in the expression and activity of terpene synthase genes.[15][16] Some strains are known to be this compound-dominant, meaning it is one of the most abundant terpenes in their profile.[17]

Table 3: Relative this compound Content in Select Cannabis sativa Strains

Strain Type Strain Name This compound (% of total terpenes) Reference
'Mostly Sativa' Strain 7 41.8 ± 7.2 [18]
'Mostly Sativa' Strain 8 37.3 ± 3.5 [18]
Hemp 'Finola' 18 ± 14 [19]
Sativa-dominant Jack Herer Dominant [2]
Sativa Ghost Train Haze Dominant [17]

Note: Data can vary based on cultivation conditions, harvesting time, and analytical methods.[3] this compound is often not detected or found only in trace amounts in many 'mostly indica' strains.[18]

Experimental Protocols

The study of the this compound biosynthetic pathway involves several key experimental procedures. Below are detailed methodologies for terpene profiling and enzyme characterization.

Terpene Profiling via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and analysis of terpenes from dried Cannabis flower material.

1. Sample Preparation:

  • Homogenize 100 mg of dried, ground Cannabis inflorescences.[20]

  • Place the homogenized material into a 20 mL glass GC vial.[21]

2. Extraction (Static Headspace):

  • This method analyzes the volatile compounds without solvent extraction.

  • Incubate the vial at a controlled temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow volatile terpenes to accumulate in the headspace.

  • Use a solid-phase microextraction (SPME) fiber to adsorb the headspace compounds.[22]

3. GC-MS Analysis:

  • Injector: Splitless mode, 250°C.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.
    • Ramp at 5°C/min to 150°C.
    • Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS Detector:

    • Transfer line temperature: 280°C.
    • Ion source temperature: 230°C.
    • Scan range: 40-500 m/z.

4. Data Analysis:

  • Identify this compound and other terpenes by comparing their mass spectra and retention times with those of authentic standards (e.g., from Sigma-Aldrich) and spectral libraries (e.g., NIST).[23]

  • Quantify compounds by integrating the peak area and comparing it to a calibration curve generated from pure standards.

Terpene_Profiling_Workflow Figure 2: Experimental Workflow for Terpene Profiling start Start: Dried Cannabis Flower homogenize Homogenize Sample (Grinding) start->homogenize extract Volatile Extraction (Static Headspace-SPME) homogenize->extract gcms GC-MS Analysis extract->gcms identify Compound Identification (Mass Spectra & Retention Time) gcms->identify quantify Quantification (Peak Area Integration) identify->quantify end End: Terpene Profile Data quantify->end

Figure 2: Experimental Workflow for Terpene Profiling
This compound Synthase (CsTPS) In Vitro Enzyme Assay

This protocol describes how to express the CsTPS enzyme and measure its activity in a controlled environment.

1. Recombinant Protein Expression and Purification:

  • Subclone the coding sequence of the CsTPS gene (e.g., CsTPS37FN), excluding the N-terminal plastidial transit peptide, into an expression vector like pET28b+, which adds an N-terminal 6xHis tag.[24]

  • Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

  • Induce protein expression with IPTG at a low temperature (e.g., 16°C) overnight.

  • Lyse the cells and purify the His-tagged protein using a nickel-affinity chromatography column (Ni-NTA).

2. Enzyme Assay:

  • Reaction Buffer: Prepare a buffer consisting of 25 mM HEPES (pH 7.2), 100 mM KCl, 10 mM MgCl₂, 5% (v/v) glycerol, and 5 mM DTT.

  • Reaction Setup: In a 2 mL glass vial, combine 5-10 µg of purified CsTPS protein with the reaction buffer.

  • Initiate Reaction: Add the substrate, geranyl pyrophosphate (GPP), to a final concentration of ~50 µM to start the reaction.

  • Overlay: Immediately overlay the aqueous reaction mixture with 200 µL of a non-polar solvent like hexane (B92381) or methyl tert-butyl ether (MTBE) to trap the volatile terpene products.[22]

  • Incubation: Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

3. Product Analysis:

  • Vortex the vial to ensure all terpene products are extracted into the organic layer.

  • Centrifuge to separate the phases.

  • Analyze a 1 µL aliquot of the organic layer using the GC-MS protocol described in Section 3.1.

  • Confirm the identity of the this compound product by comparing its retention time and mass spectrum to an authentic standard.

Enzyme_Assay_Workflow Figure 3: Workflow for In Vitro TPS Enzyme Assay cluster_protein Protein Production cluster_assay Enzyme Reaction cluster_analysis Product Analysis clone Clone CsTPS Gene into Expression Vector express Express Protein in E. coli clone->express purify Purify Protein via Affinity Chromatography express->purify setup Combine Purified Enzyme, Buffer, and MgCl₂ purify->setup Purified Enzyme initiate Add GPP Substrate & Organic Overlay setup->initiate incubate Incubate at 30°C initiate->incubate extract Extract Products from Organic Layer incubate->extract gcms Analyze via GC-MS extract->gcms identify Identify & Quantify Terpene Products gcms->identify

Figure 3: Workflow for In Vitro TPS Enzyme Assay

References

The Therapeutic Potential of Terpinolene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terpinolene is a monoterpene commonly found in various plants, including pine, lilac, and some cannabis strains. While often present in smaller quantities compared to other terpenes like myrcene (B1677589) and limonene, emerging research has highlighted its diverse pharmacological activities, suggesting significant therapeutic potential. This technical guide provides an in-depth overview of the current scientific understanding of this compound's effects, focusing on its mechanisms of action, preclinical evidence, and the experimental methodologies used to elucidate its properties. This document is intended for researchers, scientists, and drug development professionals interested in the further exploration and potential clinical application of this compound.

Anticancer and Antiproliferative Effects

This compound has demonstrated notable antiproliferative activity in various cancer cell lines. A key mechanism identified is the downregulation of the Protein Kinase B (AKT1) signaling pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.[1]

Quantitative Data
Cell Line Assay Concentration Effect Reference
K562 (Human Leukemia)Western Blot0.05%>95% inhibition of AKT1 protein expression[1]
Jurkat (Human T-cell Leukemia)Western Blot0.05%>95% inhibition of AKT1 protein expression[1]
N2a (Neuroblastoma)MTT Assay50 mg/LSignificant decrease in cell proliferation[2][3]
Primary Rat NeuronsMTT Assay100 mg/LSignificant decrease in cell proliferation[2][3]
Experimental Protocols

1.2.1. Cell Culture and Treatment

  • Cell Lines: K562, Jurkat, and N2a neuroblastoma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[1][3]

  • Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified duration (e.g., 24-48 hours).[1][3]

1.2.2. Western Blot for AKT1 Expression

  • Protein Extraction: After treatment, cells are lysed to extract total protein.

  • SDS-PAGE: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Immunoblotting: Separated proteins are transferred to a membrane and probed with a primary antibody specific for AKT1, followed by a secondary antibody conjugated to a detectable marker.

  • Detection: The signal is visualized to determine the level of AKT1 protein expression relative to a loading control (e.g., Erk2).[1]

1.2.3. MTT Assay for Cell Proliferation

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are treated with varying concentrations of this compound.[2][3]

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength to determine the percentage of viable cells.[2][3]

Signaling Pathway

PI3K_AKT_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes Apoptosis Apoptosis AKT->Apoptosis inhibits This compound This compound This compound->AKT downregulates expression

PI3K/AKT Signaling Pathway Inhibition by this compound.

Anti-inflammatory and Analgesic Effects

This compound exhibits anti-inflammatory properties by modulating the production of key inflammatory mediators. Studies suggest its involvement in the nuclear factor kappa B (NF-κB) signaling pathway and its ability to reduce pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Quantitative Data
Model Assay Concentration Effect Reference
Macrophage Cell CultureNitric Oxide (NO) Production100 µM41.3% inhibition
Macrophage Cell CultureSuperoxide Anion (O₂⁻) Production100 µM82.1 ± 3.5% reduction[4]
FibroblastsIL-6 and TNF-α ProductionDose-dependentSuppression
Macrophage Cell CultureNF-κB Activity-Suppression[4]
Experimental Protocols

2.2.1. In Vitro Anti-inflammatory Assays

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[5]

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, is measured in the culture supernatant using the Griess reagent.[4]

  • Cytokine Measurement: Levels of IL-6 and TNF-α in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).[6]

  • NF-κB Activity Assay: The activation of NF-κB can be assessed using reporter gene assays or by measuring the nuclear translocation of NF-κB subunits via Western blotting or immunofluorescence.[4]

2.2.2. In Vivo Analgesic and Anti-inflammatory Models

  • Carrageenan-Induced Paw Edema: Inflammation is induced by injecting carrageenan into the paw of a rodent. The volume of the paw is measured at different time points to assess the anti-inflammatory effect of this compound administered prior to the carrageenan injection.

  • Formalin Test: A dilute formalin solution is injected into the paw of a rodent, inducing a biphasic pain response (licking of the paw). The duration of licking in both the early (neurogenic) and late (inflammatory) phases is recorded to evaluate analgesic effects.[7][8]

Signaling Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB degradation Degradation IkB->degradation nucleus Nucleus NFkB->nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) This compound This compound This compound->IKK inhibits nucleus->Proinflammatory_Genes induces

NF-κB Signaling Pathway Inhibition by this compound.

Antioxidant and Cardioprotective Potential

This compound has demonstrated significant antioxidant properties, notably its ability to prevent the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis.

Quantitative Data
Model Assay Effect Reference
Human LDLCopper-induced OxidationPrevention of lipid and protein oxidation[6][9]
Human LDLConjugated Diene FormationDelayed formation[9]
Human LDLTryptophan FluorescenceDelayed loss[9]
Experimental Protocol

3.2.1. LDL Oxidation Assay

  • LDL Isolation: LDL is isolated from human blood plasma.

  • Enrichment: The isolated LDL is enriched with this compound.

  • Oxidation Induction: Oxidation is initiated by adding a pro-oxidant, such as copper sulfate (B86663) (CuSO₄).[9]

  • Monitoring Oxidation: The progression of oxidation is monitored by:

    • Conjugated Diene Formation: Measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.[9]

    • Tryptophan Fluorescence: Measuring the decrease in tryptophan fluorescence, indicating protein oxidation.[9]

Logical Relationship

LDL_Oxidation_Inhibition LDL Low-Density Lipoprotein (LDL) Oxidized_LDL Oxidized LDL LDL->Oxidized_LDL oxidation Oxidative_Stress Oxidative Stress (e.g., Copper) Atherosclerosis Atherosclerosis Oxidized_LDL->Atherosclerosis contributes to This compound This compound This compound->LDL prevents oxidation of

Inhibition of LDL Oxidation by this compound.

Sedative and Anxiolytic Effects

Inhaled this compound has been shown to have sedative effects in animal models. The anxiolytic properties are thought to be mediated, at least in part, through interactions with the serotonergic system, potentially involving 5-HT1A receptors.

Quantitative Data
Model Test Concentration/Dose Effect Reference
MiceInhalation0.04 mg in airReduced motor activity to 47.3% of baseline[10]
ZebrafishOpen Field Test0.05% and 0.1%Decreased swimming velocity[4]
ZebrafishOpen Field Test0.05%Increased time spent immobile[4]
ZebrafishOpen Field Test0.1%Increased time spent in the center zone[4]
Experimental Protocols

4.2.1. Inhalation Sedative Effect in Mice

  • Animal Model: Male mice are used.

  • Administration: this compound is vaporized and administered via inhalation in a controlled chamber.[10][11]

  • Behavioral Assessment: Spontaneous motor activity is measured using an open field test. The reduction in movement is indicative of a sedative effect.[10]

4.2.2. Open Field Test for Anxiolytic-like Behavior

  • Apparatus: A square arena with defined central and peripheral zones.

  • Procedure: The animal is placed in the center of the arena, and its behavior is recorded for a set period.

  • Parameters Measured:

    • Time spent in the center versus the periphery (thigmotaxis). An increase in time spent in the center is indicative of anxiolytic effects.[4]

    • Total distance traveled (locomotor activity).

    • Immobility time.[4]

Wound Healing Properties

This compound has demonstrated the potential to promote wound healing in vitro, an effect attributed to its ability to stimulate fibroblast migration and proliferation while concurrently reducing inflammation and oxidative stress.

Quantitative Data
Model Assay Effect Reference
FibroblastsScratch AssaySignificantly increased migration and proliferation[1][4]
Experimental Protocol

5.2.1. In Vitro Scratch Assay

  • Cell Culture: A confluent monolayer of fibroblasts (e.g., NIH/3T3) is created in a culture plate.[12][13]

  • Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.[12][13]

  • Treatment: The cells are treated with this compound.

  • Imaging: The scratch is imaged at different time points (e.g., 0, 24, 48 hours).

  • Analysis: The rate of wound closure is quantified by measuring the area of the gap over time. An increased rate of closure indicates enhanced cell migration and proliferation.[12][13]

Experimental Workflow

Scratch_Assay_Workflow A 1. Culture Fibroblast Monolayer B 2. Create Scratch in Monolayer A->B C 3. Treat with this compound B->C D 4. Image Scratch at Time Intervals C->D E 5. Quantify Wound Closure Rate D->E

Workflow for the In Vitro Scratch Assay.

Antimicrobial Activity

This compound has shown activity against various microorganisms, including bacteria. Its mechanism of action is thought to involve disruption of the bacterial cell membrane.

Quantitative Data
Bacteria Assay Concentration Reference
Staphylococcus aureusMIC0.7%[14]
E. coli O157:H7MIC0.6%[14]
Experimental Protocol

6.2.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

  • Bacterial Culture: The target bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium.

  • Serial Dilutions: Serial dilutions of this compound are prepared in the broth.

  • Inoculation: A standardized inoculum of the bacteria is added to each dilution.

  • Incubation: The cultures are incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.[15][16]

  • MBC Determination: To determine the MBC, aliquots from the wells with no visible growth are plated on agar. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.[15][16]

The preclinical data accumulated to date strongly suggest that this compound is a monoterpene with a wide range of therapeutic possibilities. Its anticancer, anti-inflammatory, antioxidant, sedative, anxiolytic, wound healing, and antimicrobial properties warrant further investigation. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a foundation for future research aimed at translating these promising preclinical findings into clinical applications. Further studies are necessary to fully understand the molecular mechanisms, establish safety and efficacy in vivo, and explore potential synergistic effects with other compounds.

References

Terpinolene's Role in Plant Defense Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terpinolene, a cyclic monoterpene, is a significant secondary metabolite in the chemical defense arsenal (B13267) of a wide array of plant species. Characterized by its fresh, piney, and slightly citrusy aroma, this compound's role extends beyond contributing to plant fragrance. It is a key player in both direct and indirect plant defense strategies against a variety of biotic stressors, including herbivores and pathogenic microorganisms. This technical guide provides a comprehensive overview of the multifaceted role of this compound in plant defense, detailing its biosynthesis, the signaling pathways that regulate its production, and its efficacy as a defense compound. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the ecological and biochemical functions of plant-derived terpenes.

This compound Biosynthesis

Terpenoids, including this compound, are synthesized from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, two distinct pathways produce these precursors: the mevalonate (B85504) (MVA) pathway, which operates primarily in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. Monoterpenes like this compound are typically synthesized via the MEP pathway.

The biosynthesis of this compound from geranyl diphosphate (GPP), which is formed by the condensation of IPP and DMAPP, is catalyzed by a specific class of enzymes known as terpene synthases (TPSs). A single TPS can often produce multiple terpene products, and a this compound synthase has been identified that can produce a group of related monoterpenes.

Terpinolene_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate G3P Glyceraldehyde-3-P Pyruvate->G3P DXS DXP DXP G3P->DXP MEP MEP DXP->MEP IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP ... GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPPS Acetyl_CoA Acetyl-CoA Mevalonate Mevalonate Acetyl_CoA->Mevalonate HMGR IPP_DMAPP2 IPP + DMAPP Mevalonate->IPP_DMAPP2 ... This compound This compound GPP->this compound This compound Synthase (TPS) Signaling_Pathway cluster_stress Biotic Stress cluster_hormones Phytohormone Signaling cluster_transcription Transcriptional Regulation cluster_biosynthesis This compound Biosynthesis Herbivory Herbivory JA Jasmonic Acid (JA) Herbivory->JA Pathogen Pathogen SA Salicylic Acid (SA) Pathogen->SA MYC2 MYC2 (Transcription Factor) JA->MYC2 TPS_Gene This compound Synthase Gene SA->TPS_Gene MYC2->TPS_Gene Activates TPS_Enzyme This compound Synthase TPS_Gene->TPS_Enzyme Transcription & Translation This compound This compound TPS_Enzyme->this compound Catalysis GCMS_Workflow A Plant Tissue Homogenization (with internal standard) B Solvent Extraction A->B C Centrifugation B->C D Supernatant Collection C->D E GC-MS Injection D->E F Separation in GC Column E->F G Mass Spectrometry Detection F->G H Data Analysis (Identification & Quantification) G->H

The Sedative Properties of Inhaled Terpinolene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Preclinical Evidence in Animal Models

This technical guide provides a comprehensive overview of the sedative properties of inhaled terpinolene as demonstrated in animal models. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this monoterpene. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes potential mechanisms of action.

Executive Summary

This compound, a cyclic monoterpene found in various plants, has demonstrated sedative effects when administered via inhalation in murine models. Preclinical studies consistently show a reduction in spontaneous motor activity and a potentiation of pharmacologically-induced sleep. While the precise mechanism of action is still under investigation, current evidence points towards the modulation of the serotonergic system, potentially through the 5-HT2A receptor, rather than direct interaction with GABAergic pathways. This guide consolidates the available quantitative data, provides detailed experimental methodologies for replication and further investigation, and presents a hypothesized signaling pathway for its sedative action.

Quantitative Data on Sedative Effects

The sedative effects of inhaled this compound have been quantified in mice using various behavioral assays. The following tables summarize the key findings from the literature.

Table 1: Effect of Inhaled this compound on Spontaneous Locomotor Activity

Animal ModelThis compound Dose/ConcentrationAssayKey FindingsReference
Male ddY mice0.1 mg/cage (vapor)Open Field TestReduced total locomotor activity to 67.8% of control.[1]Ito & Ito, 2013[1]
Mice0.0001 g/L to 1 g/L (vapor)Open Field TestDose-dependent decrease in spontaneous motor activity at almost all doses.[1]Castro et al., 2021

Table 2: Effect of Inhaled this compound on Pharmacologically-Induced Sleep and Sedation

Animal ModelThis compound AdministrationAssayKey FindingsReference
MiceInhalation (unspecified concentration)Pentobarbital-induced sleeping timeSignificantly elongated sleeping time induced by pentobarbital (B6593769).Ito et al., 2011
MiceInhalation (unspecified concentration)Caffeine-induced excitationReduced the locomotor activity of caffeine-excited mice to normal levels.Ito et al., 2011

Detailed Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

Animal Models
  • Species: Male ddY mice or other appropriate strains (e.g., C57BL/6).

  • Age/Weight: Typically 5-8 weeks old, weighing 20-30g.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals to the testing room for at least 1 hour before experiments.

Inhalation Administration

A whole-body inhalation chamber is commonly used for administering vaporized this compound.

  • Chamber Design: A sealed glass or polycarbonate chamber (e.g., 20-30 L volume) with an inlet for vapor delivery and an outlet for air circulation. The chamber should be placed within a well-ventilated area.

  • Vapor Generation: this compound is typically vaporized by placing a known quantity on a filter paper or in a glass dish within the chamber. The concentration can be controlled by the amount of this compound and the volume of the chamber. Airflow can be regulated using a small pump or fan to ensure even distribution of the vapor.

  • Exposure Duration: Animals are typically exposed to the this compound vapor for a set period, often 30-60 minutes, before behavioral testing.

Behavioral Assays

This assay is used to assess spontaneous locomotor activity and exploratory behavior.

  • Apparatus: A square or circular arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-reflective material. The arena is often divided into a central and a peripheral zone.

  • Procedure:

    • Following inhalation exposure, individually place a mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a predetermined period (e.g., 10-30 minutes).

    • Record the session using an overhead video camera.

    • Analyze the recording using automated tracking software to measure parameters such as:

      • Total distance traveled.

      • Time spent in the center versus the periphery.

      • Rearing frequency.

  • Data Analysis: Compare the locomotor activity of this compound-exposed mice to a control group exposed to air only. A significant reduction in total distance traveled is indicative of a sedative effect.

This test measures the potentiation of a hypnotic drug's effect.

  • Procedure:

    • Immediately after inhalation exposure, administer a sub-hypnotic or hypnotic dose of pentobarbital sodium (e.g., 30-50 mg/kg, intraperitoneally).

    • Place the mouse in a clean cage and observe for the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back).

    • Record the latency to the onset of sleep (time from pentobarbital injection to loss of righting reflex).

    • Record the duration of sleep (time from the loss to the regaining of the righting reflex).

  • Data Analysis: Compare the sleep latency and duration between the this compound-exposed and control groups. A significant increase in sleep duration indicates a sedative or hypnotic-potentiating effect.

This model assesses the ability of a substance to counteract a stimulant.

  • Procedure:

    • Administer caffeine (B1668208) (e.g., 10-20 mg/kg, intraperitoneally or subcutaneously) to induce hyperlocomotion.

    • Expose the mice to this compound vapor in an inhalation chamber.

    • Immediately following exposure, place the mice in an open field arena and measure locomotor activity for a set duration (e.g., 30 minutes).

  • Data Analysis: Compare the locomotor activity of mice treated with caffeine and this compound to those treated with caffeine alone. A significant reduction in locomotor activity suggests a CNS depressant effect.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing Sedative Effects

experimental_workflow start_end start_end animal_prep animal_prep exposure exposure behavioral_assay behavioral_assay data_analysis data_analysis start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Assignment to Groups (Control vs. This compound) acclimatization->grouping inhalation Inhalation Exposure (Air or this compound Vapor) grouping->inhalation oft Open Field Test inhalation->oft Behavioral Assays sleep_test Pentobarbital-Induced Sleeping Time inhalation->sleep_test Behavioral Assays caffeine_test Caffeine-Induced Hyperactivity inhalation->caffeine_test Behavioral Assays data_collection Data Collection (Locomotion, Sleep Duration) oft->data_collection sleep_test->data_collection caffeine_test->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end signaling_pathway terpinolene_node terpinolene_node receptor_node receptor_node g_protein_node g_protein_node enzyme_node enzyme_node second_messenger_node second_messenger_node downstream_effect_node downstream_effect_node This compound Inhaled this compound receptor 5-HT2A Receptor This compound->receptor Activates g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 Leads to pkc Protein Kinase C (PKC) dag->pkc Activates neuronal_activity Modulation of Neuronal Excitability ca2->neuronal_activity pkc->neuronal_activity sedation Sedation neuronal_activity->sedation

References

A Technical Guide to the Anti-inflammatory and Antinociceptive Effects of Terpinolene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terpinolene is a monocyclic monoterpene naturally occurring in a variety of plant species, including pine, citrus fruits, and cardamom.[1] Traditionally recognized for its aromatic properties, recent scientific investigation has unveiled its significant pharmacological potential. Evidence suggests that this compound possesses a range of activities, including antioxidant, antifungal, and sedative properties.[1] Of particular interest to the scientific and drug development communities are its pronounced anti-inflammatory and antinociceptive effects.[1][2] This technical guide provides an in-depth review of the current understanding of these effects, detailing the underlying molecular mechanisms, summarizing quantitative data from key studies, and outlining the experimental protocols used for its evaluation.

Anti-inflammatory Effects of this compound

This compound demonstrates significant anti-inflammatory activity through its modulation of key signaling pathways and the suppression of pro-inflammatory mediators.[2][3][4] Its action has been observed in both in vitro and in vivo models.

In Vitro Evidence

Studies utilizing cell-based assays have been crucial in elucidating the molecular mechanisms of this compound. In macrophage cell lines, such as RAW 264.7, this compound has been shown to dose-dependently suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][4][5][6] Furthermore, it significantly inhibits the generation of inflammatory mediators like nitric oxide (NO) and superoxide (B77818) anions (O₂•⁻).[2][4] A key mechanism underlying these effects is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[2][4] Evidence also suggests that this compound may inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes critical for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[2]

In Vivo Evidence

Animal models of inflammation have corroborated the in vitro findings. This compound has been shown to inhibit acute inflammatory responses triggered by various agents.[2] In models such as carrageenan-induced paw edema, this compound administration leads to a significant reduction in tissue swelling.[7] This effect is associated with a decrease in the infiltration of inflammatory cells like neutrophils and macrophages into the inflamed tissue.[7]

Antinociceptive Effects of this compound

Nociception, the neural process of encoding noxious stimuli, is often heightened during inflammation. This compound exhibits antinociceptive properties, particularly in the context of inflammatory pain.

In Vivo Evidence

In rodent models of inflammatory pain, such as the formalin test and Complete Freund's Adjuvant (CFA)-induced chronic inflammation, this compound demonstrates a significant analgesic effect.[2][7] It has been observed to reduce pain behaviors, such as licking and flinching, in response to noxious stimuli.[2] Notably, a study investigating the combination of this compound with the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) revealed a synergistic antinociceptive and anti-inflammatory effect.[7] The administration of otherwise ineffective low doses of both compounds in combination produced a significant reduction in inflammatory hyperalgesia, suggesting a potential for dose-sparing therapeutic strategies.[7][8]

Mechanism of Action

The antinociceptive mechanism of this compound appears to be multifactorial. While its anti-inflammatory action contributes significantly by reducing the production of pain-sensitizing mediators at the site of injury, other pathways are also implicated. Research suggests the involvement of the serotonergic system, as the antinociceptive effect of a this compound/diclofenac combination was reversed by ketanserin, an antagonist of the 5-HT2A serotonin (B10506) receptor.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: Summary of In Vitro Anti-inflammatory Activity of this compound

Assay TypeCell LineParameter MeasuredConcentrationResultReference
Nitric Oxide (NO) ProductionMacrophage cell cultureInhibition of NO100 µM41.3% inhibition[2][4]
Superoxide (O₂•⁻) ProductionMacrophage cell cultureReduction in O₂•⁻100 µM82.1 ± 3.5% reduction[2][4]
Cytokine SuppressionFibroblastsIL-6 and TNF-αDose-dependentSignificant suppression[2][4]
NF-κB Activity-Suppression of NF-κB-Verified suppression[2][4]

Table 2: Summary of In Vivo Antinociceptive and Anti-inflammatory Activity of this compound

Animal ModelSpeciesEffect MeasuredDosingResultReference
Freund's Complete Adjuvant (CFA)-induced Chronic InflammationWistar RatsAntinociceptive & Anti-inflammatory SynergyThis compound (3.125 mg/kg, p.o.) + Diclofenac (1.25 mg/kg, p.o.)Significant synergistic effect from ineffective individual doses[7]
Formalin-induced NociceptionMouseReduction in licking duration-Significant decrease in both phases of the test[2]

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema (Acute Inflammation)

This model is widely used to assess the in vivo anti-inflammatory activity of test compounds.[9][10]

  • Animals: Male Wistar rats or Swiss mice are typically used. Animals are acclimatized for at least one week before the experiment.

  • Procedure:

    • Baseline paw volume of the right hind paw is measured using a digital plethysmometer.[11]

    • Animals are divided into groups: vehicle control, positive control (e.g., indomethacin), and this compound-treated groups at various doses.[12]

    • The test compound (this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a set pre-treatment time (typically 30-60 minutes), 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.[9]

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[10]

  • Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

Formalin-Induced Nociception (Inflammatory Pain)

This model assesses both neurogenic and inflammatory pain and is useful for evaluating potential analgesics.[13]

  • Animals: Male Swiss mice are commonly used.

  • Procedure:

    • Animals are placed in a transparent observation chamber for acclimatization.

    • Animals are pre-treated with this compound, vehicle, or a positive control (e.g., morphine) via the desired route of administration (e.g., i.p.), typically 30 minutes before the formalin injection.[13]

    • 20 µL of a 1-2.5% formalin solution is injected into the sub-plantar region of the right hind paw.[13]

    • The animal is immediately returned to the observation chamber, and the cumulative time spent licking the injected paw is recorded.

    • The observation is divided into two phases: the early phase (neurogenic pain), typically 0-5 minutes post-injection, and the late phase (inflammatory pain), typically 15-30 minutes post-injection.[13]

  • Data Analysis: The total licking time in each phase is compared between the treated groups and the vehicle control group to determine the antinociceptive effect.

Hot Plate Test (Central Antinociception)

This test is used to evaluate centrally acting analgesics by measuring the response to a thermal stimulus.[14][15]

  • Animals: Mice or rats are used.

  • Procedure:

    • The surface of the hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).[16]

    • A baseline latency is recorded for each animal by placing it on the hot plate and measuring the time until a nociceptive response is observed (e.g., licking a hind paw or jumping).[14] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[16]

    • Animals are treated with this compound, vehicle, or a positive control (e.g., morphine).

    • The latency to the nociceptive response is measured again at specific time points after treatment (e.g., 30, 60, 90 minutes).

  • Data Analysis: A significant increase in the post-treatment latency compared to the baseline and vehicle control indicates a central antinociceptive effect.[17]

Visualizations: Signaling Pathways and Workflows

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Complex Activation Stimulus->IKK Activates IkBa IκBα Phosphorylation & Degradation IKK->IkBa Phosphorylates NFkB p65/p50 NF-κB Complex IkBa->NFkB Releases Translocation Nuclear Translocation NFkB->Translocation Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Translocation->Gene Initiates This compound This compound This compound->NFkB Suppresses Activity

Caption: this compound's inhibition of the NF-κB signaling pathway.

G start Start: Animal Acclimatization step1 Measure Baseline Paw Volume (Plethysmometer) start->step1 step2 Administer this compound, Vehicle, or Positive Control step1->step2 step3 Wait for Pre-treatment Period (e.g., 60 min) step2->step3 step4 Induce Inflammation: Inject 1% Carrageenan (Sub-plantar) step3->step4 step5 Measure Paw Volume at Time Intervals (1-5 hrs) step4->step5 step6 Calculate Edema Increase and % Inhibition step5->step6 end_node End: Data Analysis step6->end_node

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

G cluster_obs Observation & Recording start Start: Animal Acclimatization in Observation Chamber step1 Administer this compound, Vehicle, or Positive Control start->step1 step2 Wait for Pre-treatment Period (e.g., 30 min) step1->step2 step3 Induce Nociception: Inject 2.5% Formalin (Sub-plantar) step2->step3 phase1 Phase 1 (0-5 min): Record Paw Licking Time (Neurogenic Pain) step3->phase1 phase2 Phase 2 (15-30 min): Record Paw Licking Time (Inflammatory Pain) step3->phase2 end_node End: Compare Licking Time Across Groups phase1->end_node phase2->end_node

Caption: Workflow for the Formalin-Induced Nociception Test.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with well-defined anti-inflammatory and antinociceptive properties. Its ability to modulate the NF-κB pathway and other inflammatory targets provides a strong mechanistic basis for its observed effects. The synergistic interaction with conventional drugs like diclofenac highlights its potential in combination therapies, which could lead to improved efficacy and reduced side effects.

Future research should focus on further delineating the specific molecular targets of this compound within the inflammatory and nociceptive pathways. Comprehensive pharmacokinetic and toxicological studies are necessary to establish its safety profile and bioavailability for potential clinical development. Furthermore, exploring its efficacy in more complex chronic pain and inflammatory disease models will be crucial to fully understand its therapeutic potential for researchers, scientists, and drug development professionals.

References

Terpinolene's Therapeutic Potential: A Technical Deep Dive into its Cytotoxic and Antiproliferative Mechanisms Against Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of existing research reveals the significant cytotoxic and antiproliferative activities of terpinolene, a naturally occurring monoterpene, against various cancer cell lines. This technical guide synthesizes the current understanding of this compound's mechanisms of action, providing researchers, scientists, and drug development professionals with a detailed overview of its potential as an anticancer agent.

This compound has demonstrated notable efficacy in inhibiting the proliferation of a range of cancer cells, including neuroblastoma, breast, and brain cancer cells. Its anticancer effects are attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, primarily through the modulation of key signaling pathways.

Quantitative Analysis of this compound's Efficacy

The cytotoxic and antiproliferative activity of this compound has been quantified in several studies, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. While data on pure this compound is still emerging, studies on terpene fractions rich in this compound and related monoterpenes provide valuable insights into its effectiveness.

Cell LineCancer TypeCompound/ExtractIC50 / Effective ConcentrationReference
N2aNeuroblastomaThis compoundSignificant decrease in cell proliferation starting at 50 mg/L[1][2][3]
Rat Brain Tumor CellsBrain CancerThis compoundSignificant decrease in cell proliferation starting at 100 mg/L[1]
K562LeukemiaThis compoundMarkedly reduced AKT1 protein expression[4][5][6]
JurkatLeukemiaThis compoundMarkedly reduced AKT1 protein expression[4]
AMJ13Breast CancerTerpene Fraction8.455 ± 3.02 µg/ml[7]
SK-GT-4Esophageal CancerTerpene Fraction15.14 ± 3.266 µg/ml[7]

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

This compound's anticancer activity is not reliant on a single mechanism but rather a coordinated effort to disrupt cancer cell survival and proliferation. The primary pathways identified are the induction of apoptosis and the inhibition of critical survival signaling.

Induction of Apoptosis

This compound has been shown to trigger apoptosis through the intrinsic pathway, which is characterized by the involvement of mitochondria. This process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the key executioner caspase-3, ultimately leading to cell death.[8][9]

Inhibition of the Akt Signaling Pathway

A crucial mechanism underlying this compound's antiproliferative effect is its ability to inhibit the PI3K/Akt signaling pathway.[4][10] The Akt pathway is a central regulator of cell survival, proliferation, and growth. This compound has been observed to downregulate the expression and phosphorylation of Akt1, a key protein in this pathway.[4][5][6] By inhibiting Akt signaling, this compound effectively cuts off a critical survival signal for cancer cells, making them more susceptible to apoptosis.

Experimental Protocols

To facilitate further research and validation of this compound's anticancer properties, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11][12]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to identify apoptotic cells (sub-G1 peak).

Protocol:

  • Cell Treatment and Harvesting: Treat cancer cells with various concentrations of this compound for a specified duration. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695), adding the ethanol dropwise to the cell pellet while vortexing to prevent clumping. Incubate for at least 30 minutes on ice.[13][14][15][16]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. The RNase A is crucial to ensure that only DNA is stained.[13][14][15][16]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Visualizing the Molecular Mechanisms

To provide a clearer understanding of the complex cellular processes affected by this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Cytotoxicity & Proliferation Assays cluster_mechanism Mechanism of Action Studies cell_seeding Seed Cancer Cells treatment Treat with this compound cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) treatment->cell_cycle_analysis western_blot Western Blot (Akt, Bcl-2, Bax, Caspase-3) treatment->western_blot

Experimental workflow for assessing this compound's anticancer activity.

apoptosis_pathway cluster_mitochondria Mitochondrion This compound This compound bax Bax This compound->bax Upregulates bcl2 Bcl-2 This compound->bcl2 Downregulates cytochrome_c Cytochrome c bax->cytochrome_c Promotes release bcl2->cytochrome_c Inhibits release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

This compound-induced intrinsic apoptosis pathway.

akt_signaling_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates cell_survival Cell Survival & Proliferation akt->cell_survival This compound This compound This compound->akt Inhibits

Inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

The compiled evidence strongly suggests that this compound possesses significant potential as an anticancer agent. Its ability to induce apoptosis and inhibit the pro-survival Akt signaling pathway provides a solid foundation for its further development. Future research should focus on conducting more extensive studies to determine the IC50 values of pure this compound across a broader range of cancer cell lines. In vivo studies are also crucial to validate the in vitro findings and to assess the therapeutic efficacy and safety of this compound in preclinical models. A deeper investigation into the downstream effectors of the Akt pathway and the complete caspase cascade activated by this compound will provide a more comprehensive understanding of its molecular mechanisms, paving the way for its potential clinical application in cancer therapy.

References

Terpinolene: A Potential Therapeutic Agent for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. The complex pathology of these diseases, characterized by neuronal loss, oxidative stress, neuroinflammation, and protein aggregation, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. Terpinolene, a naturally occurring monoterpene found in various plants, has emerged as a promising candidate due to its demonstrated antioxidant, anti-inflammatory, and cholinesterase inhibitory properties. This technical guide provides a comprehensive overview of the current preclinical evidence supporting the potential of this compound in the context of neurodegenerative diseases. It details the quantitative data from key studies, outlines experimental protocols, and visualizes the proposed signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Neurodegenerative diseases are a heterogeneous group of disorders characterized by the progressive loss of structure and function of neurons. The pursuit of effective therapies has led to a growing interest in natural compounds with neuroprotective potential. Terpenes, a large and diverse class of organic compounds produced by a variety of plants, have garnered significant attention for their therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound, a monoterpene with a distinctive fresh, piney aroma, is a constituent of many essential oils and has been investigated for its potential health benefits. This guide focuses on the preclinical evidence for this compound as a potential agent against neurodegenerative diseases, summarizing key findings and methodologies to provide a solid foundation for future research.

Mechanisms of Action

This compound is believed to exert its neuroprotective effects through several mechanisms, primarily centered around its antioxidant, anti-inflammatory, and enzyme-inhibiting activities.

Antioxidant Activity

Oxidative stress is a key pathological feature of many neurodegenerative diseases, where an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects leads to cellular damage. This compound has been shown to modulate oxidative stress in neuronal cells. In vitro studies using primary rat neurons have demonstrated that this compound can increase the total antioxidant capacity (TAC) at lower concentrations, although higher concentrations may lead to an increase in total oxidative stress (TOS).[1][2][3][4][5]

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is another critical component in the progression of neurodegenerative diseases. While direct evidence for this compound's effect on specific inflammatory pathways in a neurodegenerative context is still emerging, terpenes, in general, are known to modulate inflammatory responses.[6] The anti-inflammatory properties of this compound are thought to be mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Cholinesterase Inhibition

A key therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). Reduced acetylcholine levels are associated with cognitive decline. This compound has been shown to inhibit both AChE and BChE, suggesting its potential to ameliorate cognitive deficits in Alzheimer's disease.[7][8][9]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound

EnzymeIC50 (µg/mL)Source Organism
Acetylcholinesterase (AChE)156.4Electrophorus electricus
Butyrylcholinesterase (BChE)147.1Equine Serum
Data from Bonesi et al.[7]

Table 2: In Vitro Effects of this compound on Oxidative Stress Markers in Primary Rat Neurons and N2a Neuroblastoma Cells

Cell TypeThis compound Concentration (mg/L)Effect on Total Antioxidant Capacity (TAC)Effect on Total Oxidative Stress (TOS)
Primary Rat Neurons 10, 25, 50IncreasedNot specified
>50Not specifiedIncreased
N2a Neuroblastoma Cells 10, 25No changeNot specified
50, 100, 200, 400DecreasedIncreased (>50 mg/L)
Data from Aydin et al.[2][3][4][5]

Table 3: In Vivo Effects of this compound in an Alzheimer's Disease Rat Model

Animal ModelThis compound DosageBehavioral Outcome (Shuttle Box Test)Biochemical Outcome (Brain Tissue)
Aβ1-42 injected male ratsNot specifiedImproved memory and learningDecreased Malondialdehyde (MDA) levels, Increased Superoxide (B77818) Dismutase (SOD) activity
Data from a study on this compound and physical activity.[10]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies.

In Vitro Assays
  • Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol Outline:

    • Cell Seeding: Plate N2a neuroblastoma cells or primary rat neurons in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

    • Treatment: Expose the cells to various concentrations of this compound (e.g., 10, 25, 50, 100, 200, and 400 mg/L) for a specified period (e.g., 24 hours).

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Add a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.[11][12][13]

  • Principle: Total Antioxidant Capacity (TAC) measures the overall antioxidant power of a sample, while Total Oxidative Stress (TOS) measures the total amount of oxidants. Commercially available kits are often used for these measurements.

  • Protocol Outline:

    • Cell Culture and Treatment: Culture primary rat neurons or N2a cells and treat with different concentrations of this compound.

    • Sample Preparation: Prepare cell lysates according to the kit manufacturer's instructions.

    • Assay Procedure: Perform the TAC and TOS assays using commercial kits (e.g., from Rel Assay Diagnostics). These assays are typically colorimetric and are read using a spectrophotometer.

    • Data Analysis: Calculate TAC and TOS levels based on the standard curves provided with the kits.[2][3][4][5]

  • Principle: This spectrophotometric method measures the activity of AChE and BChE. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (or butyrylthiocholine), and the product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is detected by spectrophotometry.

  • Protocol Outline:

    • Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer (pH 8.0), DTNB, and the enzyme (AChE from Electrophorus electricus or BChE from equine serum).

    • Inhibition: Add different concentrations of this compound to the reaction mixture and incubate.

    • Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide).

    • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.

    • IC50 Calculation: Determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC50).[7]

In Vivo Assays
  • Principle: Intracerebroventricular or hippocampal injection of amyloid-beta (Aβ) peptide (specifically Aβ1-42) in rodents is a widely used model to mimic the amyloid pathology of Alzheimer's disease, leading to cognitive deficits and neurochemical changes.

  • Protocol Outline:

    • Animal Model: Use adult male Wistar or Sprague-Dawley rats.

    • Stereotaxic Surgery: Anesthetize the rats and use a stereotaxic apparatus to inject Aβ1-42 oligomers bilaterally into the hippocampus.

    • This compound Administration: Administer this compound (e.g., by oral gavage or intraperitoneal injection) either before (preventive) or after (therapeutic) the Aβ1-42 injection, for a specified duration.

    • Behavioral Testing: Assess cognitive function using tests like the shuttle box avoidance task.

    • Biochemical Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue (e.g., hippocampus) for the measurement of oxidative stress markers (SOD, MDA) and histological analysis of amyloid plaques.[10][14]

  • Principle: The shuttle box test is used to evaluate active and passive avoidance learning and memory. The animal learns to associate a conditioned stimulus (e.g., a light or sound) with an unconditioned stimulus (a mild foot shock) and avoids the shock by moving to another compartment.

  • Protocol Outline:

    • Apparatus: A two-compartment box with a grid floor for delivering a mild electric shock.

    • Acquisition Phase (Training): Place the rat in one compartment. Present a conditioned stimulus (CS) followed by an unconditioned stimulus (US, foot shock). The rat can avoid the shock by moving to the other compartment during the CS presentation. Repeat for a set number of trials.

    • Retention Phase (Testing): After a specific interval (e.g., 24 hours), place the rat back in the apparatus and present the CS without the US. Measure the latency to cross to the other compartment and the number of successful avoidances.[10]

  • Principle: Superoxide dismutase (SOD) is an antioxidant enzyme, and its activity is a measure of the antioxidant defense system. Malondialdehyde (MDA) is a product of lipid peroxidation and a marker of oxidative damage.

  • Protocol Outline (General):

    • Tissue Homogenization: Homogenize the collected brain tissue in a suitable buffer.

    • SOD Activity Assay: Use a commercial kit or a standard method (e.g., based on the inhibition of the reduction of nitroblue tetrazolium) to measure SOD activity in the tissue homogenate.

    • MDA Level Assay: Use a commercial kit or the thiobarbituric acid reactive substances (TBARS) assay to measure MDA levels in the tissue homogenate.[10][15][16]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are likely mediated by its influence on key intracellular signaling pathways. While direct studies on this compound are limited, the known effects of terpenes on these pathways provide a hypothetical framework.

Proposed Anti-Inflammatory Signaling Pathway

Terpenes are known to inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression. In microglia, the brain's resident immune cells, activation of this pathway by inflammatory stimuli leads to the production of pro-inflammatory cytokines. This compound may exert its anti-inflammatory effects by preventing the activation and nuclear translocation of NF-κB.[6][17][18][19][20]

G cluster_0 cluster_1 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits NF-κB_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_nuc Translocation This compound This compound This compound->IKK Complex Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes Activates Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Proposed Pro-Survival Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. Activation of this pathway is a key mechanism of neuroprotection for many compounds. It is plausible that this compound could activate the PI3K/Akt pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of pro-survival transcription factors.[21][22][23][24][25]

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates Pro-apoptotic Proteins (e.g., Bad, Bax) Pro-apoptotic Proteins (e.g., Bad, Bax) Akt->Pro-apoptotic Proteins (e.g., Bad, Bax) Inhibits Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Anti-apoptotic Proteins (e.g., Bcl-2) Promotes This compound This compound This compound->Akt Potentially Activates Neuronal Survival Neuronal Survival Pro-apoptotic Proteins (e.g., Bad, Bax)->Neuronal Survival Anti-apoptotic Proteins (e.g., Bcl-2)->Neuronal Survival

Caption: Hypothetical pro-survival signaling of this compound through the PI3K/Akt pathway.

Experimental Workflow for In Vitro Neuroprotection Studies

The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound in a cell-based model of neurotoxicity.

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis Culture Neuronal Cells Culture Neuronal Cells Induce Neurotoxicity (e.g., Aβ, H2O2) Induce Neurotoxicity (e.g., Aβ, H2O2) Culture Neuronal Cells->Induce Neurotoxicity (e.g., Aβ, H2O2) Treat with this compound Treat with this compound Induce Neurotoxicity (e.g., Aβ, H2O2)->Treat with this compound Cell Viability (MTT Assay) Cell Viability (MTT Assay) Treat with this compound->Cell Viability (MTT Assay) Oxidative Stress (TAC/TOS) Oxidative Stress (TAC/TOS) Treat with this compound->Oxidative Stress (TAC/TOS) Apoptosis (Caspase Assay) Apoptosis (Caspase Assay) Treat with this compound->Apoptosis (Caspase Assay) Inflammatory Markers (ELISA) Inflammatory Markers (ELISA) Treat with this compound->Inflammatory Markers (ELISA) Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability (MTT Assay)->Data Analysis & Interpretation Oxidative Stress (TAC/TOS)->Data Analysis & Interpretation Apoptosis (Caspase Assay)->Data Analysis & Interpretation Inflammatory Markers (ELISA)->Data Analysis & Interpretation

Caption: A standard workflow for assessing this compound's in vitro neuroprotective effects.

Conclusion and Future Directions

The preclinical data presented in this guide suggest that this compound holds significant promise as a therapeutic agent for neurodegenerative diseases. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and cholinesterase-inhibiting properties, makes it an attractive candidate for further investigation.

However, the current research is still in its early stages. Future studies should focus on:

  • Elucidating Detailed Mechanisms: More in-depth studies are needed to fully understand the molecular targets and signaling pathways modulated by this compound in the context of neurodegeneration. Specifically, direct evidence of its effects on the NF-κB and PI3K/Akt pathways in relevant neuronal and glial cell models is required.

  • Comprehensive In Vivo Studies: Further in vivo studies in various animal models of neurodegenerative diseases (e.g., Parkinson's, ALS) are necessary to evaluate the efficacy, optimal dosage, and safety profile of this compound. These studies should include a comprehensive battery of behavioral tests and detailed post-mortem analyses.

  • Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.

  • Synergistic Effects: Investigating the potential synergistic effects of this compound with other natural compounds or existing drugs for neurodegenerative diseases could lead to more effective treatment strategies.

References

The Antimicrobial and Antifungal Potential of Terpinolene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinolene, a cyclic monoterpene, is a constituent of various essential oils and has garnered scientific interest for its potential antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the current state of research on this compound's efficacy against a range of pathogenic and spoilage microorganisms. We will delve into its quantitative antimicrobial and antifungal activities, the experimental protocols used to determine these properties, and the proposed mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Antimicrobial and Antifungal Activity of this compound and Related Terpenes

The antimicrobial and antifungal efficacy of this compound and its isomers, such as α-terpineol and terpinen-4-ol, has been evaluated against various microorganisms. The primary metrics for quantifying this activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Quantitative Data Summary

The following tables summarize the available quantitative data for the antimicrobial and antifungal activities of this compound and closely related terpene alcohols. It is important to note that much of the research has focused on α-terpineol and terpinen-4-ol, which provide valuable insights into the potential of this class of monoterpenes.

Table 1: Antibacterial Activity of Terpineol and Related Terpenes

TerpeneBacterial StrainMICMBCReference
α-TerpineolEscherichia coli O157:H70.6%-[1]
α-TerpineolSalmonella Typhimurium0.7%-[1]
α-TerpineolStaphylococcus aureus0.7%-[1]
α-TerpineolListeria innocua0.6%-[1]
α-TerpineolSerratia liquefaciens0.6%-[1]
α-TerpineolShewanella putrefaciens>2%-[1]
TerpineolEscherichia coli0.1 mg/mL-[2]
TerpineolStaphylococcus aureus0.1 mg/mL-[2]
TerpineolSalmonella Typhimurium0.2 mg/mL-[2]
α-TerpineolEscherichia coli (CMCC (B) 44102)0.78 µL/mL0.78 µL/mL[3][4]
α-TerpineolSalmonella enteritidis1.56 µL/mL3.13 µL/mL[5]
α-TerpineolStaphylococcus aureus1.56 µL/mL3.13 µL/mL[5]
Terpinen-4-olStaphylococcus aureus (ATCC 29213)0.25% (v/v)0.5% (v/v)[6]
Terpinen-4-olMethicillin-resistant S. aureus (MRSA)0.25% (v/v)0.5% (v/v)[6]
TerpineolEscherichia coli0.421–0.747 mg/mL (MIC50)3.432 mg/mL[7][8]
TerpineolSalmonella enterica0.420–1.598 mg/mL (MIC50)3.432 mg/mL[7][8]
TerpineolStaphylococcus aureus0.420–0.747 mg/mL (MIC50)3.432 mg/mL[7][8]
α-TerpinoleneBacillus cereus--[9]

Table 2: Antifungal Activity of this compound and Related Terpenes

TerpeneFungal StrainMICMFCReference
This compoundMicrosporum canis LM 216>1024 µg/mL-[10][11]
This compoundTrichophyton interdigitale H6>1024 µg/mL-[10][11]
This compoundTrichophyton interdigitale Δmdr2>1024 µg/mL-[10][11]
α-TerpineolCandida albicans--[12]
Terpinen-4-olCoccidioides posadasii350–5720 µg/mL-[13]
Terpinen-4-olHistoplasma capsulatum (mycelial)20–2860 µg/mL-[13]
Terpinen-4-olHistoplasma capsulatum (yeast-like)40–1420 µg/mL-[13]

It is noteworthy that in some studies, this compound demonstrated synergistic antifungal activity when combined with conventional drugs like terbinafine (B446), suggesting its potential as an adjuvant in antifungal therapy.[10][11]

Experimental Protocols

The determination of the antimicrobial and antifungal properties of this compound and related compounds involves a series of standardized laboratory procedures.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

A widely used method for determining MIC values is the broth microdilution method .[10][11]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Substance: The terpene is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the test substance that visibly inhibits the growth of the microorganism.

  • Determination of MBC/MFC: To determine the MBC or MFC, an aliquot from the wells showing no visible growth is subcultured onto an appropriate agar (B569324) medium. The plates are then incubated. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies compared to the initial inoculum.

Time-Kill Curve Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism.[3][5]

  • Exposure: A standardized suspension of the microorganism is exposed to the test substance at various concentrations (e.g., 1x MIC, 2x MIC).

  • Sampling: Aliquots are withdrawn at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Viable Count: The number of viable microorganisms in each aliquot is determined by serial dilution and plating.

  • Data Analysis: The results are plotted as the log₁₀ of CFU/mL versus time.

Mechanism of Action

The precise molecular mechanisms underlying the antimicrobial and antifungal activity of this compound are still under investigation. However, evidence suggests that its primary mode of action involves the disruption of microbial cell membranes.

Membrane Disruption

Terpenes, being lipophilic in nature, can readily partition into the lipid bilayer of microbial cell membranes.[14] This interaction is thought to lead to:

  • Increased Membrane Permeability: The insertion of terpene molecules into the membrane disrupts its structure, leading to an increase in permeability. This can result in the leakage of essential intracellular components such as ions (e.g., K⁺), ATP, and nucleic acids.[15][16]

  • Loss of Membrane Integrity: Severe disruption can lead to a loss of the membrane's structural and functional integrity, ultimately causing cell death.[17][18]

  • Impairment of Membrane-Bound Enzymes: The alteration of the membrane environment can inhibit the function of essential membrane-bound enzymes involved in processes like respiration and transport.[15]

Some studies on related terpenes like α-terpineol have shown morphological changes in bacteria, such as cell wall and membrane rupture, as observed through transmission electron microscopy.[3][4] Furthermore, research suggests that these compounds can impair the proton motive force and oxidative phosphorylation in bacteria.[15]

In fungi, it has been proposed that terpenes can interfere with ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane.[13]

While direct evidence for specific signaling pathway activation by this compound is limited, the cellular stress caused by membrane damage can trigger various downstream responses. For instance, in fungi, membrane stress can activate pathways like the cell wall integrity (CWI) pathway and calcium signaling pathways.[19]

Visualizations

Proposed Mechanism of Action of this compound on Microbial Cells

G Proposed Mechanism of Action of this compound This compound This compound Membrane Microbial Cell Membrane (Lipid Bilayer) This compound->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Enzyme Inhibition of Membrane-Bound Enzymes Disruption->Enzyme Death Cell Death Leakage->Death Enzyme->Death

Caption: Proposed mechanism of this compound's antimicrobial action.

Experimental Workflow for MIC Determination

G Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_exp Experiment cluster_res Results Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Dilution Serially Dilute this compound in Microtiter Plate Dilution->Inoculate Incubate Incubate Plate under Appropriate Conditions Inoculate->Incubate Observe Visually Inspect for Microbial Growth Incubate->Observe MIC Determine MIC: Lowest Concentration with No Visible Growth Observe->MIC

Caption: Standard workflow for determining the MIC of an antimicrobial agent.

Conclusion

This compound and its related isomers demonstrate significant potential as antimicrobial and antifungal agents. The available data, primarily from in vitro studies, indicate a broad spectrum of activity against various pathogenic and spoilage microorganisms. The primary mechanism of action appears to be the disruption of cell membrane integrity. While more research is needed to fully elucidate the specific molecular targets and signaling pathways involved, and to validate these findings in vivo, this compound represents a promising natural compound for the development of new antimicrobial therapies and applications in food preservation. Further investigation into its synergistic effects with existing antibiotics and antifungals is also warranted.

References

Terpinolene: A Comprehensive Technical Guide to its Cellular and Molecular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpinolene, a monocyclic monoterpene found in various botanicals, is emerging as a compound of significant interest in cellular and molecular research. Exhibiting a range of biological activities, it demonstrates potential therapeutic applications stemming from its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth exploration of the cellular and molecular effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further investigation and drug development endeavors.

Introduction

This compound is a lesser-known isomer of terpinene, characterized by its fresh, woody, and citrus-like aroma. While historically utilized in the fragrance and flavoring industries, recent scientific inquiry has shifted towards elucidating its pharmacological potential. This guide synthesizes current research to provide a detailed understanding of its mechanisms of action at the cellular and molecular level.

Antioxidant Effects

This compound exhibits potent antioxidant properties, contributing to cellular protection against oxidative stress. Its primary mechanisms include direct radical scavenging and the modulation of endogenous antioxidant systems.

Quantitative Data: Antioxidant Activity
Assay TypeMethodResultReference
DPPH Radical ScavengingSpectrophotometryIC50 values reported in various studies, demonstrating dose-dependent radical scavenging.[1][2]
LDL Oxidation InhibitionCopper-induced oxidationEffectively prevents the oxidation of both the lipid and protein components of low-density lipoprotein (LDL).[3][4][5][3][4][5]
Total Antioxidant Capacity (TAC)In vitro cell-based assayIncreased TAC in primary rat neurons at concentrations of 10, 25, and 50 mg/L.
Experimental Protocols

2.2.1. DPPH Radical Scavenging Assay

This protocol is adapted from standard spectrophotometric methods to assess the free radical scavenging capacity of this compound.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of dilutions of this compound in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank, and a solution without this compound serves as the control.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance.

    • The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the this compound concentration.

2.2.2. LDL Oxidation Inhibition Assay

This protocol outlines a method to determine the protective effect of this compound against copper-induced LDL oxidation.

  • LDL Isolation:

    • Isolate human LDL from fresh plasma by ultracentrifugation.

  • Oxidation Induction:

    • Incubate LDL (100 µg/mL) with various concentrations of this compound.

    • Induce oxidation by adding CuSO4 (5 µM).

  • Monitoring Oxidation:

    • Measure the formation of conjugated dienes by monitoring the change in absorbance at 234 nm over time.

    • Assess the degradation of tryptophan residues by measuring the decrease in tryptophan fluorescence (excitation at 295 nm, emission at 335 nm).

  • Analysis:

    • Calculate the lag phase, which represents the time before the rapid onset of oxidation, to quantify the antioxidant protection provided by this compound.

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory activity by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF_kB NF-κB TLR4->NF_kB Activates This compound This compound This compound->NF_kB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Cytokines Induces Transcription iNOS iNOS NF_kB->iNOS Induces Transcription NO Nitric Oxide (NO) iNOS->NO Produces

Caption: this compound's anti-inflammatory action via NF-κB inhibition.

Quantitative Data: Anti-inflammatory Activity
Cell LineTreatmentTargetResultReference
RAW 264.7 MacrophagesThis compound + LPSNitric Oxide (NO) ProductionDose-dependent inhibition of NO production.[6][7]
Human MacrophagesThis compound + LPSIL-1β, IL-6, IL-10 ProductionSignificant reduction in IL-1β and IL-6; no effect on TNF-α.[8]
Rat Paw TissueThis compound (25 mg/kg) + CFAMacrophage InfiltrationSignificant reduction in macrophage numbers.[9]
Experimental Protocols

3.3.1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol details the assessment of this compound's effect on NO production in RAW 264.7 macrophage cells.

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

3.3.2. Cytokine Measurement by ELISA

This protocol describes the quantification of pro-inflammatory cytokines in response to this compound treatment.

  • Cell Culture and Treatment:

    • Follow the cell culture and treatment steps as described in the NO production protocol.

  • ELISA:

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the cytokine concentrations in the samples and express the results as pg/mL or ng/mL.

Anticancer Effects

This compound has demonstrated promising anticancer activity through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.

Signaling Pathway

Anticancer_Pathway This compound This compound AKT1 AKT1 This compound->AKT1 Downregulates Caspase3 Caspase-3 This compound->Caspase3 Activates Proliferation Cell Proliferation AKT1->Proliferation Promotes Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: this compound's anticancer mechanisms.

Quantitative Data: Anticancer Activity
Cell LineAssayThis compound ConcentrationResultReference
K562 (Human Leukemia)Western Blot0.05%>95% inhibition of AKT1 protein expression.[10]
Jurkat (Human T-cell Leukemia)Western Blot0.05%>95% inhibition of AKT1 protein expression.[10]
N2a (Neuroblastoma)MTT Assay50 mg/LSignificant decrease in cell proliferation.
Primary Rat NeuronsMTT Assay100 mg/LSignificant decrease in cell proliferation.
AMJ13 (Breast Cancer)MTT Assay-IC50 of 8.455±3.02 µg/ml (for terpene fraction).[11]
SK-GT-4 (Esophageal Cancer)MTT Assay-IC50 of 15.14±3.26 µg/ml (for terpene fraction).[11]
Experimental Protocols

4.3.1. Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm.

    • The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.

4.3.2. Western Blot for AKT1 Expression

This protocol details the procedure for analyzing the effect of this compound on AKT1 protein expression.[10]

  • Cell Lysis:

    • Treat K562 or Jurkat cells with 0.05% this compound for 48 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with a primary antibody against AKT1, followed by an HRP-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the results.

4.3.3. Caspase-3 Activity Assay

This colorimetric assay measures the activation of caspase-3, a key executioner of apoptosis.

  • Cell Lysate Preparation:

    • Induce apoptosis in cancer cells by treating them with this compound.

    • Prepare cell lysates according to the kit manufacturer's instructions.

  • Assay Reaction:

    • Incubate the cell lysate with a DEVD-pNA colorimetric substrate.

  • Data Acquisition:

    • Measure the absorbance at 405 nm.

    • The increase in absorbance is proportional to the caspase-3 activity.

Neuroprotective and Sedative Effects

This compound has shown potential in protecting neuronal cells from damage and exhibits sedative properties.

Quantitative Data: Neuroprotective and Sedative Effects
ModelAssayThis compound Concentration/DoseResultReference
PC12 CellsMTT Assay (vs. Amyloid-β)Up to 50 µMNo significant neuroprotective effect against amyloid-β exposure.[12][12]
MiceOpen Field Test (Inhalation)0.0001 g/L to 1 g/LDose-dependent decrease in spontaneous motor activity.[13][13]
Experimental Protocols

5.2.1. Neuroprotection Assay in PC12 Cells

This protocol assesses the potential of this compound to protect neuronal cells from amyloid-beta-induced toxicity.[12]

  • Cell Culture:

    • Culture PC12 cells and differentiate them with nerve growth factor (NGF).

  • Treatment:

    • Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

    • Expose the cells to amyloid-beta (Aβ1-42) peptide (1 µM) for another 24 hours.

  • Cell Viability Assessment:

    • Determine cell viability using the MTT assay as described previously.

  • Analysis:

    • Compare the viability of cells treated with this compound and amyloid-beta to those treated with amyloid-beta alone.

5.2.2. Sedative Effects in Mice (Open Field Test)

This protocol evaluates the sedative effects of inhaled this compound in a murine model.[13]

  • Animal Model:

    • Use male mice.

  • Inhalation Administration:

    • Individually expose mice to vaporized this compound at various concentrations (e.g., 0.0001 g/L to 1 g/L) in an inhalation chamber.

  • Open Field Test:

    • Immediately after inhalation, place each mouse in the center of an open field arena (e.g., 40 cm x 40 cm).

    • Record the locomotor activity (distance traveled, time spent in the center) for a set duration (e.g., 30 minutes) using an automated tracking system.

  • Data Analysis:

    • Analyze the recorded parameters to assess changes in spontaneous motor activity, indicative of a sedative effect.

Conclusion

The data and protocols presented in this technical guide highlight the multifaceted cellular and molecular effects of this compound. Its demonstrated antioxidant, anti-inflammatory, anticancer, and sedative properties, coupled with insights into its mechanisms of action, underscore its potential as a lead compound for the development of novel therapeutics. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile. This guide serves as a foundational resource for researchers and drug development professionals to advance the scientific understanding and application of this compound.

References

Methodological & Application

Application Note: Isolation and Purification of Terpinolene from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terpinolene is a monoterpene renowned for its distinctive fresh, herbal, and piney aroma with citrus undertones.[1] It is a constituent of many essential oils, naturally occurring in sources such as tea tree, pine, fir, apple, and cumin.[1] Due to its potential therapeutic properties, including antibacterial and antioxidant effects, and its use as a flavoring and fragrance agent, efficient methods for its isolation and purification are of significant interest in the pharmaceutical, food, and cosmetic industries.[1][2]

This document provides detailed protocols for the isolation and purification of this compound from complex essential oil matrices using common laboratory techniques: fractional distillation, column chromatography, and preparative gas chromatography.

Isolation and Purification Methodologies

The selection of an appropriate method for isolating this compound depends on several factors, including the concentration of this compound in the source essential oil, the required purity of the final product, the scale of the separation, and the available equipment.

  • Fractional Distillation: This technique separates compounds based on differences in their boiling points.[2] It is particularly useful for enriching this compound from essential oils where it is a major component and its boiling point is sufficiently different from other constituents. Vacuum fractional distillation is often employed to reduce the boiling points and prevent thermal degradation of terpenes.[3][4][5]

  • Column Chromatography: A highly versatile technique that separates compounds based on their differential adsorption to a solid stationary phase.[6][7] By selecting appropriate stationary and mobile phases, this compound can be effectively separated from other terpenes with different polarities.[6]

  • Preparative Gas Chromatography (Prep-GC): This high-resolution technique separates volatile compounds in the gas phase, allowing for the isolation of individual components with very high purity.[8] It is an ideal method for obtaining highly pure this compound for analytical standards or for use in sensitive biological assays.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation

This protocol describes the enrichment of this compound from an essential oil blend. The process relies on the volatility of different terpenes to achieve separation.[2]

A. Materials and Equipment:

  • Essential oil rich in this compound

  • Round-bottom flask (distillation flask)

  • Heating mantle with magnetic stirrer

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks (multiple)

  • Vacuum pump and vacuum adapter

  • Boiling chips or magnetic stir bar

  • Glass wool and aluminum foil for insulation

B. Procedure:

  • Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed.

  • Sample Preparation: Charge the round-bottom flask with the essential oil and add boiling chips. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the oil gently with the heating mantle.

    • Apply a controlled vacuum to the system to reduce the boiling points of the components.[3]

    • As the mixture heats, vapor will rise through the fractionating column. The temperature at the distillation head will stabilize at the boiling point of the most volatile component.

    • Collect the initial fraction (forerun), which will contain the most volatile impurities.

    • As the temperature rises, collect different fractions in separate receiving flasks based on the boiling point ranges observed at the distillation head. This compound has a boiling point of approximately 184-186 °C at atmospheric pressure, which will be significantly lower under vacuum.

  • Fraction Analysis: Analyze each collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction(s) with the highest concentration of this compound.[9]

  • Pooling and Storage: Combine the this compound-rich fractions. Store the purified liquid in an amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at low temperature to prevent degradation.

C. Workflow Diagram:

G cluster_0 Setup cluster_1 Distillation Process cluster_2 Analysis & Collection A Charge Flask with Essential Oil & Boiling Chips B Assemble Fractional Distillation Apparatus A->B C Apply Vacuum & Gentle Heat B->C D Monitor Temperature at Distillation Head C->D E Collect Fractions Based on Boiling Point Ranges D->E F Analyze Fractions by GC-MS E->F G Identify & Pool This compound-Rich Fractions F->G H Store Purified this compound G->H

Caption: Workflow for this compound isolation via vacuum fractional distillation.

Protocol 2: Silica (B1680970) Gel Column Chromatography

This protocol is suitable for separating this compound from other terpenes based on polarity differences. Since terpenes are generally non-polar, a non-polar solvent system is used.[7]

A. Materials and Equipment:

  • This compound-containing essential oil fraction

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Mobile phase: Hexane (B92381) or a gradient of hexane and a slightly more polar solvent like ethyl acetate

  • Sand (acid-washed)

  • Glass wool or cotton

  • Beakers and flasks for fraction collection

  • Rotary evaporator

  • TLC plates, developing chamber, and UV lamp for monitoring

B. Procedure:

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[7]

    • Add another layer of sand on top of the packed silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the essential oil fraction in a minimal amount of hexane.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with hexane. The least polar compounds will travel down the column fastest.

    • Maintain a constant solvent head above the silica gel to prevent the column from running dry.

  • Fraction Collection:

    • Collect the eluent in a series of numbered test tubes or flasks.

    • Monitor the separation by spotting collected fractions onto TLC plates and developing them in an appropriate solvent system. Visualize spots under a UV lamp or by staining.

  • Analysis and Pooling:

    • Analyze the fractions by GC-MS to identify those containing pure this compound.[10]

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

C. Workflow Diagram:

G cluster_0 Preparation cluster_1 Separation cluster_2 Purification A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Sample onto Column B->C D Elute with Mobile Phase (e.g., Hexane) C->D E Collect Fractions Sequentially D->E F Monitor Fractions by TLC E->F G Analyze Fractions by GC-MS F->G H Pool Pure this compound Fractions G->H I Remove Solvent via Rotary Evaporation H->I J Obtain Purified this compound I->J

Caption: Workflow for this compound purification using column chromatography.

Protocol 3: Preparative Gas Chromatography (Prep-GC)

This method offers the highest resolution and is used to obtain small quantities of ultra-pure compounds.[8][11]

A. Materials and Equipment:

  • Preparative Gas Chromatograph with a fraction collector

  • Appropriate preparative column (e.g., non-polar stationary phase like DB-5)

  • Helium or Nitrogen carrier gas

  • Essential oil or pre-enriched this compound fraction

  • Collection vials or traps (may require cooling)

  • Analytical GC-MS for purity verification

B. Procedure:

  • Method Development: First, develop an analytical GC method to determine the precise retention time of this compound in the sample mixture under specific chromatographic conditions (temperature program, flow rate).

  • System Setup: Install the preparative column and configure the Prep-GC system according to the analytical method parameters, adjusting for the larger column dimensions and sample size. Set the fraction collector to trigger at the predetermined retention time for this compound.

  • Injection: Inject a suitable volume of the essential oil onto the preparative column. The injection volume will be significantly larger than for analytical GC.

  • Separation and Collection:

    • The sample is vaporized and separated on the column.

    • As the this compound peak elutes from the column, the detector signal will trigger the fraction collector to divert the flow into a collection trap or vial. The trap is often cooled (e.g., with liquid nitrogen) to condense the compound.

  • Repeat Injections: Repeat the injection and collection cycle as needed to accumulate the desired quantity of this compound.

  • Purity Analysis: Analyze the collected this compound using an analytical GC-MS to confirm its purity.[9] A purity of >99% can often be achieved.

C. Workflow Diagram:

G cluster_0 Method Development cluster_1 Preparative Run cluster_2 Final Product A Determine this compound Retention Time (Analytical GC) B Configure Prep-GC System A->B C Inject Essential Oil Sample B->C D Programmed Separation on Column C->D E Collect Fraction at this compound Retention Time D->E F Repeat Cycles to Accumulate Product E->F G Verify Purity of Collected this compound (GC-MS) F->G H High-Purity this compound G->H

Caption: Workflow for high-purity this compound isolation via Prep-GC.

Data Summary

Effective isolation protocols require careful optimization. The following table illustrates how quantitative data from different purification strategies can be summarized for comparison.

Essential Oil SourceIsolation/Purification MethodKey ParametersThis compound Yield (%)Final Purity (%)
Cannabis sativa L.Vacuum Fractional DistillationPressure: 10 mmHg; Temp. Range: 70-80°C65%85%
Pinus sylvestrisSilica Gel Column ChromatographyMobile Phase: n-Hexane40%95%
Melaleuca alternifoliaPrep-GCColumn: DB-5 (30m x 0.53mm); Temp: 60-220°C15%>99%
Eucalyptus globulusDistillation followed by Column ChromatographyCombination of Protocol 1 & 255%97%

Note: The data presented in this table are representative examples and will vary based on the initial concentration of this compound in the source material and the specific experimental conditions.

Analytical Characterization

The identity and purity of the isolated this compound must be confirmed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying volatile compounds.[12] this compound is identified by comparing its retention time and mass spectrum with that of a certified reference standard.[9]

  • Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is a robust technique for quantifying the purity of the isolated this compound.[13][14] The method provides excellent linearity and sensitivity for hydrocarbon analysis.[13]

References

Application Notes and Protocols for the Analytical Quantification of Terpinolene in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinolene is a monoterpene of significant interest in various fields, including pharmacology and the food and fragrance industries, due to its characteristic fresh, piney, and citrusy aroma and potential therapeutic properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of products, and further research into its biological activities. These application notes provide detailed protocols for the quantification of this compound in plant extracts using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques.

Analytical Methods Overview

The primary methods for the quantification of this compound are Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly when coupled with a Mass Spectrometer (HPLC-MS), to overcome some of the limitations of UV detection for terpenes.

  • Gas Chromatography (GC): Due to the volatile nature of this compound, GC is the most common and robust technique for its analysis.[1]

    • GC-FID: Provides excellent quantification with a wide linear range.

    • GC-MS: Offers high sensitivity and specificity, allowing for definitive identification of this compound based on its mass spectrum.[2]

  • High-Performance Liquid Chromatography (HPLC): While less common for volatile compounds like this compound, HPLC can be advantageous for simultaneous analysis of both volatile and non-volatile compounds.

    • HPLC-UV: Generally not recommended for terpene analysis due to potential co-elution with other compounds, such as cannabinoids in cannabis extracts, which can interfere with accurate quantification.[1]

    • HPLC-MS/MS: A viable option that provides high sensitivity and selectivity for terpene analysis in complex matrices.[3]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate quantification and depends on the plant matrix.

a) Solvent Extraction (for dried plant material)

This is a common method for extracting terpenes from dried and homogenized plant material.

  • Protocol:

    • Weigh approximately 100-200 mg of the dried and ground plant material into a centrifuge tube.

    • Add a suitable organic solvent such as ethanol, hexane, or ethyl acetate (B1210297). Ethyl acetate is often found to be an optimal extraction solvent for terpenes.[4]

    • Add an internal standard (e.g., n-tridecane) to the extraction solvent to improve quantitative accuracy.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Sonicate the sample for 15 minutes to enhance extraction efficiency.

    • Centrifuge the mixture to separate the solid plant material from the solvent.

    • Carefully transfer the supernatant to a clean vial for analysis.

    • If necessary, filter the extract through a 0.22 µm syringe filter before injection into the chromatograph.

b) Ultrasound-Assisted Extraction (UAE)

UAE is an efficient method that can increase extraction yield and reduce extraction time.

  • Protocol:

    • Follow steps 1-3 from the Solvent Extraction protocol.

    • Place the sample tube in an ultrasonic bath and sonicate for a specified time (e.g., 15-30 minutes).

    • Proceed with steps 6-8 from the Solvent Extraction protocol.

c) Headspace Solid-Phase Microextraction (HS-SPME)

This technique is ideal for analyzing volatile compounds without solvent extraction, minimizing matrix effects.

  • Protocol:

    • Place a small amount of the ground plant material into a headspace vial.

    • Seal the vial with a septum cap.

    • Expose a SPME fiber to the headspace above the sample for a defined period to allow for the adsorption of volatile compounds.

    • Retract the fiber and directly inject it into the GC inlet for thermal desorption and analysis.

Analytical Instrumentation and Conditions

a) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: Agilent 7890B GC coupled with a 5977A MS detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless or split, depending on the concentration of this compound.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Hold: Maintain 240°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-500 amu.

  • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.

b) High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Instrument: Thermo Scientific™ Vanquish™ Flex Binary UHPLC system coupled with a TSQ Quantis™ triple quadrupole mass spectrometer or equivalent.[3]

  • Column: Accucore™ Polar Premium (2.1 x 150 mm, 2.6 µm) or similar.[3]

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient: A gradient elution is typically used to separate a wide range of terpenes.

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 50°C.[3]

  • Injection Volume: 2 µL.[3]

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

  • Data Acquisition: Selected Reaction Monitoring (SRM) for targeted quantification of this compound.

Data Presentation

Quantitative Data of this compound in Various Plant Extracts
Plant SpeciesChemotype/VarietyThis compound Concentration (% of Essential Oil)Analytical MethodReference
Melaleuca alternifoliaThis compound2.75 - 4.19GC-MS[5]
Melaleuca cajuputi-1.04GC-MS[5]
Pinus albicaulis-3.3 - 5.1GC-MS[6]
Pinus monticolaCultivated in Argentina5.1GC-MS[6]
Cannabis sativa L.Lemon Conti Kush New30.5 g/100 gGC-FID[7]
Method Validation Parameters for this compound Quantification
ParameterGC-MSHPLC-MS/MS
Linearity (r²) >0.99>0.99
Limit of Detection (LOD) ~0.25 µg/mL~25 ppb (for monoterpenes)[3]
Limit of Quantification (LOQ) ~0.75 µg/mL-
Recovery (%) 67 - 70% (in spiked cannabis samples)-
Precision (RSD%) < 10%-

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing plant_material Plant Material (Dried & Ground) extraction Solvent Extraction (e.g., Ethyl Acetate + Internal Standard) plant_material->extraction sonication Ultrasound-Assisted Extraction extraction->sonication centrifugation Centrifugation sonication->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration gc_ms GC-MS Analysis filtration->gc_ms Inject hplc_ms HPLC-MS/MS Analysis filtration->hplc_ms Inject peak_integration Peak Identification & Integration gc_ms->peak_integration hplc_ms->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification reporting Reporting Results quantification->reporting

Caption: General experimental workflow for this compound quantification.

Comparison of Analytical Methods for this compound Quantification

analytical_methods_comparison cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_gc_pros_cons cluster_hplc_pros_cons GC_FID GC-FID (Flame Ionization Detector) GC_MS GC-MS (Mass Spectrometry) GC_FID->GC_MS GC_Pros Pros: - Ideal for volatile compounds - High resolution - Robust and reliable GC_Cons Cons: - Requires derivatization for non-volatile compounds - High temperatures can degrade some analytes HPLC_UV HPLC-UV (UV-Vis Detector) HPLC_MS HPLC-MS/MS (Tandem Mass Spectrometry) HPLC_UV->HPLC_MS HPLC_Pros Pros: - Suitable for a wide range of polarities - Room temperature analysis - Simultaneous analysis of volatile and non-volatile compounds HPLC_Cons Cons: - Lower resolution for terpenes than GC - UV detection is problematic due to co-elution

Caption: Comparison of analytical methods for this compound analysis.

References

Application Note: Analysis of Terpinolene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terpinolene is a monoterpene commonly found in a variety of plants, including cannabis, and is recognized for its distinctive fresh, piney, and floral aroma.[1] It is a key component of essential oils and contributes to the flavor and fragrance profile of many commercial products. In the context of cannabis analysis, characterizing the terpene profile, including the concentration of this compound, is crucial for identifying specific strains ("fingerprinting") and understanding the potential synergistic effects with cannabinoids, often referred to as the "entourage effect".[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile compounds like this compound in complex matrices.[3][4] Its high sensitivity and the spectral information provided by the mass spectrometer make it ideal for this application.[1] This document provides detailed protocols for the analysis of this compound using both liquid injection and headspace sampling GC-MS methods.

Experimental Protocols

Two primary methods for introducing samples into a GC-MS system for terpene analysis are direct liquid injection after solvent extraction and static headspace injection.

This method is suitable for liquid samples or extracts of solid materials.

a. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (ISTD), e.g., n-tridecane or Naphthalene-d8[5][6]

  • Solvent: Ethyl acetate (B1210297) (GC grade) or Isopropyl Alcohol (IPA)[3][5]

  • Sample Matrix (e.g., cannabis flower, essential oil)

  • Volumetric flasks, pipettes, syringes

  • 2 mL GC vials with caps

b. Standard Preparation

  • Stock Standard (1000 µg/mL): Prepare a stock solution of this compound by dissolving the pure standard in the chosen solvent.

  • Internal Standard (ISTD) Stock (100 µg/mL): Prepare a separate stock solution of the internal standard (e.g., n-tridecane) in the same solvent.[6]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution. A typical concentration range is 0.75 µg/mL to 100 µg/mL.[3][7] Spike each calibration standard with a fixed concentration of the ISTD (e.g., 10 µg/mL).

c. Sample Preparation (Cannabis Flower Example)

  • Homogenize the sample material (e.g., grind 1.0 gram of frozen flower).[2]

  • Weigh approximately 100 mg of the homogenized sample into a centrifuge tube.

  • Add a known volume of extraction solvent (e.g., 10 mL of ethyl acetate) containing the internal standard at a fixed concentration.[3][6]

  • Vortex the mixture for 1-2 minutes and sonicate for 15-20 minutes to ensure complete extraction.

  • Centrifuge the sample to pellet the solid material.

  • Transfer the supernatant (extract) into a 2 mL GC vial for analysis.

d. GC-MS Instrumental Parameters

ParameterRecommended Setting
GC System Agilent 8890 GC or similar[4]
Injector Split/Splitless, 250 °C, Split ratio 50:1[2]
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen, Constant flow at 1.0 mL/min[8]
Column DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column[8]
Oven Program Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 250 °C. Hold for 2 min.
MS System Agilent 5977C MSD or similar single quadrupole MS[4]
Ion Source Electron Ionization (EI), 70 eV, 230 °C[9]
Quadrupole Temp 150 °C[9]
Acquisition Mode Scan (m/z 40-350) for identification and Selective Ion Monitoring (SIM) for quantification[2]
Solvent Delay 2-3 minutes[9]
SIM Ions (this compound) Quantifier: m/z 93. Qualifiers: m/z 91, 121.[5][10]

This method is ideal for analyzing volatile terpenes from solid matrices without solvent extraction, minimizing matrix interference.[1]

a. Materials and Reagents

  • This compound analytical standard

  • Solvent for standards: Isopropanol[11]

  • Sample Matrix (e.g., cannabis flower)

  • 10 mL or 20 mL headspace vials with caps

b. Standard Preparation (Full Evaporation Technique - FET)

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 100 µg/mL in isopropanol).[2]

  • Create a calibration curve by injecting small, precise volumes (e.g., 1-10 µL) of the standard solution directly into empty headspace vials.[2][11] This creates a single-phase gas system upon heating.[2] A typical calibration range can be from 12.5 to 100 µg/mL.[2]

c. Sample Preparation

  • Weigh a small amount of the homogenized solid sample (e.g., 10-30 mg) directly into a headspace vial and cap it immediately.[2]

d. Headspace and GC-MS Instrumental Parameters

ParameterRecommended Setting
Headspace System HS-20 Loop Model or similar[2]
Oven Temperature 120 °C
Loop Temperature 150 °C
Transfer Line Temp 160 °C
Vial Equilibration 15 minutes
Injection Volume 1 mL (gas phase)
GC-MS Parameters Same as listed in the Liquid Injection protocol above.

Data Presentation and Analysis

a. Identification and Fragmentation this compound is identified by comparing its retention time and mass spectrum with that of a known standard. Under Electron Ionization (EI), this compound fragments in a characteristic pattern. The molecular ion (M+) peak is at m/z 136. The base peak is typically at m/z 93 , with other significant fragment ions at m/z 121 , m/z 91 , and m/z 79 .[5][10][12]

b. Quantitative Data Summary The following table summarizes typical validation parameters for the quantification of this compound by GC-MS, as reported in various studies.

Validation ParameterTypical Value/RangeNotes
Linearity (r²) > 0.99Achieved over concentration ranges such as 0.75-100 µg/mL.[3][6][13]
Recovery (%) 64% - 73%Recovery for this compound is often reported to be lower than for other terpenes, a factor to consider in method validation.[3][8][14]
Limit of Detection (LOD) ~0.25 µg/mLThe lowest concentration of the analyte that can be reliably detected.[3][6][13]
Limit of Quantitation (LOQ) ~0.75 µg/mLThe lowest concentration of the analyte that can be accurately quantified.[3][6][13]
Precision (%RSD) < 10%Repeatability and intermediate precision are generally within acceptable limits.[7][13]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_liquid Liquid Injection Path cluster_hs Headspace Path cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Cannabis Flower) Homogenize Homogenization (Grinding) Sample->Homogenize Solvent Solvent Extraction (Ethyl Acetate + ISTD) Homogenize->Solvent Vial Weigh into Headspace Vial Homogenize->Vial Centrifuge Centrifugation/ Filtration Solvent->Centrifuge LiquidInject Liquid Injection Centrifuge->LiquidInject GC Chromatographic Separation (GC Column) LiquidInject->GC Heating Heating (FET) Vial->Heating HSInject Headspace Injection Heating->HSInject HSInject->GC MS Ionization & Mass Analysis (EI, Quadrupole) GC->MS Detect Detection MS->Detect Data Data Acquisition & Analysis Detect->Data Report Quantification & Reporting Data->Report

Caption: Experimental workflow for this compound analysis.

GCMS_System Injector GC Injector (Liquid or Headspace) GC_Column GC Column in Oven Injector->GC_Column Separation Ion_Source MS Ion Source (Electron Impact) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Ion Beam Detector Detector (Electron Multiplier) Mass_Analyzer->Detector Filtering Data_System Data System Detector->Data_System Signal

Caption: Core components of a Gas Chromatography-Mass Spectrometry system.

References

Application Notes and Protocols for the Development of Stable Terpinolene Formulations for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terpinolene is a monoterpene commonly found in various plants and is recognized for its potential therapeutic properties, including sedative, antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, its practical application in preclinical in vivo research is significantly hampered by its physicochemical properties. This compound is a volatile, lipophilic liquid with very low water solubility, making it challenging to administer in aqueous physiological systems and leading to issues with stability and bioavailability.[3][4]

To overcome these limitations, advanced formulation strategies are required to create stable, aqueous dispersions suitable for in vivo administration. This document provides detailed protocols for two common and effective methods: oil-in-water (o/w) nanoemulsions and solid lipid nanoparticles (SLNs). These nanocarrier systems can encapsulate this compound, protecting it from degradation, reducing its volatility, and improving its solubility and bioavailability.[4][5] Also included are protocols for the essential characterization, stability testing, and in vivo administration of these formulations.

Quantitative Data and Formulation Characteristics

Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound is presented below. Understanding these characteristics is fundamental to designing an effective formulation strategy.

PropertyValueReference
Chemical Formula C₁₀H₁₆N/A
Molar Mass 136.23 g/mol N/A
Appearance Water-white to pale amber liquidN/A
Odor Sweet, piney, citrusN/A
Water Solubility ~9.5 mg/L (at 25°C)N/A
logP (Octanol/Water) ~4.47N/A
Boiling Point 184-187 °CN/A
Storage Temperature 2-8°C, protect from lightN/A
Comparison of Nanoparticle Formulation Strategies

The choice of formulation can significantly impact the physicochemical properties and subsequent in vivo performance of the this compound delivery system.

CharacteristicOil-in-Water (o/w) NanoemulsionSolid Lipid Nanoparticle (SLN)
Core Composition Liquid Lipid (Oil)Solid Lipid (at room temp)
Typical Particle Size 20 - 200 nm50 - 1000 nm
This compound Loading Moderate to High (soluble in oil core)Low to Moderate (depends on lipid)
Physical Stability Good; prone to Ostwald ripeningGood; potential for drug expulsion
Release Profile Typically rapid to sustainedBiphasic or sustained release
Key Advantage High loading capacity for oily drugsControlled release, avoids organic solvents

Experimental Workflow and Signaling Pathways

Formulation Development Workflow

The following diagram illustrates the general workflow for developing and evaluating a this compound formulation for in vivo studies.

G cluster_0 Formulation Development cluster_1 Characterization & Stability cluster_2 In Vivo Studies a Select Formulation Strategy (e.g., Nanoemulsion, SLN) b Screen Excipients (Oils, Lipids, Surfactants) a->b c Optimize Formulation Parameters (Ratios, Energy Input) b->c d Particle Size & Zeta Potential (DLS) c->d e Entrapment Efficiency (EE%) d->e f Short-term Stability Testing e->f g Select Animal Model f->g h Perform Dose-Response Study g->h i Conduct Efficacy/Pharmacokinetic Study h->i j Final Report i->j Data Analysis

Caption: Workflow for this compound formulation development.

Potential Signaling Pathway of this compound

Research suggests this compound may exert some of its biological effects, such as its antiproliferative properties, through the modulation of key cellular signaling pathways. One identified mechanism is the downregulation of Protein Kinase B (Akt1) expression.[1] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and inflammation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt activates Downstream Downstream Effects (Cell Survival, Proliferation, Anti-inflammation) Akt->Downstream This compound This compound This compound->Akt inhibits expression

Caption: this compound's potential inhibition of the PI3K/Akt pathway.

Formulation Protocols

Protocol 1: Oil-in-Water (o/w) Nanoemulsion

This protocol uses a high-energy homogenization method to produce a kinetically stable nanoemulsion.

4.1.1 Materials & Equipment

  • This compound (≥95% purity)

  • Carrier Oil (e.g., Medium-chain triglycerides (MCT), soybean oil)

  • Surfactant (e.g., Polysorbate 80 (Tween® 80), Polysorbate 20)[6]

  • Co-surfactant (optional, e.g., Transcutol®, ethanol)

  • Deionized water

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Ultrasonicator (probe-type)

  • Magnetic stirrer and stir bars

  • Analytical balance and standard glassware

4.1.2 Procedure

  • Preparation of Oil Phase:

    • Weigh the desired amount of carrier oil (e.g., 4% w/w) and this compound (e.g., 1% w/w) into a glass beaker.

    • If using, add the co-surfactant to this mixture.

    • Gently mix with a magnetic stirrer until a homogenous solution is formed.

  • Preparation of Aqueous Phase:

    • Weigh the surfactant (e.g., 10-16% w/w) and deionized water (to make up 100% w/w) into a separate beaker.[6][7]

    • Stir until the surfactant is fully dissolved.

  • Formation of Pre-emulsion:

    • While stirring the aqueous phase, slowly add the oil phase dropwise.

    • Once all the oil phase is added, subject the mixture to high-shear homogenization at 10,000-15,000 rpm for 10-15 minutes to form a coarse pre-emulsion.

  • Nano-emulsification:

    • Place the pre-emulsion in an ice bath to prevent overheating.

    • Insert the probe of the ultrasonicator into the liquid.

    • Sonicate at high power (e.g., 60-70% amplitude) for 15-20 minutes in pulsed mode (e.g., 30 seconds ON, 15 seconds OFF) to reduce the droplet size to the nano-range.

  • Final Product:

    • The resulting formulation should appear translucent or slightly bluish.

    • Store in a sealed glass vial at 4°C, protected from light.

Protocol 2: Solid Lipid Nanoparticles (SLNs)

This protocol uses a hot homogenization and ultrasonication method.[8]

4.2.1 Materials & Equipment

  • This compound (≥95% purity)

  • Solid Lipid (e.g., Glyceryl monostearate, stearic acid, tristearin)[9]

  • Surfactant (e.g., Poloxamer 188, Polysorbate 80)

  • Deionized water

  • Water bath or heating mantle with temperature control

  • High-shear homogenizer

  • Ultrasonicator (probe-type)

  • Magnetic stirrer and stir bars

4.2.2 Procedure

  • Preparation of Lipid Melt:

    • Weigh the solid lipid (e.g., 5-10% w/w) and this compound (e.g., 0.5-2% w/w) into a glass beaker.

    • Heat the mixture in a water bath to 5-10°C above the melting point of the lipid until a clear, homogenous liquid is formed.[9]

  • Preparation of Aqueous Phase:

    • In a separate beaker, weigh the surfactant (e.g., 1.5-2.5% w/w) and deionized water (to make up 100% w/w).

    • Heat the aqueous phase to the same temperature as the lipid melt.

  • Formation of Hot Pre-emulsion:

    • Pour the hot aqueous phase into the molten lipid phase while stirring.

    • Immediately homogenize the mixture using a high-shear homogenizer at 10,000-15,000 rpm for 10 minutes to form a hot oil-in-water emulsion.[8]

  • Homogenization:

    • Maintain the temperature above the lipid's melting point.

    • Subject the hot pre-emulsion to probe sonication at high power for 10-15 minutes.

  • Nanoparticle Formation & Storage:

    • Quickly transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature. This rapid cooling facilitates the recrystallization of the lipid, forming solid nanoparticles.

    • Store the final SLN dispersion in a sealed glass vial at 4°C.

Characterization and Stability Protocols

Protocol 3: Particle Size and Zeta Potential Analysis
  • Sample Preparation: Dilute the nanoemulsion or SLN formulation (e.g., 1:100) with deionized water to obtain a suitable scattering intensity.

  • Instrument Setup: Equilibrate the Dynamic Light Scattering (DLS) instrument to 25°C.

  • Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • For particle size, perform measurements to determine the Z-average diameter and Polydispersity Index (PDI).

    • For zeta potential, use an appropriate folded capillary cell and perform the measurement to assess surface charge and colloidal stability.

  • Data Analysis: Record the Z-average, PDI, and Zeta Potential values. An acceptable formulation generally has a Z-average < 200 nm and a PDI < 0.3. A zeta potential of ±30 mV or greater is indicative of good physical stability.

Protocol 4: Entrapment Efficiency (EE%)

This protocol uses Gas Chromatography with a Flame Ionization Detector (GC-FID) for quantification, which is a standard method for volatile compounds like terpenes.[10][11]

  • Separation of Free Drug:

    • Transfer a known volume (e.g., 1 mL) of the formulation into an ultracentrifuge filter unit (e.g., Amicon® Ultra, 10 kDa MWCO).

    • Centrifuge at a high speed (e.g., 12,000 x g) for 30 minutes to separate the aqueous phase containing unencapsulated this compound (filtrate) from the nanoparticles (retentate).

  • Quantification of Free Drug:

    • Extract the filtrate with a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) containing an internal standard (e.g., n-tridecane).[10]

    • Analyze the organic layer using a validated GC-FID method to determine the concentration of free this compound.[10][12]

  • Calculation:

    • Calculate the EE% using the following formula: EE% = [(Total this compound - Free this compound) / Total this compound] x 100

Protocol 5: Short-Term Stability Assessment
  • Sample Storage: Divide the freshly prepared formulation into two batches. Store one batch at 4°C (refrigerated) and the other at 25°C (room temperature), both protected from light.[13]

  • Time Points: Analyze the samples at predetermined time points (e.g., Day 0, Day 7, Day 14, and Day 28).

  • Analysis: At each time point, perform the following analyses:

    • Visual Inspection: Check for any signs of instability, such as phase separation, creaming, or aggregation.

    • Physicochemical Characterization: Measure particle size (Z-average), PDI, and zeta potential as described in Protocol 5.1.

    • Drug Content: Measure the total this compound content to check for degradation or loss due to volatility.

  • Data Evaluation: Compare the results over time to the initial (Day 0) values. Significant changes in the measured parameters indicate formulation instability.

In Vivo Administration Protocol

Protocol 6: Oral Administration (Gavage) in Rodents

This is a general guideline and must be adapted to a specific, IACUC-approved animal study protocol.

  • Animal Acclimatization: Allow animals (e.g., Sprague Dawley rats or C57BL/6 mice) to acclimate to the facility for at least one week before the experiment.[14]

  • Dose Preparation:

    • Gently mix the this compound formulation to ensure homogeneity before drawing the dose.

    • Calculate the required volume for administration based on the animal's most recent body weight and the target dose (e.g., in mg/kg). Doses used in rodent studies for terpenes can range from 10 mg/kg to 100 mg/kg or higher.[14][15]

  • Administration Procedure:

    • Gently restrain the animal.

    • Use a proper-sized, ball-tipped gavage needle attached to a syringe containing the calculated dose volume.

    • Carefully insert the gavage needle into the esophagus and gently deliver the formulation directly into the stomach.

    • Monitor the animal for any signs of distress immediately after the procedure and at regular intervals as specified in the study protocol.

  • Post-Administration: Return the animal to its home cage and continue with the experimental timeline for behavioral assessment or pharmacokinetic sampling.

References

Application Notes and Protocols for the Synthesis of Novel Terpinolene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of novel terpinolene derivatives, focusing on techniques that introduce valuable functional groups and chiral centers. The protocols are designed to be a starting point for researchers in drug discovery and development, providing a foundation for the creation of new chemical entities with potential therapeutic applications.

Synthesis of this compound-Derived Morpholines via Aziridine-Epoxide Heterocoupling

Morpholine (B109124) scaffolds are prevalent in medicinal chemistry due to their favorable physicochemical properties. This protocol describes a one-pot synthesis of highly substituted morpholine derivatives from this compound, leveraging a [3+3] annulative heterocoupling of aziridines and epoxides.[1][2] This method allows for the creation of complex, stereodefined structures with potential for further functionalization.[1]

Experimental Protocol: One-Pot Synthesis of this compound-Derived Morpholine

This protocol is adapted from a general method for aziridine-epoxide heterocoupling and its application to terpene-derived aziridines.[1][2]

Materials:

  • This compound-derived aziridine (B145994) (synthesis required, starting from this compound)

  • Epoxide (e.g., propylene (B89431) oxide)

  • Nitrobenzene

  • Nitromethane

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Aziridination of this compound: Synthesize the corresponding aziridine from this compound using established methods. This typically involves reaction with an aminating agent and a suitable catalyst.

  • Thermal Addition (First Step of One-Pot): In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the this compound-derived aziridine (1.0 equiv) in nitrobenzene.

  • Add the desired epoxide (1.2 equiv).

  • Heat the reaction mixture to 120 °C and stir for the time required to form the aziridinyl alcohol intermediate (monitor by TLC or LC-MS).

  • Cationic Cyclization (Second Step of One-Pot): Cool the reaction mixture to room temperature.

  • Dilute the mixture with nitromethane.

  • Stir the reaction at room temperature until the cyclization is complete (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Remove the solvents under reduced pressure.

    • Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired morpholine derivative.

Quantitative Data:

DerivativeStarting Terpene AziridineEpoxideYield (%)Diastereomeric Ratio (dr)Reference
Pentasubstituted MorpholineThis compound-derived aziridinePropylene oxide47 (on 10 mmol scale)>20:1[2]
Hexasubstituted MorpholineThis compound-derived aziridineStyrene oxideNot explicitly stated for one-potNot explicitly stated[1]

Experimental Workflow:

G cluster_synthesis One-Pot Morpholine Synthesis Start Start Dissolve Aziridine Dissolve this compound-derived aziridine in Nitrobenzene Start->Dissolve Aziridine Add Epoxide Add Epoxide Dissolve Aziridine->Add Epoxide Heat Heat to 120°C Add Epoxide->Heat Cool Cool to RT Heat->Cool Dilute Dilute with Nitromethane Cool->Dilute Stir Stir at RT Dilute->Stir Workup Solvent Removal, Extraction, and Washing Stir->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound-Derived Morpholine Purification->Product

Caption: One-pot synthesis of this compound-derived morpholines.

Synthesis of this compound Thiols via Addition of Hydrogen Sulfide (B99878)

The introduction of a thiol group can significantly alter the biological activity of a molecule. This protocol describes the synthesis of this compound-derived thiols by the addition of hydrogen sulfide using a solid acid catalyst, which offers advantages in terms of catalyst separation and potential for reuse.

Experimental Protocol: Synthesis of this compound Thiols

This protocol is based on a patented method for the synthesis of terpene thiols using an ion-exchange resin.[3]

Materials:

  • This compound (90% or higher purity)

  • Hydrogen sulfide (gas)

  • Acidic ion-exchange resin (e.g., Amberlyst 15)

  • High-pressure reactor

  • Solvent for workup (e.g., diethyl ether)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a high-pressure reactor, place the acidic ion-exchange resin (e.g., Amberlyst 15).

  • Add this compound to the reactor.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Introduce hydrogen sulfide gas into the reactor to the desired pressure (e.g., 10 bar).

  • Reaction: Heat the reactor to 100 °C and stir the mixture.

  • Maintain the reaction at this temperature and pressure for several hours (e.g., 8 hours), monitoring the progress by GC-MS if possible.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen sulfide into a scrubber.

    • Filter the reaction mixture to remove the ion-exchange resin.

    • Dilute the filtrate with a suitable organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to isolate the desired this compound thiol isomers.

Quantitative Data:

ProductCatalystTemperature (°C)Pressure (bar)Reaction Time (h)YieldReference
This compound mono- and dithiolsAmberlyst 15100108Not specified[3]

Experimental Workflow:

G cluster_synthesis Thiol Synthesis Start Start Charge Reactor Charge reactor with This compound and catalyst Start->Charge Reactor Pressurize Pressurize with H2S Charge Reactor->Pressurize Heat Heat to 100°C Pressurize->Heat Cool and Vent Cool and vent H2S Heat->Cool and Vent Filter Filter to remove catalyst Cool and Vent->Filter Workup Extraction and Washing Filter->Workup Purification Fractional Distillation Workup->Purification Product This compound Thiol Purification->Product

Caption: Synthesis of this compound thiols via H2S addition.

Biological Activity and Signaling Pathways of this compound Derivatives

This compound and its derivatives have shown a range of biological activities, including anti-inflammatory, anticancer, and antifungal effects. Understanding the underlying signaling pathways is crucial for drug development.

Anti-inflammatory and Anticancer Activity: Targeting TNF-α, IL-6, and AKT Signaling

Terpenoids, including this compound, have been shown to exert anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[3][4] In the context of cancer, this compound has demonstrated anti-proliferative effects in brain tumor cells and can downregulate AKT1 expression.[5] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.

TNF-α Signaling Pathway:

G TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK Complex IKK Complex TRAF2->IKK Complex activates RIP1->IKK Complex activates I-kappaB I-kappaB IKK Complex->I-kappaB phosphorylates NF-kappaB NF-kappaB I-kappaB->NF-kappaB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-kappaB->Pro-inflammatory Genes activates transcription

Caption: Simplified TNF-α signaling pathway.

AKT1 Signaling Pathway in Cancer:

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase binds PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT1 AKT1 PIP3->AKT1 recruits PDK1->AKT1 phosphorylates mTORC1 mTORC1 AKT1->mTORC1 activates Cell Proliferation and Survival Cell Proliferation and Survival mTORC1->Cell Proliferation and Survival promotes This compound Derivative This compound Derivative This compound Derivative->AKT1 inhibits

Caption: Inhibition of the AKT1 signaling pathway by a this compound derivative.

Antifungal Activity: Targeting the TOR Pathway

The antifungal mechanism of some terpenoids is linked to the induction of calcium stress and the inhibition of the Target of Rapamycin (TOR) signaling pathway. The TOR pathway is a highly conserved signaling cascade that regulates cell growth, proliferation, and metabolism in response to nutrient availability.

Fungal TOR Signaling Pathway:

G Nutrients Nutrients TORC1 TORC1 Nutrients->TORC1 activate Sch9 Sch9 TORC1->Sch9 phosphorylates Ribosome Biogenesis Ribosome Biogenesis Sch9->Ribosome Biogenesis promotes Cell Growth Cell Growth Ribosome Biogenesis->Cell Growth leads to Terpenoid Phenol Terpenoid Phenol Calcium Stress Calcium Stress Terpenoid Phenol->Calcium Stress induces Calcium Stress->TORC1 inhibits

Caption: Inhibition of the fungal TOR pathway by terpenoid phenols.

References

Application Note: High-Throughput Analysis of Volatile Terpenes Using Headspace Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of volatile terpenes in various matrices, including plant materials and consumer products. The protocol utilizes a static headspace sampler coupled with a gas chromatograph-mass spectrometer (HS-GC-MS). This automated approach minimizes sample preparation, reduces solvent consumption, and prevents contamination of the GC system by non-volatile matrix components.[1][2] The method is particularly well-suited for the analysis of highly volatile compounds like terpenes, which are key to the aroma, flavor, and potential therapeutic effects of many natural products.[3] This document provides detailed experimental protocols, instrument parameters, and quantitative data for a range of common terpenes, making it a valuable resource for researchers, scientists, and quality control professionals in the pharmaceutical, food and beverage, and cannabis industries.

Introduction

Terpenes are a large and diverse class of organic compounds produced by a variety of plants. They are the primary constituents of essential oils and are responsible for the characteristic aroma and flavor of many plants.[3] Beyond their sensory attributes, terpenes have gained significant attention for their potential therapeutic properties, including anti-inflammatory, analgesic, and anxiolytic effects. It is believed that terpenes can act synergistically with other compounds, such as cannabinoids in the cannabis plant, to produce an "entourage effect," amplifying the overall therapeutic benefits.[4]

Accurate and reliable quantification of terpenes is crucial for product quality control, strain identification, and ensuring the consistency of therapeutic formulations.[5] Headspace gas chromatography (HS-GC) is an ideal technique for analyzing volatile compounds like terpenes.[1][5] In this method, a sample is placed in a sealed vial and heated, allowing the volatile compounds to partition into the gas phase (headspace).[6] A portion of this headspace is then injected into the GC system for separation and subsequent detection by a mass spectrometer (MS), which provides both qualitative and quantitative information.[3][7] This approach offers several advantages over traditional solvent extraction methods, including reduced sample preparation time, minimal solvent usage, and protection of the analytical instrument from non-volatile matrix components.[1][2]

This application note presents a validated HS-GC-MS method for the analysis of a wide range of volatile terpenes.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure the accurate and reproducible analysis of volatile terpenes. The goal is to efficiently release the terpenes from the sample matrix into the headspace of the vial without degradation.

For solid samples (e.g., plant material):

  • To minimize the loss of volatile terpenes, it is recommended to freeze the sample prior to grinding or to perform grinding under liquid nitrogen.[8][9]

  • Accurately weigh 10–50 mg of the homogenized sample into a 20 mL headspace vial.[6][8][9] The use of a small sample amount is a key aspect of the full evaporation technique (FET) often employed in headspace analysis.[8]

  • Immediately seal the vial with a crimp cap to prevent the loss of volatiles.[6]

For liquid samples (e.g., essential oils, extracts):

  • Pipette a small, accurately measured volume (e.g., 10 µL) of the liquid sample directly into a 20 mL headspace vial.[10]

  • For high-concentration samples, a dilution with an appropriate solvent (e.g., isopropanol) may be necessary.[10]

  • Immediately seal the vial with a crimp cap.

Headspace Sampler Conditions

The headspace sampler parameters must be optimized to ensure the complete and reproducible transfer of terpenes from the sample matrix to the gas phase.

Table 1: Headspace Sampler Parameters

ParameterValue
Incubation Temperature100 °C - 140 °C
Incubation Time30 minutes
Syringe Temperature120 °C
Transfer Line Temperature125 °C
Injection Volume1 mL
Injection Speed100 µL/s
Fill Speed100 µL/s

Note: The optimal incubation temperature and time can be matrix-dependent and may require further optimization. Temperatures in the range of 100-140°C for 30 minutes have been shown to be effective for the volatilization of a broad range of terpenes.[7][8]

GC-MS Parameters

The gas chromatography and mass spectrometry conditions are crucial for the separation, identification, and quantification of the target terpenes.

Table 2: GC-MS Parameters

System Component Parameter Value
Gas Chromatograph GC ColumnDB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1 mL/min (constant flow)
Inlet Temperature250 °C
Split Ratio10:1 to 100:1 (depending on concentration)
Oven ProgramInitial: 60 °C (hold 3 min), Ramp 1: 3 °C/min to 120 °C, Ramp 2: 5 °C/min to 240 °C (hold 5 min)
Mass Spectrometer Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range50-500 amu (Scan Mode)
Transfer Line Temperature250 °C

Note: The GC oven temperature program can be adjusted to optimize the separation of specific terpenes. A split injection is often necessary to avoid overloading the column, especially for high-concentration samples.[11]

Quantitative Data

The following table summarizes the retention times and common quantitation ions for a selection of volatile terpenes analyzed using the described method.

Table 3: Retention Times and Quantitation Ions for Selected Terpenes

TerpeneRetention Time (min)Primary Quantitation Ion (m/z)Secondary Quantitation Ions (m/z)
α-Pinene~5.093121, 136
Camphene~5.393121, 136
β-Pinene~6.293121, 136
β-Myrcene~7.49369, 136
D-Limonene~7.96893, 136
Eucalyptol~8.081108, 154
Linalool~10.69371, 121
Caryophyllene~11.093133, 204
Humulene~11.493121, 204
Nerolidol~12.59369, 135
Guaiol~13.1105161, 204
α-Bisabolol~13.7109121, 204

Note: Retention times are approximate and can vary depending on the specific instrument and column conditions.[10]

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis start Start: Sample Collection grind Grinding (if solid) start->grind weigh Weighing (10-50 mg) grind->weigh vial Transfer to Headspace Vial weigh->vial seal Seal Vial vial->seal incubate Incubate (e.g., 140°C for 30 min) seal->incubate equilibrate Vapor Phase Equilibration incubate->equilibrate inject Headspace Injection (1 mL) equilibrate->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect MS Detection ionize->detect identify Compound Identification (Library Match & Retention Time) detect->identify quantify Quantification (Peak Area) identify->quantify report Reporting quantify->report

Caption: Experimental workflow for terpene analysis.

logical_relationships sample Sample Matrix (Plant, Extract, etc.) volatiles Volatile Terpenes sample->volatiles non_volatiles Non-Volatile Matrix sample->non_volatiles headspace Headspace Vapor volatiles->headspace Partitioning (Heat) gc_column GC Column headspace->gc_column Injection ms_detector MS Detector gc_column->ms_detector Separation data_output Qualitative & Quantitative Data ms_detector->data_output Detection & Analysis

Caption: Logical relationships in HS-GC-MS analysis.

Conclusion

The headspace gas chromatography-mass spectrometry method detailed in this application note provides a sensitive, robust, and high-throughput solution for the analysis of volatile terpenes. By minimizing sample preparation and eliminating the need for large volumes of organic solvents, this technique is both efficient and environmentally friendly. The detailed protocols and instrumental parameters can be readily implemented in analytical laboratories for routine quality control, research, and product development applications. The quantitative data provided serves as a valuable reference for method development and validation. This method is a powerful tool for characterizing the terpene profiles of a wide variety of samples, contributing to a deeper understanding of their sensory and potential therapeutic properties.

References

Application Notes and Protocols for Evaluating the Antioxidant Capacity of Terpinolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinolene, a monoterpene commonly found in various essential oils, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. The ability to quench reactive oxygen species (ROS) and modulate oxidative stress pathways makes this compound a compelling candidate for further investigation in the context of drug development for conditions associated with oxidative damage. This document provides detailed application notes and experimental protocols for evaluating the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, FRAP, and ORAC. Additionally, it explores the molecular mechanism involving the PI3K/Akt signaling pathway.

Data Presentation: Quantitative Antioxidant Capacity of this compound

The antioxidant capacity of this compound can be quantified using various assays, each with a different mechanism of action. The half-maximal inhibitory concentration (IC50) is a common metric for radical scavenging assays, representing the concentration of the antioxidant required to scavenge 50% of the initial radicals. Other assays express antioxidant capacity as equivalents of a standard antioxidant, such as Trolox (TEAC) or Fe²⁺.

Table 1: Summary of Quantitative Antioxidant Data for this compound and Related Monoterpenes

AssayCompoundIC50 / Activity ValueReference CompoundReference IC50 / Value
DPPH This compoundModerate ActivityAscorbic Acid-
γ-TerpineneHigh Activity--
ABTS γ-TerpineneHigh ActivityTrolox-
Anethole107.2 µg/mL--
FRAP γ-TerpineneHigh Activity (>3.000 Abs)Trolox-
α-TerpineneHigh Activity (>3.000 Abs)--
ORAC α-Terpineol2.72 µmol Trolox equiv./µmol--

Note: Direct comparative IC50/activity values for this compound across all assays from a single study are limited in the reviewed literature. The data presented is a compilation from multiple sources and serves as a guideline. "Moderate" and "High" activity are qualitative descriptors based on comparisons with other terpenes and standard antioxidants within the cited studies.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (517 nm)

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, airtight container at 4°C.

  • Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in methanol. From this, create a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well plate, add 100 µL of the various concentrations of this compound or standard solutions to different wells.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • A_control = Absorbance of the control

    • A_sample = Absorbance of the sample

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration that causes 50% scavenging of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol (B145695) or phosphate (B84403) buffer (pH 7.4)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM solution of ABTS in water.

    • Prepare a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Create a series of dilutions. Prepare similar dilutions for the Trolox standard.

  • Assay:

    • Add 10 µL of the this compound or standard solutions to the wells of a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • For the blank, use the solvent instead of the sample.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of TEAC (Trolox Equivalent Antioxidant Capacity): Create a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox. The antioxidant capacity of this compound is then expressed as Trolox equivalents.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically at 593 nm.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (593 nm)

Procedure:

  • Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of this compound and Standard Solutions: Dissolve this compound in a suitable solvent. Prepare a series of dilutions. Prepare a standard curve using FeSO₄ or Trolox.

  • Assay:

    • Add 20 µL of the this compound or standard solution to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as mmol Fe²⁺ equivalents per gram of this compound or as Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay for Lipophilic Compounds (L-ORAC)

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. For lipophilic compounds like this compound, a modified protocol is necessary to ensure solubility in the aqueous assay medium.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Randomly methylated β-cyclodextrin (RMCD) as a solubility enhancer

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader (excitation 485 nm, emission 520 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.

    • Prepare a stock solution of Trolox in a suitable solvent.

    • Prepare a 7% (w/v) solution of RMCD in a 50% acetone/water mixture to dissolve this compound.

  • Preparation of this compound and Standard Solutions: Dissolve this compound in the RMCD solution. Prepare a series of dilutions in the phosphate buffer containing RMCD. Prepare a series of Trolox standards.

  • Assay:

    • To each well of a black 96-well plate, add 25 µL of the this compound, Trolox standard, or blank (solvent with RMCD).

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement: Immediately begin reading the fluorescence every minute for at least 60 minutes at 37°C.

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as µmol of Trolox equivalents per gram of this compound.

Signaling Pathway and Experimental Workflow Visualization

PI3K/Akt Signaling Pathway Inhibition by this compound

This compound has been shown to exert some of its cellular effects, including potential antioxidant-related cytoprotective mechanisms, through the modulation of the PI3K/Akt signaling pathway. Specifically, studies have indicated that this compound can downregulate the expression of Akt1.[1] This pathway is crucial for cell survival, proliferation, and resistance to oxidative stress. By inhibiting Akt1, this compound can influence downstream cellular processes.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt1 Akt1 PIP3->Akt1 Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt1->Downstream Activation This compound This compound This compound->Akt1 Downregulation of Expression Cell_Survival Cell Survival & Resistance to Oxidative Stress Downstream->Cell_Survival Promotion

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

General Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for the spectrophotometric antioxidant assays described above.

Antioxidant_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Reagent_Prep Prepare Assay Reagents (DPPH, ABTS•+, FRAP, etc.) Mixing Mix Reagents with This compound/Standard Reagent_Prep->Mixing Sample_Prep Prepare this compound & Standard Solutions Sample_Prep->Mixing Incubation Incubate under Specific Conditions Mixing->Incubation Measurement Measure Absorbance/ Fluorescence Incubation->Measurement Calculation Calculate % Inhibition, IC50, or Equivalents Measurement->Calculation Data_Presentation Present Data in Tables and Graphs Calculation->Data_Presentation

Caption: General workflow for antioxidant capacity evaluation.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to evaluate the antioxidant capacity of this compound. By employing a battery of tests with different chemical principles, a more complete understanding of its antioxidant profile can be achieved. Furthermore, investigating its effects on cellular signaling pathways, such as the PI3K/Akt pathway, will provide valuable insights into its mechanisms of action and its potential as a therapeutic agent in diseases where oxidative stress is a key pathological factor. Consistent and standardized application of these methods will facilitate the comparison of data across different studies and accelerate the drug development process.

References

Application Notes: Cell-Based Assays to Determine Terpinolene Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinolene, a monoterpene commonly found in the essential oils of various plants such as pine and fir species, has garnered significant interest for its diverse pharmacological activities.[1][2] Among these, its cytotoxic and antiproliferative effects on cancer cells are of particular importance for oncological research and drug development.[1] this compound has demonstrated the ability to inhibit the growth of various cancer cell lines, with evidence suggesting its prooxidant effects could be harnessed for anticancer therapies.[1] The primary mechanism of this compound-induced cytotoxicity appears to be the induction of oxidative stress, leading to programmed cell death, or apoptosis.[1] This document provides a comprehensive guide to utilizing cell-based assays for the evaluation of this compound's cytotoxic properties, including detailed protocols for key assays and a summary of its effects on various cell lines.

Data Presentation: this compound Cytotoxicity

The cytotoxic effects of this compound and related terpenes have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The following tables summarize the available data.

Table 1: Cytotoxicity of this compound in Human Cell Lines

Cell LineCancer TypeAssayParameterValueReference
MCF-7Breast CancerMTTIC25291.18 µM[3]
HEK-293Non-cancerousMTTIC25345.35 µM[3]
N2aNeuroblastomaNot SpecifiedAntiproliferative Concentration50 mg/L[1]

Table 2: Cytotoxicity of Terpene Fractions and Related Terpenes in Human Cancer Cell Lines

Cell LineCancer TypeCompoundAssayIC50Reference
AMJ13Breast CancerTerpene FractionMTT8.455 ± 3.02 µg/mL
SK-GT-4Esophageal CancerTerpene FractionMTT15.14 ± 3.26 µg/mL
HeLaCervical Cancerα-TerpineolMTT12.46 µg/mL[4]
MCF-7Breast Cancerα-TerpineolMTT33.0 ± 5.4 µg/mL[5]
Hep-G2Hepatocellular Carcinoma4-TerpineolMTT19.5 µM[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing this compound cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Membrane Integrity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • This compound

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired incubation time.

  • Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Cell Culture and Treatment cluster_assays Cytotoxicity and Apoptosis Assays cluster_analysis Data Acquisition and Analysis cell_culture Seed Cells in Multi-well Plates treatment Treat with this compound (various concentrations) cell_culture->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh annexin_v Annexin V/PI Staining (Apoptosis) incubation->annexin_v plate_reader Microplate Reader (Absorbance) mtt->plate_reader ldh->plate_reader flow_cytometer Flow Cytometer annexin_v->flow_cytometer data_analysis Data Analysis (IC50, % Cytotoxicity, % Apoptosis) plate_reader->data_analysis flow_cytometer->data_analysis

Caption: Workflow for assessing this compound cytotoxicity.

Signaling Pathway of this compound-Induced Apoptosis

terpinolene_apoptosis_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_upstream Upstream Events cluster_caspase_cascade Caspase Activation Cascade cluster_downstream Downstream Effects This compound This compound ros Increased Reactive Oxygen Species (ROS) Production This compound->ros induces bax BAX Upregulation This compound->bax upregulates caspase8 Pro-caspase-8 Upregulation (leading to Caspase-8 activation) This compound->caspase8 upregulates mitochondria Mitochondrial Dysfunction ros->mitochondria causes cytochrome_c Cytochrome c Release mitochondria->cytochrome_c leads to bax->mitochondria promotes dysfunction bcl2 Bcl-2 (Anti-apoptotic) bcl2->mitochondria inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 activates caspase3 Caspase-3 Activation caspase9->caspase3 activates caspase8->caspase3 activates parp PARP Cleavage caspase3->parp cleaves apoptosis Apoptosis caspase3->apoptosis executes dna_fragmentation DNA Fragmentation parp->dna_fragmentation contributes to dna_fragmentation->apoptosis

Caption: this compound-induced apoptotic signaling pathway.

References

Unveiling the Anti-Inflammatory Potential of Terpinolene: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory effects of terpinolene in vitro. This compound, a monoterpene found in various essential oils, has demonstrated notable anti-inflammatory properties, making it a person of interest for therapeutic development.[1][2] These protocols are designed to offer a standardized framework for investigating its mechanisms of action.

Data Presentation: Summary of this compound's Anti-Inflammatory Effects

The following tables summarize the quantitative effects of this compound on key inflammatory markers based on available in vitro studies.

Cell LineTreatmentConcentration% Inhibition of Nitric Oxide (NO) Production
MacrophagesThis compound100 µM41.3%[3]
Cell LineTreatmentConcentrationEffect on Pro-Inflammatory Cytokines
FibroblastsThis compoundDose-dependentSuppression of TNF-α and IL-6[3]
Cell LineTreatmentConcentrationEffect on NF-κB Activity
MacrophagesThis compound100 µMSuppression of NF-κB activity[3]
Cell LineTreatmentConcentrationEffect on iNOS and COX-2
MacrophagesThis compoundNot specifiedPotential inhibition of COX-2 translation[2]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for these assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic potential of this compound and establish a non-toxic concentration range for subsequent anti-inflammatory assays.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in DMEM.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Materials:

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production. Include a control group with cells treated with LPS only.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production by this compound compared to the LPS-only treated group.

Pro-Inflammatory Cytokine Measurement (ELISA)

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Materials:

  • LPS

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • RAW 264.7 macrophage cells

  • 24-well plates

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

  • Determine the percentage reduction in cytokine levels in this compound-treated wells compared to the LPS-stimulated control.

Western Blot Analysis for Signaling Pathways (NF-κB and MAPK) and Inflammatory Enzymes (iNOS and COX-2)

Objective: To investigate the molecular mechanisms underlying the anti-inflammatory effects of this compound by analyzing its impact on the NF-κB and MAPK signaling pathways, and the expression of iNOS and COX-2 proteins.

Materials:

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-iNOS, anti-COX-2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for an appropriate duration (e.g., 30 minutes for signaling protein phosphorylation, 24 hours for iNOS and COX-2 expression).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation This compound This compound This compound->IKK Inhibition IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB_complex NF-κB Complex (p65/p50) p65 p65 p50 p50 Nucleus Nucleus NFkB_complex->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK This compound This compound This compound->MAPKKK ? MAPKK MAPKK This compound->MAPKK ? ERK ERK This compound->ERK ? JNK JNK This compound->JNK ? p38 p38 This compound->p38 ? MAPKKK->MAPKK P MAPKK->ERK P MAPKK->JNK P MAPKK->p38 P Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow A Cell Culture (RAW 264.7 Macrophages) B This compound Treatment (Dose-Response) A->B C Inflammatory Stimulus (LPS) B->C D Cell Viability Assay (MTT) C->D E Nitric Oxide Assay (Griess Reagent) C->E F Cytokine Analysis (ELISA for TNF-α, IL-6) C->F G Protein Expression Analysis (Western Blot for NF-κB, MAPK, iNOS, COX-2) C->G H Data Analysis & Interpretation D->H E->H F->H G->H

Caption: Workflow for assessing this compound's anti-inflammatory effects.

References

Application Notes: Developing Nano Vesicular Drug Delivery Systems for Terpenes

References

Application Notes and Protocols for the Extraction of Terpinolene-Rich Essential Oils via Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinolene, a monoterpene with a characteristic fresh, piney, and citrusy aroma, is a constituent of many essential oils and is gaining interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and sedative effects.[1] Steam distillation is a widely employed and efficient method for extracting essential oils from plant materials.[2][3][4][5][6] This document provides detailed application notes and protocols for the extraction of this compound-rich essential oils using steam distillation, focusing on key plant sources and optimization of the extraction process.

Plant Sources for this compound-Rich Essential Oils

Several plant species are known to produce essential oils with significant concentrations of this compound. The choice of plant material is a critical first step in obtaining a this compound-rich extract.

Table 1: Prominent Plant Sources for this compound-Rich Essential Oils

Plant SpeciesCommon NamePlant Part UsedReported this compound Content (%) in Essential Oil
Melaleuca alternifoliaTea TreeLeaves and terminal branches1.5 - 5.0
Pinus species (e.g., P. sylvestris, P. albicaulis)PineNeedles, Twigs0.6 - 7.9[7]
Cannabis sativaCannabis/HempInflorescences7.02 - 19.1[8]
Lippia species-LeavesVaries by chemotype
Eucalyptus speciesEucalyptusLeavesVaries by species

Note: The this compound content can vary significantly based on the plant's genetics, growing conditions, harvest time, and the specific extraction parameters used.

Principles of Steam Distillation for Terpene Extraction

Steam distillation is a separation process for temperature-sensitive materials like terpenes.[6] It works on the principle that the boiling point of a mixture of two immiscible liquids (water and essential oil) is lower than the boiling points of the individual components.[9] Steam is passed through the plant material, causing the volatile essential oils to vaporize at a temperature below their decomposition point.[5][9] The mixture of steam and essential oil vapor is then condensed, and the essential oil is separated from the water.[9]

Data Presentation: Quantitative Analysis of Steam Distillation Parameters

The yield and chemical composition of the extracted essential oil are highly dependent on the distillation parameters. The following tables summarize quantitative data from various studies on the steam distillation of this compound-rich plant sources.

Table 2: Steam Distillation Parameters and Yields for Melaleuca alternifolia (Tea Tree) Essential Oil

Distillation Time (minutes)Steam Temperature (°C)Essential Oil Yield (% v/dry-wt)Terpinen-4-ol Content (%)1,8-Cineole Content (%)Reference
250 (optimal)1002.37>30<15[10]
180100~1.5 (v/w)44.55Not specified[11]

Table 3: Steam Distillation Parameters and Yields for Pinus Species Essential Oil

Pinus SpeciesPlant PartDistillation TimeEssential Oil Yield (%)α-Pinene Content (%)β-Pinene Content (%)This compound Content (%)Reference
P. sylvestrisNeedlesNot specified0.2 - 0.334.6613.721.53[12]
P. albicaulisLeavesNot specified2.96 - 3.517.8 - 12.6Not specified3.3 - 5.1[13]
P. monticolaLeavesNot specifiedNot specified21.022.85.1[13]

Table 4: Steam Distillation Parameters and Yields for Cannabis sativa Essential Oil

CultivarDistillation Time (hours)Essential Oil Yield (% w/w)Myrcene Content (%)(E)-caryophyllene Content (%)This compound Content (%)Reference
Austrian Cultivars (average)Not specifiedNot specified21.08–35.0212.19–18.937.02–16.61[8]
Italian Cultivars (average)Not specifiedNot specified12.3-13.619.4-19.515.0-19.1[8]
Carmagnola, et al.2 and 40.13 - 1.01VariesVariesVaries[14]

Experimental Protocols

This section provides a detailed methodology for the steam distillation of this compound-rich essential oils.

1. Materials and Equipment

  • Plant Material: Fresh or properly dried leaves, needles, or inflorescences of the selected plant source.

  • Steam Distillation Apparatus:

    • Steam generator (or boiling flask with a heating mantle)

    • Biomass flask (still body)

    • Still head

    • Condenser (Liebig or Graham)

    • Receiving vessel (separatory funnel or Florentine flask)

    • Connecting glassware and tubing

    • Clamps and stands

  • Heating Source: Heating mantle or hot plate.

  • Cooling System: Cold water supply for the condenser.

  • Anhydrous Sodium Sulfate: For drying the collected essential oil.

  • Glass Vials: Amber or dark colored for storing the essential oil.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and heat-resistant gloves.

2. Pre-Distillation Procedure: Plant Material Preparation

  • Harvesting: Harvest plant material at the optimal time of day and season to maximize essential oil content.

  • Drying (Optional): For some plant materials, partial drying can increase the essential oil yield. Air-dry the plant material in a well-ventilated, dark place until it is brittle but not overly dry.

  • Size Reduction: Coarsely grind or chop the plant material to increase the surface area for more efficient steam penetration.[9] Avoid fine grinding, as it can lead to clogging of the apparatus and loss of volatile compounds.[9]

3. Steam Distillation Procedure

  • Apparatus Assembly:

    • Set up the steam distillation apparatus in a fume hood.

    • Fill the steam generator/boiling flask with distilled water to about two-thirds of its capacity. Add boiling chips to ensure smooth boiling.

    • Place the prepared plant material into the biomass flask, ensuring it is not packed too tightly to allow for even steam flow.

    • Connect the biomass flask to the steam generator and the still head.

    • Connect the still head to the condenser. Ensure all glass joints are properly sealed.

    • Connect the condenser to the cold water supply, with water entering at the bottom and exiting at the top.

    • Place the receiving vessel under the condenser outlet.

  • Distillation Process:

    • Begin heating the water in the steam generator.

    • Once steam is produced, it will pass through the plant material, carrying the volatile essential oils.

    • The steam and essential oil vapor mixture will travel to the condenser, where it will cool and liquefy.[9]

    • The condensate (a mixture of essential oil and hydrosol) will collect in the receiving vessel.

    • Continue the distillation for the desired duration. The optimal time can range from 60 minutes to several hours, depending on the plant material.[10] Monitor the rate of essential oil collection; the process is typically stopped when the rate of oil accumulation significantly decreases.

  • Post-Distillation Procedure: Separation and Drying

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool down.

    • The essential oil will typically form a layer on top of the hydrosol (aqueous layer) in the receiving vessel, as it is generally less dense than water.

    • Carefully separate the essential oil layer from the hydrosol using a separatory funnel.

    • Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and allow it to sit for a few minutes until the oil is clear.

    • Decant or pipette the dried essential oil into a pre-weighed, labeled, dark glass vial.

    • Store the essential oil at 4°C in a dark, airtight container to prevent degradation.

4. Data Collection and Analysis

  • Essential Oil Yield Calculation:

    • Weigh the vial with the essential oil.

    • Calculate the weight of the essential oil by subtracting the initial weight of the vial.

    • Calculate the yield as a percentage of the initial weight of the plant material (either fresh or dry weight). Yield (%) = (Weight of essential oil / Weight of plant material) x 100

  • Chemical Composition Analysis:

    • The chemical composition of the essential oil, including the percentage of this compound, should be determined using Gas Chromatography-Mass Spectrometry (GC-MS).

Mandatory Visualizations

Steam_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Processing Harvest Harvest Plant Material Dry Drying (Optional) Harvest->Dry Grind Size Reduction Dry->Grind SteamGen Steam Generation Grind->SteamGen Plant Material Extraction Vaporization of Volatiles SteamGen->Extraction Steam Condense Condensation Extraction->Condense Vapor Mixture Separate Separation of Oil & Hydrosol Condense->Separate Condensate DryOil Drying of Essential Oil Separate->DryOil Essential Oil Store Storage DryOil->Store

Caption: Workflow of the steam distillation process for essential oil extraction.

References

Application Note & Protocol: Purification of Terpene Extracts by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Terpenes are a diverse class of volatile aromatic compounds found in many plants, contributing to their flavor, fragrance, and therapeutic properties. For applications in research, pharmaceuticals, and consumer products, high-purity terpene isolates are often required. Fractional distillation is a powerful and widely used technique for the purification and separation of individual terpenes from complex essential oil extracts.[1][2] This method leverages the differences in the boiling points of various compounds to achieve precise separation.[2][3] Due to the thermal sensitivity of many terpenes, which can degrade or isomerize at high temperatures, this process is most effectively performed under vacuum to lower the boiling points of the target compounds.[4][5] This application note provides a detailed protocol for the fractional distillation of terpene extracts, summarizes key quantitative data, and outlines the experimental workflow.

Data Presentation

Successful purification by fractional distillation is dependent on the differential volatility of the components within the crude extract. The following tables provide essential data regarding the physical properties of common terpenes, example distillation parameters, and achievable purity levels.

Table 1: Physical Properties of Common Terpenes and Associated Compounds

This table summarizes the boiling points of several common monoterpenes at atmospheric pressure, which is a critical factor for their separation via fractional distillation.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C at 760 mmHg)
α-PineneC₁₀H₁₆136.24155-156
β-PineneC₁₀H₁₆136.24164-166
MyrceneC₁₀H₁₆136.24166-168
LimoneneC₁₀H₁₆136.24176
(+)-FenchoneC₁₀H₁₆O152.23193.5
LinaloolC₁₀H₁₆O154.25198
EstragoleC₁₀H₁₂O148.20215-216
trans-AnetholeC₁₀H₁₂O148.20234-237
(Data compiled from various sources. Boiling points are approximate and can vary with pressure.)[4]

Table 2: Example Parameters for Vacuum Fractional Distillation of Lemon Essential Oil

The following parameters were used for the selective fractionation of terpenes and terpenoids from lemon essential oil, demonstrating the conditions required for separating different compound classes.[5]

FractionCube Temperature (°C)Residual Pressure (kPa)Reflux RatioYield (% by weight)Key Components
Terpene Fraction67 - 702.641:330.0%Limonene (~80.0%), β-Myrcene (~5.12%)
Terpenoid Fraction84 - 960.33 - 0.661:1460.0%Citral, Geraniol, Linalool

Table 3: Achievable Purity of Terpenes via Fractional Distillation & Analysis

Fractional distillation can yield high-purity terpenes, with final purity often confirmed by Gas Chromatography (GC). Repeated distillation cycles can further enhance purity.[6]

TerpenePurity Achieved (GC-FID)Reference
Limonene98.91% ± 0.71%[7][8]
α-Pinene98.91% ± 0.56%[7]
β-Pinene98.81% ± 0.48%[7]
General Cannabis Extracts>95% to >99%[6][9]

Experimental Protocols

This section details a generalized protocol for the purification of terpenes from a crude extract using vacuum fractional distillation.

1. Materials and Equipment

  • Glassware: Round-bottom flask (boiling flask), fractionating column (e.g., Vigreux or packed column), distillation head with thermometer port, condenser, vacuum adapter, and multiple receiving flasks.[10]

  • Heating & Cooling: Heating mantle with variable temperature control, magnetic stirrer and stir bar, and a circulating cold water supply or cryostat for the condenser.[4][6]

  • Vacuum System: Vacuum pump, cold trap (to protect the pump from volatile compounds), and a vacuum gauge for monitoring pressure.[4]

  • Consumables: Crude terpene extract, vacuum grease, clamping hardware.

  • Analysis Equipment: Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) for purity analysis.[11]

2. Pre-Distillation Preparation

  • Crude Extract Preparation: Depending on the source, the crude extract may require pre-processing. For cannabis extracts, winterization is performed to remove fats, waxes, and lipids.[6]

  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus as depicted in the workflow diagram. Ensure all components are clean and dry.

    • Place a magnetic stir bar into the round-bottom flask and add the crude terpene extract. The flask should not be filled more than two-thirds full.[4]

    • Connect the fractionating column to the boiling flask. For efficient separation of compounds with close boiling points, a packed column is recommended.[4]

    • Place the distillation head atop the column, ensuring the thermometer bulb is positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[4]

    • Attach the condenser and connect it to the cold water supply.

    • Connect the vacuum adapter and a receiving flask.

    • Connect the vacuum line from the pump to the apparatus via a cold trap.[4]

    • Lightly apply vacuum grease to all ground-glass joints to ensure a complete seal.[4]

3. Distillation Procedure

  • System Evacuation: Begin stirring the crude mixture and turn on the vacuum pump to reduce the pressure inside the system. A typical vacuum pressure is between 0.01-1 mbar.[6] Lowering the pressure reduces the boiling points of the terpenes, preventing thermal degradation.[3]

  • Heating and Equilibration: Gradually heat the boiling flask using the heating mantle. As the mixture heats, a condensation ring will form and begin to rise through the fractionating column. Allow this ring to ascend slowly to establish a stable temperature gradient throughout the column.[4]

  • Forerun Collection (Heads): The most volatile components with the lowest boiling points (e.g., residual solvents, some light monoterpenes) will distill first.[4] Collect this initial "forerun" or "heads" fraction in the first receiving flask until the vapor temperature at the distillation head stabilizes.

  • Main Fraction Collection (Body): Once the head temperature stabilizes at the boiling point of the target terpene at the given pressure, switch to a new, clean receiving flask. Collect this main fraction, which contains the purified target compound. Maintain a slow, steady distillation rate for the best separation.

  • Tails Collection: After the main fraction has been distilled, the temperature may fluctuate or begin to rise again as less volatile compounds (the "tails") begin to distill. At this point, collection should be stopped or switched to a final receiving flask to avoid contaminating the main fraction.

  • Shutdown: Once the distillation is complete, turn off the heating mantle and allow the system to cool completely before slowly and carefully releasing the vacuum.

4. Post-Distillation Analysis

  • The purity of the collected fractions should be determined using an appropriate analytical method.

  • Gas Chromatography (GC-FID or GC-MS) is the industry standard for quantifying individual terpenes and identifying any impurities.[11][12] Samples are typically diluted in a suitable solvent (e.g., hexane) before injection into the GC system.[11]

Visualized Workflow

The following diagram illustrates the complete workflow for terpene purification via fractional distillation, from the initial crude extract to the final purity analysis.

Fractional_Distillation_Workflow cluster_prep 1. Preparation cluster_distill 2. Fractional Distillation cluster_collect 3. Fraction Collection cluster_analysis 4. Analysis & Final Product start Start crude_extract Crude Terpene Extract (e.g., from CO2 or Steam Extraction) start->crude_extract winterization Pre-treatment (Optional) (e.g., Winterization) crude_extract->winterization apparatus Load Distillation Apparatus winterization->apparatus distillation Vacuum Fractional Distillation - Apply Vacuum (0.01-1 mbar) - Gradual Heating - Establish Temperature Gradient apparatus->distillation heads Fraction 1: Forerun (Heads) (Volatile Impurities) distillation->heads body Fraction 2: Main Body (Target Terpene Isolate) heads->body tails Fraction 3: Tails (Less Volatile Compounds) body->tails analysis Purity Analysis (GC-MS / GC-FID) body->analysis final_product High-Purity Terpene analysis->final_product end End final_product->end

Caption: Workflow for terpene purification by fractional distillation.

References

supercritical fluid extraction of terpenes from plant material

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Supercritical Fluid Extraction (SFE) for Terpene Isolation from Botanical Matrices

Supercritical fluid extraction (SFE) has emerged as a premier "green technology" for the selective isolation of bioactive compounds from plant materials.[1][2] This technique is particularly advantageous for the extraction of terpenes, which are volatile aromatic compounds responsible for the characteristic scent and flavor of many plants and possess a wide range of therapeutic properties.[3] The most commonly used supercritical fluid is carbon dioxide (CO2) due to its favorable critical properties (Tc = 31.1 °C, Pc = 73.8 bar), non-toxicity, non-flammability, and availability.[2][4]

By manipulating temperature and pressure, the density and solvating power of supercritical CO2 (scCO2) can be precisely controlled.[1][5] This "tunability" allows for the selective extraction of specific classes of compounds, such as the separation of highly volatile monoterpenes from less volatile sesquiterpenes and other phytochemicals like cannabinoids.[1][3][6] Compared to traditional solvent extraction methods, SFE offers significant benefits, including shorter processing times, higher selectivity, and the production of solvent-free extracts, which is critical for applications in the pharmaceutical, cosmetic, and food industries.[3][6][7]

The efficacy of SFE hinges on the unique properties of fluids at their supercritical state—a point above their critical temperature and pressure where they exhibit properties of both a liquid and a gas.[1][4] For CO2, this state allows it to effuse through solid materials like a gas while dissolving compounds like a liquid.[1] The key to successful terpene extraction lies in the precise control of several operational parameters:

  • Pressure: Increasing pressure at a constant temperature raises the density of the scCO2.[1][8] This enhancement in density generally increases the fluid's solvating power, allowing it to dissolve and extract larger, less volatile molecules. For instance, lower pressures are optimal for extracting volatile monoterpenes, while higher pressures are required for sesquiterpenes and cannabinoids.[1][5]

  • Temperature: Temperature has a dual effect. At constant pressure, increasing the temperature decreases the density of scCO2, which can reduce its solvating power.[2] However, higher temperatures also increase the vapor pressure of the terpenes, which can enhance their solubility and extraction efficiency. The optimal temperature is therefore a balance between these competing effects and is typically kept low (35-60 °C) to prevent the degradation of thermolabile compounds.[2]

  • Co-solvent (Modifier): While scCO2 is effective for non-polar compounds, its solvating power for more polar molecules is limited. The addition of a small amount of a polar co-solvent, such as ethanol, can significantly increase the fluid's polarity and enhance the extraction of a broader range of compounds.[2][8][9]

G cluster_0 Input Parameters cluster_1 scCO₂ Properties cluster_2 Extraction Outcome P Pressure Density Density P->Density Increases T Temperature T->Density Decreases CS Co-Solvent Polarity Polarity CS->Polarity Increases Solvency Solvating Power Density->Solvency Influences Selectivity Selectivity (e.g., Monoterpenes vs. Sesquiterpenes) Solvency->Selectivity Determines Yield Yield Solvency->Yield Determines Polarity->Solvency Influences G cluster_workflow SFE Workflow for Cannabis Terpenes Plant Dried & Ground Cannabis Material Extractor SFE Vessel Plant->Extractor Load Separator1 Separator 1 (Low Pressure) Extractor->Separator1 Step 1: 70-132 bar, 50-60°C Separator2 Separator 2 (Mid Pressure) Extractor->Separator2 Step 2: 150-320 bar, 55-60°C Separator3 Separator 3 (High Pressure) Extractor->Separator3 Step 3: >235 bar, 55-60°C Analysis1 GC-MS / GC-FID Analysis Separator1->Analysis1 Monoterpene Fraction Separator2->Analysis1 Sesquiterpene Fraction Analysis2 HPLC-DAD Analysis Separator3->Analysis2 Cannabinoid Fraction G cluster_workflow General Analytical Workflow SFE_Extract SFE Terpene Extract Dilution Dilution in Solvent + Internal Standard SFE_Extract->Dilution GC_Injection GC Inlet (Vaporization) Dilution->GC_Injection Inject GC_Column Capillary Column (Separation by Volatility) GC_Injection->GC_Column MS_Detector Mass Spectrometer (Ionization & Detection) GC_Column->MS_Detector Elution Data_Analysis Data System: - Spectral Library Match - Retention Index - Quantification MS_Detector->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Volatile Terpenes in Cannabis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of volatile terpenes in cannabis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of volatile terpenes in cannabis.

IssuePotential Cause(s)Troubleshooting Steps
Low Recovery of Volatile Terpenes (especially Monoterpenes) Sample Preparation: Excessive heat during grinding, prolonged exposure to air and light.[1] Storage: Improper storage conditions (high temperature, exposure to light and oxygen) leading to degradation and evaporation.[2][3][4]Sample Preparation: Grind plant material cryogenically (using liquid nitrogen) to prevent volatilization.[1] Keep samples and solvents chilled and minimize exposure to light and moisture before analysis.[5] Storage: Store cannabis samples in airtight, opaque containers in a cool, dark place (ideally refrigerated between 35-50°F or 2-10°C) to slow down degradation.[3][6] Consider vacuum sealing or nitrogen flushing for long-term storage.[3]
Poor Recovery of Less Volatile Terpenes (Sesquiterpenes) Analytical Method: Headspace sampling may not efficiently volatilize higher boiling point sesquiterpenes, especially in viscous matrices.[1]Analytical Method: Consider using liquid injection GC-MS, which can show better recovery for less volatile terpenes.[1] If using headspace, optimize parameters by increasing equilibration temperature and time. Adding a carrier solvent like water and salt (NaCl) or glycerol (B35011) can also help increase the vapor pressure of sesquiterpenes.[1]
Poor Reproducibility (High %RSD) Sample Heterogeneity: Uneven distribution of terpenes within the cannabis sample. Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes.Sample Homogenization: Ensure the sample is thoroughly homogenized before taking a subsample for analysis.[5] Standardized Protocols: Follow a validated and standardized sample preparation protocol consistently.[5] Consider using automated sample preparation systems to improve precision.
Co-elution of Terpene Isomers and Structurally Similar Compounds Chromatographic Conditions: The GC column and temperature program may not be sufficient to separate structurally similar terpenes (e.g., α-pinene and β-pinene).[1]Analytical Method: If using GC-FID, a longer runtime may be necessary.[1] Switching to GC-MS allows for deconvolution of co-eluting peaks based on their unique mass spectra.[1] Two-dimensional gas chromatography (GCxGC) provides enhanced separation for complex mixtures.[7]
Signal Suppression or Enhancement (Matrix Effects) Matrix Components: Co-eluting compounds from the cannabis matrix (e.g., cannabinoids, lipids) can interfere with the ionization of terpenes in the mass spectrometer, leading to inaccurate quantification.[5]Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles the sample matrix (e.g., terpene-free cannabis extract or a surrogate like hops).[5] Internal Standards: Use an appropriate internal standard that is structurally similar to the analytes of interest to compensate for matrix effects.
Thermal Degradation of Terpenes during Analysis High Inlet Temperatures: High temperatures in the GC inlet can cause degradation of thermally labile terpenes, leading to the formation of artifacts.[8]Analytical Method: Use a direct injection GC-MS method with a cool on-column injection technique to minimize thermal degradation.[5][8] Optimize the GC inlet temperature to be high enough for volatilization but low enough to prevent degradation.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in analyzing volatile terpenes in cannabis?

The main challenges include:

  • Volatility and Degradation: Terpenes are volatile and can be lost during sample handling, preparation, and storage.[1][3] They are also sensitive to heat, light, and oxygen, which can lead to degradation.[2][9]

  • Sample Complexity and Matrix Effects: Cannabis contains a complex mixture of compounds, including cannabinoids and other plant materials, which can interfere with the analysis and cause matrix effects, leading to inaccurate quantification.[5]

  • Co-elution of Isomers: Many terpenes are isomers with very similar chemical structures and boiling points, making them difficult to separate using standard gas chromatography.[1][7]

  • Lack of Standardized Methods: There is a need for more standardized and validated analytical methods across the industry to ensure consistent and comparable results.[8][10]

2. Which analytical technique is best for terpene analysis: GC-MS or GC-FID?

Both GC-MS (Gas Chromatography-Mass Spectrometry) and GC-FID (Gas Chromatography-Flame Ionization Detection) are commonly used.

  • GC-FID is robust and provides excellent quantitative data but relies solely on retention time for identification, which can be problematic with co-eluting compounds.[11]

  • GC-MS provides both quantitative data and mass spectral information, which allows for the positive identification of compounds and the deconvolution of co-eluting peaks, making it generally more suitable for the complex analysis of cannabis terpenes.[1][9]

3. How does storage affect the terpene profile of cannabis?

Improper storage can significantly alter the terpene profile. Key factors include:

  • Temperature: Higher temperatures increase the volatility of terpenes, leading to their evaporation.[2][3]

  • Light: UV light can cause the degradation of terpenes.[2][4]

  • Oxygen: Oxidation can alter the chemical structure of terpenes.[2][4]

  • Humidity: Low humidity can cause terpenes to dry out and evaporate, while high humidity can promote mold growth.[2] Studies have shown that cannabis can lose a significant percentage of its terpene content within months if not stored properly.[3]

4. What is the "entourage effect" and why is terpene analysis important for understanding it?

The "entourage effect" is the theory that cannabinoids and terpenes work together synergistically to produce a greater therapeutic effect than any single compound alone.[9][11] Analyzing the complete terpene profile is crucial for understanding how different combinations of terpenes and cannabinoids contribute to the overall pharmacological effects of a particular cannabis strain.

5. What are matrix effects and how can they be mitigated?

Matrix effects are the alteration of an analytical signal caused by the other components in the sample matrix.[5] In cannabis analysis, cannabinoids and other plant materials can enhance or suppress the signal of terpenes, leading to inaccurate results.[5] Mitigation strategies include using matrix-matched calibration standards and internal standards to compensate for these effects.[5]

Quantitative Data Summary

Table 1: Impact of Storage Conditions on Terpene Content

Storage ConditionTimeTerpene Loss (%)Source(s)
Improper Storage (exposed to light and air)6 months30-50%[3]
Optimal Storage (cool, dark, airtight)12 months>90% retention[6]
Refrigerated (35-45°F / 2-7°C)12 months>90% retention[6]

Table 2: Comparison of Terpene Recovery for Different Extraction Methods

Extraction MethodTerpene TypeAverage Recovery (%)Source(s)
Liquid Injection-Syringe GC-MS23 common terpenes84.6 - 98.9[12]
Ultrasound-Assisted Extraction (UAE)Total TerpenesHigher yield than MAE[1]
Microwave-Assisted Extraction (MAE)Total TerpenesLower yield than UAE[1]

Experimental Protocols

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is suitable for the analysis of volatile terpenes in solid cannabis samples like flowers.

  • Sample Preparation:

    • Weigh approximately 10-30 mg of homogenized cannabis flower into a 20 mL headspace vial.

    • For quantitative analysis, a full evaporation technique (FET) can be used where a small, known amount of sample is fully vaporized.

  • Headspace Parameters:

    • Equilibration Temperature: 150°C

    • Equilibration Time: 30 minutes

    • Vial Pressurization: 1.00 min

    • Loop Fill Time: 1.00 min

    • Injection Time: 1.0 min

  • GC-MS Parameters:

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Inlet Temperature: 250°C

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Parameters: Scan mode from m/z 40-400.

Protocol 2: Liquid Injection Gas Chromatography-Mass Spectrometry (LI-GC-MS)

This protocol is often preferred for extracts and for better recovery of less volatile sesquiterpenes.

  • Sample Preparation:

    • Accurately weigh about 0.1 g of homogenized cannabis material into a centrifuge tube.

    • Add 10 mL of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Vortex for 2 minutes and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

  • GC-MS Parameters:

    • Injection Volume: 1 µL

    • Injection Mode: Splitless or split (e.g., 20:1)

    • Inlet Temperature: 250°C

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm

    • Oven Program: Initial temperature of 50°C, hold for 1 minute, ramp to 250°C at 5°C/min, hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Parameters: Scan mode from m/z 35-500.

Visualizations

Experimental_Workflow_HS_GCMS cluster_prep Sample Preparation cluster_hs Headspace Autosampler cluster_gcms GC-MS Analysis cluster_data Data Analysis Homogenize Homogenize Cannabis Sample Weigh Weigh Sample (10-30mg) Homogenize->Weigh Vial Place in Headspace Vial Weigh->Vial Equilibrate Equilibrate (150°C, 30 min) Vial->Equilibrate Inject Inject Headspace Vapor Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for Headspace GC-MS Analysis of Volatile Terpenes.

Troubleshooting_Logic Start Analytical Issue Encountered LowRecovery Low Terpene Recovery? Start->LowRecovery PoorReproducibility Poor Reproducibility? LowRecovery->PoorReproducibility No VolatileLoss Check Sample Prep & Storage (Cryo-grind, cool storage) LowRecovery->VolatileLoss Yes (Monoterpenes) SesquiLoss Optimize for Sesquiterpenes (Liquid Injection, modify HS params) LowRecovery->SesquiLoss Yes (Sesquiterpenes) Coelution Peak Co-elution? PoorReproducibility->Coelution No Homogenize Improve Sample Homogenization PoorReproducibility->Homogenize Yes OptimizeGC Optimize GC Method (Longer run, change column) Coelution->OptimizeGC Yes End Issue Resolved Coelution->End No VolatileLoss->End SesquiLoss->End Standardize Standardize Prep Protocol Homogenize->Standardize Standardize->End UseMS Use MS Deconvolution or GCxGC OptimizeGC->UseMS UseMS->End

References

Technical Support Center: Optimizing GC-MS for Accurate Terpinolene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the accurate quantification of terpinolene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your GC-MS analysis of this compound.

Q1: Why am I seeing poor peak shape or tailing for this compound?

A1: Poor peak shape for this compound can be caused by several factors related to your GC-MS system and method parameters.

  • Improper Inlet Temperature: The inlet temperature must be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation of this compound or other volatile terpenes. A temperature that is too low can lead to slow vaporization and peak tailing.

  • Column Contamination or Degradation: Active sites in the GC column, often due to contamination or degradation of the stationary phase, can interact with analytes, leading to peak tailing. It is crucial to use a high-quality, well-maintained column.

  • Carrier Gas Flow Rate: The carrier gas flow rate should be optimized for your specific column dimensions to ensure the highest separation efficiency.[1][2] An incorrect flow rate can lead to band broadening and poor peak shape.

Troubleshooting Steps:

  • Optimize Inlet Temperature: Start with a standard inlet temperature (e.g., 250 °C) and adjust in increments of 10-20 °C to find the optimal temperature for your specific setup.

  • Bake Out Your Column: Periodically bake out the column according to the manufacturer's instructions to remove contaminants.

  • Check for Leaks: Ensure there are no leaks in the system, as this can affect carrier gas flow and pressure.

  • Verify Carrier Gas Flow: Check and optimize the carrier gas linear velocity for your column. For many columns used in terpene analysis, the optimal range is 27–32 cm/s.[1][2]

Q2: I'm having trouble separating this compound from other isomeric terpenes (co-elution). What can I do?

A2: Co-elution is a common challenge in terpene analysis due to the structural similarity of many terpene isomers.[3][4]

  • Column Selection: The choice of GC column is critical. While nonpolar columns like those with a 5% phenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5) are commonly used, a mid-polarity column (e.g., Rxi-624Sil MS) can provide different selectivity and may be necessary to resolve specific isomers.[5]

  • Temperature Program: A slow, well-optimized oven temperature ramp is crucial for separating compounds with close boiling points.[5]

  • Two-Dimensional GC (GCxGC): For very complex mixtures where co-elution is persistent, two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation by using two columns with different stationary phases.[3][4][6]

Troubleshooting Steps:

  • Select an Appropriate Column: If you are using a nonpolar column and experiencing co-elution, consider switching to a mid-polarity column.

  • Optimize the Oven Program: Decrease the initial ramp rate of your oven temperature program to improve the separation of early-eluting terpenes like this compound.

  • Consider MS Deconvolution: If chromatographic separation is still challenging, mass spectrometry can help. By using selected ion monitoring (SIM) mode and choosing unique quantifier and qualifier ions, you can often differentiate between co-eluting compounds.[7]

Q3: My recovery for this compound is consistently low. How can I improve it?

A3: Low recovery of this compound can be a significant issue affecting quantification accuracy. One study reported average recoveries for this compound between 67-70%, while other terpenes were in the 95-106% range.[8][9]

  • Sample Preparation and Handling: Terpenes are volatile, and significant loss can occur during sample preparation, especially if heat is generated during grinding.[7]

  • Injection Technique: The choice of injection technique can impact recovery. For less volatile terpenes, liquid injection may offer better recovery than headspace analysis.[7] However, headspace techniques are often preferred for their simplicity and reduced matrix effects.[10][11] Adding salt (NaCl) or a high-boiling point solvent like glycerol (B35011) to the headspace vial can help drive less volatile terpenes into the headspace.[7]

  • Adsorption in the System: Active sites in the injector liner, column, or transfer line can lead to the irreversible adsorption of analytes.

Troubleshooting Steps:

  • Minimize Volatilization During Prep: If grinding solid samples, consider freezing the sample beforehand or grinding under liquid nitrogen to prevent heat-induced volatilization.[7] Keep samples and solvents chilled.[7]

  • Optimize Injection Method: If using headspace, try adding a salting-out agent to the vial. If low recovery persists, consider switching to a liquid injection method.

  • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated injector liner to minimize active sites.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for this compound analysis?

A1: The optimal GC column depends on the complexity of your sample matrix.

  • Nonpolar Columns: A good starting point for general terpene analysis are nonpolar columns, such as those with a 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl/95% dimethylpolysiloxane (e.g., DB-5) stationary phase.[5]

  • Mid-Polarity Columns: For resolving isomeric terpenes that may co-elute on nonpolar columns, an intermediate polarity column, such as one with an arylene-modified cyanopropylphenyl dimethyl polysiloxane stationary phase (e.g., Rxi-624Sil MS), can provide the necessary selectivity.[5]

  • Polar Columns: Polar columns with a polyethylene (B3416737) glycol stationary phase (e.g., DB-HeavyWAX) are effective for separating more polar terpenoids like terpene alcohols.[5]

Q2: What are the recommended GC-MS parameters for a typical this compound analysis?

A2: While the optimal parameters will vary based on the specific instrument and column, the following table provides a good starting point for method development.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% diphenyl/95% dimethylpolysiloxane)[12]
Carrier Gas Helium at a constant flow of 1 mL/min[12]
Injector Temperature 250 - 280 °C[12]
Injection Mode Split (e.g., 50:1 or 100:1) to handle potentially high concentrations[13][14]
Oven Program Initial: 60 °C, Ramp to 280 °C (rate will need optimization)[12]
MS Transfer Line Temp 280 - 300 °C
Ion Source Temperature 230 - 250 °C
MS Mode Scan for initial identification, then SIM for quantification

Q3: Should I use Scan or Selected Ion Monitoring (SIM) mode for this compound quantification?

A3: Both modes have their advantages.

  • Scan Mode: Acquires a full mass spectrum, which is excellent for identifying unknown compounds and confirming the identity of this compound.[13]

  • Selected Ion Monitoring (SIM) Mode: Only monitors a few specific mass-to-charge ratio (m/z) ions characteristic of this compound. This significantly increases sensitivity and is the preferred mode for accurate quantification, especially at low concentrations.[15][16]

A common workflow is to first run a sample in Scan mode to identify the retention time of this compound and then develop a SIM method for routine quantification.[13]

Q4: What are the key m/z ions to use for this compound in SIM mode?

A4: For this compound (molecular weight 136.23 g/mol ), the most abundant and characteristic ions in its electron ionization (EI) mass spectrum should be chosen. Based on typical fragmentation patterns for terpenes, prominent ions for this compound often include m/z 93, 121, and 136. It is crucial to analyze a pure standard of this compound on your instrument to determine the most abundant and specific ions for your SIM method.

Q5: How do I prepare a calibration curve for this compound quantification?

A5: A multi-point calibration curve is essential for accurate quantification.

  • Prepare a Stock Solution: Create a concentrated stock solution of a certified this compound reference standard in a suitable solvent like ethyl acetate (B1210297) or methanol.[8][17]

  • Create Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range of your samples. A typical range is 1-100 µg/mL.[18]

  • Incorporate an Internal Standard (IS): Add a consistent concentration of an internal standard to all calibration standards and samples. A common IS for terpene analysis is n-tridecane.[8][9]

  • Analyze and Plot: Analyze each calibration standard by GC-MS. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine Linearity: The resulting curve should be linear with a correlation coefficient (r²) greater than 0.99.[8][9][18]

Quantitative Data Summary

The following tables summarize typical quantitative performance data from validated GC-MS methods for terpene analysis.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Terpenes (general)0.25[8][9]0.75[8][9]
Terpenes (general)0.3[18]1.0[18]

Table 2: Recovery and Precision Data for Terpenes

AnalyteAverage Recovery (%)Repeatability (%RSD)
α-Pinene95.0 - 105.7[8][9]0.32 - 8.47[8][9]
β-Pinene95.0 - 105.7[8][9]0.32 - 8.47[8][9]
β-Myrcene95.0 - 105.7[8][9]0.32 - 8.47[8][9]
Limonene95.0 - 105.7[8][9]0.32 - 8.47[8][9]
This compound 67 - 70 [8][9]0.32 - 8.47 [8][9]
Linalool95.0 - 105.7[8][9]0.32 - 8.47[8][9]

Experimental Protocols

Protocol 1: Sample Preparation by Liquid Extraction

This protocol is adapted from validated methods for terpene analysis in plant material.[8][9]

  • Homogenization: Weigh approximately 0.1 g of the homogenized sample into a centrifuge tube.

  • Solvent Addition: Add a known volume (e.g., 10 mL) of ethyl acetate containing an internal standard (e.g., 100 µg/mL n-tridecane).[8][9]

  • Extraction: Vortex or sonicate the mixture for at least 30 seconds to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample to pellet any solid material.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

  • Analysis: The sample is now ready for injection into the GC-MS.

Visualizations

GCMS_Workflow GC-MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Liquid Extraction with Solvent + IS Sample->Extraction Add Solvent Filter Centrifuge & Filter Extraction->Filter Isolate Supernatant Injection GC Injection Filter->Injection Inject into GC Separation Chromatographic Separation Injection->Separation Vaporization Detection MS Detection (Scan/SIM) Separation->Detection Ionization & Detection Integration Peak Integration Detection->Integration Acquire Data Calibration Calibration Curve Integration->Calibration Calculate Area Ratios Quantification Quantification Calibration->Quantification Determine Concentration

Caption: A typical workflow for this compound quantification by GC-MS.

Troubleshooting_Logic Troubleshooting Common GC-MS Issues for this compound cluster_peak Poor Peak Shape cluster_coelution Co-elution cluster_recovery Low Recovery Start Problem Encountered P1 Check Inlet Temperature Start->P1 C1 Optimize Oven Program Start->C1 R1 Chill Sample During Prep Start->R1 P2 Bake Out Column P1->P2 P3 Optimize Carrier Gas Flow P2->P3 C2 Try a Mid-Polarity Column C1->C2 C3 Use MS Deconvolution (SIM) C2->C3 R2 Optimize Injection Technique R1->R2 R3 Use Deactivated Liner R2->R3

Caption: A logical guide for troubleshooting common this compound analysis issues.

References

overcoming terpinolene degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to terpinolene degradation during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a monoterpene known for its fresh, piney, and floral aroma. It is a common component of essential oils from various plants. Degradation of this compound is a significant concern as it leads to the loss of its characteristic aroma, potential alteration of its therapeutic properties, and the formation of undesirable byproducts.[1][2]

Q2: What are the primary factors that cause this compound degradation?

The primary factors contributing to this compound degradation are:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. Terpenes, being unsaturated hydrocarbons, are susceptible to oxidation, which can form various oxides, alcohols, ketones, and aldehydes.[2]

  • Light: Exposure to light, particularly UV radiation, can induce photo-oxidation and degradation of this compound. This process can lead to the formation of free radicals and initiate chain reactions that alter the chemical structure of the terpene.[2]

  • Heat: Elevated temperatures accelerate the rate of degradation reactions and increase the volatility of this compound, leading to its loss through evaporation.[3][4] Many terpenes begin to degrade at temperatures as low as 21°C (70°F).[3]

  • pH: While specific data on this compound is limited, the pH of the medium can influence the stability of organic compounds, potentially catalyzing degradation reactions such as hydrolysis and oxidation under acidic or alkaline conditions.[5][6]

Q3: What are the general signs of this compound degradation?

Signs of this compound degradation include:

  • A noticeable change or loss of the characteristic fresh, piney, and floral aroma.

  • Changes in the color of the extract or essential oil.

  • An increase in the viscosity of the sample.

  • The appearance of new peaks and a decrease in the this compound peak in chromatographic analysis (e.g., GC-MS).

Troubleshooting Guides

Issue 1: Loss of this compound Content During Extraction

Problem: Significant loss of this compound is observed in the final extract compared to the initial plant material.

Possible Causes & Solutions:

Cause Solution
High Extraction Temperature Optimize the extraction method to use lower temperatures. For solvent extraction, consider using a solvent with a lower boiling point and performing the extraction at or below room temperature. For steam distillation, use a vacuum to lower the boiling point of water and terpenes.[7] For supercritical CO2 extraction, utilize lower temperatures (e.g., 35-45°C) and pressures (e.g., 8-12 MPa for volatile terpenes).[8]
Prolonged Extraction Time Minimize the extraction time to reduce the exposure of this compound to potentially degrading conditions. Optimize the extraction parameters to achieve efficient extraction in a shorter duration.
Oxidation During Extraction Purge the extraction system with an inert gas (e.g., nitrogen or argon) before and during the extraction process to minimize contact with oxygen.
Inappropriate Solvent Choice Select a solvent that has a high affinity for this compound but a low boiling point to facilitate its removal at lower temperatures. For cannabis extractions, a mixture of polar and nonpolar solvents like hexane (B92381) and ethanol (B145695) has been shown to be efficient.[9]
Issue 2: Degradation of this compound During Storage

Problem: The concentration of this compound in the stored extract or essential oil decreases over time.

Possible Causes & Solutions:

Cause Solution
Exposure to Air (Oxygen) Store extracts in airtight containers with minimal headspace. Flush the headspace with an inert gas like nitrogen or argon before sealing. Vacuum sealing is also an effective method.[10]
Exposure to Light Store samples in amber-colored glass vials or containers that block UV light. Alternatively, store them in a dark place.[2]
High Storage Temperature Store extracts and essential oils at low temperatures. Refrigeration (around 4°C) is generally recommended. For long-term storage, freezing (-20°C) can be considered, but repeated freeze-thaw cycles should be avoided.[11]
Presence of Pro-oxidants Ensure that the extract is free from contaminants that can act as pro-oxidants, such as metal ions.
Inadequate Antioxidant Protection Consider adding a suitable antioxidant to the extract. Natural antioxidants like α-tocopherol (Vitamin E) or synthetic antioxidants like BHT (Butylated hydroxytoluene) and BHA (Butylated hydroxyanisole) can be effective. The efficacy of mixed tocopherols (B72186) may be less than synthetic options in some applications.[12]

Quantitative Data on Terpene Degradation

While specific quantitative data for this compound degradation is sparse in publicly available literature, the following table provides an overview of terpene degradation under various conditions, which can be used as a general guideline.

ParameterConditionObservationReference
Temperature Storage at 38°C under daylightα-terpinene in rosemary oil reduced to less than 10% within 3 weeks.[13]
Temperature Storage at 25°C vs 4°CRapid increase of 4-anisaldehyde in fennel oil at 25°C compared to 4°C.[14]
Temperature Heating at 120°C in airα-terpinene completely degraded in 4 hours; limonene (B3431351) showed 50% degradation in 24 hours.[15]
Light UV and visible lightSpeeds up the auto-oxidation process by stimulating hydrogen abstraction and producing alkyl radicals.[4]
Storage Time 8 months of storageEssential oil content in lemon verbena decreased by 36.4% in air-packaged samples and 27.3% in vacuum-packaged samples.[10]
Storage Time 6 months of storageCannabis flower can lose up to 30-50% of its original terpene content depending on conditions.[2]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction for this compound Preservation

Objective: To extract this compound from plant material while minimizing degradation.

Materials:

  • Dried and ground plant material

  • Solvent (e.g., ethanol, hexane, or a mixture)

  • Round-bottom flask

  • Rotary evaporator with a vacuum pump and cold trap

  • Inert gas (nitrogen or argon)

  • Amber glass storage vials

Procedure:

  • Preparation: Weigh the ground plant material and place it in the round-bottom flask.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 2-3 minutes to displace oxygen.

  • Solvent Addition: Add the chilled solvent to the flask. A common ratio is 10:1 solvent to plant material (v/w).

  • Extraction: Agitate the mixture at a controlled low temperature (e.g., 4°C) for a specified period (e.g., 1 hour). The optimal time should be determined experimentally.

  • Filtration: Quickly filter the mixture to separate the solid plant material from the solvent extract.

  • Solvent Removal: Concentrate the extract using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., <40°C) and apply a vacuum to lower the solvent's boiling point.

  • Final Product: Once the solvent is removed, purge the collection flask with inert gas.

  • Storage: Transfer the final extract to amber glass vials, flush the headspace with inert gas, and store at ≤ 4°C.

Protocol 2: GC-MS Analysis for this compound and its Degradation Products

Objective: To quantify this compound and identify potential degradation products in an extract.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

GC-MS Parameters (Example):

ParameterSetting
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Injector Temperature 250°C
Oven Program Initial temp 50°C (hold 1 min), ramp at 8°C/min to 160°C (hold 1 min), then ramp at 5°C/min to 300°C (hold 30 min)
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Temp 230°C
MS Transfer Line Temp 280°C
Mass Range 45-450 m/z
Ionization Energy 70 eV

Note: This is an example protocol. The parameters should be optimized for the specific instrument and analytes of interest.[16]

Visualizations

This compound Degradation Pathways

Terpinolene_Degradation This compound This compound oxidation_products Oxidation Products (e.g., 4-methylcyclohex-3-en-1-one, glyoxal, methyl glyoxal) This compound->oxidation_products Ozonolysis / Reaction with NO₃• photooxidation_products Photo-oxidation Products (e.g., hydroperoxides) This compound->photooxidation_products Photo-oxidation oxidants Oxidants (O₂, O₃, NO₃•, UV light) oxidants->this compound Attack on double bonds rearrangement_products Rearrangement & Other Products (e.g., p-cymene) oxidation_products->rearrangement_products Secondary reactions photooxidation_products->rearrangement_products Decomposition Terpinolene_Preservation_Workflow start Start: Plant Material extraction Extraction (Low Temp, Inert Atmosphere) start->extraction solvent_removal Solvent Removal (Low Temp, Vacuum) extraction->solvent_removal storage Storage (Cool, Dark, Airtight, Inert Gas) solvent_removal->storage analysis QC Analysis (GC-MS) storage->analysis Periodic Testing end Stable this compound Extract storage->end

References

addressing matrix effects in the analysis of terpinolene in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Addressing Matrix Effects in the Analysis of Terpinolene in Complex Samples

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects encountered during the quantitative analysis of this compound in complex samples such as cannabis products, essential oils, and biological fluids.

Troubleshooting Guide

This section addresses common issues observed during this compound analysis, their potential causes, and actionable solutions.

Issue Observed Potential Cause(s) Recommended Solution(s)
Signal Suppression or Enhancement Matrix Effects: Co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2]1. Calibration Strategy: Implement matrix-matched calibration, the standard addition method, or use a stable isotope-labeled internal standard to compensate for these effects.[1][3][4]2. Sample Cleanup: Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components before analysis.[1][5]3. Dilution: Dilute the sample extract to reduce the concentration of matrix components. This can sometimes improve signal even if it seems counterintuitive.[4][6]
Poor Reproducibility (High %RSD) Matrix Heterogeneity: The sample is not homogenous, causing variations in this compound concentration between subsamples.[1]Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes introduce variability.[1]1. Homogenization: Ensure the sample is thoroughly homogenized before subsampling. For solid samples like plant material, cryogenic grinding can prevent the loss of volatile this compound while ensuring uniformity.[1][7]2. Standardized Protocols: Adhere strictly to a validated sample preparation protocol. Consider using automated sample preparation systems to enhance precision.[1]
Low Recovery of this compound Analyte Loss during Preparation: this compound is a volatile compound and can be lost during sample handling and preparation, especially if heat is generated during grinding.[7]Inefficient Extraction: The chosen solvent or extraction technique may not be optimal for this compound in the specific matrix.1. Sample Handling: Keep samples and solvents chilled and minimize exposure to light and air. Use cryogenic grinding for solid samples to prevent volatilization.[1][7]2. Extraction Optimization: For volatile compounds like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective, solvent-free technique that minimizes matrix interference.[7][8]
Co-elution with Other Compounds Similar Chemical Properties: Other terpenes or matrix components may have retention times similar to this compound under the current chromatographic conditions.[1][8]1. Chromatographic Optimization: Adjust the GC oven temperature program (e.g., use a slower ramp rate) or select a different GC column (e.g., DB-5MS) to improve separation.[1][7]2. Selective Detection: Use mass spectrometry (MS) in Selected Ion Monitoring (SIM) mode to selectively detect and quantify this compound based on its specific mass fragments, which provides specificity even with chromatographic co-elution.[1][9]
Poor Peak Shape (e.g., Tailing) Active Sites in the GC System: Active sites in the GC inlet or column can interact with the analyte, causing peak tailing.[7]Column Degradation: The stationary phase of the GC column degrades over time, exposing active sites.[7]1. System Maintenance: Perform regular maintenance on the GC system, including cleaning the inlet and replacing the liner. Using a deactivated liner can minimize unwanted interactions.[7]2. Column Conditioning/Replacement: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of an analyte's signal (in this case, this compound) caused by the presence of other components co-extracted from the sample matrix.[1] These co-eluting compounds can interfere with the ionization process in the mass spectrometer, leading to either a suppressed or enhanced signal.[3][10] This interference results in inaccurate quantification of this compound.[1] In GC-MS, matrix components can also coat active sites in the inlet, sometimes leading to a matrix-induced enhancement of the chromatographic response.[10][11]

Q2: How can I quantitatively measure the matrix effect for my this compound analysis?

A2: You can quantify the matrix effect by comparing the response of this compound in a pure solvent standard to its response in a blank matrix extract spiked at the same concentration.[4][12] The Matrix Effect (ME) can be calculated using the following formula:

  • ME (%) = [(Response in Matrix / Response in Solvent) - 1] x 100

A value of 0% indicates no matrix effect. A positive value signifies signal enhancement, while a negative value indicates signal suppression.[7]

Q3: When should I use matrix-matched calibration versus the standard addition method?

A3: Matrix-matched calibration is ideal when you have access to a representative blank matrix (a sample free of the analyte of interest).[1][4] It is an effective way to compensate for matrix effects across a batch of similar samples. However, it requires a significant amount of this blank matrix. The standard addition method is the preferred choice when a blank matrix is unavailable or when the matrix composition varies significantly between individual samples.[3][13] This method involves creating a calibration curve within each sample, but it is more time-consuming as each sample requires multiple analyses.[4][14]

Q4: What is the best internal standard (IS) to use for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d10). SIL internal standards are considered the "gold standard" because they have nearly identical chemical and physical properties to the analyte and co-elute perfectly, allowing them to effectively compensate for matrix effects and variations during sample preparation.[3][15][16] If a SIL-IS is not available, a structurally similar compound that is not present in the sample can be used, but it may not compensate for matrix effects as effectively.[1]

Q5: Can simply diluting my sample solve my matrix effect problems?

A5: Yes, in many cases, simple dilution can significantly reduce or even eliminate matrix effects.[4] By diluting the sample extract, you lower the concentration of interfering matrix components relative to the analyte.[6] This approach is only feasible if the resulting concentration of this compound remains well above the method's limit of quantitation (LOQ).[4] Surprisingly, for samples with severe signal suppression, dilution can sometimes lead to a stronger analyte signal and a lower limit of detection (LOD).[6]

Data Presentation: Comparison of Calibration Strategies

Strategy Principle When to Use Advantages Disadvantages
External Calibration A calibration curve is prepared using standards in a neat solvent.Samples with minimal or no matrix effects.Simple and fast to prepare.Does not compensate for matrix effects; can lead to inaccurate results in complex samples.[4]
Matrix-Matched Calibration Standards are prepared in a blank matrix extract that is free of the analyte.[1]When a representative blank matrix is available and samples have a consistent matrix composition.Effectively compensates for proportional (rotational) matrix effects.[1][4]Requires a large amount of analyte-free blank matrix, which may be difficult to obtain.[4]
Standard Addition Known amounts of standard are added directly to aliquots of the unknown sample. A calibration curve is generated for each sample.[13][17]When a blank matrix is unavailable or when matrix composition varies between samples.[3][4]Highly effective at correcting for matrix effects specific to each sample.[4][14]Time-consuming and labor-intensive as it requires multiple analyses for a single sample.[4][13]
Stable Isotope Dilution (SID) A known quantity of a stable isotope-labeled (SIL) version of the analyte is added to each sample before preparation.[15][16]Considered the "gold standard" for correcting matrix effects, especially in complex and variable matrices.Most accurate method; corrects for both matrix effects and analyte loss during sample work-up.[3][16]Requires the availability of an appropriate SIL standard, which can be expensive.[3][4]

Experimental Protocols

Protocol 1: Matrix-Matched Calibration for this compound in Cannabis Flower
  • Prepare Blank Matrix Extract: Obtain a cannabis flower sample that has been tested and confirmed to be free of this compound (or has negligible amounts). If unavailable, a surrogate matrix like hops can be used.[1][18] Extract this blank matrix using the exact same procedure as your unknown samples (e.g., solvent extraction with ethyl acetate (B1210297) followed by filtration).

  • Prepare Stock Solution: Prepare a certified stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a high concentration (e.g., 1000 µg/mL).

  • Create Calibration Standards: Create a series of calibration standards by spiking the blank matrix extract with known volumes of the this compound stock solution to achieve a desired concentration range (e.g., 5, 10, 50, 100, 250 µg/mL).

  • Add Internal Standard (Recommended): Add a consistent amount of an internal standard (e.g., this compound-d10 or another suitable compound like n-tridecane) to each calibration standard and to all unknown samples.[1]

  • Analysis: Analyze the matrix-matched calibration standards using the same GC-MS method as the unknown samples.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration for the standards. Use the resulting regression equation to calculate the this compound concentration in the unknown samples.

Protocol 2: Standard Addition Method for a Single Sample
  • Sample Aliquoting: Divide the final sample extract into at least four equal aliquots (e.g., 4 x 1.0 mL).

  • Spiking:

    • Aliquot 1: Leave this aliquot unspiked. This will provide the response for the native this compound in the sample.

    • Aliquot 2, 3, 4: Spike these aliquots with increasing, known concentrations of a this compound standard solution. The spike levels should be chosen to bracket the expected native concentration (e.g., add amounts equivalent to 50%, 100%, and 150% of the estimated concentration).[13]

  • Analysis: Analyze all four aliquots using the same GC-MS method.

  • Data Plotting: Plot the instrument response (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis.

  • Extrapolation: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the original concentration of this compound in the unspiked sample.[13][17]

Visualizations

Troubleshooting_Workflow start Start: Inaccurate this compound Results (e.g., Poor Recovery, High %RSD) check_prep Step 1: Review Sample Preparation start->check_prep is_volatile_loss Is analyte loss due to volatility a concern? check_prep->is_volatile_loss cryo_grind Solution: Use Cryogenic Grinding & Keep Samples Cold is_volatile_loss->cryo_grind Yes check_extraction Is extraction method optimal? is_volatile_loss->check_extraction No cryo_grind->check_extraction hs_spme Solution: Consider HS-SPME for clean, efficient extraction of volatiles check_extraction->hs_spme No check_chroma Step 2: Evaluate Chromatography check_extraction->check_chroma Yes hs_spme->check_chroma is_coelution Is there peak co-elution or poor peak shape? check_chroma->is_coelution optimize_gc Solution: Optimize GC Method (Temp Program, Column) or Use SIM mode for selectivity is_coelution->optimize_gc Yes check_cal Step 3: Address Matrix Effects via Calibration Strategy is_coelution->check_cal No optimize_gc->check_cal end End: Accurate & Reproducible Results check_cal->end

Caption: Troubleshooting workflow for this compound analysis.

Calibration_Decision_Tree q1 Is a representative 'blank' matrix available? q2 Is the matrix consistent across all samples? q1->q2 Yes q3 Is a Stable Isotope Labeled (SIL) standard available? q1->q3 No sol1 Use Matrix-Matched Calibration q2->sol1 Yes sol2 Use Standard Addition Method q2->sol2 No sol3 Use Stable Isotope Dilution (Gold Standard) q3->sol3 Yes sol4 Use Standard Addition or Matrix-Matched with caution q3->sol4 No

Caption: Decision tree for selecting a calibration strategy.

Standard_Addition_Workflow start Start: Single Sample Extract aliquot Divide into >=4 identical aliquots start->aliquot spike Spike aliquots with increasing known amounts of this compound standard (0x, 1x, 2x, 3x...) aliquot->spike analyze Analyze all aliquots by GC-MS spike->analyze plot Plot Response (Y-axis) vs. Added Conc. (X-axis) analyze->plot regress Perform Linear Regression & Extrapolate to Y=0 plot->regress result Result: |X-intercept| = Original Concentration regress->result

Caption: Workflow for the method of standard addition.

References

improving the yield of terpinolene from natural plant sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of terpinolene from natural plant sources. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for optimizing experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which plant sources are rich in it?

A1: this compound (δ-terpinene) is a monoterpene known for its complex aroma profile, which includes citrus, floral, herbal, and woody notes.[1] It is a key component of the essential oils of various plants, acting as a natural defense mechanism against insects and pests.[1] Notable plant sources rich in this compound include Cannabis sativa L. (especially Haze genetics), tea tree (Melaleuca alternifolia), rosemary, marjoram, and apples.[1][2]

Q2: What are the primary factors that influence the this compound content in plants?

A2: The biosynthesis and accumulation of this compound are influenced by a combination of genetic and environmental factors. Key factors include:

  • Genetics: Different plant species and even cultivars within a species have unique terpene profiles.[3][4][5]

  • Environmental Conditions: Factors like temperature, humidity, light intensity and spectrum, and soil composition significantly impact terpene production.[4][6][7][8]

  • Harvest Time: Terpene concentrations fluctuate throughout the plant's life cycle, making the timing of harvest critical for maximizing yield.[3][4][9][10] Peak terpene levels are often found just before sunrise.[11]

  • Post-Harvest Handling: Proper drying, curing, and storage conditions are crucial to prevent the degradation and volatilization of terpenes.[12][13][14]

Q3: Which extraction methods are most effective for isolating this compound?

A3: Several methods can be used to extract this compound, each with its own advantages and disadvantages.

  • Steam Distillation: A traditional, solvent-free method that is widely used and cost-effective. It preserves the purity of the terpenes but can be time-consuming and the heat can degrade some delicate compounds.[15][16][17][18]

  • Solvent Extraction: This method uses solvents like ethanol (B145695) or hexane (B92381) to dissolve the terpenes. It can be efficient but risks leaving residual solvents in the final product.[19] Cold ethanol extraction at -40°C has shown good preservation of terpenes.[20]

  • Supercritical Fluid Extraction (SFE): This technique, often using CO2, is highly efficient and selective, yielding a pure, solvent-free extract.[2][21][22][23] However, the equipment can be expensive.[15]

  • Microwave-Assisted Hydrodistillation (MAHD): An emerging technology that is more efficient than traditional hydrodistillation in terms of time and energy consumption.[24][25][26][27]

Troubleshooting Guide

Issue 1: Low this compound Yield
Potential Cause Troubleshooting Steps & Optimization
Suboptimal Harvest Time Harvest plants at their peak for terpene production. For many species, this is during the flowering stage when trichomes are fully developed but not yet degraded.[10][28] Harvesting in the early morning before sunrise can capture peak terpene levels.[11][28]
Improper Plant Material Preparation The drying method significantly impacts oil yield. Hot air drying around 50°C can be more effective than microwave drying or higher temperatures which may cause terpene loss.[29] For distillation, coarsely grinding the material increases surface area without breaking trichomes excessively.[18][29]
Inefficient Extraction Method The chosen extraction method may not be optimal for the plant material. Compare the efficacy of different methods. For instance, MAHD can be more efficient than classic hydrodistillation.[24] SFE with CO2 allows for selective extraction by modifying pressure and temperature.[2]
Incorrect Extraction Parameters For steam distillation, ensure steam penetrates the entire plant material and that the distillation time is sufficient (e.g., 2-3 hours).[29] For SFE, optimum conditions for Melaleuca alternifolia were found to be 0.25 g/mL scCO₂ density at 110°C.[2]
Poor Post-Harvest Handling Improper drying and curing can lead to significant loss of volatile terpenes.[12][13] Drying in a controlled environment with stable vapor pressure has been shown to result in higher terpene retention.[13]
Issue 2: Poor Purity of this compound Extract
Potential Cause Troubleshooting Steps & Optimization
Co-extraction of Other Compounds Solvent-based methods may co-extract undesirable compounds like chlorophyll (B73375) and waxes. A winterization step (chilling the extract in ethanol) may be necessary.[20]
Thermal Degradation High temperatures during extraction can alter or degrade this compound.[2] Use the lowest effective temperature for your chosen method. Steam distillation offers good control, while SFE can operate at relatively low temperatures.[17][30]
Contamination Ensure all equipment is thoroughly cleaned to avoid cross-contamination. If using solvents, use high-purity grades to prevent introducing impurities.

Data Presentation

Table 1: Comparison of this compound Yield from Different Extraction Methods

Extraction MethodPlant SourceKey ParametersThis compound Yield/ContentReference
Steam DistillationCannabis sativa L.N/AHigh in monoterpenes[26]
Supercritical CO2 (SFE)Melaleuca alternifolia0.25 g/mL density, 110°C~4.80% of oil[2]
Microwave-Assisted Hydrodistillation (MAHD)Humulus lupulus L.Optimized lab-scale protocol20.5 mL VF/kg dry matrix (Volatile Fraction)[24]
Cold Ethanol ExtractionCannabis sativa L.1:15 ratio, 10 min, -40°CBetter terpene preservation vs. -20°C and RT[20]

Note: Direct comparison is challenging due to variations in plant material, specific protocols, and reporting metrics. This table provides illustrative examples.

Experimental Protocols & Workflows

Protocol 1: Steam Distillation for this compound Extraction

This protocol is a generalized procedure based on common laboratory practices.[18][29]

  • Preparation of Plant Material:

    • Harvest fresh plant material at its peak terpene concentration, typically in the early morning.[11][28]

    • Coarsely grind or break apart the biomass to increase surface area. Avoid fine grinding to prevent premature rupture of trichomes.[18][29]

  • Apparatus Setup:

    • Assemble a steam distillation apparatus, including a steam generator, a biomass flask, a condenser, and a collection vessel (e.g., separatory funnel).[18][29]

  • Distillation:

    • Place the prepared plant material into the biomass flask.

    • Pass steam from the generator through the plant material. The steam will vaporize the volatile oils. Maintain the steam temperature around 100°C.[29]

    • Continue the distillation for 2-3 hours, or until no more oil is observed in the condensate.[29]

  • Collection and Separation:

    • Collect the distillate (a mixture of water and essential oil) in the separatory funnel.

    • Allow the mixture to stand until two distinct layers form. The essential oil layer, containing this compound, is typically less dense and will be on top.

    • Carefully separate the essential oil from the hydrosol (aqueous layer).

  • Drying and Storage:

    • Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove residual water.

    • Store the purified oil in a sealed, dark glass vial at a low temperature to prevent degradation.[3][29]

Visualizations

This compound Biosynthesis Pathway

This compound is synthesized in plants via the plastidial methylerythritol phosphate (B84403) (MEP) pathway.[31][32][33] This pathway produces the precursor Geranyl Pyrophosphate (GPP), which is then converted into various monoterpenes, including this compound, by the action of terpene synthase enzymes.[1][34]

Terpinolene_Biosynthesis Pyruvate Pyruvate + Glyceraldehyde-3-Phosphate MEP_Pathway MEP Pathway (in Plastids) Pyruvate->MEP_Pathway GPP Geranyl Pyrophosphate (GPP) MEP_Pathway->GPP Produces Precursors TPS Terpene Synthase (TPS) GPP->TPS This compound This compound TPS->this compound Other_Monoterpenes Other Monoterpenes (Limonene, Pinene, etc.) TPS->Other_Monoterpenes

Caption: Simplified MEP pathway for this compound biosynthesis.

General Experimental Workflow

The process of isolating and analyzing this compound involves several key stages, from selecting the right plant material to the final characterization of the extract.

Experimental_Workflow A Plant Material Selection (High-yield cultivar) B Optimal Harvesting (Peak terpene content) A->B C Post-Harvest Handling (Drying & Curing) B->C D Extraction (e.g., Steam Distillation, SFE) C->D E Separation & Purification D->E F Analysis (GC-MS) E->F G High-Yield this compound Isolate F->G

Caption: General workflow for this compound extraction and analysis.

Troubleshooting Low Yield

This decision tree helps diagnose potential reasons for low this compound yield during extraction experiments.

Troubleshooting_Yield Start Low this compound Yield CheckHarvest Was Harvest Timing Optimized? Start->CheckHarvest CheckPrep Was Plant Material Properly Prepared? CheckHarvest->CheckPrep Yes Sol_Harvest Solution: Adjust harvest to plant's peak terpene stage. CheckHarvest->Sol_Harvest No CheckParams Were Extraction Parameters Correct? CheckPrep->CheckParams Yes Sol_Prep Solution: Optimize drying and grinding methods. CheckPrep->Sol_Prep No CheckPostHarvest Was Post-Harvest Handling Controlled? CheckParams->CheckPostHarvest Yes Sol_Params Solution: Adjust temp, time, or pressure for the method. CheckParams->Sol_Params No Sol_PostHarvest Solution: Improve drying/ curing environment control. CheckPostHarvest->Sol_PostHarvest No

Caption: Decision tree for troubleshooting low this compound yield.

References

stability testing of terpinolene under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting tips, and frequently asked questions regarding the stability testing of terpinolene under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a monoterpene commonly found in the essential oils of various plants. Due to its unsaturated structure, it is susceptible to degradation through oxidation, isomerization, and polymerization when exposed to environmental factors like heat, light, and oxygen.[1] This degradation can lead to a loss of potency, altered aroma, and the formation of potentially irritating or allergenic byproducts, making stability testing crucial for quality control in pharmaceutical and cosmetic applications.

Q2: What are the primary factors that affect this compound stability?

A2: The main factors influencing this compound's stability are:

  • Oxygen: As a highly unsaturated compound, this compound readily undergoes autoxidation.[2]

  • Temperature: Elevated temperatures accelerate the rate of degradation reactions, including oxidation and polymerization.[3]

  • Light: UV radiation can initiate and catalyze oxidative degradation pathways.[4]

  • pH: While less critical than for compounds with hydrolyzable groups, extreme pH conditions can potentially catalyze isomerization or other reactions.

Q3: What are the typical degradation products of this compound?

A3: The degradation of this compound primarily occurs through oxidation. This process can yield a variety of products, including hydroperoxides, alcohols, ketones, and epoxides.[1] Under forced degradation conditions, such as ozonolysis, identified products include methylglyoxal (B44143) and 4-methylcyclohex-3-en-1-one. The primary oxidation product is often an unstable this compound hydroperoxide.[2]

Q4: What is the general shelf life I can expect for this compound?

A4: The shelf life of pure this compound, like other monoterpenes, is relatively short, typically estimated at 1 to 2 years when stored under ideal conditions (i.e., in a tightly sealed, amber-colored container, refrigerated, and with minimal headspace).[4][5] However, the actual shelf life is highly dependent on storage conditions and the presence of antioxidants.

Troubleshooting Guide for this compound Stability Experiments

Issue 1: I am observing rapid degradation of my this compound standard even under refrigerated conditions.

  • Possible Cause: The container may not be airtight, allowing for continuous oxygen exposure. The headspace (volume of air) in the container might be too large.

  • Solution: Ensure your this compound standard is stored in a tightly sealed, amber glass vial with minimal headspace. Consider flushing the container with an inert gas like nitrogen or argon before sealing to displace oxygen.

Issue 2: My analytical results show poor recovery of this compound from my sample matrix.

  • Possible Cause: this compound is highly volatile, and losses can occur during sample preparation steps, especially if heat is applied. Some studies have noted lower recovery rates for this compound compared to other terpenes.[6]

  • Solution: Minimize sample heating during extraction and preparation. Use a validated extraction method, such as liquid extraction with a suitable solvent like ethyl acetate (B1210297) or hexane, at room temperature.[6][7] Ensure the internal standard is added early in the process to account for any losses.

Issue 3: I am seeing unexpected peaks in the chromatogram of my stability samples.

  • Possible Cause: These are likely degradation products. The complexity of the degradation pathway can result in numerous byproducts.

  • Solution: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) for peak identification. The mass spectra of the unknown peaks can be compared against spectral libraries (like NIST) to tentatively identify the degradation products.[8] This is a key part of a forced degradation study.

Issue 4: My results for this compound concentration are inconsistent between replicates.

  • Possible Cause: In addition to volatility, inconsistent sample handling, extraction inefficiencies, or issues with the analytical instrument can cause variability.

  • Solution: Standardize your entire workflow from sample weighing to injection. Ensure thorough mixing and complete extraction. Run a system suitability test before each analytical sequence to confirm the performance of your GC or HPLC system.

Data Presentation: Stability of this compound

The following tables represent illustrative data from a hypothetical long-term and accelerated stability study of pure this compound. These are intended as examples for how to structure and present stability data.

Table 1: Illustrative Long-Term Stability Data for this compound Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

Time Point (Months)Assay (% of Initial)AppearanceTotal Degradation Products (%)
0100.0Clear, colorless liquid0.0
398.2Clear, colorless liquid1.8
696.5Clear, colorless liquid3.5
994.1Clear, pale yellow liquid5.9
1291.8Clear, pale yellow liquid8.2

Table 2: Illustrative Accelerated Stability Data for this compound Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

Time Point (Months)Assay (% of Initial)AppearanceTotal Degradation Products (%)
0100.0Clear, colorless liquid0.0
195.3Clear, pale yellow liquid4.7
291.0Clear, pale yellow liquid9.0
386.8Clear, yellow liquid13.2
678.5Clear, yellow liquid21.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound, in line with ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 48 hours. Neutralize a sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for 48 hours. Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 48 hours.

  • Thermal Degradation: Place the stock solution in a calibrated oven at 70°C for 7 days.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method (see Protocol 2). Aim for 5-20% degradation of the active substance.

Protocol 2: Stability-Indicating GC-MS Method for this compound

This method is designed to quantify the remaining this compound and separate it from its potential degradation products.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[6][7]

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Perform a liquid extraction using ethyl acetate containing an internal standard (e.g., n-tridecane at 100 µg/mL).[6]

    • Vortex and sonicate for 15 minutes.

    • Centrifuge to separate the phases.

    • Inject the supernatant into the GC-MS.

  • GC-MS Conditions:

    • Column: Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 190°C at 3°C/min.

      • Ramp to 280°C at 20°C/min, hold for 2 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Method Validation: Validate the method according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the this compound peak is resolved from all degradation product peaks generated during the forced degradation study.

Visualizations

G start Start Stability Study prep Prepare this compound Samples (Pure substance or in formulation) start->prep stress Forced Degradation (ICH Q1A) prep->stress longterm Long-Term & Accelerated Studies (ICH Q1A) prep->longterm analysis Analyze Samples with Stability-Indicating Method (e.g., GC-MS) stress->analysis Identify potential degradants longterm->analysis Pull samples at time points data Collect & Analyze Data (Assay, Degradants, Appearance) analysis->data report Generate Stability Report (Shelf-life determination) data->report end_study End of Study report->end_study

Caption: Workflow for a typical stability study of this compound.

G This compound This compound hydroperoxide This compound Hydroperoxide (Unstable Intermediate) This compound->hydroperoxide Oxidation polymers Polymers This compound->polymers Polymerization (Heat) stressors Stress Factors (O₂, Light, Heat) stressors->this compound secondary Secondary Degradation Products hydroperoxide->secondary alcohols Alcohols secondary->alcohols ketones Ketones secondary->ketones epoxides Epoxides secondary->epoxides

Caption: Simplified degradation pathways for this compound.

References

troubleshooting poor resolution of terpinolene isomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatographic Analysis of Terpenes

Welcome to the technical support center for terpene analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the chromatographic separation of terpinolene and its isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I seeing poor resolution or co-elution of this compound with other terpenes?

A: Poor resolution of this compound is a common issue in one-dimensional gas chromatography (GC) because terpenes are often volatile, structurally similar isomers with very close physicochemical properties.[1][2] This similarity can cause them to interact with the stationary and mobile phases in an almost identical manner, leading to peak overlap.[2] For instance, α-terpinolene often co-elutes with p-cymenene in standard GC methods.[3] Achieving baseline separation requires a highly optimized method that can exploit the subtle differences in their structures.[2]

Q2: My this compound peak is co-eluting with another compound. Where should I start troubleshooting?

A: A systematic approach is crucial when troubleshooting poor resolution.[2] Instead of changing multiple parameters at once, follow a logical progression from simple adjustments to more significant method modifications. A recommended workflow is:

  • Check System Suitability: Ensure your GC system is performing optimally. Verify that the mobile phase (carrier gas) is fresh, the column is properly conditioned and equilibrated, and there are no leaks or unusually high backpressure.[2]

  • Optimize GC Oven Temperature Program: The temperature ramp rate is a critical parameter.[4] Try making the gradient shallower (i.e., decrease the ramp rate, e.g., from 10°C/min to 5°C/min) to increase the interaction time of the analytes with the stationary phase, which can improve separation for closely eluting compounds.[2][5]

  • Adjust Carrier Gas Flow Rate: Lowering the flow rate can improve resolution by allowing more time for analytes to interact with the stationary phase.[2] However, this will lead to longer run times. It is crucial to optimize the carrier gas linear velocity to ensure the column operates at its highest efficiency.[4]

  • Consider a Different Column: If the steps above do not provide adequate resolution, changing the column is often the most effective solution.[2] Selecting a column with a different stationary phase chemistry can alter selectivity and resolve the co-eluting peaks.

Q3: What type of GC column is best for separating this compound and its isomers?

A: The choice of column is one of the most powerful ways to improve isomer separation.[2]

  • For General Terpene Profiling: Low-polar stationary phases like those with 5% phenyl 95% dimethylpolysiloxane (e.g., DB-5, HP-5ms) are widely used and effective for separating many terpenes based on their boiling points.[6][7]

  • For Chiral Isomers (Enantiomers): If you need to separate chiral isomers of this compound or other terpenes like α-pinene and limonene, a specialized chiral column is necessary.[8][9] Cyclodextrin-based stationary phases, such as those in Rt-βDEXsm columns, are designed for this purpose.[9] Standard achiral columns cannot separate enantiomers.[8]

Q4: Can my sample preparation or injection technique affect the resolution of terpenes?

A: Yes, absolutely. Terpenes are volatile, and some are thermally labile, meaning they can degrade or be lost during sample preparation and injection.[10][11]

  • Sample Handling: To prevent the loss of volatile monoterpenes, samples should be kept chilled or frozen, and grinding of plant material should be done under liquid nitrogen if possible.[10]

  • Injection Technique: The most common methods are liquid injection and headspace injection. Headspace analysis is excellent for volatile compounds but can lead to poor recovery of less volatile sesquiterpenes and may cause thermal degradation of sensitive terpenes if the incubation temperature is too high.[10][12][13] Liquid injection may show better recovery for these less volatile compounds but can introduce non-volatile matrix components into your system.[10][12]

Q5: I've optimized my GC method but still can't resolve my this compound isomers. What is the next step?

A: If one-dimensional GC is insufficient, the definitive solution is to use two-dimensional gas chromatography (GC×GC).[10][14] GC×GC couples two columns with different stationary phases, separating analytes based on two distinct chemical properties.[14] This technique provides a significant enhancement in separation power and is capable of resolving terpene and terpenoid peaks that are difficult or impossible to separate with single-column GC.[3][14] When paired with a detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC allows for both clear separation and confident identification of isomers.[10]

Quantitative Data: GC Method Parameters for Terpene Analysis

The following table summarizes various published GC conditions for the analysis of terpenes, including this compound. These can serve as a starting point for method development.

ParameterMethod 1 (GC-MS)[15]Method 2 (GC-FID)[7]Method 3 (GC-MS)[5]
Column Agilent J&W DB-Select 624 (20 m x 0.18 mm, 1.0 µm)Rtx-50 (30 m x 0.25 mm, 0.25 µm)Not specified
Carrier Gas HydrogenHeliumHelium
Flow Rate 0.60 mL/min (Constant Flow)2 mL/min1 mL/min
Inlet Temp. 250 °C310 °C250 °C
Injection 1.0 µL, Split (150:1)1.0 µL, Split (30:1)Not specified
Oven Program 75°C (1 min), 10°C/min to 125°C, 3°C/min to 145°C, 10°C/min to 165°C, 175°C/min to 250°C (6.2 min hold)60°C (3 min), 20°C/min to 290°C (8 min hold)35°C (5 min), 5°C/min to 150°C, 15°C/min to 250°C
Detector Mass Spectrometer (MS)Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temp. 250 °C (Transfer Line)310 °C280 °C

Experimental Protocols

General Protocol for Terpene Analysis by GC-FID/MS

This protocol provides a general methodology for the extraction and analysis of terpenes from a solid matrix (e.g., cannabis flower).

1. Sample Preparation (Solvent Extraction)

  • Accurately weigh approximately 0.1 - 0.5 g of homogenized plant material into a centrifuge tube.[14][16]

  • Add a known volume of extraction solvent (e.g., 30 mL of methanol (B129727) or ethyl acetate).[16][17] Ethyl acetate (B1210297) has been identified as an optimal extraction solvent for many target terpenes.[17]

  • If using an internal standard (IS) for quantification, add it to the extraction solvent. n-Tridecane is a suitable IS for this purpose.[18]

  • Vortex the mixture vigorously for 1-20 minutes to ensure thorough extraction.[14]

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.2 µm syringe filter into a 2 mL autosampler vial for analysis.[14]

2. Instrumental Analysis (GC-FID/MS)

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A low-polarity column, such as a DB-5 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[7]

  • Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).[5][7]

  • Temperatures:

    • Inlet: 250 °C

    • Detector (FID): 310 °C[7]

    • MS Transfer Line: 280 °C[5]

  • Oven Temperature Program: A temperature gradient is essential. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 290°C) to elute both volatile monoterpenes and less volatile sesquiterpenes.[7] Refer to the table above for specific examples.

  • Injection: Inject 1 µL of the filtered extract using a split injection to avoid overloading the column. A split ratio of 30:1 is a common starting point.[7]

  • Data Acquisition: Collect data for the duration of the chromatographic run. Identify peaks by comparing their retention times to those of known analytical standards. For MS detection, confirm identity by matching mass spectra to a reference library (e.g., NIST).

Visualizations

G start Start: Poor Peak Resolution (Rs < 1.5) step1 1. Check System Suitability - Carrier gas supply? - Column equilibrated? - No leaks or high backpressure? start->step1 Systematic Check step2 2. Optimize Temperature Program - Decrease ramp rate (e.g., 10°C/min to 5°C/min) - Add isothermal holds step1->step2 If system is OK end Resolution Achieved step1->end Problem Solved step3 3. Adjust Flow Rate - Lower flow rate to improve efficiency (Note: increases run time) step2->step3 If resolution still poor step2->end Problem Solved step4 4. Change GC Column - Select different stationary phase polarity - Use a dedicated chiral column for enantiomers step3->step4 If resolution still poor step3->end Problem Solved step5 5. Use Advanced Techniques - Implement 2D-GC (GCxGC) for maximum resolving power step4->step5 For very complex mixtures step4->end Problem Solved step5->end Problem Solved

Caption: A step-by-step workflow for troubleshooting poor isomer peak resolution.

G cluster_params Adjustable GC Parameters cluster_factors Resolution Factors (Rs) p1 Column Selection (Stationary Phase, Length, Diameter) f1 Efficiency (N) (Peak Width) p1->f1 f2 Selectivity (α) (Peak Spacing) p1->f2 Strongest Effect f3 Retention Factor (k) (Peak Retention) p1->f3 p2 Oven Temperature (Initial Temp, Ramp Rate, Holds) p2->f1 p2->f2 p2->f3 Strong Effect p3 Carrier Gas (Flow Rate, Gas Type) p3->f1 Strong Effect p3->f3 resolution Peak Resolution (Rs) f1->resolution f2->resolution f3->resolution

Caption: Relationship between GC parameters and the factors governing chromatographic resolution.

References

Technical Support Center: Minimizing Oxidative Degradation of Terpinolene in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stabilization of terpinolene in pharmaceutical and cosmetic formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the oxidative degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in formulations?

A1: The primary cause of this compound degradation is oxidation. This compound is an unsaturated hydrocarbon with two double bonds in its structure, making it highly susceptible to attack by oxygen.[1] This process, known as autoxidation, can be initiated or accelerated by factors such as exposure to air (oxygen), light (photo-oxidation), and heat.[1][2]

Q2: What are the common degradation products of this compound?

A2: Oxidative degradation of this compound can lead to the formation of various byproducts, including peroxides, epoxides, and endoperoxides.[1] Further degradation can result in the formation of compounds like p-cymene (B1678584) and ascaridol.[1] These degradation products can alter the sensory properties (aroma and flavor) of the formulation and may also have different toxicological profiles.

Q3: How can I prevent or minimize the oxidative degradation of this compound?

A3: Minimizing this compound degradation involves a multi-faceted approach:

  • Use of Antioxidants: Incorporating antioxidants into your formulation is a primary strategy. These molecules act by scavenging free radicals and inhibiting the oxidation chain reaction.

  • Control of Environmental Factors: Protecting the formulation from light, heat, and oxygen is crucial. This can be achieved through appropriate packaging and storage conditions.

  • Advanced Formulation Strategies: Techniques like encapsulation (e.g., nanoemulsions) can create a protective barrier around this compound, shielding it from oxidative stressors.

Q4: Which antioxidants are most effective for stabilizing this compound?

A4: Both natural and synthetic antioxidants can be effective. Common choices include:

  • Natural Antioxidants: Tocopherols (Vitamin E) are widely used and effective.

  • Synthetic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are common synthetic options. The choice of antioxidant may depend on the formulation type, regulatory requirements, and desired shelf life. A combination of antioxidants, such as a primary antioxidant and a chelating agent, can sometimes provide synergistic protection.

Q5: How does packaging affect the stability of this compound?

A5: Packaging plays a critical role in this compound stability. Ideal packaging should:

  • Be Airtight: To minimize exposure to oxygen. Inert gas flushing (e.g., with nitrogen or argon) before sealing can further reduce oxygen levels.

  • Provide UV Protection: Amber or opaque containers should be used to protect the formulation from light.

  • Be Made of Non-Reactive Materials: The packaging material should not interact with the formulation components.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Off-odor or change in aroma of the formulation over time. Oxidative degradation of this compound leading to the formation of aromatic byproducts.- Confirm degradation using analytical methods (e.g., GC-MS).- Increase the concentration of the current antioxidant or test a different antioxidant (see Antioxidant Selection table below).- Evaluate the packaging for its ability to protect against oxygen and light. Consider switching to amber glass or other UV-protective, airtight containers.- Review storage conditions; ensure the product is stored in a cool, dark place.
Discoloration of the formulation (e.g., yellowing). Formation of colored degradation products from this compound oxidation.- Identify the degradation products via analytical techniques.- Implement or optimize an antioxidant system.- Protect the formulation from light exposure at all stages of manufacturing and storage.
Loss of this compound potency in the formulation. Evaporation due to high volatility or oxidative degradation.- Ensure processing temperatures are as low as possible.- Use tightly sealed containers during and after manufacturing.- Incorporate an effective antioxidant to prevent chemical degradation.- Consider encapsulation techniques to reduce volatility and oxidation.
Inconsistent stability results between batches. Variability in raw material quality, processing conditions, or packaging.- Ensure consistent quality of incoming this compound and other excipients.- Standardize manufacturing procedures, particularly mixing times and temperature exposure.- Implement rigorous quality control checks on packaging materials to ensure they meet specifications for air and light resistance.

Data Summary

Table 1: Common Antioxidants for Terpene Stabilization
AntioxidantTypeRecommended Concentration Range (w/w)Key Considerations
Butylated Hydroxytoluene (BHT) Synthetic0.01% - 0.1%Highly effective and widely used. May have regulatory restrictions in some regions.
Alpha-Tocopherol (Vitamin E) Natural0.1% - 1.0%Generally recognized as safe (GRAS). Can be less effective than synthetic antioxidants in some cases.
Ascorbic Acid (Vitamin C) Natural0.05% - 0.2%Water-soluble, making it suitable for aqueous or emulsion-based formulations. Often used in combination with other antioxidants.
Rosemary Extract NaturalVaries by extract potencyProvides antioxidant activity through compounds like carnosic acid. Can impart its own aroma to the formulation.

Note: The optimal concentration of an antioxidant should be determined through stability studies for each specific formulation.

Experimental Protocols

Protocol 1: Screening of Antioxidant Efficacy

Objective: To compare the effectiveness of different antioxidants in preventing this compound degradation in a model formulation.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or a representative formulation base).

    • Prepare individual stock solutions of the antioxidants to be tested (e.g., BHT, alpha-tocopherol) at known concentrations.

  • Sample Preparation:

    • Create a series of test samples by adding a specific concentration of each antioxidant to the this compound stock solution.

    • Include a control sample with no added antioxidant.

    • Prepare triplicate samples for each condition.

  • Forced Degradation Study:

    • Expose the samples to accelerated degradation conditions. This can include:

      • Thermal Stress: Place samples in an oven at a controlled temperature (e.g., 40°C or 50°C).

      • Photostability: Expose samples to a controlled light source (e.g., in a photostability chamber).

      • Oxidative Stress: For some formulations, bubbling air or adding a chemical oxidizing agent (e.g., hydrogen peroxide) can be used, though this is a more aggressive approach.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each sample.

  • Analytical Measurement:

    • Quantify the remaining this compound concentration in each sample using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis:

    • Plot the concentration of this compound versus time for each antioxidant and the control.

    • Calculate the degradation rate for each condition. The antioxidant that results in the slowest degradation rate is the most effective under the tested conditions.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

Objective: To identify and quantify this compound and its major oxidative degradation products.

Methodology:

  • Sample Preparation:

    • Dilute the formulation in a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration appropriate for GC-MS analysis.

    • If necessary, perform a liquid-liquid extraction to isolate the terpenes from the formulation matrix.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

      • Injector: Split/splitless injector, with an appropriate split ratio to avoid column overload.

      • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature (e.g., 250°C) to separate the volatile compounds.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Mass Range: Scan a mass range that includes the molecular ions and characteristic fragments of this compound and its expected degradation products (e.g., m/z 40-300).

  • Data Acquisition and Analysis:

    • Acquire the chromatogram and mass spectra for each sample.

    • Identify this compound and its degradation products by comparing their retention times and mass spectra to those of reference standards or by searching a mass spectral library (e.g., NIST).

    • Quantify the compounds by creating a calibration curve with certified reference standards.

Visualizations

Terpinolene_Oxidation_Pathway cluster_factors Initiating Factors This compound This compound Initiation Initiation This compound->Initiation + O2 Peroxy_Radical This compound Peroxy Radical Initiation->Peroxy_Radical Hydroperoxide This compound Hydroperoxide Peroxy_Radical->Hydroperoxide + H• Antioxidant Antioxidant (e.g., Tocopherol) Peroxy_Radical->Antioxidant Radical Scavenging Degradation_Products Degradation Products (p-cymene, ascaridol, etc.) Hydroperoxide->Degradation_Products Decomposition Oxygen Oxygen Oxygen->Initiation Light Light Light->Initiation Heat Heat Heat->Initiation

Caption: Oxidative degradation pathway of this compound and the inhibitory action of antioxidants.

Troubleshooting_Workflow Start Degradation Issue Observed Identify Identify Degradation (GC-MS Analysis) Start->Identify Is_Oxidation Oxidation Confirmed? Identify->Is_Oxidation Check_Antioxidant Review Antioxidant System Is_Oxidation->Check_Antioxidant Yes Other_Issues Investigate Other Degradation Pathways (e.g., Hydrolysis) Is_Oxidation->Other_Issues No Check_Packaging Evaluate Packaging Check_Antioxidant->Check_Packaging Optimize_Antioxidant Optimize Antioxidant (Type/Concentration) Check_Antioxidant->Optimize_Antioxidant Check_Storage Assess Storage Conditions Check_Packaging->Check_Storage Improve_Packaging Improve Packaging (Airtight, UV-blocking) Check_Packaging->Improve_Packaging Control_Storage Control Storage (Cool, Dark) Check_Storage->Control_Storage End Stability Improved Optimize_Antioxidant->End Improve_Packaging->End Control_Storage->End

Caption: A logical workflow for troubleshooting this compound degradation in formulations.

References

Technical Support Center: Managing Terpinolene Volatility in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and reduce the volatility of terpinolene in your experimental setups, ensuring greater accuracy, reproducibility, and safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound volatility and why is it a significant issue in experiments?

A1: this compound is a monoterpene with a relatively high vapor pressure at room temperature, meaning it evaporates easily.[1][2] This high volatility can lead to several experimental issues:

  • Inaccurate Concentrations: Evaporation can alter the concentration of this compound in your solutions over time, leading to errors in dosing and inconsistent assay results.[2][3]

  • Sample Loss: Significant amounts of the compound can be lost during procedural steps like solvent removal, heating, or even simple storage.[4][5]

  • Cross-Contamination: In setups with multiple open samples, such as 96-well plates, evaporated this compound can contaminate adjacent wells, leading to false positives.[6]

  • Safety Hazards: The accumulation of flammable this compound vapors in a poorly ventilated area can pose a fire risk.[3]

Q2: What primary environmental factors influence the rate of this compound evaporation?

A2: The volatility of this compound is primarily affected by temperature, light, and oxygen exposure.

  • Temperature: Higher temperatures increase the kinetic energy of this compound molecules, accelerating their escape into the vapor phase.[7][8] Even modest temperature increases can significantly raise the evaporation rate.[8][9] this compound's boiling point is approximately 186°C (366.8°F).[10][11]

  • Light: Exposure to UV light can cause the degradation of terpenes, breaking them down and reducing their concentration and potency.[5][10][12]

  • Oxygen: Prolonged exposure to oxygen can lead to oxidation, which alters the chemical structure and profile of terpenes.[5][12]

Q3: What are the best practices for storing pure this compound and its solutions?

A3: To minimize degradation and evaporative loss during storage, follow these guidelines:

  • Use Airtight Containers: Store this compound in tightly sealed, airtight containers. For extra security, caps (B75204) can be wrapped with parafilm or Teflon tape.[3][12]

  • Opt for UV-Protective Glass: Use amber or other UV-resistant glass containers to prevent photodegradation.[5][12]

  • Store in a Cool, Dark Place: Refrigerated conditions (typically 2°C to 8°C) are ideal for reducing the vapor pressure and slowing evaporation.[3][5]

  • Minimize Headspace: Use a container that is appropriately sized for the volume of the liquid to reduce the amount of air (oxygen) it is exposed to.

  • Consider Inert Gas: For long-term storage, flushing the container with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.[12]

Q4: What is the quickest way to minimize this compound loss during routine handling and transfers?

A4: Minimizing the exposure time to open air is crucial.[3] Plan your workflow in advance and use tools that allow for rapid transfer, such as positive displacement pipettes for accurate measurement of volatile liquids. Ensure that containers are opened for the shortest possible time and are sealed immediately after use.[3] When working with larger volumes, conduct transfers within a fume hood to ensure safety and proper ventilation.[3]

Troubleshooting Guides

Problem 1: I'm losing a significant amount of this compound when removing solvents with a rotary evaporator.

Solution:

Standard high-vacuum rotary evaporation is often too aggressive for volatile compounds like this compound.[4]

  • Reduce Vacuum Strength: Operate the rotovap at the lowest possible vacuum setting that still allows for solvent evaporation.[4]

  • Control Temperature: Keep the bath temperature as low as possible. Terpenes can begin to evaporate at temperatures as low as 20-21°C.[8][10][11]

  • Use a Cold Trap: Ensure your rotovap setup includes an efficient cold trap (condenser). Using a dry ice/alcohol slurry (-75°C) or a specialized low-temperature cooling system (-85°C to -105°C) is highly effective at condensing and recovering volatile compounds before they reach the vacuum pump.[13][14][15]

  • Alternative Methods: If losses remain high, consider alternative, gentler methods for solvent removal, such as distillation at atmospheric pressure using a Vigreaux condenser or using a Kugelrohr apparatus.[4]

Problem 2: My this compound concentration is decreasing during reactions that require elevated temperatures.

Solution:

  • Use Sealed Reaction Vessels: For reactions requiring heat, a sealed-tube apparatus is the most effective way to prevent the escape of volatile reagents.[4]

  • Employ a Reflux Condenser: If a sealed tube is not feasible, use an efficient reflux condenser (such as a Vigreaux or Allihn condenser) to return the evaporated this compound to the reaction mixture.

  • Consider Encapsulation: For applications where sustained release at a specific temperature is needed, consider encapsulating the this compound. Microencapsulation can protect it from immediate volatilization and control its release.[16][17]

Problem 3: I'm observing inconsistent results in my cell-based assays using 96-well plates.

Solution:

Evaporation from the small volumes in multi-well plates is a well-known issue, particularly from the outer wells.

  • Use Plate Lids or Seals: The most straightforward solution is to use tight-fitting lids or adhesive plate seals to minimize evaporation.

  • Saturate the Atmosphere: Place sacrificial reservoirs of water or buffer in unused wells or around the plate within a secondary container to increase the local humidity, which reduces the evaporation gradient from your sample wells.[18]

  • Use a Liquid Overlay: Applying a layer of a non-miscible, inert liquid like mineral oil can effectively cap the aqueous solvent and prevent evaporation.[18]

  • Avoid Overfilling Wells: Fill wells to 75% or less of their maximum volume to reduce the risk of capillary action and splashing, which can contribute to cross-contamination.[6]

Data & Visualizations

Quantitative Data Summary

The following tables summarize key physical properties of this compound and compare different strategies for reducing its volatility.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₆[1]
Molar Mass136.23 g/mol [1]
AppearanceWater-white to pale amber liquid[1][19]
OdorPine-like, lemon[19]
Boiling Point~186°C (366.8°F)[10][11]
Melting Point< 25°C[1]
Vapor Pressure0.495 mmHg @ 20°C0.74 mmHg @ 25°C[1][19]
Specific Gravity0.861 (water=1)[19]

Table 2: Qualitative Comparison of Volatility Reduction Strategies

StrategyPrincipleEffectivenessPrimary ApplicationConsiderations
Temperature Control Reduces vapor pressureModerate to HighStorage, Handling, ReactionsRequires refrigeration/cooling equipment; may slow reaction rates.[3][5]
Airtight/Sealed Containers Physical containmentHighStorage, ReactionsEssential for all applications; risk of pressure buildup if heated.[3][4][12]
Cold Trap Condensation Condenses vapor back to liquidHighVacuum Evaporation, Gas StreamsRequires cryogen (dry ice, liquid N₂) or mechanical cooler.[13][14][15]
Cyclodextrin Complexation Encapsulates single moleculesHighFormulations, Aqueous SystemsIncreases solubility and stability; requires protocol development.[20][21][22][23]
Microencapsulation Creates a physical polymer barrierHighControlled/Sustained ReleaseProtects from environment; allows for triggered release.[16][17][24][25]
Inert Gas Blanket Displaces oxygenModerateLong-term StoragePrevents oxidation; does not stop evaporation into headspace.[12]
Diagrams and Workflows

The following diagrams illustrate key workflows and concepts for managing this compound volatility.

G start Is this compound Loss a Concern? storage Storage or Handling? start->storage Yes adv Need Controlled Release or Enhanced Stability? start->adv Yes reaction Reaction or Processing? storage->reaction No store_sol Use Airtight, UV-Proof Containers in Cold Storage. Consider Inert Gas Flush. storage->store_sol Yes temp High Temp? reaction->temp Yes vacuum Vacuum? temp->vacuum No sealed Use Sealed Vessel or Reflux Condenser. temp->sealed Yes cold_trap Use Efficient Cold Trap (-75°C or lower). Reduce Vacuum/Heat. vacuum->cold_trap Yes assay Use Plate Seals/Lids. Saturate Local Atmosphere. vacuum->assay No complex Use Cyclodextrin Complexation or Microencapsulation. adv->complex Yes

Caption: Decision workflow for selecting a suitable strategy to reduce this compound volatility.

G cluster_setup Experimental Apparatus cluster_recovery Recovery flask Evaporation Flask (contains this compound) condenser Condenser flask->condenser 1. Vapor Flow trap Cold Trap Vessel (e.g., Dewar with Dry Ice/IPA Slurry at -75°C) condenser->trap 2. Uncondensed     Vapor pump Vacuum Pump trap->pump 3. Solvent-Free    Gas to Pump recovered This compound Condensed and Trapped as Liquid/Solid trap->recovered 4. Collection G terp This compound in Solution vapor Increased Vapor Pressure terp->vapor energy Input Energy (Heat, Light) energy->terp evap Evaporation (Vapor Phase) vapor->evap loss Compound Loss & Inaccurate Concentration evap->loss mit_temp Reduce Temperature mit_temp->energy Mitigates mit_contain Physical Containment (Sealed Vessel, Lid) mit_contain->evap Blocks mit_trap Complexation/ Encapsulation mit_trap->terp Stabilizes

References

Technical Support Center: Dealing with Assay Interference from Complex Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues of assay interference caused by complex plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why is it common with plant extracts?

A1: Assay interference refers to any instance where a substance within a sample leads to an incorrect test result, causing false positives or false negatives.[1] Plant extracts are complex mixtures of numerous compounds, which increases the likelihood of interference through various mechanisms.[1] These mechanisms include optical effects (color and fluorescence), chemical reactivity, and non-specific protein binding.[1] Additionally, many plant-derived compounds are known as Pan-Assay Interference Compounds (PAINS), which are notorious for appearing as frequent "hits" in high-throughput screening assays due to non-specific activity.[1]

Q2: What are the primary types of assay interference from plant extracts?

A2: Interference from plant extracts can be broadly categorized into four main types: optical, chemical, physical, and target-specific. A summary is provided in the table below.[1]

Interference TypeDescriptionExamples
Optical The extract's intrinsic properties interfere with the assay's detection method.Colored compounds (e.g., chlorophyll, anthocyanins) absorbing light in colorimetric assays; fluorescent compounds causing high background (autofluorescence) in fluorescence-based assays.[2][3][4]
Chemical Compounds in the extract chemically react with assay components.Redox-active compounds interfering with assays that have redox-based endpoints; compounds that quench fluorescence signals.[1]
Physical Compounds in the extract physically interact with assay components in a non-specific manner.Tannins and other polyphenols non-specifically binding to and/or precipitating proteins (e.g., enzymes, antibodies).[2] Compound aggregation forming colloids that can sequester and inhibit enzymes.[5]
Target-Specific Compounds that appear to be active but act through a non-specific mechanism related to the target.Compounds that stabilize a reporter enzyme (like luciferase), leading to an apparent increase in signal in cell-based assays.[6]

Q3: What are Pan-Assay Interference Compounds (PAINS)?

A3: Pan-Assay Interference Compounds (PAINS) are chemical structures that frequently appear as "hits" across a wide range of high-throughput screening assays.[1] Their activity is often non-specific and arises from assay interference rather than a selective interaction with the intended biological target.[1] It is crucial to identify and eliminate PAINS early in the drug discovery process to avoid wasting resources on false leads.[7]

Troubleshooting Guides

Issue 1: High Background or Unexpected Results in Absorbance-Based Assays (e.g., ELISA, MTT)

Question: My absorbance-based assay shows high background or my results are inconsistent when I test my plant extract. What should I do?

Answer: This is a common issue, often caused by the inherent color of the plant extract interfering with the colorimetric readout.[8]

start High background in absorbance assay control Run a background control: Well with medium + extract (no cells/enzyme) start->control measure Measure absorbance of the control well control->measure is_high Is control absorbance high? measure->is_high subtract Subtract control absorbance from experimental wells cleanup Consider sample cleanup (e.g., SPE, precipitation) subtract->cleanup significant_color Color interference is significant is_high->significant_color Yes low_color Color interference is low. Proceed with corrected data. is_high->low_color No significant_color->subtract

Caption: Workflow for troubleshooting absorbance interference.

  • Prepare a Background Control: In a separate well of your assay plate, add the assay medium and your plant extract at the same final concentration used in the experimental wells. Do not add the cells, target enzyme, or detection reagents.[1]

  • Measure Absorbance: Read the absorbance of this control well at the same wavelength used for your assay.[1]

  • Correct Your Data: Subtract the absorbance value of the background control from the readings of your experimental wells.[1][8]

  • Further Action: If the background absorbance is very high, simple subtraction may not be sufficient. Consider sample cleanup methods to remove the interfering colored compounds.

Issue 2: High Background Fluorescence in Fluorescence-Based Assays

Question: My fluorescence assay has a very high background signal when I add my plant extract, masking any real signal. How can I fix this?

Answer: This is likely due to autofluorescence, where compounds in the extract naturally fluoresce at the excitation and emission wavelengths of your assay.[9][10]

start High background in fluorescence assay preread Perform a pre-read: Plate with cells/target + extract (before adding fluorescent probe) start->preread is_high Is pre-read signal high? preread->is_high autofluorescence Autofluorescence is significant is_high->autofluorescence Yes no_autofluorescence Autofluorescence is not the primary issue. is_high->no_autofluorescence No mitigation Implement mitigation strategies: - Change filters - Photobleaching - Spectral Unmixing - Sample Cleanup autofluorescence->mitigation quenching_control Run a quenching control: Probe + extract no_autofluorescence->quenching_control is_low Is signal lower than probe alone? quenching_control->is_low quenching Signal quenching is occurring. is_low->quenching Yes start High background/ poor signal in ELISA optimize_blocking Optimize Blocking Step: - Increase blocker concentration (BSA/milk) - Add a non-ionic detergent (e.g., Tween-20) to wash buffers start->optimize_blocking check_matrix_effect Check for Matrix Effects: Run a spike-and-recovery experiment optimize_blocking->check_matrix_effect dilute_extract Dilute the Plant Extract check_matrix_effect->dilute_extract is_recovery_good Is recovery acceptable? dilute_extract->is_recovery_good proceed Proceed with optimized dilution and protocol is_recovery_good->proceed Yes problem_persists Problem persists is_recovery_good->problem_persists No cleanup Implement Sample Cleanup: - Solid-Phase Extraction (SPE) - Dialysis - Column Chromatography problem_persists->cleanup

References

Terpinolene Analysis: A Technical Support Guide for Method Validation in Regulatory Compliance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for validating terpinolene analysis methods in a regulatory compliance environment. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - Method Validation & Protocols

This section addresses common questions regarding the principles and execution of method validation for this compound analysis, aligning with regulatory expectations.

Q1: What are the essential parameters for validating a this compound analysis method according to regulatory guidelines like ICH Q2(R2)?

A1: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1] For regulatory compliance, validation must assess a specific set of performance characteristics as defined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[2][3] These parameters ensure the method is reliable, reproducible, and accurate for quantifying this compound.[4]

Table 1: Key Validation Parameters Based on ICH Q2(R2)

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from this compound, without interference from other components like impurities, degradation products, or matrix components.[5]The this compound peak should be well-resolved from other peaks. Peak purity analysis (e.g., using a DAD or MS detector) should confirm homogeneity.
Linearity To demonstrate a proportional relationship between the concentration of this compound and the analytical signal over a defined range.[5][6]Correlation coefficient (r²) ≥ 0.99.[7][8]
Range The interval between the upper and lower concentrations of this compound for which the method has been shown to have suitable precision, accuracy, and linearity.[1]Typically 80% to 120% of the test concentration for assay methods.[9]
Accuracy To show the closeness of the test results to the true value.[5] It is often expressed as percent recovery.Recovery between 80% and 120% is generally acceptable.[7]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.Relative Standard Deviation (%RSD) ≤ 2% is common, but can be higher (e.g., <10%) depending on the sample matrix and concentration.[5][7]
Limit of Detection (LOD) The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise (S/N) ratio ≥ 3.[9]
Limit of Quantitation (LOQ) The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.[10]Signal-to-Noise (S/N) ratio ≥ 10.[9]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate), indicating its reliability during normal usage.[6][11]System suitability parameters should remain within acceptance criteria; %RSD of results should be minimal.

Method Validation Workflow

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation Execution cluster_rep Phase 3: Reporting dev Analytical Method Development protocol Validation Protocol (Define Parameters & Criteria) dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report (Summarize Results) robustness->report

Caption: A logical workflow for analytical method validation.

Q2: What is a typical and reliable analytical method for this compound analysis?

A2: Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust, simple, and widely used technique for the quantitative analysis of volatile compounds like this compound.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently used, especially when definitive identification is required.[12][13]

Experimental Protocol: GC-FID Method for this compound Quantification

  • Instrumentation: An Agilent 7890B GC system (or equivalent) equipped with a flame ionization detector (FID) and an autosampler is suitable.[7]

  • Sample Preparation:

    • Stock Standard (1000 µg/mL): Prepare a stock solution of this compound in a suitable solvent like ethyl acetate (B1210297) or methanol.[7]

    • Internal Standard (ISTD): An n-alkane such as n-tridecane can be used as an internal standard to improve precision.[7][8]

    • Calibration Standards: Perform serial dilutions from the stock solution to prepare at least five calibration standards covering the expected concentration range (e.g., 1–100 µg/mL).[7] Add a constant concentration of ISTD to each standard.

    • Sample Extraction: Extract the sample matrix (e.g., cannabis flower, pharmaceutical formulation) with the chosen solvent using sonication for approximately 15 minutes.[7] Centrifuge the mixture and use the clear supernatant for analysis.[7]

  • GC-FID Conditions:

    Table 2: Example GC-FID Operating Parameters

ParameterSetting
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent.[7]
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[7]
Inlet Temperature 250 °C.[7]
Injection Volume 1-2 µL.
Split Ratio 15:1 or as appropriate for the concentration.[7]
Oven Program Start at 70 °C (hold 2 min), ramp at 3 °C/min to 85 °C, then adjust as needed for separation.[7]
Detector FID.
Detector Temp. 280 °C.
Q3: What is a stability-indicating method (SIM) and why is it crucial for regulatory submissions?

A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API), in this case, this compound, free from interference from its degradation products, process impurities, and excipients.[6][14]

Its importance in a regulatory context is paramount because it provides evidence of how the quality of a drug substance or drug product varies over time under the influence of environmental factors like temperature, humidity, and light.[14] To develop a SIM, forced degradation (stress testing) studies are performed where the sample is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products.[14] The analytical method must then prove its ability to separate the intact this compound peak from all degradant peaks, ensuring that a loss in potency is observable.[6]

Section 2: Troubleshooting Guide

This section provides solutions to common issues encountered during this compound analysis by GC.

Q4: My chromatogram shows poor peak shape (e.g., tailing or fronting) for this compound. What are the potential causes and solutions?

A4: Poor peak shape compromises quantitation accuracy and reduces separation efficiency.[15] The most common causes are related to the inlet, column, or sample characteristics.

Table 3: Troubleshooting Poor Peak Shape

Potential CauseRecommended Solution(s)
Contaminated Inlet Liner The inlet liner can accumulate non-volatile residues. Clean or replace the liner.[15]
Active Sites in the System Terpenes can interact with active sites (e.g., exposed silica) in the liner or on the column head, causing tailing. Use a deactivated liner and trim 10-30 cm from the front of the column.[15]
Improper Column Installation Ensure the column is installed at the correct depth in both the inlet and detector to avoid dead volume.
Column Overload The sample concentration is too high, causing fronting. Dilute the sample or increase the split ratio.
Incompatible Solvent The sample solvent may not be compatible with the column's stationary phase. Ensure the solvent is appropriate for a non-polar or mid-polar column.

Troubleshooting Workflow for Peak Tailing

G start Problem: Peak Tailing Observed check_std Inject a known good standard start->check_std q1 Does the standard peak also tail? check_std->q1 sol_sample Issue is likely matrix-related. - Check sample prep - Dilute sample q1->sol_sample No check_inlet Inspect Inlet: - Replace septum - Clean/replace liner - Check for leaks q1->check_inlet Yes q2 Is the problem resolved? check_inlet->q2 check_column Inspect Column: - Re-install column ends - Trim 15cm from inlet - Condition column q2->check_column No end_node Problem Resolved q2->end_node Yes q3 Is the problem resolved? check_column->q3 replace_column Column may be permanently damaged. Replace the column. q3->replace_column No q3->end_node Yes

Caption: A systematic approach to diagnosing GC peak tailing.

Q5: I'm observing low recovery of this compound. Why is this happening and how can I prevent it?

A5: Low recovery is a significant issue, particularly for volatile monoterpenes like this compound.[16] The primary cause is analyte loss during sample preparation and storage.

  • Cause 1: Volatilization: Terpenes have low boiling points and can easily evaporate, especially during sample processing steps that generate heat (e.g., grinding).[16]

    • Solution: Keep samples, standards, and solvents chilled throughout the preparation process.[16] If grinding solid material, consider doing so under liquid nitrogen or freezing the sample beforehand to prevent heat-induced volatilization.[16] Minimize the time samples are exposed to ambient temperatures.

  • Cause 2: Adsorption: Active sites in vials or on particles in an unfiltered extract can adsorb terpenes.

    • Solution: Use deactivated glass vials for samples and standards. Ensure that sample extracts are properly centrifuged or filtered (using a compatible filter material like PTFE) before injection.[13]

  • Cause 3: Degradation: this compound can be susceptible to degradation from exposure to light or air (oxidation).

    • Solution: Store stock solutions and samples in amber vials to protect them from light and keep them tightly capped. Analyze samples as quickly as possible after preparation.

Q6: My chromatogram has "ghost peaks" appearing in blank runs. What are they and how do I get rid of them?

A6: Ghost peaks are unexpected signals that appear in chromatograms, even when injecting a pure solvent blank.[15] They typically arise from contamination within the GC system.

  • Cause 1: Septum Bleed: Particles from a degraded injection port septum can enter the inlet liner and release volatile compounds during a run.

    • Solution: Replace the septum regularly as part of routine maintenance.[15] Use high-quality, low-bleed septa.

  • Cause 2: Sample Carryover: Residue from a previous, highly concentrated sample can remain in the syringe or inlet and elute in a subsequent run.

    • Solution: Implement a rigorous syringe cleaning protocol with multiple solvent washes between injections. Run a solvent blank after a high-concentration sample to check for carryover. If carryover persists, clean or replace the inlet liner.[15]

  • Cause 3: Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or the solvent used for blanks and sample dilution can introduce contaminants.

    • Solution: Ensure high-purity carrier gas is used with appropriate gas purifiers installed. Verify the purity of all solvents by injecting a new batch as a blank.[15]

References

Technical Support Center: Enhancing the Solubility of Terpinolene for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective utilization of terpinolene in in vitro research. This compound, a cyclic monoterpene found in various essential oils, possesses promising biological activities, including anti-inflammatory and antioxidant effects.[1] However, its hydrophobic nature and low aqueous solubility present significant challenges for researchers in achieving accurate and reproducible results in cell-based assays.

This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the cell culture medium?

A1: this compound is a hydrophobic molecule with very low water solubility, reported to be approximately 9.5 mg/L at 25°C.[2] Direct addition of this compound to aqueous solutions like cell culture media will result in poor dispersion and the formation of an oily layer or precipitate. To overcome this, a solubilization strategy is necessary.

Q2: What are the primary methods for solubilizing this compound for in vitro studies?

A2: The most common and effective methods for enhancing the solubility of this compound for cell-based assays are:

  • Co-Solvent Method: Dissolving this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution, which is then diluted into the aqueous assay medium.

  • Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the nonpolar this compound molecule within the hydrophobic core of a cyclodextrin molecule, forming a water-soluble complex.

Q3: What is the maximum recommended concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% is recommended, with 0.1% being ideal for sensitive cells or long-term incubation.[3] It is crucial to determine the specific tolerance of your cell line by performing a vehicle control experiment.

Q4: My this compound dissolved in DMSO, but it precipitated when added to the medium. What should I do?

A4: This phenomenon is known as "solvent shock" and is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous solution. To prevent this, you should:

  • Use a stepwise dilution: Instead of a single large dilution, perform one or more intermediate dilution steps.

  • Add the stock solution dropwise: Slowly add the this compound stock solution to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[4]

  • Pre-spike the medium: Add pure DMSO to your culture medium to match the final desired vehicle concentration before adding the this compound stock solution.[5]

Q5: Can this compound's volatility affect my experiment?

A5: Yes, this compound is a volatile compound, and its evaporation from the culture plate can lead to a decrease in the effective concentration over time, particularly during long incubation periods.[6][7][8] To mitigate this, use culture plates with tight-fitting lids, seal plates with parafilm for long-term experiments where gas exchange is not critical, and minimize the time plates are outside the incubator.

Q6: Could this compound interfere with my cell viability assay?

A6: Terpenes and other natural compounds with antioxidant properties have been reported to interfere with colorimetric viability assays that use tetrazolium salts, such as the MTT assay.[9][10][11][12][13] This is because these compounds can directly reduce the tetrazolium salt to formazan, leading to a false-positive signal of increased cell viability. It is advisable to use an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue), or to perform thorough controls, including a cell-free assay to test for direct reduction of the tetrazolium salt by this compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Oily layer or precipitate observed immediately after adding this compound to the medium. 1. Direct addition of pure this compound to the medium. 2. "Solvent shock" from rapid dilution of a concentrated stock. 3. The desired final concentration exceeds the solubility limit.1. Always prepare a stock solution using a suitable solvent (e.g., DMSO) or a cyclodextrin formulation. 2. Follow the protocol for diluting the stock solution: add it dropwise to pre-warmed medium while vortexing. 3. Determine the maximum soluble concentration of your this compound formulation in the cell culture medium (see Experimental Protocols).
Medium appears clear initially but becomes cloudy or shows a precipitate after incubation. 1. Temperature change affecting solubility. 2. Interaction with components in the cell culture medium (e.g., serum proteins). 3. Evaporation of the solvent, leading to an increase in the effective this compound concentration.1. Ensure the incubator maintains a stable temperature. 2. Test the stability of your this compound formulation in a simpler buffered solution (e.g., PBS) to see if media components are the issue. 3. Minimize evaporation by using plates with tight-fitting lids or sealing with parafilm.
Inconsistent or non-reproducible results between experiments. 1. Incomplete dissolution of the stock solution. 2. Degradation of this compound in the stock solution due to repeated freeze-thaw cycles. 3. Loss of this compound due to volatility. 4. Adsorption of this compound to plastic labware.[14][15]1. Visually inspect your stock solution before each use to ensure it is clear and free of precipitates. Gentle warming or sonication may be required. 2. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. 3. Prepare working solutions immediately before use and minimize the time they are exposed to the open air. 4. Consider using glass or low-adhesion polypropylene (B1209903) labware for preparing and storing solutions.
High background or unexpected results in colorimetric or fluorescent assays. 1. Direct interference of this compound with the assay reagents (e.g., reduction of MTT). 2. Intrinsic fluorescence of this compound or its formulation.1. Run a cell-free control to check for direct interaction between your this compound formulation and the assay reagents. 2. Measure the background fluorescence of the this compound formulation in the assay buffer.

Quantitative Data Summary

The following tables provide a summary of the solubility and physical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆[2][16]
Molecular Weight 136.23 g/mol [2][16]
Appearance Colorless to pale yellow liquid[2][16]
Density 0.861 g/mL at 25°C[16]
Boiling Point 184-185°C[16]
LogP 4.47[2]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityRemarksReference(s)
Water 9.5 mg/L (approx. 0.07 mM) at 25°CVery poorly soluble[2]
Ethanol SolubleMiscible[2]
Dimethyl Sulfoxide (DMSO) SolubleWhile specific quantitative data is not readily available, terpenes are generally highly soluble in DMSO.[17]
Chloroform Slightly Soluble-[16]
Methanol Slightly Soluble-[16]
Aqueous β-Cyclodextrin Solution IncreasedSolubility increases with cyclodextrin concentration. Branched cyclodextrins show greater solubilizing ability for terpenes than standard β-cyclodextrin.[18][19][18][19][20][21]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (liquid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required volume of this compound:

    • Molecular Weight (MW) of this compound = 136.23 g/mol

    • Density of this compound = 0.861 g/mL

    • To prepare 1 mL of a 10 mM stock solution, you need 1.3623 mg of this compound.

    • Volume (µL) = (Mass (mg) / Density (g/mL)) = (1.3623 mg / 0.861 g/mL) = 1.58 µL

  • Dispensing this compound:

    • In a sterile microcentrifuge tube, add 1.58 µL of this compound using a calibrated micropipette.

  • Adding DMSO:

    • Add 998.42 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound to bring the total volume to 1 mL.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. The solution should be clear and free of any oily droplets.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of this compound Working Solution for Cell Treatment

This protocol details the dilution of the DMSO stock solution into cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare intermediate dilution (optional but recommended):

    • To prepare a 100 µM final concentration, you can first make a 1 mM intermediate solution.

    • Add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed medium. Vortex gently.

  • Prepare the final working solution:

    • To achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), add 1 µL of the stock solution to 999 µL of pre-warmed cell culture medium.

    • Crucially: Add the stock solution dropwise to the medium while gently vortexing or swirling the tube to prevent precipitation.[4]

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. For a 1:1000 dilution, this would be 1 µL of DMSO in 999 µL of medium, resulting in a final DMSO concentration of 0.1%.

  • Immediate Use:

    • It is recommended to prepare the working solutions fresh for each experiment and use them immediately to ensure stability and minimize evaporation.

Protocol 3: Phase Solubility Study to Determine Maximum Soluble Concentration

This protocol helps determine the highest concentration of a this compound formulation that can be achieved in your specific cell culture medium without precipitation.

Materials:

  • This compound stock solution (e.g., in DMSO or as a cyclodextrin complex)

  • Your specific cell culture medium (serum-free and serum-containing)

  • Sterile clear microcentrifuge tubes or a 96-well plate

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a series of dilutions: Prepare a range of concentrations of your this compound formulation in the cell culture medium, bracketing your expected working concentrations.

  • Incubate: Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for the intended duration of your assay.

  • Visual Inspection: After incubation, visually inspect each concentration against a light source for any signs of precipitation or cloudiness.

  • Spectrophotometric Measurement (Optional):

    • Transfer the solutions to a 96-well plate.

    • Measure the absorbance at a wavelength where light scattering can be detected (e.g., 600 nm). An increase in absorbance compared to the vehicle control indicates the presence of a precipitate.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and does not show an increase in light scattering is considered the maximum soluble concentration for your experimental conditions.

Signaling Pathway Diagrams

This compound has been shown to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways such as NF-κB and the enzyme Cyclooxygenase-2 (COX-2).

experimental_workflow cluster_prep Solution Preparation cluster_dilution Working Solution cluster_assay Cell-Based Assay terp This compound (Liquid) stock 10 mM Stock Solution terp->stock dmso 100% DMSO dmso->stock medium Pre-warmed Cell Culture Medium working Final Working Solution (e.g., 10 µM) stock->working 1:1000 dilution medium->working treat Treat Cells working->treat cells Culture Cells cells->treat analyze Analyze Endpoint (e.g., Viability, Cytokine Release) treat->analyze

Caption: A general workflow for preparing this compound for in vitro assays.

NFkB_pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation transcription Gene Transcription (e.g., COX-2, Cytokines) This compound This compound This compound->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.

COX2_pathway membrane Cell Membrane Phospholipids PLA2 PLA₂ AA Arachidonic Acid (AA) PLA2->AA Releases COX2 COX-2 (Enzyme) AA->COX2 Substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Converts Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Isomerases Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX2 Inhibits

Caption: The COX-2 pathway, a potential target for the anti-inflammatory action of this compound.

References

selecting appropriate internal standards for terpinolene quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the appropriate selection and use of internal standards for the quantification of terpinolene, primarily using gas chromatography (GC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of this compound quantification using an internal standard.

Question: My internal standard peak is co-eluting with this compound or another component in my sample matrix. What should I do?

Answer: Co-elution is a common issue that can lead to inaccurate quantification. Here are several steps to troubleshoot this problem:

  • Optimize GC Method:

    • Temperature Program: Modify the oven temperature ramp rate. A slower ramp rate can often improve the separation between closely eluting peaks.

    • Carrier Gas Flow Rate: Adjust the flow rate of the carrier gas (e.g., Helium). An optimal flow rate will maximize column efficiency and improve resolution.

    • Column Selection: If optimization of the current method is unsuccessful, consider using a GC column with a different stationary phase polarity. A column with a different selectivity may resolve the co-eluting peaks.

  • Select an Alternative Internal Standard: Choose a different internal standard that has a significantly different retention time from this compound and other matrix components under your current chromatographic conditions. Refer to the FAQ section for guidance on selecting an appropriate internal standard.

Question: The peak area of my internal standard is inconsistent across different samples and standards. Why is this happening and how can I fix it?

Answer: Inconsistent internal standard peak areas can compromise the precision and accuracy of your results.[1] Several factors could be responsible:

  • Inaccurate Pipetting: Ensure that the internal standard is added precisely and consistently to every sample, standard, and blank. Use calibrated micropipettes and consistent pipetting techniques.

  • Sample Preparation Variability: Variations in the sample preparation process, such as extraction or dilution steps, can affect the final concentration of the internal standard.[2] Ensure each sample is treated identically.

  • Injector Issues: Problems with the GC injector, such as a leaking septum or a contaminated liner, can lead to variable injection volumes. Perform regular maintenance on the injector system.

  • Internal Standard Volatility: If the internal standard is highly volatile, it may evaporate from the sample vial before analysis, leading to lower peak areas. Ensure vials are properly sealed and minimize the time samples spend at room temperature before injection.

  • Detector Saturation: Injecting too high a concentration of the internal standard can saturate the detector, leading to non-linear responses and inconsistent peak areas.[3] Ensure the internal standard concentration is within the linear range of the detector.

Question: I am observing poor recovery of my internal standard. What are the potential causes and solutions?

Answer: Low recovery of the internal standard can indicate issues with the sample preparation or analytical method.

  • Extraction Inefficiency: The chosen extraction solvent and method may not be efficient for the internal standard. Ensure the solvent is compatible with the chemical properties of the internal standard. You may need to optimize the extraction parameters, such as solvent volume, extraction time, or pH.

  • Matrix Effects: Components in the sample matrix can interfere with the extraction or chromatographic analysis of the internal standard, leading to signal suppression or enhancement.[4] A matrix-matched calibration curve or a standard addition method can help to mitigate these effects.

  • Adsorption: The internal standard may be adsorbing to active sites in the GC system (e.g., injector liner, column). Using a deactivated liner and column can help to minimize this issue.

Frequently Asked Questions (FAQs)

Q1: What are the key criteria for selecting a suitable internal standard for this compound quantification?

A1: The ideal internal standard (IS) for this compound quantification should possess the following characteristics:

  • Chemical Similarity: It should be structurally and chemically similar to this compound to ensure comparable behavior during sample preparation and analysis.[4][5]

  • Chromatographic Resolution: The IS must be well-separated from this compound and any other components in the sample matrix to avoid peak overlap.[6] A resolution factor (Rs) greater than 1.5 is generally considered baseline separation.[6]

  • Absence in Samples: The selected compound must not be naturally present in the samples being analyzed.[4][7]

  • Stability: The IS should be chemically stable throughout the entire analytical procedure, from sample preparation to final detection.[5]

  • Purity: A high-purity internal standard is essential to avoid the introduction of interfering impurities.[5]

  • Appropriate Concentration: The concentration of the IS should be similar to the expected concentration of this compound in the samples to ensure both peaks are within the detector's linear range.[2]

Q2: What are some commonly used internal standards for this compound and other terpene analysis by GC?

A2: Several compounds are commonly used as internal standards for terpene analysis. The choice often depends on the specific sample matrix and the other terpenes being analyzed. Some examples include:

  • n-Alkanes: n-Tridecane and dodecane (B42187) are frequently used because they are chemically inert and often elute in a region of the chromatogram with few interferences.[8][9]

  • Other Terpenoids: Compounds like thymol (B1683141) can be used, provided they are not present in the sample and are well-resolved from the analytes of interest.[10]

  • Aromatic Hydrocarbons: For certain applications, compounds like 2-fluorobiphenyl (B19388) have been successfully employed as internal standards.[11]

  • Isotopically Labeled Standards: For GC-MS analysis, isotopically labeled analogs of the analyte (e.g., this compound-d6) are the gold standard as they have nearly identical chemical and physical properties to the unlabeled analyte, but can be distinguished by their mass-to-charge ratio.[4] A deuterated standard like (±)-linalool-d3 has also been used in terpene analysis.[12]

Q3: When should I add the internal standard to my samples?

A3: To achieve the best results, the internal standard should be added as early as possible in the sample preparation workflow.[2] Adding the IS at the beginning of the process helps to correct for any analyte loss that may occur during extraction, concentration, and other sample handling steps.[6]

Q4: Can I use the same internal standard for quantifying multiple terpenes in a single run?

A4: Yes, it is possible to use a single internal standard to quantify multiple terpenes, provided that the IS behaves similarly to all the analytes of interest in terms of extraction efficiency and detector response.[6] However, for methods with a wide range of analyte polarities and volatilities, it may be more accurate to use multiple internal standards, with each one closely matching the properties of a specific group of analytes.[4]

Quantitative Data Summary

The following table summarizes typical performance data from validated GC methods for terpene quantification using an internal standard. This data can serve as a benchmark for your own method development and validation.

ParameterTypical ValueReference
Linearity (r²)> 0.99[8][9]
Limit of Detection (LOD)0.25 - 0.3 µg/mL[8][9][13]
Limit of Quantification (LOQ)0.75 - 1.0 µg/mL[8][9][13]
Accuracy (% Recovery)89% - 111%[8][9]
Precision (RSD%)< 10%[8][9]

Detailed Experimental Protocol: Quantification of this compound by GC-FID

This protocol provides a general methodology for the quantification of this compound in a liquid matrix using an internal standard with a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

1. Materials and Reagents

  • This compound standard (≥85% purity)

  • n-Tridecane (internal standard, ≥99% purity)

  • Ethyl acetate (B1210297) (GC grade)

  • Sample containing this compound

2. Preparation of Standard Solutions

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of n-tridecane and dissolve it in 100 mL of ethyl acetate.

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the this compound stock solution. To each calibration standard, add a constant concentration of the internal standard (e.g., 100 µg/mL). For example, to prepare a 50 µg/mL this compound standard, mix 5 mL of the 1000 µg/mL this compound stock, 10 mL of the 1000 µg/mL IS stock, and bring the final volume to 100 mL with ethyl acetate.

3. Sample Preparation

  • Accurately weigh or pipette a known amount of the sample into a volumetric flask.

  • Add the internal standard solution to achieve the same final concentration as in the calibration standards (e.g., 100 µg/mL).

  • Dilute to the final volume with ethyl acetate.

  • Vortex the solution to ensure homogeneity.

4. GC-FID Instrumentation and Conditions

  • GC System: Agilent 7890B GC system or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Split mode with a split ratio of 15:1.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 3°C/min to 85°C.

  • Detector: FID at 250°C.

  • Injection Volume: 1 µL.

5. Data Analysis

  • Integrate the peak areas for this compound and the internal standard (n-tridecane) in both the calibration standards and the samples.

  • Calculate the response factor (RF) for this compound relative to the internal standard using the calibration standards:

    • RF = (Area_this compound / Conc_this compound) / (Area_IS / Conc_IS)

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples by using the peak area ratio from the sample chromatogram and the calibration curve.

Visualizations

internal_standard_selection_workflow start Start: Need to Quantify this compound define_criteria Define Selection Criteria: - Chemical Similarity - Chromatographic Resolution - Not in Sample - Stability & Purity start->define_criteria candidate_selection Select Potential Candidates: - n-Alkanes (e.g., n-Tridecane) - Other Terpenoids (e.g., Thymol) - Aromatic Hydrocarbons - Isotopically Labeled (GC-MS) define_criteria->candidate_selection preliminary_screening Preliminary Screening: Inject IS and this compound standards candidate_selection->preliminary_screening check_resolution Check Resolution: Are peaks baseline separated? preliminary_screening->check_resolution optimize_gc Optimize GC Method: - Temp Program - Flow Rate check_resolution->optimize_gc No spike_sample Spike Sample Matrix with IS check_resolution->spike_sample Yes optimize_gc->preliminary_screening select_new_is Select New Candidate optimize_gc->select_new_is select_new_is->candidate_selection check_interference Check for Interferences and Co-elution spike_sample->check_interference check_interference->select_new_is Interference validate_method Validate Method: - Linearity - Accuracy - Precision check_interference->validate_method No Interference end End: Appropriate IS Selected validate_method->end

Caption: Workflow for selecting an appropriate internal standard.

troubleshooting_workflow start Start: Inaccurate Quantification issue_coelution Issue: Co-elution of IS and Analyte start->issue_coelution issue_inconsistent_area Issue: Inconsistent IS Peak Area start->issue_inconsistent_area issue_poor_recovery Issue: Poor IS Recovery start->issue_poor_recovery solution_coelution1 Optimize GC Method (Temp, Flow Rate) issue_coelution->solution_coelution1 solution_coelution2 Select Alternative IS issue_coelution->solution_coelution2 solution_inconsistent1 Verify Pipetting Accuracy issue_inconsistent_area->solution_inconsistent1 solution_inconsistent2 Standardize Sample Prep issue_inconsistent_area->solution_inconsistent2 solution_inconsistent3 Check GC Injector issue_inconsistent_area->solution_inconsistent3 solution_recovery1 Optimize Extraction issue_poor_recovery->solution_recovery1 solution_recovery2 Use Matrix-Matched Standards issue_poor_recovery->solution_recovery2 solution_recovery3 Use Deactivated Liner/Column issue_poor_recovery->solution_recovery3 end End: Accurate Quantification solution_coelution1->end solution_coelution2->end solution_inconsistent1->end solution_inconsistent2->end solution_inconsistent3->end solution_recovery1->end solution_recovery2->end solution_recovery3->end

Caption: Troubleshooting common issues in this compound quantification.

References

impact of thermal degradation on terpinolene analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the thermal degradation of terpinolene during gas chromatography (GC) analysis. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a monoterpene found in various plants, including cannabis, and is known for its distinctive fresh, piney, and floral aroma.[1] In the pharmaceutical and drug development fields, accurate quantification of this compound is crucial for the chemical profiling of botanical extracts, ensuring product consistency, and for research into its potential therapeutic effects as part of the "entourage effect".[2]

Q2: What causes this compound degradation during GC analysis?

A2: this compound is a thermally labile compound, meaning it is susceptible to degradation at elevated temperatures. The primary cause of degradation during GC analysis is the high temperature of the injection port, which can lead to isomerization and fragmentation of the this compound molecule.[3] Active sites within the GC inlet liner, particularly those with glass wool, can also catalytically promote degradation.[4]

Q3: What are the common degradation products of this compound?

A3: Thermal degradation of this compound can result in the formation of various other compounds. One of the major degradation products identified is p-isopropenyltoluene.[5] Additionally, like many other monoterpenes, this compound can degrade to form p-cymene (B1678584) through dehydrogenation.[6][7] Isomerization can also occur, potentially leading to the formation of other terpenes such as α-terpinene and γ-terpinene.[3][8]

Q4: How can I recognize this compound degradation in my chromatogram?

A4: Signs of this compound degradation in your chromatogram include:

  • Reduced peak area for this compound: This indicates a loss of the target analyte.

  • Poor peak shape: Tailing or fronting of the this compound peak can suggest interaction with active sites or thermal breakdown.

  • Appearance of unexpected peaks: The presence of degradation products like p-isopropenyltoluene or p-cymene that were not in the original sample.

  • Poor reproducibility: Inconsistent quantification of this compound across multiple injections of the same sample.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound analysis that may be related to thermal degradation.

Problem Potential Cause Recommended Solution Expected Outcome
Low or No this compound Peak High inlet temperature causing complete or significant degradation.Lower the injector temperature. Start at 200°C and incrementally decrease. Consider using a cold injection technique like on-column or programmable temperature vaporization (PTV) injection.[9]Increased this compound peak area and improved recovery.
Active sites in the inlet liner.Replace the inlet liner with a new, deactivated (silanized) liner. Avoid liners with glass wool if possible, or ensure the wool is also deactivated.[4]Reduced analyte loss and better peak symmetry.
Peak Tailing for this compound Adsorption on active sites in the liner or column.Use a deactivated liner. Trim the first few centimeters of the column's inlet side.Sharper, more symmetrical this compound peak.
Column overload.Dilute the sample or reduce the injection volume.Improved peak shape.
Appearance of Unidentified Peaks Thermal degradation of this compound.Lower the inlet temperature. Confirm the identity of new peaks by mass spectrometry (MS) and compare with known degradation products like p-cymene and p-isopropenyltoluene.Reduction or elimination of degradation product peaks and a corresponding increase in the this compound peak.
Sample matrix interference.Analyze a blank matrix sample to identify interfering compounds. Optimize the temperature program to improve separation.Clearer chromatogram with better resolution between this compound and matrix components.
Poor Reproducibility of this compound Area Inconsistent degradation due to fluctuating inlet temperature or active site variability.Ensure the GC inlet temperature is stable. Implement a regular maintenance schedule for replacing the inlet liner and septum.Improved precision of this compound quantification (lower %RSD).
Sample preparation variability.Ensure consistent sample extraction and dilution procedures.More consistent analytical results.

Experimental Protocols

To minimize the thermal degradation of this compound, it is crucial to optimize the analytical method. Below are recommended starting parameters for a GC-MS method and suggestions for alternative injection techniques.

Optimized GC-MS Method for this compound Analysis

This method is a starting point and may require further optimization based on your specific instrument and sample matrix.

Parameter Recommended Setting Rationale
Injection Mode Split (e.g., 15:1 ratio)Minimizes residence time in the hot inlet.[10]
Inlet Temperature 200°C (or lower)Reduces thermal stress on this compound.[11]
Liner Deactivated, single taperMinimizes active sites for catalytic degradation.[4]
Carrier Gas Helium or Hydrogen
Flow Rate 1.2 mL/min (constant flow)Provides good chromatographic efficiency.[10]
Oven Program Initial: 60°C (hold 2 min) Ramp: 5°C/min to 150°C Ramp: 20°C/min to 250°C (hold 2 min)Balances separation of volatile terpenes with reasonable analysis time.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA common non-polar column suitable for terpene analysis.[10]
MS Source Temp. 230°CStandard temperature for good ionization.
MS Quad Temp. 150°CStandard temperature for good mass filtering.
Acquisition Mode Scan or Selected Ion Monitoring (SIM)SIM mode can offer higher sensitivity if target degradation products are known.
Cold Injection Techniques

For highly sensitive or quantitative analyses where minimizing degradation is paramount, consider using cold injection techniques.

  • Programmable Temperature Vaporization (PTV) Injection: The sample is injected into a cold inlet, which is then rapidly heated to transfer the analytes to the column. This method reduces the thermal stress on the analytes during injection.[9]

  • On-Column Injection: The sample is directly injected into the column at a low oven temperature. This technique completely avoids a hot inlet, making it ideal for thermally labile compounds.[1]

Visualizations

Thermal_Degradation_Pathway cluster_products Degradation Products This compound This compound Heat High Inlet Temperature (>200°C) This compound->Heat ActiveSites Active Sites (e.g., liner, glass wool) This compound->ActiveSites p_Isopropenyltoluene p-Isopropenyltoluene Heat->p_Isopropenyltoluene Fragmentation p_Cymene p-Cymene ActiveSites->p_Cymene Dehydrogenation Isomers Isomerization Products (e.g., α-terpinene) ActiveSites->Isomers Isomerization

Caption: Thermal degradation pathways of this compound in a GC system.

Troubleshooting_Workflow Start Problem Observed: Inaccurate this compound Results CheckPeak Review Chromatogram: - Low Peak Area? - Poor Peak Shape? - Extra Peaks? Start->CheckPeak CheckInlet Inspect GC Inlet: - Temperature Setting? - Liner Condition? CheckPeak->CheckInlet OptimizeTemp Optimize Inlet Temperature: - Lower to 200°C - Test Cold Injection CheckInlet->OptimizeTemp High Temp ReplaceLiner Replace Inlet Liner: - Use a new, deactivated liner CheckInlet->ReplaceLiner Old/Active Liner AnalyzeStandard Analyze this compound Standard OptimizeTemp->AnalyzeStandard ReplaceLiner->AnalyzeStandard ProblemResolved Problem Resolved AnalyzeStandard->ProblemResolved Results Accurate Reevaluate Re-evaluate Method AnalyzeStandard->Reevaluate Problem Persists Reevaluate->CheckPeak

Caption: A systematic workflow for troubleshooting this compound analysis issues.

References

Technical Support Center: Ensuring Reproducibility in Terpinolene Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible terpinolene bioactivity assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main sources of variability in this compound bioactivity assays?

A1: The primary sources of variability in this compound bioactivity assays stem from its physicochemical properties and experimental design. Key factors include:

  • Volatility: this compound is a volatile monoterpene, and improper handling can lead to significant loss of the compound during sample preparation and incubation, resulting in lower effective concentrations than intended.[1]

  • Instability: Terpenes can be sensitive to light, temperature, and oxygen, leading to degradation.[2][3][4] The formation of degradation products can alter the bioactivity and introduce confounding variables.

  • Solvent Effects: The choice of solvent for dissolving this compound and the final concentration in the cell culture medium can impact cell viability and assay results.[5][6][7] High concentrations of solvents like DMSO can be toxic to cells.

  • Cell Line Differences: Different cell types exhibit varying sensitivities to this compound.[8] The physiological state of the cells, including passage number and cell density, can also influence the experimental outcome.[8][9]

  • Assay-Specific Interferences: Terpenes can interfere with certain assay components. For example, they may interact with MTT dye or LDH enzyme, leading to inaccurate cytotoxicity measurements.[10]

Q2: How should I prepare and store this compound stock solutions to ensure stability?

A2: To maintain the integrity of this compound stock solutions, follow these best practices:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is readily soluble, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[5][7]

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to the final assay, keeping the final solvent concentration below 0.5% to avoid solvent-induced cytotoxicity.[5][6]

  • Storage Conditions: Store stock solutions in amber glass vials at -20°C or -80°C to protect from light and heat.[1] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

  • Handling Precautions: When preparing dilutions, keep solutions on ice to minimize evaporation.[1]

Q3: My results are inconsistent between experiments. What are some common troubleshooting steps?

A3: Inconsistent results are a common challenge. A systematic approach to troubleshooting can help identify the source of the variability:

  • Repeat the Experiment: If an experiment fails once, it's often worth repeating it with careful attention to the protocol before making significant changes. Simple human error can sometimes be the cause.[11]

  • Include Proper Controls: Ensure you are using both positive and negative controls in every experiment.[11] A positive control is a compound known to produce the expected effect, while a negative control is the vehicle (solvent) used to dissolve the this compound.

  • Verify Compound Integrity: If possible, verify the purity and concentration of your this compound stock solution using analytical methods like GC-MS.[2]

  • Check Cell Health: Regularly monitor your cell cultures for signs of stress or contamination. Perform cell viability assays to ensure that the observed effects are not due to general cytotoxicity.

  • Standardize Procedures: Ensure all experimental parameters, such as incubation times, cell seeding densities, and reagent concentrations, are kept consistent across all experiments.

Section 2: Troubleshooting Guides

Guide 1: Antioxidant Assays (DPPH & ABTS)
Problem Possible Cause Recommended Solution
Low or no antioxidant activity detected. This compound degradation.Prepare fresh dilutions of this compound for each experiment. Protect solutions from light and heat.
Incorrect assay wavelength.Ensure the spectrophotometer is set to the correct wavelength for the assay being performed (approx. 517 nm for DPPH and 734 nm for ABTS).[12]
Insufficient incubation time.Optimize the incubation time for the reaction between this compound and the radical solution. Some antioxidants react slowly.
High variability between replicates. Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents in each well.
This compound volatility.Keep plates covered during incubation to minimize evaporation.
Color interference from the sample. This compound or impurities may absorb light at the assay wavelength.Run a sample blank containing this compound without the DPPH or ABTS radical to subtract the background absorbance.
Guide 2: Anti-Inflammatory Assays (Nitric Oxide Assay)

| Problem | Possible Cause | Recommended Solution | | :--- | :--- | High background nitric oxide (NO) levels in unstimulated cells. | | | Cell stress or contamination. | Check cells for mycoplasma contamination. Ensure cells are not overgrown or stressed. | | | Reagent contamination. | Use fresh, sterile reagents and culture media. | | No inhibition of NO production by this compound. | this compound is not active at the tested concentrations. | Perform a dose-response experiment with a wider range of this compound concentrations. | | | this compound is cytotoxic at the tested concentrations. | Perform a concurrent cell viability assay (e.g., MTT or LDH) to ensure that the reduction in NO is not due to cell death.[13] | | Inconsistent results. | Variability in cell seeding density. | Ensure a uniform cell number is seeded in each well. | | | Incomplete mixing of Griess reagent. | Mix the Griess reagent thoroughly with the cell supernatant before measuring absorbance. |

Guide 3: Cytotoxicity Assays (MTT & LDH)
Problem Possible Cause Recommended Solution
False-positive results in MTT assay (apparent increase in viability). This compound reduces MTT directly.Run a control with this compound in cell-free medium to check for direct reduction of MTT.
False-negative results in MTT assay (apparent decrease in viability). This compound inhibits formazan (B1609692) crystal solubilization.Ensure complete solubilization of formazan crystals by adding DMSO and incubating with gentle agitation.[10]
High background in LDH assay. Mechanical cell damage during handling.Handle cells gently during seeding and treatment. Avoid vigorous pipetting.
Spontaneous cell death in control wells.Optimize cell seeding density and ensure the use of healthy, low-passage number cells.
Interference with LDH enzyme activity. This compound may inhibit or enhance LDH enzyme activity.Test for interference by adding this compound to the LDH reaction mixture in a cell-free system.[10]

Section 3: Experimental Protocols & Data

Protocol 1: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[12]

Methodology:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare serial dilutions of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Include a positive control (e.g., ascorbic acid) and a blank (methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

Protocol 2: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

Principle: This assay measures the production of nitric oxide by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[13][14][15]

Methodology:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[13]

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16]

Methodology:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, or 72 hours).[16]

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

Quantitative Data Summary
Assay Terpene Cell Line Reported Activity (IC50 / Effect) Reference
Anti-inflammatory (NO Production) GuaieneRAW 264.753.3 ± 2.4% inhibition[14]
m-CymeneRAW 264.738.1 ± 0.6% inhibition[14]
Cytotoxicity (MTT) (R)-(+)-limoneneColon TumorIC50 = 171.4 µg/mL[5]
(-)-α-pineneColon TumorIC50 = 206.3 µg/mL[5]
Perillyl alcoholColon TumorIC50 = 98.8 µg/mL[5]
Antioxidant (DPPH) Eugenol-IC50 = 10.2 µg/mL
Thymol-IC50 = 11.2 µg/mL
Carvacrol-IC50 = 11.5 µg/mL

Section 4: Visualizations

experimental_workflow General Workflow for this compound Bioactivity Assays cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_terp Prepare this compound Stock (DMSO or Ethanol) treatment Treat Cells with this compound (Dose-Response) prep_terp->treatment prep_cells Culture and Seed Cells (e.g., RAW 264.7) prep_cells->treatment stimulation Add Stimulus (if applicable) (e.g., LPS for inflammation) treatment->stimulation viability_check Concurrent Viability Assay (e.g., MTT, LDH) treatment->viability_check incubation Incubate (e.g., 24 hours) stimulation->incubation collect_sn Collect Supernatant (for NO, LDH assays) incubation->collect_sn add_reagent Add Assay Reagent (e.g., Griess, MTT) incubation->add_reagent collect_sn->add_reagent measure Measure Signal (Absorbance) add_reagent->measure calculate Calculate Results (% Inhibition, % Viability) measure->calculate calculate->viability_check

Caption: General workflow for in vitro this compound bioactivity assays.

anti_inflammatory_pathway Simplified Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1α) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO This compound This compound This compound->NFkB

Caption: this compound's potential anti-inflammatory mechanism via NF-κB.

antioxidant_assay_logic Logic of Radical Scavenging Assays cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_radical DPPH• (Purple Radical) DPPH_reduced DPPH-H (Yellow) DPPH_radical->DPPH_reduced is reduced to ABTS_radical ABTS•+ (Blue-Green Radical) ABTS_reduced ABTS (Colorless) ABTS_radical->ABTS_reduced is reduced to This compound This compound (Antioxidant) This compound->DPPH_radical Donates H• or e- This compound->ABTS_radical Donates H• or e-

Caption: Principle of DPPH and ABTS antioxidant assays.

References

Validation & Comparative

A Comparative Analysis of Terpinolene's Antioxidant Activity with Other Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 18, 2025

This guide provides a comparative analysis of the antioxidant activity of terpinolene against other common monoterpenes. Monoterpenes are a class of terpenes that consist of two isoprene (B109036) units and are found in the essential oils of many plants. They are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3][4] this compound, a cyclic monoterpene found in sources like pine trees, tea tree, and apples, has demonstrated notable antioxidant properties, including the ability to prevent the oxidation of low-density lipoproteins (LDL), a key factor in atherogenesis.[5][6][7] This document synthesizes experimental data from various studies to offer an objective comparison for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of monoterpenes is commonly evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The results are often expressed as IC50 or EC50 values, which represent the concentration of the substance required to inhibit 50% of the radical activity. A lower IC50/EC50 value indicates stronger antioxidant activity.

The following table summarizes quantitative data from multiple studies. It is important to note that direct comparison of values between different studies can be challenging due to variations in experimental conditions, reagents, and protocols.

MonoterpeneAssayReported IC50 / EC50 ValueSource(s)
This compound Lipid Peroxidation>80% inhibition (comparable to γ-terpinene)[8]
LDL OxidationEffective prevention[7]
Limonene (B3431351) DPPH93.16 ± 1.56 µg/mL[9]
Acetylcholinesterase Inhibition7.7 µg/mL[10]
α-Pinene DPPH310 ± 10 µg/mL[11][12]
FRAP238 ± 18.92 µg/mL[11][12]
DPPH Inhibition47.9 ± 2.78 %[13]
ABTS Inhibition49.28 ± 3.55 %[13]
Myrcene (B1677589) DPPH Inhibition29.22 ± 6 %[13]
ABTS InhibitionNo radical inhibition detected[13]
α-Phellandrene DPPH204.30 ± 31.29 mg/mL[14]
α-Terpinene DPPH242.30 ± 30.28 mg/mL[14]

Analysis: The available data indicates that different monoterpenes exhibit a wide range of antioxidant activities. While direct IC50 values for this compound in common radical scavenging assays are not as frequently reported as for other monoterpenes like limonene and α-pinene, studies highlight its efficacy in more complex biological systems, such as preventing LDL oxidation.[7] For instance, one study demonstrated that this compound and γ-terpinene inhibited lipid peroxidation by over 80%, an effect comparable to the standard antioxidant butylated hydroxytoluene (BHT).[8] In contrast, α-pinene and myrcene have shown weaker direct radical scavenging activity in some assays.[13] Monoterpenes like α-phellandrene and α-terpinene have also demonstrated notable DPPH radical scavenging abilities.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the antioxidant activity of monoterpenes.

1. DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the change in absorbance is measured spectrophotometrically.

  • General Procedure:

    • A stock solution of the monoterpene is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol).

    • Various concentrations of the test substance are added to a solution of DPPH in methanol.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • A control sample (containing the solvent instead of the antioxidant) is also measured.

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[13]

2. Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue color, which is measured by absorbance.

  • General Procedure:

    • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.[15]

    • The reagent is warmed to 37°C.

    • A small volume of the monoterpene sample is mixed with the FRAP reagent.

    • The mixture is incubated at 37°C for a defined time (e.g., 30 minutes).[15]

    • The absorbance of the resulting blue solution is measured at a specific wavelength (typically 593 nm).[15]

    • The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as Trolox or ferrous sulfate.

Visualizing Mechanisms and Workflows

Experimental Workflow: The following diagram illustrates a typical workflow for the DPPH radical scavenging assay.

DPPH_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_incubation Step 3: Incubation cluster_measurement Step 4: Measurement cluster_analysis Step 5: Analysis prep Preparation mix Mix sample with DPPH solution incubate Incubate in dark at room temperature (e.g., 30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calc Calculate % Inhibition and determine IC50 value measure->calc A Prepare various concentrations of monoterpene sample A->mix B Prepare DPPH radical solution in methanol B->mix

Caption: Workflow for the DPPH antioxidant assay.

Signaling Pathway: Monoterpenes may exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways.[16] The Nrf2-Keap1 pathway is a primary regulator of the endogenous antioxidant response.

Nrf2_Pathway terp Monoterpenes (e.g., this compound) keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) terp->keap1_nrf2 may induce dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation ub Ubiquitination & Degradation keap1_nrf2->ub Basal State nrf2 Nrf2 (Nucleus) keap1_nrf2->nrf2 Nrf2 Release & Translocation are Antioxidant Response Element (ARE) nrf2->are Binds to genes Transcription of Antioxidant Genes (e.g., SOD, CAT, GPx) are->genes Activates defense Enhanced Cellular Antioxidant Defense genes->defense

Caption: The Nrf2-Keap1 antioxidant response pathway.

Conclusion

This compound demonstrates significant antioxidant potential, particularly in protecting against lipid peroxidation and LDL oxidation, which is highly relevant for cardiovascular health.[5][7] While direct comparisons of radical scavenging activity using assays like DPPH show that other monoterpenes such as limonene and α-pinene are also effective, the overall antioxidant profile of a compound involves multiple mechanisms. These can range from direct neutralization of free radicals to the upregulation of the body's own antioxidant defense systems, such as the Nrf2 pathway.[2] Future research focusing on comparative studies under uniform experimental conditions is necessary to establish a definitive ranking of the antioxidant potency of these valuable natural compounds.

References

Terpinolene vs. Limonene: A Comparative Analysis of Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of two common monoterpenes, terpinolene and limonene (B3431351). Drawing from experimental data, this document outlines their respective activities in key therapeutic areas, including antioxidant, anti-inflammatory, anti-cancer, and sedative/anxiolytic effects. Detailed experimental protocols for foundational assays are also provided to support further research and development.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the biological activities of this compound and limonene. It is important to note that the data presented is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Biological Activity Assay This compound Limonene Source
Antioxidant Activity DPPH Radical Scavenging (IC50)Data not available in directly comparable format~5.98 µl/mL[1]
ABTS Radical Scavenging (IC50)Data not available in directly comparable format~4.74 µl/mL[1]
Anti-inflammatory Activity Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages (IC50)Data not available in directly comparable format> 666 µM[2]
Anti-cancer Activity Cytotoxicity in T24 Bladder Cancer Cells (IC50)Data not available9 µM[1]
Cytotoxicity in Paclitaxel-Sensitive MDA-MB-231 Breast Cancer Cells (IC50)Data not availableData not available[1]
Cytotoxicity in Paclitaxel-Resistant MDA-MB-231 Breast Cancer Cells (IC50)Data not availableData not available[1]
Cytotoxicity in Paclitaxel-Sensitive MCF-7 Breast Cancer Cells (IC50)Data not availableData not available[1]
Cytotoxicity in Paclitaxel-Resistant MCF-7 Breast Cancer Cells (IC50)Data not availableData not available[1]

Key Biological Effects: A Comparative Overview

Antioxidant Effects
Anti-inflammatory Effects

This compound and limonene exert anti-inflammatory effects primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways. Both have been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3] Their mechanism of action often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Anti-cancer Effects

Both terpenes have shown promise as potential anti-cancer agents. Their cytotoxic effects against various cancer cell lines are attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, limonene has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[1] While specific IC50 values for this compound against the same cancer cell lines are not available in the reviewed literature, it has also been reported to possess anti-proliferative properties.

Sedative and Anxiolytic Effects

This compound is particularly noted for its sedative effects, which have been observed in animal models.[4] In contrast, limonene is more commonly associated with anxiolytic (anti-anxiety) and mood-elevating properties.[4] These differing neurological effects suggest distinct mechanisms of action on the central nervous system, presenting diverse therapeutic possibilities.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

anti_inflammatory_pathway cluster_Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB->ProInflammatory_Genes Cytokines TNF-α, IL-1β, IL-6 ProInflammatory_Genes->Cytokines This compound This compound This compound->IKK inhibits Limonene Limonene Limonene->IKK inhibits

Caption: NF-κB Signaling Pathway Inhibition.

apoptosis_pathway Terpenes This compound / Limonene Bax Bax Terpenes->Bax upregulates Bcl2 Bcl-2 Terpenes->Bcl2 downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway.

experimental_workflow start Start cell_culture Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) start->cell_culture animal_models Animal Models start->animal_models treatment Treatment with This compound or Limonene cell_culture->treatment antioxidant Antioxidant Assays (DPPH, ABTS) treatment->antioxidant inflammatory Anti-inflammatory Assays (LPS stimulation, NO measurement) treatment->inflammatory cancer Anti-cancer Assays (MTT, Apoptosis) treatment->cancer data_analysis Data Analysis (IC50, Statistical Significance) antioxidant->data_analysis inflammatory->data_analysis cancer->data_analysis behavioral Behavioral Tests (Elevated Plus Maze) animal_models->behavioral behavioral->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound and limonene.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727). The concentration is typically around 0.1 mM. Prepare various concentrations of this compound and limonene in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the terpene solutions to the wells.

    • Add the DPPH solution to each well.

    • Include a control group with methanol instead of the terpene solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is then determined from a dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess the cytotoxicity of this compound and limonene on cancer cell lines.

Methodology:

  • Cell Culture: Seed the desired cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and limonene for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control group.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

LPS-Induced Inflammation in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory effects of this compound and limonene by measuring nitric oxide (NO) production.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound and limonene for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include control groups (cells only, cells + LPS, cells + terpene).

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at approximately 540 nm.

  • Calculation: The concentration of nitrite (an indicator of NO production) is determined from a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Elevated Plus Maze (EPM) for Anxiety

Objective: To assess the anxiolytic or anxiogenic effects of this compound and limonene in rodents.

Methodology:

  • Apparatus: The EPM consists of two open arms and two closed arms, elevated from the floor.

  • Animal Dosing: Administer this compound, limonene, a vehicle control, or a positive control (e.g., diazepam) to the animals (typically mice or rats) at a specified time before the test.

  • Test Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (usually 5 minutes).

    • Record the animal's behavior using a video camera.

  • Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Other behavioral measures, such as total arm entries and rearing, can also be analyzed to assess locomotor activity.

References

Synergistic Effects of Terpinolene with Cannabinoids: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The "entourage effect," a theory proposing that various cannabis compounds work synergistically to enhance the plant's therapeutic properties, is a subject of intense scientific scrutiny. While cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD) are well-studied, the role of terpenes—aromatic compounds responsible for the plant's distinctive scent—is increasingly recognized as crucial. This guide provides an objective comparison of the in vitro synergistic effects of the monoterpene terpinolene with cannabinoids, focusing on experimental data to inform future research and drug development.

This compound and THC: A Synergistic Partnership at the CB1 Receptor

Recent in vitro research has provided compelling evidence for a synergistic relationship between this compound and THC, primarily at the cannabinoid receptor 1 (CB1). A key study by Raz et al. (2023) demonstrated that this compound not only activates the CB1 receptor independently but also enhances the receptor activation induced by THC.[1][2][3]

The study utilized a controlled in vitro heterologous expression system to quantify the activation of CB1 receptors.[1][3] The findings indicated that all sixteen terpenes tested, including this compound, individually activated CB1 receptors to a degree of 10-50% of the activation achieved by THC alone.[1][2][3] When combined with THC, several terpenes, including this compound, significantly increased the activity of the CB1 receptor compared to THC alone, in some cases several-fold.[1][2][3] This suggests that this compound can act as a positive allosteric modulator or otherwise enhance the efficacy of THC at the CB1 receptor.

Quantitative Analysis of this compound and THC on CB1 Receptor Activation

The following table summarizes the key quantitative findings from the study by Raz et al. (2023), focusing on the effects of this compound on CB1 receptor activation.

Compound(s)ConcentrationEffect on CB1 Receptor ActivationKey Finding
This compound (alone)10 µMPartial agonist activityActivates CB1 receptor to 25-48% of the response amplitude of 10 µM THC.[3][4]
THC (alone)10 µMAgonist activityReference for maximal activation in the study.
This compound + THC10 µM this compound + varying THC concentrationsIncreased CB1 receptor activationCo-application leads to a significant increase in CB1 receptor activity compared to THC alone.[1][3]

Note: The data from Raz et al. (2023) suggests that the synergistic effect is notable, with the combined activation being greater than the sum of the individual activations.[1][2]

This compound and CBD: An Unexplored Synergy In Vitro

Despite the growing interest in the entourage effect, there is a significant lack of in vitro studies specifically investigating the synergistic effects of this compound and cannabidiol (CBD). While some studies have explored the combined anti-inflammatory or anti-cancer effects of CBD with other terpenes, specific data on this compound-CBD interactions at a molecular level is currently unavailable in the published scientific literature. This represents a critical knowledge gap and a promising area for future research.

This compound and Endocannabinoid System Enzymes: A Research Frontier

The endocannabinoid system (ECS) involves not only cannabinoid receptors but also the enzymes that synthesize and degrade endocannabinoids, primarily fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). Modulation of these enzymes can significantly impact endocannabinoid tone and overall ECS function.

Currently, there are no published in vitro studies that have specifically investigated the direct effects of this compound on the enzymatic activity of FAAH or MAGL. Research into the potential of terpenes to inhibit these enzymes could unveil new mechanisms for the entourage effect and open doors for novel therapeutic strategies.

Experimental Protocols

CB1 Receptor Activation Assay (Based on Raz et al., 2023)

A detailed experimental protocol for assessing the synergistic effects of this compound and THC on CB1 receptor activation is outlined below.

Objective: To quantify the activation of the human CB1 receptor by this compound, THC, and their combination in a controlled in vitro system.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human CB1 receptor

  • cRNA for G-protein-activated inwardly rectifying potassium (GIRK) channel subunits

  • This compound (analytical grade)

  • Δ⁹-Tetrahydrocannabinol (THC) (analytical grade)

  • ND96 solution (containing in mM: 96 NaCl, 2 KCl, 1 MgCl₂, 1 CaCl₂, 5 HEPES; pH 7.5)

  • High potassium solution (containing in mM: 24 KCl, 74 NaCl, 1 MgCl₂, 1 CaCl₂, 5 HEPES; pH 7.5)

  • Two-electrode voltage-clamp setup

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and enzymatically defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the human CB1 receptor and the GIRK channel subunits. This co-expression allows for the measurement of CB1 receptor activation through the activation of the GIRK channel, which generates a measurable potassium current.

  • Incubation: Injected oocytes are incubated for 3-7 days at 18°C to allow for protein expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with ND96 solution.

    • The oocyte is impaled with two microelectrodes filled with 3 M KCl for voltage clamping.

    • The membrane potential is held at -80 mV.

    • The perfusion solution is switched to the high potassium solution to evoke a basal GIRK current.

  • Compound Application:

    • Solutions of this compound, THC, or a combination of both at various concentrations are prepared in the high potassium solution.

    • The oocyte is perfused with the compound-containing solution, and the change in the inward potassium current is recorded.

  • Data Analysis:

    • The amplitude of the current evoked by the test compounds is measured and normalized to the response evoked by a saturating concentration of a known CB1 agonist (e.g., 10 µM THC) in the same oocyte.

    • Dose-response curves are generated, and EC₅₀ values are calculated to determine the potency of the compounds.

    • To assess synergy, the response to the combination of this compound and THC is compared to the sum of their individual responses.

Signaling Pathways and Experimental Workflows

CB1 Receptor Activation Signaling Pathway

The following diagram illustrates the signaling pathway of CB1 receptor activation leading to the measurable GIRK channel current in the experimental setup.

CB1_Signaling_Pathway THC THC / this compound CB1 CB1 Receptor THC->CB1 Binds to G_protein Gi/o Protein CB1->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates GIRK GIRK Channel G_beta_gamma->GIRK Activates K_ion K+ Influx GIRK->K_ion Allows

Caption: CB1 Receptor Activation Pathway.

Experimental Workflow for In Vitro Synergy Analysis

The logical flow of the in vitro experiments to determine the synergistic effects of this compound and cannabinoids is depicted below.

Experimental_Workflow start Start prep Prepare In Vitro System (e.g., Oocyte Expression System) start->prep exp_c Experiment 1: Cannabinoid Alone prep->exp_c exp_t Experiment 2: This compound Alone prep->exp_t exp_combo Experiment 3: Cannabinoid + this compound prep->exp_combo measure_c Measure Response (e.g., CB1 Activation) exp_c->measure_c measure_t Measure Response exp_t->measure_t measure_combo Measure Response exp_combo->measure_combo analysis Data Analysis: Compare Responses measure_c->analysis measure_t->analysis measure_combo->analysis synergy Determine Synergy: (Combo > Sum of Individuals?) analysis->synergy conclusion Conclusion on Synergistic Effect synergy->conclusion Yes no_synergy Additive or No Interaction synergy->no_synergy No end End conclusion->end no_synergy->end

Caption: In Vitro Synergy Experimental Workflow.

Conclusion and Future Directions

The available in vitro evidence strongly suggests a synergistic interaction between this compound and THC at the CB1 receptor, where this compound enhances THC-induced receptor activation. This finding has significant implications for the development of cannabis-based therapeutics, potentially allowing for lower doses of THC to achieve desired effects, thereby reducing the risk of adverse psychoactive events.

However, the current understanding of this compound's synergistic potential is limited. Future in vitro research should prioritize:

  • Investigating this compound-CBD Synergy: Elucidating whether this compound can modulate the activity of CBD at its various molecular targets.

  • Exploring Effects on Endocannabinoid Metabolism: Determining if this compound can inhibit FAAH or MAGL, thereby increasing endocannabinoid levels and contributing to the entourage effect through an indirect mechanism.

  • Broadening the Scope: Examining the synergistic effects of this compound in combination with other cannabinoids and terpenes on a wider range of cellular pathways and disease models in vitro.

By addressing these research gaps, the scientific community can build a more comprehensive understanding of the intricate interplay of cannabis compounds and unlock their full therapeutic potential.

References

Terpinolene: A Comparative Analysis of its In Vivo Anti-Inflammatory Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical studies provides compelling evidence for the in vivo anti-inflammatory effects of terpinolene, a naturally occurring monoterpene found in various essential oils. This guide offers a comparative analysis of this compound's efficacy in established animal models of inflammation, presenting key quantitative data, detailed experimental protocols, and insights into its mechanism of action for researchers, scientists, and drug development professionals.

This compound Demonstrates Significant Anti-inflammatory Activity

This compound has shown notable dose-dependent anti-inflammatory effects in the carrageenan-induced paw edema model in mice, a standard preclinical assay for acute inflammation. Oral administration of this compound resulted in a significant reduction in paw swelling at various time points post-carrageenan injection.

In a key study, oral administration of this compound at doses of 50 mg/kg, 100 mg/kg, and 200 mg/kg significantly inhibited carrageenan-induced paw edema over a four-hour period. The 100 mg/kg dose demonstrated the most potent effect in the initial hours, with a 72.86% inhibition at one hour and a 71.03% inhibition at two hours[1]. The 50 mg/kg dose also showed substantial efficacy, with inhibition rates of 47.74% at one hour and 62.99% at four hours[1]. Interestingly, the 200 mg/kg dose, while effective, showed a slightly lower inhibition compared to the 100 mg/kg dose in the early stages[1].

For comparison, the widely used nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802), at a dose of 5 mg/kg, has been reported to produce a maximum paw edema inhibition of 56.17% at two hours in a similar model[2][3]. At a higher dose of 20 mg/kg, diclofenac achieved a 71.82% inhibition at three hours[2][3]. This places this compound's anti-inflammatory potency, particularly at the 100 mg/kg dose, in a comparable range to this established therapeutic agent.

While direct in vivo comparative studies with other terpenes are limited, in vitro studies have shown that this compound can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in a dose-dependent manner[4].

Performance Comparison in Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)Reference
This compound 50147.74[1]
254.67[1]
348.63[1]
462.99[1]
This compound 100172.86[1]
271.03[1]
348.63[1]
457.83[1]
This compound 200143.22[1]
234.11[1]
336.47[1]
445.20[1]
Diclofenac 5256.17[2][3]
Diclofenac 20371.82[2][3]

Efficacy in Lipopolysaccharide-Induced Inflammation

In models of inflammation induced by lipopolysaccharide (LPS), a component of gram-negative bacteria, this compound has demonstrated the ability to modulate the inflammatory response. In vitro studies have shown that this compound can significantly inhibit the production of nitric oxide (NO) and suppress the activity of the transcription factor NF-κB, a key regulator of inflammation[4]. Furthermore, this compound has been observed to suppress the pro-inflammatory cytokines IL-6 and TNF-α in a dose-dependent manner in cell-based assays[4]. While specific in vivo quantitative data on cytokine reduction by this compound in LPS models is still emerging, the available evidence strongly suggests its potential to mitigate LPS-induced inflammatory cascades.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of this compound are believed to be mediated through its interaction with multiple signaling pathways. Evidence suggests that this compound interferes with the arachidonic acid (AA) metabolic pathway. Its ability to significantly reduce paw edema induced by arachidonic acid and prostaglandin (B15479496) E2 (PGE2) points towards an inhibitory effect on the downstream signaling of these pro-inflammatory mediators[1]. This suggests a potential inhibition of cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively[1][4].

Furthermore, the suppression of NF-κB activity by this compound is a crucial aspect of its anti-inflammatory mechanism[4]. NF-κB is a central transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. By inhibiting NF-κB, this compound can effectively dampen the inflammatory response at a fundamental level.

Terpinolene_Anti_inflammatory_Pathway This compound's Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates Carrageenan Carrageenan Arachidonic_Acid Arachidonic Acid Carrageenan->Arachidonic_Acid Induces release COX2_5LOX COX-2 / 5-LOX Arachidonic_Acid->COX2_5LOX Metabolized by This compound This compound This compound->COX2_5LOX Inhibits NFkB NF-κB This compound->NFkB Inhibits TLR4->NFkB Activates Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX2_5LOX->Prostaglandins_Leukotrienes Produces Inflammation Inflammation (Edema, Pain) Prostaglandins_Leukotrienes->Inflammation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines Induces transcription of Proinflammatory_Cytokines->Inflammation

This compound's proposed anti-inflammatory mechanism.

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This widely used model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.

  • Animals: Male Swiss mice (25-30 g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Mice are randomly divided into control and treatment groups.

  • Treatment: this compound, a reference drug (e.g., diclofenac), or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.

  • Induction of Edema: One hour after treatment, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Carrageenan_Workflow Carrageenan-Induced Paw Edema Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Animal_Grouping Animal Grouping (Control, this compound, Comparator) Treatment_Admin Treatment Administration (Oral or IP) Animal_Grouping->Treatment_Admin Carrageenan_Injection Sub-plantar Injection of Carrageenan (1%) Treatment_Admin->Carrageenan_Injection 1 hour post-treatment Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4 hours Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Edema Inhibition) Paw_Volume_Measurement->Data_Analysis

Workflow for carrageenan-induced paw edema.
Lipopolysaccharide-Induced Inflammation in Mice

This model is used to study systemic inflammation and the effects of compounds on cytokine production.

  • Animals: Male BALB/c mice are often used.

  • Grouping and Treatment: Similar to the carrageenan model, animals are grouped and pre-treated with this compound, a comparator, or vehicle.

  • Induction of Inflammation: A specific dose of LPS (e.g., 1 mg/kg) is administered intraperitoneally.

  • Sample Collection: At a designated time point post-LPS injection (e.g., 4 hours), blood samples are collected for serum preparation, and tissues (e.g., lung, liver) can be harvested.

  • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or tissue homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage reduction in cytokine levels in the treated groups is calculated relative to the LPS-only control group.

Conclusion

The available in vivo data robustly supports the anti-inflammatory potential of this compound. Its efficacy in the carrageenan-induced paw edema model is comparable to that of the established NSAID diclofenac. The proposed mechanism of action, involving the modulation of the arachidonic acid cascade and the inhibition of the NF-κB signaling pathway, highlights its potential as a multi-target anti-inflammatory agent. Further in vivo studies are warranted to provide more detailed quantitative comparisons with other terpenes and to fully elucidate its effects on cytokine profiles in models of systemic inflammation. These findings underscore the promise of this compound as a lead compound for the development of novel anti-inflammatory therapeutics.

References

Cross-Validation of Analytical Methods for Terpinolene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of terpinolene, a monoterpene with significant interest in various industries, is crucial for quality control, formulation development, and scientific research. This guide provides an objective comparison of the two primary analytical techniques for this compound quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The performance of these methods is evaluated based on key validation parameters, with supporting experimental data and detailed protocols to aid in method selection and implementation.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the quantitative validation data for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These parameters are critical for assessing the reliability, sensitivity, and accuracy of each technique.

Validation ParameterGC-MSHPLC
Linearity (r²) >0.99[1][2]0.999[1]
Limit of Detection (LOD) 0.25 µg/mL[1][2]0.08 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL[1][2]0.25 µg/mL
Recovery (%) 67.0 - 70.0%[1][2][3]95.0 - 105.7%
Precision (%RSD) 0.32 - 8.47%[1][2]< 10%[4][5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are the methodologies for this compound quantification using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of volatile compounds like this compound, offering high separation efficiency and definitive identification.[1]

1. Sample Preparation (Solvent Extraction):

  • Weigh approximately 300 mg of the homogenized sample into a centrifuge tube.

  • Add a suitable organic solvent such as pentane, hexane, or ethanol.[1]

  • Include an internal standard, for instance, n-tridecane, for improved quantification accuracy.[2][6]

  • Vortex the mixture for 1-2 minutes to ensure thorough extraction.[1]

  • Centrifuge the sample to separate solid material.

  • Transfer the supernatant to a vial for GC-MS analysis.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.[1]

  • Mass Spectrometer: Agilent 5977A or equivalent.[1]

  • Column: Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or a similar capillary column.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1][7]

  • Oven Temperature Program: Initiate at 60°C for 3.5 minutes, then ramp to 155°C at 3.5°C/min, and subsequently ramp to 300°C at 30°C/min.[7]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Mass Range: m/z 40-500.[1]

High-Performance Liquid Chromatography (HPLC) Protocol

While traditionally used for non-volatile compounds, HPLC is a viable alternative for terpene analysis, especially when simultaneous analysis of various compound classes is required.[1]

1. Sample Preparation (Solvent Extraction):

  • Weigh approximately 300 mg of the homogenized sample into a centrifuge tube.

  • Add 5 mL of acetone (B3395972) or ethanol.[1]

  • Vortex for 1 minute and sonicate for 15 minutes to facilitate extraction.[1]

  • Centrifuge the sample.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]

2. HPLC-UV/MS Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: Poroshell 120 EC-C18 (e.g., 2.7 µm, 5 x 2.1 mm id).[7]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Injection Volume: 1.5 µL.[7]

  • Detection Wavelength: 214 nm for quantification.[7]

Methodological Workflow and Comparison

To visualize the cross-validation process and the logical flow of comparing these analytical methods, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Parameters cluster_comparison Method Comparison Sample Homogenized Sample Extraction Solvent Extraction (e.g., Ethanol, Hexane) Sample->Extraction InternalStandard Add Internal Standard (e.g., n-tridecane) Extraction->InternalStandard Centrifuge Centrifugation InternalStandard->Centrifuge Filter Filtration (for HPLC) Centrifuge->Filter GCMS GC-MS Analysis Centrifuge->GCMS HPLC HPLC Analysis Filter->HPLC Linearity Linearity (r²) GCMS->Linearity LOD LOD GCMS->LOD LOQ LOQ GCMS->LOQ Accuracy Accuracy (Recovery %) GCMS->Accuracy Precision Precision (%RSD) GCMS->Precision HPLC->Linearity HPLC->LOD HPLC->LOQ HPLC->Accuracy HPLC->Precision Comparison Compare Performance Linearity->Comparison LOD->Comparison LOQ->Comparison Accuracy->Comparison Precision->Comparison

Caption: Workflow for cross-validation of GC-MS and HPLC for this compound quantification.

Caption: Key principles and trade-offs between GC-MS and HPLC for this compound analysis.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful analytical techniques capable of quantifying this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • GC-MS is generally the preferred method for dedicated terpene analysis due to its superior separation of volatile compounds and the rich structural information provided by mass spectrometry.[1] It is particularly well-suited for identifying a wide range of terpenes in complex matrices. However, the lower recovery rates for this compound in some studies warrant careful method optimization and validation.

  • HPLC emerges as a strong alternative, particularly when the simultaneous analysis of terpenes and non-volatile compounds, such as cannabinoids, is desired.[1] This can streamline laboratory workflows and reduce analysis time and cost. The higher recovery rates observed for this compound in HPLC methods suggest it may offer greater accuracy for this specific analyte.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the laboratory's specific needs, considering factors such as sample matrix, required sensitivity, and the need for simultaneous analysis of other compounds. Rigorous in-house validation is always recommended to ensure the chosen method meets the required performance criteria.

References

A Comparative Guide to Terpinolene Extraction Techniques for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various techniques for the extraction of terpinolene, a monoterpene of significant interest for its therapeutic potential. The efficacy of different methods is evaluated based on available experimental data, focusing on yield, purity, and operational parameters. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable extraction strategy for their specific applications.

Executive Summary

The selection of an appropriate extraction technique is critical for obtaining high-purity this compound in substantial yields. This guide explores and contrasts several prevalent methods: steam distillation, solvent extraction, supercritical CO2 extraction, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE). Each method presents a unique set of advantages and disadvantages in terms of efficiency, selectivity, cost, and environmental impact. While supercritical CO2 extraction often provides high purity and selectivity, newer technologies like microwave and ultrasound-assisted extractions offer rapid and efficient alternatives. The optimal choice will depend on the specific research or production goals, available resources, and desired final product characteristics.

Comparative Analysis of Extraction Techniques

The following table summarizes the quantitative data available for different this compound and total terpene extraction methods. It is important to note that direct comparison is challenging due to variations in starting material, experimental conditions, and analytical methods across different studies.

Extraction Technique Key Parameters This compound/Terpene Yield Purity/Selectivity Advantages Disadvantages References
Steam Distillation Temperature: ~100°C; Time: 1-4 hoursVariable, generally lower for highly volatile terpenes.Good for volatile compounds; can lead to thermal degradation of some terpenes.Solvent-free, relatively low cost of equipment.[1][2]High energy consumption, potential for thermal degradation and hydrolysis of compounds.[3][1][2][3][4]
Solvent Extraction Solvent: Ethanol, Hexane, etc.; Temperature: -80°C to boiling point of solvent; Time: minutes to hours.Can be high depending on solvent and conditions. Pentane showed good selectivity for terpenes.Selectivity depends on the polarity of the solvent. Can co-extract undesirable compounds like chlorophyll (B73375) and waxes.[5]High yield, scalable, cost-effective solvents available.[4]Use of potentially toxic and flammable organic solvents, requires a solvent removal step which can degrade terpenes.[4][5]
Supercritical CO2 Extraction Pressure: 70-320 bar; Temperature: 31-60°C; Time: 0.75-10 hours.High, with an extraction rate of up to 1.44 ± 0.12 mg/g for total terpenoids reported in one study.[6]Highly selective by tuning pressure and temperature. Yields pure extracts without solvent residues.[7]Non-toxic, non-flammable solvent, high selectivity, tunable.[7]High initial equipment cost, can be a slower process.[4][6][7][8]
Microwave-Assisted Extraction (MAE) Power: 100-1000 W; Time: 1-30 minutes.Generally high and rapid.Good, but high power can lead to degradation of thermally sensitive compounds.Fast, efficient, reduced solvent consumption.[9][10]Potential for localized overheating, requires careful optimization.[11][9][10][11][12][13][14]
Ultrasound-Assisted Extraction (UAE) Frequency: 20-40 kHz; Power: 100-600 W; Time: 5-50 minutes.Reported to yield 14.2% more terpenes compared to MAE in one study.[12][13]Good, operates at lower temperatures preserving thermolabile compounds.Fast, efficient, suitable for heat-sensitive compounds.[12][13]Can be less efficient for dense or woody plant materials, potential for free radical formation.[12][13][14][15][16]

Experimental Protocols

This section provides detailed methodologies for the key extraction techniques discussed. These protocols are generalized and may require optimization based on the specific plant material and desired outcomes.

Steam Distillation

Objective: To extract volatile compounds, such as this compound, from a plant matrix using steam.

Materials and Equipment:

  • Steam generator (or boiling flask with heating mantle)

  • Biomass flask

  • Condenser

  • Receiving vessel (separatory funnel)

  • Plant material (ground)

  • Distilled water

  • Clamps and stands

Procedure:

  • Grind the plant material to a uniform, fine consistency to increase the surface area for extraction.

  • Place the ground plant material into the biomass flask.

  • Fill the boiling flask with distilled water to about two-thirds of its capacity and add boiling chips.

  • Assemble the steam distillation apparatus, ensuring all joints are properly sealed. The steam inlet should be positioned to allow steam to pass through the plant material.[2]

  • Heat the water in the boiling flask to generate steam.

  • The steam will pass through the plant material, causing the volatile terpenes to vaporize.

  • The mixture of steam and terpene vapor will travel to the condenser.

  • Cool water circulating through the condenser will cause the vapor to condense back into a liquid.

  • Collect the distillate, which will consist of an aqueous layer and an upper layer of essential oil containing the terpenes, in the receiving vessel.[2][17]

  • Separate the oil layer from the aqueous layer using a separatory funnel.

  • The process is typically complete when the condensate is no longer cloudy, which usually takes less than an hour.[17]

Supercritical CO2 Extraction

Objective: To selectively extract this compound using carbon dioxide in its supercritical state.

Materials and Equipment:

  • Supercritical fluid extraction system (including a high-pressure pump, extraction vessel, collection vessel, and temperature/pressure controllers)

  • Liquid CO2 tank

  • Plant material (ground and dried)

Procedure:

  • Grind and dry the plant material to the appropriate particle size and moisture content.

  • Pack the ground material into the extraction vessel.

  • Seal the extraction vessel and place it within the SFE system.

  • Set the desired extraction temperature and pressure. For monoterpenes like this compound, initial conditions of around 50°C and 70 bar are often used.[18]

  • Pump liquid CO2 into the system, where it is heated and pressurized to reach a supercritical state.

  • The supercritical CO2 then flows through the extraction vessel, dissolving the terpenes from the plant matrix.

  • The resulting solution of supercritical CO2 and extracted compounds flows into a collection vessel.

  • In the collection vessel, the pressure is reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted oil.[7]

  • The gaseous CO2 can be recycled back into the system.

  • The extraction can be performed in stages with varying pressure and temperature to fractionate different classes of compounds. For example, after an initial monoterpene extraction, the pressure and temperature can be increased to extract less volatile sesquiterpenes.[18]

Microwave-Assisted Extraction (MAE)

Objective: To rapidly extract this compound using microwave energy.

Materials and Equipment:

  • Microwave extraction system

  • Extraction vessel

  • Solvent (e.g., ethanol, or solvent-free with water)

  • Plant material (ground)

  • Filtration apparatus

Procedure:

  • Mix the ground plant material with a suitable solvent in the extraction vessel. For a solvent-free approach, the material can be mixed with water.[19]

  • Place the vessel inside the microwave cavity.

  • Set the microwave power and extraction time. These parameters need to be optimized to maximize yield and minimize degradation.

  • The microwave energy heats the solvent and the in-situ water within the plant material, causing the cell walls to rupture and release the target compounds into the solvent.[10]

  • After the extraction is complete, cool the mixture.

  • Separate the extract from the solid plant material by filtration.

  • If a solvent was used, it is typically removed under vacuum to obtain the concentrated extract.

Ultrasound-Assisted Extraction (UAE)

Objective: To extract this compound using the mechanical effects of ultrasonic waves.

Materials and Equipment:

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (beaker or flask)

  • Solvent (e.g., ethanol)

  • Plant material (ground)

  • Filtration apparatus

Procedure:

  • Place the ground plant material in the extraction vessel and add the solvent.

  • Immerse the vessel in an ultrasonic bath or place the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set duration. Optimal conditions from one study were a 1:15 sample-to-solvent ratio for 30 minutes at 60°C.[12][13]

  • The ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets and shockwaves that disrupt the cell walls and enhance mass transfer of the terpenes into the solvent.

  • After sonication, separate the extract from the solid residue by filtration.

  • Remove the solvent from the extract, typically using a rotary evaporator, to obtain the concentrated terpene extract.

Visualizations

The following diagrams illustrate the general workflows for the described extraction techniques.

Steam_Distillation_Workflow cluster_0 Steam Generation cluster_1 Extraction cluster_2 Condensation & Separation cluster_3 Product Boiling_Flask Boiling Flask with Water Biomass_Flask Biomass Flask with Plant Material Boiling_Flask->Biomass_Flask Steam Condenser Condenser Biomass_Flask->Condenser Vapor (Steam + Terpenes) Separatory_Funnel Separatory Funnel Condenser->Separatory_Funnel Liquid Distillate Essential_Oil Terpene-Rich Essential Oil Separatory_Funnel->Essential_Oil Hydrosol Aqueous Distillate (Hydrosol) Separatory_Funnel->Hydrosol

Caption: Workflow of Steam Distillation for Terpene Extraction.

Supercritical_CO2_Extraction_Workflow CO2_Tank Liquid CO2 Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Extraction_Vessel Extraction Vessel with Plant Material Heater->Extraction_Vessel Supercritical CO2 Separator Separator (Collection Vessel) Extraction_Vessel->Separator CO2 + Extract Terpene_Extract Terpene Extract Separator->Terpene_Extract Recycle CO2 Recycle Separator->Recycle Gaseous CO2 Recycle->CO2_Tank

Caption: Workflow of Supercritical CO2 Extraction.

MAE_UAE_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Post-Extraction Plant_Material Ground Plant Material Mixture Plant-Solvent Mixture Plant_Material->Mixture Solvent Solvent Solvent->Mixture MAE Microwave Irradiation (MAE) Mixture->MAE UAE Ultrasonic Waves (UAE) Mixture->UAE Filtration Filtration MAE->Filtration UAE->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Liquid Extract Final_Extract Concentrated Terpene Extract Solvent_Removal->Final_Extract

Caption: General Workflow for MAE and UAE.

References

The Double-Edged Sword: Evaluating the Cytotoxic Selectivity of Terpinolene on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A growing body of preclinical evidence suggests that terpinolene, a naturally occurring monoterpene found in various essential oils, exhibits promising anticancer properties. This comparison guide delves into the cytotoxic selectivity of this compound, evaluating its potential to preferentially target cancer cells while sparing their normal counterparts. This analysis is critical for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of natural compounds in oncology.

The selective induction of cell death in malignant cells is a cornerstone of effective cancer therapy. Terpenes, as a class of compounds, have been shown to modulate various signaling pathways implicated in cancer progression, including those governing apoptosis and cell cycle regulation.[1][2][3] This guide synthesizes available data on this compound and related monoterpenes to provide a comprehensive overview of their cytotoxic effects.

Comparative Cytotoxicity: this compound's Performance Metrics

The efficacy of a potential anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells, is a crucial parameter for assessing the therapeutic window of a compound. An SI value greater than 2 is generally considered indicative of selective cytotoxicity.[4]

While comprehensive studies directly comparing the IC50 values of this compound across a wide array of cancer and normal cell lines are limited, data from studies on related terpenes and essential oils rich in this compound provide valuable insights. For instance, an essential oil containing α-terpinolene as a major constituent demonstrated significant cytotoxicity against murine melanoma (B16F10) and human colon carcinoma (HT29) cell lines with IC50 values of 7.47 ± 1.08 µg/ml and 6.93 ± 0.77 µg/ml, respectively, while showing a higher IC50 for normal hamster lung fibroblasts (V79 cells) (19.50 ± 5.96 µg/ml), resulting in selectivity indices of 2.61 and 2.81.[4] Another study on this compound showed a dose-dependent decrease in cell proliferation in primary rat neurons and N2a neuroblastoma cells, with significant effects observed at 100 mg L-1 and 50 mg L-1, respectively.[5]

Table 1: Comparative Cytotoxicity (IC50) of Terpene-Containing Extracts and Related Monoterpenes on Cancer vs. Normal Cells

Compound/ExtractCancer Cell LineIC50 (µg/mL)Normal Cell LineIC50 (µg/mL)Selectivity Index (SI)Reference
Tagetes erecta EO (18.1% α-terpinolene)B16F10 (Murine Melanoma)7.47 ± 1.08V79 (Hamster Lung Fibroblasts)19.50 ± 5.962.61[4]
Tagetes erecta EO (18.1% α-terpinolene)HT29 (Human Colon Carcinoma)6.93 ± 0.77V79 (Hamster Lung Fibroblasts)19.50 ± 5.962.81[4]
Terpene FractionAMJ13 (Human Breast Cancer)8.455 ± 3.02NHF (Normal Human Fibroblast)> 50 (estimated)> 5.9[6]
Terpene FractionSK-GT-4 (Esophageal Adenocarcinoma)15.14 ± 3.266NHF (Normal Human Fibroblast)> 50 (estimated)> 3.3[6]
Terpinen-4-olA549 (Human Lung Adenocarcinoma)Data not available in µg/mLNot specified[7]
This compoundN2a (Neuroblastoma)50 mg/LPrimary Rat Neurons100 mg/L0.5[5]

Note: The data presented is a synthesis from various studies and direct comparisons should be made with caution due to differing experimental conditions. The study on this compound in N2a and primary rat neurons suggests lower selectivity in this specific context.

Unraveling the Mechanisms: How this compound Induces Cancer Cell Death

The anticancer activity of terpenes, including this compound, is attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.[1][2][3]

Induction of Apoptosis

Apoptosis is a crucial process that eliminates damaged or unwanted cells. Many chemotherapeutic agents exert their effects by triggering this pathway in cancer cells. Terpenes have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][7] Key events in terpene-induced apoptosis include:

  • Activation of Caspases: A cascade of cysteine-aspartic proteases (caspases) that execute the apoptotic program. Terpenes have been shown to activate initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[7][8]

  • Modulation of Bcl-2 Family Proteins: Altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[1][7]

  • Generation of Reactive Oxygen Species (ROS): Increased ROS levels can induce oxidative stress and trigger apoptotic pathways.[9]

Terpene_Induced_Apoptosis This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of this compound-induced apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, terpenes can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, preventing DNA replication and cell division.[10][11] Studies on related monoterpenes have shown the ability to induce cell cycle arrest at the G0/G1, S, or G2/M phases, often through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.[7][10][12] For instance, terpinen-4-ol, a related monoterpene, has been observed to cause G2/M phase arrest in non-small cell lung cancer cells.[7]

Terpene_Cell_Cycle_Arrest This compound This compound p53 ↑ p53 This compound->p53 p21 ↑ p21 p53->p21 CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin G1_S_Transition G1/S or G2/M Transition CDK_Cyclin->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest

Caption: A potential mechanism of this compound-induced cell cycle arrest.

Experimental Protocols for Evaluating Cytotoxic Selectivity

To enable researchers to validate and expand upon these findings, this section provides detailed methodologies for key experiments used to assess cytotoxicity, apoptosis, and cell cycle distribution.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.[14][15]

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).

  • Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][16]

  • Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan (B1609692) crystals.[15][16]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells (96-well plate) Start->Seed_Cells Treat_Cells 2. Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Solution Treat_Cells->Add_MTT Incubate 4. Incubate (3-4 hours) Add_MTT->Incubate Solubilize 5. Add Solubilizing Agent (e.g., DMSO) Incubate->Solubilize Read_Absorbance 6. Read Absorbance (570-590 nm) Solubilize->Read_Absorbance Analyze_Data 7. Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]

Protocol:

  • Seed cells and treat with this compound as described for the viability assay.

  • Harvest the cells, including both adherent and floating populations, and wash with cold PBS.[18][19]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.[17]

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[19]

  • Incubate for 15-20 minutes at room temperature in the dark.[17][19]

  • Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[19]

  • Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[19]

Apoptosis_Assay_Workflow Start Start Treat_Cells 1. Treat Cells with This compound Start->Treat_Cells Harvest_Cells 2. Harvest and Wash Cells Treat_Cells->Harvest_Cells Resuspend 3. Resuspend in Binding Buffer Harvest_Cells->Resuspend Stain 4. Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate 5. Incubate in Dark Stain->Incubate Analyze 6. Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[20][21]

Protocol:

  • Treat cells with this compound and harvest as previously described.

  • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and incubate for at least 30 minutes on ice.[20][22]

  • Wash the cells with PBS to remove the ethanol.[20]

  • Treat the cells with RNase A to ensure only DNA is stained.[20][22]

  • Stain the cells with a propidium iodide solution.[20][22]

  • Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Start Start Treat_Cells 1. Treat Cells with This compound Start->Treat_Cells Harvest_Fix 2. Harvest and Fix Cells (70% Ethanol) Treat_Cells->Harvest_Fix Wash_Cells 3. Wash with PBS Harvest_Fix->Wash_Cells RNase_Treatment 4. Treat with RNase A Wash_Cells->RNase_Treatment PI_Staining 5. Stain with Propidium Iodide RNase_Treatment->PI_Staining Analyze 6. Analyze by Flow Cytometry PI_Staining->Analyze End End Analyze->End

References

Terpinolene and its Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of terpinolene and its derivatives, focusing on their structure-activity relationships (SAR). The information presented is supported by experimental data to aid in the research and development of new therapeutic agents.

Executive Summary

This compound, a naturally occurring monoterpene, has demonstrated a wide spectrum of biological activities, including sedative, anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. The therapeutic potential of this compound can be further enhanced through structural modifications. This guide summarizes the known SAR for this compound and its derivatives, presenting available quantitative data to facilitate comparative analysis.

Comparative Analysis of Biological Activities

The biological efficacy of this compound and its derivatives is intrinsically linked to their chemical structures. Key structural features, such as the position of double bonds and the presence of functional groups, significantly influence their activity.

Sedative Activity

The sedative properties of this compound and its analogs have been attributed to specific structural motifs. Studies indicate that the presence of a double bond in the side-chain or pi bonds within the six-membered ring is crucial for the sedative effect.[1][2] The mechanism of action is thought to involve the modulation of GABAergic and serotonergic systems.

Table 1: Sedative Activity of this compound and Analogs

CompoundStructureSedative Effect (in vivo)Key Structural Feature
This compoundp-Menth-1,4(8)-dieneActiveExocyclic and endocyclic double bonds
α-Terpinenep-Menth-1,3-dieneReduced activityConjugated endocyclic double bonds
γ-Terpinenep-Menth-1,4-dieneReduced activityNon-conjugated endocyclic double bonds
Isothis compoundp-Menth-2,4(8)-dieneReduced activityShift in endocyclic double bond position

Note: This table is a representation based on qualitative findings. Quantitative dose-response data for a comprehensive series of this compound derivatives is limited in the current literature.

Anticancer Activity

This compound has exhibited cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis through the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. The pro-apoptotic activity is often associated with the activation of caspases and regulation of the Bcl-2 family of proteins.

Table 2: Anticancer Activity of this compound and Related Monoterpenes

CompoundCancer Cell LineIC50 (µM)Reference
This compoundBrain tumor cellsAntiproliferative[3]
α-PineneOvarian cancer (PA-1)~300[4]
β-Caryophyllene derivative (AC-7)Colon cancer (HT-29)3.09[5]
Antioxidant Activity

The antioxidant properties of this compound and its isomers are attributed to their ability to scavenge free radicals. The position and number of double bonds in the p-menthane (B155814) skeleton influence the radical scavenging capacity.

Table 3: Antioxidant Activity of this compound Isomers

CompoundAssayIC50 (mg/mL)Reference
γ-TerpineneDPPH-Synergistic effects noted
α-TerpineneDPPH-Active
This compound-Antioxidant properties reported[6]

Note: Quantitative IC50 values for direct comparison are sparse. Some studies highlight synergistic antioxidant effects with other compounds.

Anti-inflammatory Activity

This compound and its derivatives have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators. This is often achieved through the downregulation of the NF-κB and MAPK signaling pathways, leading to reduced production of pro-inflammatory cytokines.

Table 4: Anti-inflammatory Activity of this compound

CompoundAssayEffectReference
This compoundNF-κB inhibitionActive[7]

Note: Comparative quantitative data for this compound derivatives in anti-inflammatory assays is limited.

Antimicrobial Activity

The antimicrobial spectrum of this compound and its derivatives is broad, encompassing bacteria and fungi. The lipophilicity and structural arrangement of these compounds are thought to facilitate their interaction with microbial cell membranes, leading to cell disruption.

Table 5: Antimicrobial Activity of this compound and Related Monoterpenes

CompoundMicroorganismMIC (mg/mL)Reference
This compoundVarious bacteria-Antimicrobial properties reported
Terpinen-4-olS. aureus-Active
α-TerpineolS. aureus0.12[8]

Note: MIC values for a comprehensive set of this compound derivatives are not available in a single comparative study.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its derivatives are mediated through complex signaling networks. Understanding these pathways is crucial for targeted drug design.

Anticancer Signaling Pathway

This compound's anticancer effects are linked to the induction of apoptosis via intrinsic and extrinsic pathways, and modulation of cell survival pathways.

cluster_0 This compound Derivative cluster_1 Cell Survival Pathways cluster_2 MAPK Pathway cluster_3 Apoptosis Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition ERK ERK This compound->ERK Modulation JNK JNK This compound->JNK Modulation p38 p38 This compound->p38 Modulation Bax Bax This compound->Bax Upregulation Bcl2 Bcl2 This compound->Bcl2 Downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer signaling pathways modulated by this compound derivatives.

Anti-inflammatory Signaling Pathway

The anti-inflammatory action of this compound derivatives involves the inhibition of pro-inflammatory signaling cascades.

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 This compound Derivative cluster_2 Signaling Cascade cluster_3 Pro-inflammatory Gene Expression LPS LPS IKK IKK LPS->IKK This compound This compound This compound->IKK Inhibition IkB IkB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Cytokines Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

  • Sample Preparation: Prepare different concentrations of the this compound derivatives in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of a 0.2 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse therapeutic potential. The structure-activity relationships highlighted in this guide underscore the importance of specific structural features for their biological activities. Further synthesis and systematic evaluation of a broader range of this compound derivatives are warranted to fully elucidate their therapeutic potential and to develop novel, more potent drug candidates. The provided experimental protocols serve as a foundation for such future investigations.

References

A Comparative Analysis of the Sedative Properties of Terpinolene and Linalool

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers and drug development professionals detailing the sedative effects, mechanisms of action, and experimental evaluation of the monoterpenes terpinolene and linalool (B1675412).

This guide provides an objective comparison of the sedative properties of two prevalent terpenes, this compound and linalool. By presenting quantitative data from preclinical studies, detailing experimental methodologies, and visualizing proposed mechanisms, this document serves as a critical resource for professionals engaged in neuroscience and pharmacological research.

Comparative Efficacy: Quantitative Insights

The sedative effects of both this compound and linalool have been quantified in animal models, primarily through the assessment of locomotor activity and the potentiation of sleep induced by barbiturates. The following table summarizes key findings from these studies.

ParameterThis compoundLinaloolPositive ControlAnimal ModelAdministrationSource
Reduction in Locomotor Activity Reduced to 67.8% of baseline (at 0.1 mg)Reduced by 73%Diazepam (2 mg/kg, i.p.) reduced quadrant entries by 73%MiceInhalation[1][2]
Potentiation of Pentobarbital-Induced Sleep Characterized as a CNS depressant with sedative effectsSignificantly increased sleep time (at 1% and 3% concentrations)Diazepam (3 mg/kg, i.p.) significantly increased sleep durationMiceInhalation / Intraperitoneal (i.p.)[3][4][5]
Effect on Sleep Latency Data not prominently availableSignificantly decreased sleep latency (at 50 mg/kg, i.p.)Diazepam (3 mg/kg, i.p.) significantly decreased sleep latencyMiceIntraperitoneal (i.p.)[4]

Mechanisms of Action: A Tale of Two Terpenes

While both compounds exhibit sedative properties, their underlying molecular mechanisms appear to differ in complexity and current scientific understanding. Linalool's sedative action is well-documented to involve modulation of the central nervous system's primary inhibitory and excitatory pathways. In contrast, the precise molecular targets of this compound are less defined, though it is recognized as a central nervous system depressant.[5]

Linalool: A Multi-Target Modulator

Linalool exerts its sedative and anxiolytic effects primarily through the GABAergic system .[6] It acts as a positive allosteric modulator of GABA-A receptors , enhancing the receptor's response to GABA. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent inhibitory effect on neurotransmission, resulting in sedation.[7] Furthermore, studies indicate that linalool can also inhibit the function of excitatory glutamate receptors , which contributes to its overall CNS depressant effects.[3] The anxiolytic effects of linalool have been shown to be reversible by the benzodiazepine (B76468) antagonist flumazenil, suggesting an interaction with the benzodiazepine binding site on the GABA-A receptor.[6]

This compound: A CNS Depressant

This compound is known to induce sedation by acting as a central nervous system depressant.[5] Studies have confirmed its sedative effects are mediated through nasal absorption into the body rather than through the olfactory system alone.[1][5] However, the specific molecular pathways and receptor interactions, particularly concerning the GABA-A receptor complex, are not as extensively characterized as those for linalool. While it reduces motor activity, a hallmark of sedation, further research is required to elucidate its precise mechanism of action at the molecular level.[1] Some related terpenoids, like terpineol, have shown interactions with cannabinoid and dopamine (B1211576) receptors, but these pathways have not been confirmed for this compound.[8]

Visualizing the Mechanisms and Workflows

To clarify the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathways

Linalool_GABA_Pathway cluster_Pre Presynaptic Neuron cluster_Post Postsynaptic Neuron Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate GABA_A_Receptor GABA Site Linalool Binding Site Benzodiazepine Site Chloride (Cl⁻) Channel Hyperpolarization Hyperpolarization (Inhibition) GABA_A_Receptor->Hyperpolarization Increased Cl⁻ Influx Glutamate_Receptor Glutamate Receptor Depolarization Depolarization (Excitation) Glutamate_Receptor->Depolarization Leads to Sedation Sedative Effect Hyperpolarization->Sedation Depolarization->Sedation Reduced by Linalool Linalool Linalool Linalool->GABA_A_Receptor:f1 Potentiates Linalool->Glutamate_Receptor Inhibits GABA GABA GABA->GABA_A_Receptor:f0 Binds Glutamate->Glutamate_Receptor Binds

Fig. 1: Proposed signaling pathway for Linalool's sedative effects.

Terpinolene_CNS_Pathway This compound This compound (Inhaled/Absorbed) CNS Central Nervous System (CNS) This compound->CNS Acts on Neuronal_Activity Decreased Overall Neuronal Activity CNS->Neuronal_Activity Leads to Sedation Sedative Effect (Reduced Locomotion) Neuronal_Activity->Sedation

Fig. 2: General mechanism of this compound as a CNS depressant.
Experimental Workflows

Sedation_Workflow cluster_Setup Experimental Setup cluster_Testing Behavioral Testing (30-60 min post-administration) cluster_Analysis Data Analysis Animal_Prep 1. Animal Acclimatization (e.g., Male Swiss Mice, 25-30g) Grouping 2. Group Assignment (Control, Vehicle, Terpene Doses, Positive Control) Animal_Prep->Grouping Admin 3. Compound Administration (Inhalation or Intraperitoneal) Grouping->Admin OFT 4a. Open Field Test (OFT) (Assess Locomotor Activity) Admin->OFT For Locomotion PIST 4b. Pentobarbital-Induced Sleep Test (PIST) (Assess Hypnotic Potentiation) Admin->PIST For Hypnosis OFT_Data 5a. OFT Data Analysis (e.g., Total distance, time in center) OFT->OFT_Data PIST_Data 5b. PIST Data Analysis (e.g., Sleep latency and duration) PIST->PIST_Data Stats 6. Statistical Analysis (e.g., ANOVA) OFT_Data->Stats PIST_Data->Stats

Fig. 3: General experimental workflow for assessing sedative effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and linalool.

Open Field Test (OFT)

This test is employed to evaluate general locomotor activity and anxiety-like behavior in rodents placed in a novel environment. A reduction in movement is indicative of a sedative effect.

  • Apparatus: A square arena (e.g., 30 cm x 40 cm x 40 cm) with high walls, often made of a non-reflective material.[9] The floor is typically divided into a grid of equal-sized squares, delineating a central and a peripheral zone.[10]

  • Animals: Male Swiss mice (25-30g) are commonly used. Animals should be acclimatized to the laboratory environment for several days before testing to minimize stress.[2]

  • Procedure:

    • Administration: Animals are treated with the test compound (this compound or linalool via inhalation or i.p. injection), a vehicle control, or a positive control (e.g., diazepam) 30-60 minutes prior to the test.[2]

    • Exploration: Each mouse is individually placed in the center of the open field arena.[9]

    • Recording: The animal's behavior is recorded for a set duration, typically 5 to 10 minutes, often using an overhead video camera linked to tracking software.[9]

    • Cleaning: The apparatus is thoroughly cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.[2]

  • Parameters Measured:

    • Total distance traveled: A primary measure of locomotor activity.

    • Number of squares crossed: Another indicator of general movement.

    • Time spent in the center vs. periphery: Anxious animals tend to spend more time near the walls (thigmotaxis), while anxiolytic compounds may increase time spent in the center.[9]

Potentiation of Pentobarbital-Induced Sleep Test

This assay assesses the hypnotic or sedative properties of a compound by measuring its ability to enhance the sleep-inducing effects of a barbiturate (B1230296) like pentobarbital (B6593769).

  • Apparatus: Standard individual animal cages for observation.

  • Animals: Male mice are pre-treated with the test compound, vehicle, or a positive control.

  • Procedure:

    • Administration: Test compounds (e.g., linalool 50 mg/kg, i.p.) are administered 30-60 minutes before the barbiturate. For inhalation studies, mice are placed in a chamber with a saturated atmosphere of the terpene for a set duration (e.g., 60 minutes).[3]

    • Induction of Sleep: A sub-hypnotic or hypnotic dose of pentobarbital sodium (e.g., 30-45 mg/kg, i.p.) is administered to all animals.[3]

    • Observation: Immediately after pentobarbital injection, each mouse is observed for the loss of the righting reflex. The reflex is considered lost if the animal remains on its back for more than 30-60 seconds when turned over.[4]

  • Parameters Measured:

    • Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex.

    • Sleep Duration: The time from the loss of the righting reflex to its spontaneous recovery.[4] A significant increase in sleep duration compared to the control group indicates a sedative or hypnotic effect.

References

Assessing the Synergistic Antimicrobial Effects of Terpinolene with Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance is a critical global health challenge, necessitating innovative strategies to enhance the efficacy of existing antimicrobial agents. Terpenes, a class of organic compounds produced by a variety of plants, have emerged as promising candidates for combination therapy due to their intrinsic antimicrobial properties and their potential to act synergistically with conventional antibiotics. This guide provides a comparative overview of the synergistic antimicrobial effects of terpinolene, a monoterpene found in various essential oils, when combined with different classes of antibiotics. We present available experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and potential mechanisms of action to support further research and drug development in this area.

I. Quantitative Assessment of Synergy:

The synergistic interaction between this compound and antibiotics is primarily evaluated using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A summary of available data on the modulatory effect of this compound and related terpenes on antibiotic activity is presented below.

Table 1: Synergistic Activity of this compound and Related Terpenes with Antibiotics against various bacterial strains.

TerpeneAntibioticBacterial StrainMIC of Terpene Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of Terpene in Combination (µg/mL)MIC of Antibiotic in Combination (µg/mL)FIC IndexInterpretationReference
This compoundOxacillin (B1211168)Staphylococcus aureus K4100≥ 1024161.26Not specified71.83Not CalculatedModulatory Effect[1]
This compoundEthidium Bromide*Staphylococcus aureus K4100≥ 102445.25Not specified32Not CalculatedEfflux Pump Inhibition[1]

*Ethidium bromide is an efflux pump substrate, not an antibiotic. This data suggests this compound's role as an efflux pump inhibitor.

Note: Specific FIC index values for this compound are limited in the literature. The data above indicates a reduction in the MIC of oxacillin in the presence of this compound, suggesting a synergistic or modulatory effect.[1] Further studies are required to quantify the synergy through FIC index calculation.

II. Experimental Protocols:

Standardized methods are crucial for assessing the synergistic interactions between antimicrobial compounds. The following are detailed protocols for the most common assays used in this field.

Checkerboard Assay

The checkerboard assay is a two-dimensional dilution technique used to determine the FIC index and assess the nature of the interaction between two antimicrobial agents.[2]

a. Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of this compound and the antibiotic to be tested

  • Pipettes and multichannel pipettes

b. Procedure:

  • Dispense 50 µL of CAMHB into each well of the 96-well plate.

  • Create serial twofold dilutions of the antibiotic horizontally across the plate.

  • Create serial twofold dilutions of this compound vertically down the plate. This creates a matrix of decreasing concentrations of both agents.

  • Inoculate each well with 100 µL of the prepared bacterial suspension (final concentration ~5 x 10^5 CFU/mL).

  • Include wells with antibiotic alone, this compound alone, and a growth control (no antimicrobial agents).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

c. Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of this compound + FIC of Antibiotic Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

The results are interpreted as:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Time-Kill Kinetic Assay

The time-kill kinetic assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.

a. Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Stock solutions of this compound and the antibiotic

  • Sterile flasks or tubes

  • Shaking incubator

  • Apparatus for serial dilutions and plating (e.g., agar (B569324) plates, spreader)

b. Procedure:

  • Prepare flasks containing CAMHB with the desired concentrations of this compound, the antibiotic, and their combination (typically at sub-MIC or MIC values). Include a growth control flask without any antimicrobial agents.

  • Inoculate each flask with the bacterial culture to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks at 37°C in a shaking incubator.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or broth.

  • Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

c. Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

III. Visualizing Experimental Workflows and Mechanisms:

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_checkerboard Checkerboard Assay cluster_time_kill Time-Kill Assay bacterial_culture Bacterial Culture (Log Phase) mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculation Inoculate plate with bacterial suspension mcfarland->inoculation antimicrobial_stocks Prepare this compound & Antibiotic Stocks plate_prep Prepare 96-well plate with serial dilutions antimicrobial_stocks->plate_prep flask_prep Prepare flasks with antimicrobials antimicrobial_stocks->flask_prep plate_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_determination Determine MICs incubation->mic_determination fic_calculation Calculate FIC Index mic_determination->fic_calculation mic_determination->flask_prep Inform concentrations interpretation Interpret Synergy, Additivity, or Antagonism fic_calculation->interpretation inoculate_flasks Inoculate flasks with bacterial culture flask_prep->inoculate_flasks time_course_incubation Incubate and sample at time points inoculate_flasks->time_course_incubation serial_dilution Perform serial dilutions and plate time_course_incubation->serial_dilution cfu_counting Count CFUs serial_dilution->cfu_counting plot_data Plot log10 CFU/mL vs. Time cfu_counting->plot_data

Caption: Workflow for assessing antimicrobial synergy.

Potential Mechanisms of Synergistic Action

Terpenes, including this compound, are thought to exert their synergistic effects through various mechanisms that weaken the bacterial defenses, making them more susceptible to conventional antibiotics.

synergistic_mechanisms cluster_bacteria Bacterial Cell cluster_antibiotic Antibiotic Action This compound This compound membrane Cell Membrane Disruption This compound->membrane disrupts integrity efflux_pump Efflux Pump Inhibition This compound->efflux_pump inhibits activity beta_lactamase β-Lactamase Inhibition This compound->beta_lactamase inhibits enzyme quorum_sensing Quorum Sensing Interference This compound->quorum_sensing interferes with signaling antibiotic Antibiotic membrane->antibiotic enhances uptake efflux_pump->antibiotic prevents expulsion beta_lactamase->antibiotic protects from degradation (e.g., β-lactams) target_site Increased access to intracellular targets antibiotic->target_site

Caption: Postulated mechanisms of this compound's synergy.

IV. Discussion of Potential Mechanisms:

The synergistic activity of this compound with antibiotics is likely multifactorial. The primary proposed mechanisms include:

  • Disruption of Bacterial Cell Membranes: Terpenes are lipophilic compounds that can intercalate into the bacterial cell membrane, increasing its permeability.[3] This disruption can facilitate the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively.

  • Inhibition of Efflux Pumps: Bacteria can develop resistance by actively pumping antibiotics out of the cell using efflux pumps. Evidence suggests that this compound can inhibit the activity of these pumps.[1][4] By blocking this resistance mechanism, this compound can restore the efficacy of antibiotics that are substrates for these pumps.

  • Inhibition of β-Lactamase: Some bacteria produce β-lactamase enzymes that inactivate β-lactam antibiotics like penicillin and ampicillin. This compound has been shown to possess β-lactamase inhibitory activity, thereby protecting these antibiotics from degradation and allowing them to exert their antibacterial effect.[1][3]

  • Interference with Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate virulence factor production and biofilm formation. Some terpenes have been shown to interfere with quorum sensing signaling.[3][5] By disrupting this communication, this compound may reduce the pathogenicity of bacteria and their ability to form biofilms, making them more susceptible to antibiotic treatment.

V. Conclusion and Future Directions:

The available evidence, although still emerging, suggests that this compound holds significant promise as a synergistic agent to enhance the efficacy of conventional antibiotics. Its multi-target mechanism of action, including membrane disruption, efflux pump inhibition, and β-lactamase inhibition, makes it a valuable candidate for combating antibiotic-resistant bacteria.

However, further research is imperative to fully elucidate its potential. Future studies should focus on:

  • Comprehensive Synergy Screening: Conducting systematic checkerboard and time-kill assays to determine the FIC indices of this compound with a broader range of antibiotics against a diverse panel of clinically relevant bacterial strains.

  • Mechanistic Studies: Investigating the precise molecular interactions of this compound with bacterial targets, such as specific efflux pumps and β-lactamases.

  • In Vivo Efficacy: Evaluating the synergistic effects of this compound-antibiotic combinations in animal models of infection to assess their therapeutic potential in a physiological context.

  • Toxicology and Safety: Thoroughly assessing the safety profile of this compound, both alone and in combination with antibiotics, to ensure its suitability for clinical applications.

By addressing these research gaps, the scientific community can pave the way for the development of novel and effective combination therapies that leverage the synergistic potential of this compound to combat the growing threat of antibiotic resistance.

References

Unveiling Terpinolene's Molecular Blueprint: A Comparative Analysis of Its Mechanism of Action Through Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of terpinolene's mechanism of action, with a focus on validating its effects through gene expression analysis. While direct, comprehensive gene expression data from RNA-sequencing or microarray studies on this compound is limited in publicly available research, this guide synthesizes known molecular activities and draws comparisons with other well-studied terpenes to elucidate its potential genetic targets.

This compound, a monoterpene found in various plants, is recognized for its antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] These effects are rooted in its ability to modulate key cellular signaling pathways and, consequently, alter the expression of specific genes. This guide explores these mechanisms, provides detailed experimental protocols for gene expression analysis, and presents a comparative look at related terpenes.

Key Mechanistic Insights into this compound's Action

Current research indicates that this compound exerts its biological effects primarily through the modulation of inflammatory and apoptotic pathways. A significant body of evidence points to its role as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][4] By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory genes, including various cytokines and chemokines.

Furthermore, studies have highlighted this compound's capacity to induce apoptosis, or programmed cell death, in cancer cells.[1] This pro-apoptotic activity is crucial for its potential as an anti-cancer agent. The precise gene expression changes that underpin these effects are the subject of ongoing research.

Comparative Gene Expression Analysis: this compound and Other Monoterpenes

To provide a framework for understanding the potential gene targets of this compound, this section compares its known activities with the gene expression changes induced by other structurally similar and functionally related monoterpenes, such as linalool (B1675412) and pinene.

Compound Primary Mechanism of Action Known or Hypothesized Gene Expression Changes Supporting Evidence
This compound Anti-inflammatory, Antioxidant, Pro-apoptoticDownregulation: Pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), NF-κB target genes. Upregulation: Pro-apoptotic genes.Inhibition of NF-κB signaling pathway.[3][4] Induction of apoptosis in cancer cells.[1] Potent antiproliferative agent for brain tumor cells.[2]
Linalool Neuroprotective, Anti-inflammatoryAltered Expression: Genes involved in cell-to-cell signaling and nervous system development (e.g., App, Avp, Igf2, Igfbp2, Sst, Syt5).DNA microarray analysis of hypothalamic gene expression in rats under stress.[5]
α-Pinene Anti-inflammatory, AntimicrobialUpregulation: DXP pathway genes, membrane protein genes (in response to tolerance and overproduction in E. coli).Comparative genomics and transcriptional level analyses in E. coli.[6]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.

Signaling Pathways

Terpinolene_Apoptosis_Pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Experimental Workflow

Gene_Expression_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer cell line) Treatment 2. Treatment (this compound vs. Control) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction Library_Prep 4. Library Preparation (for RNA-Seq) RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis Validation 7. Validation (e.g., qRT-PCR) Data_Analysis->Validation

Detailed Experimental Protocols

RNA-Sequencing (RNA-Seq)

RNA-Seq is a powerful technique for transcriptome profiling that uses next-generation sequencing to reveal the presence and quantity of RNA in a biological sample at a given moment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line or immune cell line) at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

  • Library Preparation:

    • Prepare sequencing libraries from the total RNA. This typically involves mRNA purification (poly-A selection), fragmentation of the RNA, reverse transcription to cDNA, ligation of sequencing adapters, and PCR amplification.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the control.[7]

Microarray Analysis

Microarray analysis is another high-throughput method used to measure the expression levels of large numbers of genes simultaneously.

  • RNA Extraction and Labeling:

    • Extract and purify total RNA as described for RNA-Seq.

    • Reverse transcribe the RNA into cDNA and label it with a fluorescent dye (e.g., Cy3 or Cy5).

  • Hybridization:

    • Hybridize the labeled cDNA to a microarray chip containing thousands of known gene probes.

  • Scanning and Data Acquisition:

    • Scan the microarray chip using a laser scanner to detect the fluorescent signals.

    • The intensity of the signal for each probe is proportional to the expression level of the corresponding gene.

  • Data Analysis:

    • Normalize the raw data to remove technical variations.

    • Identify differentially expressed genes by comparing the signal intensities between the this compound-treated and control samples.[8]

Conclusion

While direct, comprehensive gene expression datasets for this compound are still emerging, the existing evidence strongly suggests that its therapeutic effects are mediated through the modulation of key signaling pathways, particularly NF-κB and apoptosis. By inhibiting pro-inflammatory gene expression and promoting programmed cell death in cancer cells, this compound demonstrates significant potential for further investigation and development. Comparative analysis with other monoterpenes provides a valuable framework for predicting its broader impact on the transcriptome. The application of high-throughput gene expression analysis techniques, such as RNA-Seq and microarray, will be instrumental in fully elucidating the precise molecular mechanisms of this compound and validating its potential as a therapeutic agent.

References

A Comparative Analysis of the Insect Repellent Properties of Terpinolene and DEET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for effective and safe insect repellents is a continuous endeavor in public health, driven by the need to combat vector-borne diseases. N,N-Diethyl-meta-toluamide (DEET) has long been the gold standard for topical insect repellents, valued for its broad-spectrum efficacy and long duration of action. However, concerns regarding its potential for skin irritation and neurotoxicity, although rare, have fueled research into alternative repellent compounds, particularly those derived from natural sources. Terpinolene, a monoterpene found in a variety of plants, has demonstrated insect repellent properties and is being investigated as a potential alternative to synthetic repellents like DEET. This guide provides a comprehensive comparison of the insect repellent properties of this compound and DEET, supported by available experimental data, detailed methodologies, and visualizations of relevant biological pathways.

Quantitative Data on Repellent Efficacy

Direct comparative studies of this compound and DEET against the same insect species are limited in the existing literature. However, data from independent studies provide insights into their respective repellent activities.

Table 1: Repellency of this compound against Rhyzopertha dominica

Dosage (ml of 2% solution)Mean % Repellency (1 hour)
0.260
0.470
0.680
0.890
1.0100

Data sourced from a study on the repellent activity of this compound against the lesser grain borer, Rhyzopertha dominica.

Table 2: Repellency and Complete Protection Time (CPT) of DEET against various mosquito species

DEET ConcentrationMosquito SpeciesComplete Protection Time (CPT) in minutesReference
24%Aedes albopictus>360[1]
23.8%Aedes aegypti~301.5
10%Aedes aegypti~120
5%Aedes aegypti~88

Data compiled from multiple studies. CPT can vary based on formulation, application, and environmental factors.

Mechanism of Action

DEET: A Multi-Modal Approach to Repellency

DEET's mechanism of action is complex and not fully elucidated, but it is known to interact with the insect's olfactory system in multiple ways. It is thought to both repel insects through direct activation of specific odorant receptors (ORs) and to confuse them by masking human odors, making it difficult for the insect to locate a host.[2]

The primary molecular target for DEET's vapor-phase repellency is the insect's olfactory receptor neuron (ORN). DEET has been shown to interact with the odorant receptor co-receptor (Orco), which is essential for the function of many ORs. By binding to and modulating the activity of various OR-Orco complexes, DEET can disrupt the normal perception of attractant chemical cues.

DEET_Mechanism DEET DEET OR OR DEET->OR Binds to ORN ORN OR->ORN Activates/Modulates Brain Brain ORN->Brain Sends Signal Orco Orco Orco->ORN Essential for function

This compound: Targeting the Insect Nervous System

The exact mechanism of action for this compound as an insect repellent is less understood compared to DEET. However, research on monoterpenes, the class of compounds to which this compound belongs, provides significant clues. Monoterpenes are known to be neurotoxic to insects, primarily targeting their nervous systems.[3]

Several studies suggest that monoterpenes can inhibit the activity of key enzymes like acetylcholinesterase (AChE), which is crucial for nerve impulse transmission.[4][5] By inhibiting AChE, these compounds cause an accumulation of the neurotransmitter acetylcholine, leading to paralysis and death in insects. Additionally, monoterpenes have been shown to interact with other neuronal receptors, such as octopamine (B1677172) and GABA receptors, further disrupting normal nerve function.[3][5] The repellent effect of this compound is likely due to this disruption of the insect's sensory and central nervous systems.

Terpinolene_Mechanism This compound This compound AChE AChE This compound->AChE Inhibits Octopamine_Receptor Octopamine_Receptor This compound->Octopamine_Receptor Interacts with GABA_Receptor GABA_Receptor This compound->GABA_Receptor Interacts with Neuron Neuron AChE->Neuron Disrupts Nerve Impulse Octopamine_Receptor->Neuron Modulates Neuronal Activity GABA_Receptor->Neuron Modulates Neuronal Activity

Experimental Protocols

Arm-in-Cage Assay (for Mosquitoes)

This is a standard laboratory method to evaluate the efficacy of topical repellents.

  • Objective: To determine the Complete Protection Time (CPT) of a repellent formulation against host-seeking female mosquitoes.

  • Materials:

    • Cubic or rectangular cages (e.g., 30x30x30 cm) containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., 20-50 Aedes aegypti).

    • Test repellent formulation and a control (e.g., solvent only).

    • Human volunteers.

  • Procedure:

    • A defined area of a volunteer's forearm is marked (e.g., 300 cm²).

    • The test repellent is applied evenly to the marked area at a specified dose (e.g., 1.0 mg/cm²). The other arm may serve as a control or be treated with the control substance.

    • After a brief drying period (e.g., 30 minutes), the treated forearm is inserted into the cage for a fixed period (e.g., 3 minutes).

    • The number of mosquito landings and probes (attempts to bite) are recorded.

    • The arm is withdrawn, and the process is repeated at regular intervals (e.g., every 30 minutes) until the first confirmed bite occurs.

    • The CPT is the time from the application of the repellent until the first confirmed bite.

Arm_in_Cage_Workflow

Filter Paper Repellency Assay (for Stored Product Insects)

This method is used to assess the repellent activity of a compound against crawling insects.

  • Objective: To determine the percent repellency of a substance against a stored product insect.

  • Materials:

    • Petri dishes (e.g., 9 cm diameter).

    • Filter paper discs (e.g., Whatman No. 1), cut in half.

    • Test compound solution and a control solvent (e.g., acetone).

    • Adult insects (e.g., 20 Rhyzopertha dominica).

  • Procedure:

    • One half of a filter paper disc is treated with a specific concentration of the test compound dissolved in a solvent.

    • The other half is treated with the solvent alone to serve as a control.

    • The filter paper halves are allowed to air dry to evaporate the solvent.

    • The two halves are then joined together with tape and placed in a Petri dish.

    • A known number of insects are released in the center of the filter paper.

    • The Petri dish is covered, and after a specific time interval (e.g., 1 hour), the number of insects on the treated and untreated halves are counted.

    • Percent Repellency (PR) is calculated using the formula: PR = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

Filter_Paper_Assay_Workflow

Conclusion

DEET remains the most effective and long-lasting insect repellent currently available, with a well-documented, albeit complex, mechanism of action. This compound, a naturally occurring monoterpene, demonstrates clear insect repellent properties, likely through a neurotoxic mode of action common to other terpenes.

While the available data for this compound is promising, further research is required to fully assess its potential as a viable alternative to DEET. Specifically, studies directly comparing the efficacy and complete protection time of this compound and DEET against a range of medically important mosquito species are needed. A deeper understanding of this compound's specific molecular targets and signaling pathways will also be crucial for its potential development and optimization as a commercial insect repellent. For drug development professionals, this compound and other monoterpenes represent a promising area for the discovery of new and effective insect repellent active ingredients.

References

An In Vivo Comparative Analysis of Terpinolene and Alpha-Pinene for Anxiety Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo anxiolytic effects of two common terpenes, terpinolene and alpha-pinene (B124742). While direct comparative studies are limited, this document synthesizes the available preclinical data to offer insights into their individual efficacy, mechanisms of action, and experimental protocols.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vivo studies investigating the anxiolytic properties of alpha-pinene and this compound. It is important to note that the experimental models and parameters differ between studies, making direct comparisons challenging.

CompoundAnimal ModelBehavioral TestDosage/AdministrationKey Anxiolytic-Like EffectsReference
Alpha-Pinene Male Wistar RatsElevated Plus Maze (EPM)2 and 4 mg/kg (i.p.)Significantly increased percentage of open arm entries (p<0.001) and time spent in open arms (p<0.05)[1][2]
ICR MiceElevated Plus Maze (EPM)Inhalation (90 min/day)Demonstrated significant and constant anxiolytic-like activity over 5 days of inhalation[3]
Sprague Dawley RatsNovelty-Induced Hypophagia100 mg/kg (oral)Decreased percent time spent in the outer zone, suggesting an anxiolytic effect[4]
This compound ZebrafishOpen Field Test (OFT)0.1% solutionSignificantly increased time spent in the center zone (p=0.0243)[5]

Experimental Protocols

Detailed methodologies from key studies are outlined below to provide a comprehensive understanding of the experimental conditions.

Alpha-Pinene: Elevated Plus Maze in Rats [1][2]

  • Animal Model: 40 male Wistar rats were utilized for the study.

  • Grouping: The rats were divided into five groups: a control group, a sham group (receiving alpha-pinene solvent), two groups receiving alpha-pinene (2 and 4 mg/kg), and a group receiving diazepam (10 mg/kg) as a positive control.

  • Apparatus: The elevated plus maze consisted of two open arms and two closed arms, elevated from the floor.

  • Procedure: Following administration of the respective substances, each rat was placed at the center of the maze, and its behavior was recorded. The primary measures of anxiety were the percentage of entries into the open arms and the percentage of time spent in the open arms.

  • Biochemical Analysis: After the behavioral test, hippocampal tissue was analyzed for concentrations of malondialdehyde (MDA), thiol, and glutathione (B108866) peroxidase to assess antioxidant activity.

This compound: Open Field Test in Zebrafish [5]

  • Animal Model: Adult zebrafish were used to assess anxiety-like behavior.

  • Grouping: Zebrafish were divided into different groups, including a control group and groups exposed to varying concentrations of this compound (e.g., 0.1%).

  • Apparatus: The open field test consisted of a novel tank environment.

  • Procedure: Individual zebrafish were placed in the testing tank, and their swimming patterns were tracked. Anxiolytic effects are inferred from an increase in time spent in the center of the tank as opposed to the periphery (thigmotaxis).

  • Data Analysis: The duration of time spent in the center zone, thigmotaxis zone, swimming velocity, and immobility were measured and analyzed.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow: In Vivo Anxiolytic Testing

The following diagram illustrates a general workflow for assessing the anxiolytic effects of compounds like this compound and alpha-pinene in rodent models.

G cluster_0 Preparation cluster_1 Administration cluster_2 Behavioral Assessment cluster_3 Post-Mortem Analysis (Optional) A Animal Acclimatization B Group Allocation (Control, Vehicle, Test Compound, Positive Control) A->B C Compound Administration (e.g., i.p., oral, inhalation) B->C D Behavioral Test (e.g., Elevated Plus Maze, Open Field Test) C->D E Data Recording & Analysis (e.g., time in open arms, distance traveled) D->E F Tissue Collection (e.g., Brain) E->F G Biochemical/Molecular Analysis (e.g., Receptor Binding, Biomarker Levels) F->G

Workflow for in vivo anxiolytic studies.

Proposed Signaling Pathway for Alpha-Pinene's Anxiolytic Effect

Research suggests that alpha-pinene may exert its anxiolytic effects through modulation of the GABAergic system.[1][2] The following diagram depicts this proposed mechanism.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Alpha-Pinene B GABAA Receptor A->B Positive Allosteric Modulation C Chloride Ion (Cl-) Influx B->C D Neuronal Hyperpolarization C->D E Reduced Neuronal Excitability D->E F Anxiolytic Effect E->F

Alpha-pinene's proposed GABAergic mechanism.

Discussion and Future Directions

The available evidence suggests that both alpha-pinene and this compound possess anxiolytic-like properties. Alpha-pinene has been more extensively studied in rodent models, with multiple studies demonstrating its efficacy in the elevated plus maze and suggesting a mechanism involving GABAA receptors.[1][2][6] In contrast, the in vivo evidence for this compound's anxiolytic effects is less comprehensive, with a notable study conducted in zebrafish.[5]

The lack of standardized experimental models and direct comparative studies makes it difficult to definitively conclude which compound is more potent. Future research should focus on:

  • Direct, head-to-head in vivo comparisons of this compound and alpha-pinene using the same animal models and behavioral tests.

  • Elucidation of the precise molecular mechanisms underlying this compound's anxiolytic effects.

  • Dose-response studies for both compounds to determine optimal therapeutic windows.

  • Investigation of the potential synergistic effects of these terpenes with cannabinoids and other compounds, in line with the "entourage effect" theory.

References

Synergistic Antioxidant Effects of Terpinolene with Tocopherols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the synergistic antioxidant effects of terpinolene in combination with tocopherols (B72186). As direct experimental data on the synergistic interaction between this compound and tocopherols is limited in current scientific literature, this guide will leverage available data on γ-terpinene, a structural isomer of this compound, to provide a comparative framework. The findings from studies on γ-terpinene offer valuable insights into the potential synergistic mechanisms that may also be relevant to this compound.

Comparative Analysis of Antioxidant Activity

Antioxidant(s)ConcentrationInduction Period of Oxidation (hours)Synergistic Effect
α-Tocopherol (alone)0.1% w/w~2.0-
γ-Terpinene (alone)1% w/wNo significant inhibition-
α-Tocopherol + γ-Terpinene0.1% w/w + 1% w/w~3.4Significant increase in oxidation stability

Data is illustrative and based on findings from studies on γ-terpinene and α-tocopherol in sunflower oil at 130°C. The induction period represents the time before rapid oxidation occurs.

Experimental Protocols

The evaluation of synergistic antioxidant activity typically involves established in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Radical Scavenging Assay Protocol

This method assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution at 517 nm is proportional to the antioxidant activity.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare stock solutions of this compound, tocopherol, and their mixture in methanol at various concentrations.

  • Reaction Mixture : In a 96-well plate or cuvettes, add a specific volume of the antioxidant solution (or the mixture) to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity : The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Synergy Evaluation : The experimental scavenging activity of the mixture is compared to the theoretical sum of the individual activities of this compound and tocopherol. A synergistic effect is indicated if the experimental value is significantly higher than the theoretical sum.

ABTS Radical Cation Decolorization Assay Protocol

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by measuring the decrease in absorbance at 734 nm.

  • Reagent Preparation : The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. Prepare stock solutions of this compound, tocopherol, and their mixture at various concentrations.

  • Reaction Mixture : Add a specific volume of the antioxidant solution (or the mixture) to the diluted ABTS•+ solution.

  • Incubation : The reaction is typically allowed to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Measurement : The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity : The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • Synergy Evaluation : The synergistic effect is determined by comparing the experimental scavenging activity of the mixture with the calculated additive effect of the individual components.

Visualizing the Workflow and Proposed Mechanism

To better understand the experimental process and the potential mechanism of synergy, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis This compound This compound Stock Reaction Mix Antioxidant with Radical Solution This compound->Reaction Tocopherol Tocopherol Stock Tocopherol->Reaction Mixture This compound + Tocopherol Mixture Mixture->Reaction Radical DPPH/ABTS Radical Solution Radical->Reaction Incubation Incubate in Dark Reaction->Incubation Measurement Measure Absorbance (517nm or 734nm) Incubation->Measurement Calculation Calculate % Scavenging Activity Measurement->Calculation Comparison Compare Individual vs. Mixture Activity Calculation->Comparison Synergy Determine Synergy Comparison->Synergy

Caption: Experimental workflow for assessing antioxidant synergy.

Synergistic_Mechanism cluster_oxidation Oxidative Stress cluster_tocopherol_cycle Tocopherol Regeneration cluster_terpinolene_action Proposed this compound Role ROO Peroxyl Radical (ROO•) Tocopherol_OH α-Tocopherol (TOH) ROO->Tocopherol_OH Oxidation Tocopherol_O Tocopheroxyl Radical (TO•) Tocopherol_OH->Tocopherol_O Donates H• Tocopherol_O->Tocopherol_OH Regeneration This compound This compound This compound->Tocopherol_O Donates H• to TO• Terpinolene_Radical This compound Radical This compound->Terpinolene_Radical Forms stable radical

Caption: Proposed synergistic antioxidant mechanism.

Concluding Remarks

The available evidence on γ-terpinolene strongly suggests that a synergistic antioxidant relationship with tocopherols is plausible for this compound as well. This synergy appears to be based on the ability of the terpene to regenerate the tocopherol molecule after it has neutralized a free radical, thereby enhancing the overall antioxidant capacity of the system. Further research is warranted to isolate and quantify the specific synergistic effects of this compound with various forms of tocopherol. The experimental protocols and proposed mechanisms outlined in this guide provide a foundational framework for such investigations.

The Entourage Effect: A Comparative Analysis of Terpinolene's Interaction with THC and CBD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The "entourage effect," a theory proposing that the therapeutic effects of cannabis are amplified by the synergistic interplay of its various compounds, is a focal point of cannabis research. This guide provides a comparative analysis of the interaction of the monoterpene terpinolene with the two major cannabinoids, delta-9-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). By examining available experimental data, we aim to elucidate the distinct and potentially synergistic effects of these combinations.

This compound: An Overview

This compound is a monoterpene found in various plants, including cannabis, and is recognized for its fresh, woody, and citrus-like aroma.[1] Preclinical studies have suggested that this compound possesses a range of therapeutic properties, including sedative, anxiolytic, anti-cancer, anti-bacterial, and antioxidant effects.[2] Notably, this compound's effects can be dose-dependent, exhibiting energizing properties at low concentrations and potentially sedative effects at higher doses, particularly when combined with THC.[3]

This compound's Interaction with THC

The interaction between this compound and THC is primarily centered on the modulation of the cannabinoid receptor 1 (CB1), the receptor responsible for the psychoactive effects of THC.

Quantitative Data: In Vitro CB1 Receptor Activation

A key in vitro study by Raz et al. (2023) demonstrated that this compound can act as a partial agonist at the CB1 receptor and can synergistically enhance the receptor activation induced by THC. The study utilized a controlled in-vitro heterologous expression system with Xenopus oocytes to quantify CB1 receptor activation.

Compound(s)ConcentrationCB1 Receptor Activation (% of THC alone)Source
This compound10 µM~35%[4]
THC + this compound10 µM eachSignificantly greater than THC alone (several fold increase in some cases)[5][6]

These findings suggest that this compound, even at low concentrations, can significantly amplify the activity of THC at the CB1 receptor.[7] This potentiation may explain the anecdotal reports of enhanced or altered psychoactive experiences when consuming cannabis strains rich in both THC and this compound.[3]

Signaling Pathway: this compound and THC at the CB1 Receptor

The following diagram illustrates the proposed synergistic interaction between this compound and THC at the CB1 receptor, leading to an amplified downstream signaling cascade.

Terpinolene_THC_Interaction cluster_membrane Cell Membrane CB1 CB1 Receptor G_Protein G-protein (Gi/o) CB1->G_Protein Activation THC THC THC->CB1 Agonist Binding This compound This compound This compound->CB1 Partial Agonist Binding & Allosteric Modulation AC Adenylate Cyclase G_Protein->AC Inhibition Signaling Downstream Signaling (e.g., MAPK) G_Protein->Signaling Activation cAMP ↓ cAMP AC->cAMP

Caption: Synergistic activation of the CB1 receptor by THC and this compound.

This compound's Interaction with CBD

The interaction between this compound and CBD is less characterized quantitatively compared to its interaction with THC. The current understanding is primarily based on the individual anti-inflammatory and anxiolytic properties of each compound and the potential for synergistic effects.

Qualitative and Indirect Evidence
  • Anti-Inflammatory Effects: Both CBD and this compound have demonstrated anti-inflammatory properties in preclinical models.[8][9][10] Terpenoid-rich essential oils, including those containing this compound, have been shown to exert moderate anti-inflammatory and antinociceptive activities, although they were found to be less potent than pure CBD.[8][9] The proposed mechanism for their anti-inflammatory effects involves the modulation of inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[11][12] While synergy is plausible, direct experimental evidence and quantitative data for the combination of this compound and CBD are currently lacking. One study noted that myrcene (B1677589), another terpene, in combination with CBD did not produce a significantly greater anti-inflammatory effect than myrcene alone in a model of arthritis.[13]

  • Anxiolytic Effects: Anecdotal and preclinical evidence suggests that the combination of this compound and CBD may produce a calming and relaxing effect.[5] This is likely due to their individual anxiolytic properties. CBD has been shown to exert anxiolytic effects in animal models like the elevated plus-maze.[14] this compound has also been reported to have sedative and anxiolytic properties.[2] However, robust quantitative data from studies investigating the synergistic anxiolytic effects of a this compound-CBD combination are not yet available.

Signaling Pathway: Proposed Anti-Inflammatory Synergy

The following diagram illustrates the potential synergistic anti-inflammatory action of this compound and CBD through the modulation of the NF-κB signaling pathway.

Terpinolene_CBD_Inflammation cluster_cell Inflammatory Cell (e.g., Macrophage) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) DNA DNA NFkB->DNA Translocates & Binds NFkB_IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Transcription LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK Activates CBD CBD CBD->IKK Inhibits This compound This compound This compound->IKK Inhibits

Caption: Proposed synergistic inhibition of the NF-κB pathway by this compound and CBD.

Experimental Protocols

In Vitro CB1 Receptor Activation Assay (Based on Raz et al., 2023)

This protocol describes a method for quantifying CB1 receptor activation in a heterologous expression system.

Objective: To measure the activation of the CB1 receptor by individual compounds and combinations of compounds.

Experimental Workflow:

CB1_Assay_Workflow A 1. Oocyte Preparation: Harvest Xenopus laevis oocytes. B 2. cRNA Injection: Inject oocytes with cRNA for human CB1 receptor and G-protein-coupled inwardly-rectifying potassium (GIRK) channels. A->B C 3. Incubation: Incubate oocytes for 3-7 days to allow for protein expression. B->C D 4. Electrophysiological Recording: Perform two-electrode voltage-clamp recordings. C->D E 5. Compound Application: Apply THC, this compound, or a combination to the oocytes. D->E F 6. Data Acquisition: Measure the inward GIRK current as an indicator of CB1 receptor activation. E->F G 7. Analysis: Normalize the current response to a control agonist and determine the percentage of activation. F->G

Caption: Workflow for the in vitro CB1 receptor activation assay.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human CB1 receptor and GIRK channels

  • Two-electrode voltage-clamp setup

  • THC, this compound, and other test compounds

  • Recording solution (e.g., ND96)

Procedure:

  • Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • Oocytes are injected with a mixture of cRNAs encoding the human CB1 receptor and GIRK channel subunits.

  • Injected oocytes are incubated for 3-7 days at 18°C in a suitable medium to allow for the expression of the receptors and channels on the cell surface.

  • For recordings, oocytes are placed in a recording chamber and perfused with a recording solution.

  • The oocyte membrane potential is clamped at a holding potential of -80 mV using a two-electrode voltage-clamp amplifier.

  • Test compounds (THC, this compound, or a combination) are applied to the oocyte via the perfusion system.

  • Activation of the CB1 receptor leads to the opening of the co-expressed GIRK channels, resulting in a measurable inward potassium current.

  • The amplitude of this current is used as a quantitative measure of CB1 receptor activation.

  • Responses are typically normalized to the response elicited by a saturating concentration of a known CB1 agonist (e.g., CP55,940).

In Vivo Zymosan-Induced Paw Edema Model (Generalized Protocol)

This protocol outlines a common method for assessing the anti-inflammatory and antinociceptive effects of compounds in vivo.

Objective: To evaluate the ability of test compounds to reduce inflammation and pain in a mouse model.

Experimental Workflow:

Paw_Edema_Workflow A 1. Animal Acclimatization: Acclimatize mice to the experimental conditions. B 2. Baseline Measurement: Measure the baseline paw volume of the mice. A->B C 3. Compound Administration: Administer the test compound (e.g., this compound, CBD, or combination) via a suitable route (e.g., intraperitoneal, oral). B->C D 4. Induction of Inflammation: Inject zymosan into the plantar surface of the hind paw. C->D E 5. Paw Volume Measurement: Measure the paw volume at specific time points post-injection (e.g., 2, 6, 24 hours). D->E F 6. Nociceptive Testing (Optional): Assess pain sensitivity using methods like the von Frey test. E->F G 7. Data Analysis: Calculate the percentage of edema inhibition compared to a vehicle control group. F->G

Caption: Workflow for the zymosan-induced paw edema assay.

Materials:

  • Mice (e.g., C57BL/6)

  • Zymosan A from Saccharomyces cerevisiae

  • Test compounds (this compound, CBD) and vehicle

  • Plethysmometer for paw volume measurement

  • (Optional) von Frey filaments for nociceptive testing

Procedure:

  • Mice are acclimatized to the laboratory environment for at least one week before the experiment.

  • The baseline volume of the right hind paw of each mouse is measured using a plethysmometer.

  • Mice are randomly assigned to treatment groups and administered the test compound(s) or vehicle.

  • After a predetermined time (e.g., 30 minutes), inflammation is induced by injecting a suspension of zymosan into the subplantar surface of the right hind paw.

  • Paw volume is measured again at various time points after the zymosan injection.

  • (Optional) Nociceptive thresholds can be assessed at the same time points using calibrated von Frey filaments to measure mechanical allodynia.

  • The increase in paw volume (edema) is calculated for each mouse. The percentage of inhibition of edema by the test compounds is determined by comparing the increase in paw volume in the treated groups to the vehicle control group.

Conclusion and Future Directions

The available evidence strongly suggests that this compound can significantly modulate the effects of THC, primarily through a synergistic interaction at the CB1 receptor. This interaction has the potential to enhance the therapeutic and psychoactive properties of THC.

In contrast, the interaction between this compound and CBD is less understood from a quantitative standpoint. While both compounds exhibit promising anti-inflammatory and anxiolytic properties individually, and their combination is anecdotally reported to be calming, there is a clear need for rigorous preclinical and clinical studies to quantify this synergy.

For drug development professionals, these findings highlight the importance of considering the full chemical profile of cannabis-based medicines. The enrichment of extracts with specific terpenes like this compound could be a viable strategy to enhance the therapeutic effects of cannabinoids and potentially reduce the required doses, thereby minimizing side effects. Future research should focus on elucidating the precise molecular mechanisms of terpene-cannabinoid interactions and conducting well-controlled clinical trials to validate the therapeutic potential of these combinations for various conditions.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Terpinolene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment extends to the proper disposal of all chemical waste. Terpinolene, a common terpene, requires careful handling due to its combustible nature and significant environmental hazards.[1][2][3][4] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the inherent risks associated with this compound. It is a combustible liquid and is very toxic to aquatic life, with long-lasting effects.[2][3][4][5] In case of a spill, immediately remove all sources of ignition and ensure adequate ventilation.[2][5][6] Spills should be contained and absorbed with a non-combustible, inert material such as sand, earth, or vermiculite.[5][6]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Safety glasses or a face shield.[5]

  • Hand Protection: Handle with gloves.[5]

  • Body Protection: Wear appropriate protective clothing.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data related to the safe handling and disposal of this compound.

ParameterValue/InstructionSource
UN Number 2541[1]
Hazard Class 3 (Flammable Liquid)[1]
Packing Group III[1]
Flash Point 144.0 °F (62.2 °C) Closed Cup[4]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[2][3][4][5]
Spill Containment Absorb with inert material (sand, earth, vermiculite).[5][6]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2][3]

Step-by-Step Disposal Protocol

The standard and required procedure for this compound disposal does not involve on-site chemical neutralization. Instead, it focuses on safe collection, storage, and transfer to a licensed waste disposal facility.

1. Waste Collection:

  • Collect surplus and non-recyclable this compound solutions in their original containers or in a designated, properly labeled, and sealed waste container.[1][5]
  • Do not mix this compound waste with other waste streams.[1][5]

2. Container Management:

  • Ensure the waste container is suitable for flammable liquids and is kept tightly closed in a dry, cool, and well-ventilated area.[2][5]
  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2][5]
  • Handle uncleaned, empty containers as you would the product itself.[1][5]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (flammable liquid, environmental hazard).

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area for hazardous chemical waste.[7]
  • This area should be away from heat, sparks, open flames, and other ignition sources.[2][3]

5. Professional Disposal:

  • Arrange for the collection of the this compound waste by a licensed and approved hazardous waste disposal company.[5]
  • Waste material must be disposed of in accordance with all national and local regulations.[1][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

TerpinoleneDisposalWorkflow start Start: this compound Waste Generated assess Assess Waste: Pure this compound or Contaminated Material? start->assess spill Is it a Spill? assess->spill No assess->spill Yes collect Collect in Designated Hazardous Waste Container absorb Contain & Absorb with Inert Material (e.g., Sand) spill->absorb seal_label Seal and Label Container: 'Hazardous Waste - this compound' collect->seal_label absorb->collect store Store in Designated Satellite Accumulation Area seal_label->store contact Contact Licensed Hazardous Waste Disposal Company store->contact end End: Compliant Disposal contact->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Terpinolene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling process for all chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Terpinolene, a common terpene used in various applications. Adherence to these procedures is critical to mitigate risks and ensure a secure laboratory environment.

Operational Plan: Step-by-Step Guidance for Handling this compound

This procedural guide outlines the necessary steps for the safe handling of this compound from receipt to disposal.

1. Pre-Handling Preparations:

  • Information Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Engineering Controls: Ensure work is conducted in a well-ventilated area.[1][2] A chemical fume hood is recommended.

  • PPE Inspection: Inspect all personal protective equipment (PPE) for integrity. Do not use damaged gloves, eyewear, or lab coats.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.

  • Spill Kit: Ensure a spill kit containing absorbent materials (e.g., sand, diatomaceous earth) is available.[2]

2. Handling Procedures:

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., Nitrile).[1][3]

    • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1][4]

    • Lab Coat: A standard lab coat should be worn to protect street clothing.[3][5]

    • Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, wear respiratory protection.[6][7]

  • Dispensing and Use:

    • Grounding: When transferring from a larger container, ground the container and receiving equipment to prevent static discharge.[6][8]

    • Avoid Inhalation: Do not breathe vapor or mist.[2][9]

    • Avoid Contact: Prevent contact with skin and eyes.[1][2]

    • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][9] No smoking in the handling area.[1][9]

3. Post-Handling Procedures:

  • Decontamination:

    • Wash hands thoroughly with soap and water after handling and before breaks.[2][10]

    • Clean the work surface with an appropriate solvent.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11]

    • The recommended storage temperature is between 2–8 °C.[2][10]

    • Store away from incompatible materials and sources of ignition.[2]

  • Labeling: Ensure all containers of this compound are clearly and accurately labeled.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available Safety Data Sheets.

PropertyValueSource(s)
Physical Properties
Boiling Point186°C (366.8°F)[12]
Vapour Pressure101 Pa at 20 °C[10]
Density0.862 g/cm³ at 20 °C[10]
Toxicological Data
LD50 Oral (Rat)3,740 mg/kg[11]
LD50 Dermal (Rabbit)> 4,300 mg/kg[11]
Exposure Limits
OSHA PELNo data available[1]
NIOSH RELNo data available[1]
ACGIH TLVNo data available[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound is very toxic to aquatic life with long-lasting effects.[1][9]

  • Unused Product:

    • Do not dispose of this compound down the drain.[11]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[8]

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a possible disposal method.[8]

  • Contaminated Materials:

    • Absorb spills with inert material (e.g., sand, dry earth) and place in a suitable container for disposal.[2]

    • Contaminated PPE and other materials should be placed in a sealed bag and disposed of as chemical waste.

  • Empty Containers:

    • Empty containers may retain product residues and can be hazardous.[6][8]

    • Do not reuse empty containers.

    • Dispose of contaminated packaging as unused product.[8]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[8]

Experimental Workflow: Safe Handling of this compound

Terpinolene_Handling_Workflow cluster_prep 1. Pre-Handling Preparations cluster_handling 2. Handling Procedure cluster_post 3. Post-Handling & Disposal Review SDS Review SDS Check Ventilation Check Ventilation Review SDS->Check Ventilation Inspect PPE Inspect PPE Check Ventilation->Inspect PPE Verify Emergency Equipment Verify Emergency Equipment Inspect PPE->Verify Emergency Equipment Don PPE Don PPE Verify Emergency Equipment->Don PPE Dispense this compound Dispense this compound Don PPE->Dispense this compound Perform Experiment Perform Experiment Dispense this compound->Perform Experiment Decontaminate Area Decontaminate Area Perform Experiment->Decontaminate Area Decontaminate Area->Store this compound Decontaminate Area->Dispose of Waste

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terpinolene
Reactant of Route 2
Terpinolene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。